molecular formula C5H10N2S B1436443 N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 21018-31-5

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1436443
CAS No.: 21018-31-5
M. Wt: 130.21 g/mol
InChI Key: RMUKYRGITOHRGW-UHFFFAOYSA-N
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Description

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS Number: 21018-31-5) is a chemical compound belonging to the class of 1,3-thiazoline derivatives. With a molecular formula of C5H10N2S and a molecular weight of 130.21 g/mol, this compound features a partially hydrogenated thiazole ring, which distinguishes it from aromatic thiazoles and can influence its reactivity and physicochemical properties . Key physical characteristics include a density of approximately 1.22 g/cm³ and a boiling point of 194.6°C at 760 mmHg . The 1,3-thiazoline scaffold is a versatile and privileged structure in medicinal chemistry and drug discovery. Thiazoline and thiazole derivatives are recognized as key motifs in the development of novel bioactive compounds and are found in various molecules with a wide range of pharmacological activities . Research into such derivatives has shown promise in areas including antibacterial, anticancer, anti-inflammatory, and antidiabetic applications . The structural features of this compound make it a valuable synthon and building block for the synthesis of more complex molecules, particularly for researchers exploring structure-activity relationships in heterocyclic chemistry . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N,5-dimethyl-1,3-thiazolidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-4-3-7-5(6-2)8-4/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUKYRGITOHRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=NC)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291450
Record name N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-31-5
Record name NSC75634
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of the 2-Aminothiazoline Scaffold[1]

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a specialized heterocyclic scaffold belonging to the 2-amino-2-thiazoline class.[1][2] Unlike their fully aromatic 2-aminothiazole counterparts, these dihydro-derivatives possess a non-planar ring conformation and exhibit complex amino-imino tautomerism .[1] This compound serves as a critical intermediate in the synthesis of agrochemicals (neonicotinoid mimics) and pharmaceutical ligands targeting adrenergic and cholinergic receptors.

This guide provides a rigorous technical examination of the molecule’s physicochemical architecture, a validated synthetic protocol via intramolecular cyclization, and a framework for its pharmacological evaluation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Identity

The molecule consists of a five-membered thiazoline ring (dihydrothiazole) substituted with a methyl group at the C5 position and a methyl group on the exocyclic nitrogen.

PropertyDetail
IUPAC Name This compound
Core Scaffold 2-Amino-2-thiazoline (4,5-dihydrothiazol-2-amine)
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Chirality The C5 carbon is a stereocenter.[1][3] Synthetic preparations typically yield a racemate (RS) unless chiral allyl precursors are used.
The Tautomeric Equilibrium (The "Switch" Mechanism)

A defining feature of N-substituted 2-aminothiazolines is the prototropic tautomerism between the amino (endocyclic double bond) and imino (exocyclic double bond) forms.

  • Amino Form: The double bond resides within the ring (N3=C2). The exocyclic nitrogen is single-bonded and bears the proton (if secondary).

  • Imino Form: The double bond is exocyclic (C2=N_exo). The ring nitrogen (N3) is protonated.

For This compound , the methyl group is fixed on the exocyclic nitrogen.[1] Consequently, the equilibrium exists between the secondary amine and the tertiary imine species.

Mechanistic Implication: In solution (CDCl₃), the imino form is often favored due to the stabilization of the amidine-like resonance system, whereas in crystalline forms or polar protic solvents, the specific solvation shell can shift this equilibrium. This "chameleon" nature dictates its reactivity: electrophiles (like acyl chlorides) preferentially attack the ring nitrogen (N3) , not the exocyclic amine.

Tautomerism Amino Amino Form (Endocyclic C=N) Imino Imino Form (Exocyclic C=N) Amino->Imino Proton Transfer (Fast) Reactivity Electrophilic Attack (Preferentially at Ring N3) Imino->Reactivity Nucleophilic Species

Figure 1: Tautomeric equilibrium governing the reactivity of N-substituted aminothiazolines.

Part 2: Synthetic Routes & Optimization

Retrosynthetic Logic

The most robust route to 5-substituted 2-aminothiazolines is the acid-catalyzed intramolecular cyclization of N-allylthioureas .[1] This method is self-validating because the formation of the 5-membered ring (vs. the 6-membered thiazine) is driven by Markovnikov addition kinetics under acidic conditions.[1]

Pathway:

  • Precursor Assembly: Reaction of Allylamine with Methyl Isothiocyanate.

  • Cyclization: Acid-mediated activation of the alkene, followed by nucleophilic attack of the sulfur atom.

Validated Synthetic Protocol

Objective: Synthesis of this compound.

Step 1: Formation of 1-Allyl-3-methylthiourea[1]
  • Reagents: Allylamine (1.0 eq), Methyl isothiocyanate (1.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve Methyl isothiocyanate in anhydrous ethanol (0.5 M concentration) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add Allylamine dropwise over 20 minutes to control the exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of isothiocyanate.

    • Evaporate solvent to yield the thiourea intermediate (often a white solid/oil).

Step 2: Acid-Catalyzed Cyclization (The "Hantzsch-Type" Closure)[1]
  • Reagents: 1-Allyl-3-methylthiourea (from Step 1), Concentrated HCl (37%) or HBr (48%).[1]

  • Procedure:

    • Charge the thiourea into a reflux vessel.

    • Add concentrated HCl (5-10 eq). The excess acid acts as both catalyst and solvent.

    • Reflux at 100°C for 6–12 hours.

    • Monitoring: Monitor by TLC. The product is more polar than the starting thiourea.

    • Workup (Critical):

      • Cool the mixture.

      • Neutralize carefully with NaOH or NaHCO₃ to pH ~9. Note: The free base is an oil; the salt is a solid.

      • Extract with Dichloromethane (DCM) (3x).

      • Dry organic layer over MgSO₄ and concentrate.

    • Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).

Synthesis Start Allylamine + Me-NCS Inter 1-Allyl-3-methylthiourea Start->Inter Nucleophilic Addition Cyclization Acid Cyclization (HCl/Reflux) Sulfur Attack on C2 of Allyl Inter->Cyclization Protonation of Alkene Product This compound Cyclization->Product Markovnikov Ring Closure

Figure 2: Synthetic workflow via allylthiourea cyclization.

Part 3: Analytical Characterization[1]

To ensure scientific integrity, the identity of the compound must be verified using NMR spectroscopy. The distinction between the 5-methylthiazoline (5-membered) and 6-methylthiazine (6-membered) isomers is determined by the chemical shift and multiplicity of the ring protons.[1]

Representative NMR Profile (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 1.35 (d, 3H): Methyl group at C5. The doublet confirms coupling to the single proton at C5.

    • δ 2.90 (s, 3H): N-Methyl group. Singlet (or broad singlet if tautomerism is rapid).

    • δ 3.10–3.60 (m, 2H): Protons at C4. These appear as diastereotopic multiplets due to the chiral center at C5.

    • δ 4.10–4.30 (m, 1H): Proton at C5. Multiplet.

  • ¹³C NMR (100 MHz):

    • δ ~20.0: C5-Methyl.[1]

    • δ ~30.0: N-Methyl.[1]

    • δ ~45.0: C5 (Methine).

    • δ ~60.0: C4 (Methylene).

    • δ ~160.0: C2 (Guanidine-like carbon). Diagnostic peak for the amidine/guanidine core.

Quality Control Checkpoints
  • Regioselectivity Check: If the methyl doublet is absent and replaced by a triplet/multiplet pattern for a terminal ethyl group, the reaction failed to cyclize or formed a linear isomer.

  • Tautomer Check: Broadening of the N-Me signal indicates intermediate exchange rates on the NMR timescale. Sharpening can be achieved by heating the NMR sample or adding a trace of D₂O.

Part 4: Pharmacological & Biological Context[1][4][5]

Structure-Activity Relationship (SAR)

The N,5-dimethyl-2-aminothiazoline scaffold is a bioisostere of clonidine (an imidazoline).[1] The sulfur atom confers higher lipophilicity (LogP ~0.4–0.8) compared to the oxygen (oxazoline) or nitrogen (imidazoline) analogs, enhancing blood-brain barrier (BBB) penetration.

Target Receptors
  • Adrenergic Receptors (α₂-AR):

    • 2-aminothiazolines are known partial agonists/antagonists of α₂-adrenergic receptors.[1] The N-methyl group typically reduces affinity compared to the unsubstituted amine but increases selectivity for specific subtypes.

  • Trace Amine-Associated Receptors (TAAR):

    • Structural similarity to endogenous trace amines suggests potential activity at TAAR1, relevant for psychotropic drug development.

  • Insecticidal Activity (Octopaminergic):

    • This scaffold is a precursor to Thiacloprid and Thiamethoxam analogs. The 5-methyl group sterically hinders metabolism, potentially extending half-life in agricultural applications.[1]

Handling & Stability
  • Storage: The free base is hygroscopic and sensitive to CO₂ (forming carbamates). Store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt under argon at -20°C.

  • Stability: Stable in acidic media; hydrolyzes in strong aqueous base at high temperatures to ring-opened thiols.[1]

References

  • Tautomerism in Heterocycles

    • Alkorta, I., et al. "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline."[1] Journal of Molecular Structure: THEOCHEM, 2000.

  • Synthetic Methodology

    • Avalos, M., et al. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates."[1] The Journal of Organic Chemistry, 1995.

  • Pharmacological Context

    • Ivanov, Y. Y., et al. "m-Cholinergic Properties of 2-Amino-2-thiazoline Derivatives."[1] Pharmaceutical Chemistry Journal, 2002.[4]

  • General Class Properties

    • PubChem Compound Summary for N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Analogous Class Member).

Sources

Technical Profile: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 21018-31-5 Synonyms: 2-(Methylamino)-5-methyl-2-thiazoline; N,5-Dimethyl-2-thiazolin-2-amine Molecular Formula: C


H

N

S Molecular Weight: 130.21 g/mol [1]

Executive Summary

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazoline class.[1][2] Structurally, it consists of a saturated 5-membered thiazoline ring substituted with a methyl group at the C5 position and a methyl group on the exocyclic amine nitrogen. Unlike its aromatic thiazole counterparts, the 4,5-dihydro framework imparts distinct chemical reactivity, particularly regarding tautomerism and ring-opening susceptibility.[1]

This compound serves as a critical intermediate in the synthesis of bioactive scaffolds, including adrenergic agonists, radioprotective agents, and specialized vulcanization accelerators. Its synthesis is classically achieved via the acid-catalyzed cyclization of


-allyl-

-methylthiourea, a pathway that dictates its specific regiochemistry.[1]

Chemical Structure & Properties[1][3][4][5][6][7]

Structural Identity

The compound features a chiral center at the C5 position of the thiazoline ring, leading to two enantiomers (


 and 

). Commercial preparations are typically racemic mixtures.[1]
  • Core Scaffold: 4,5-dihydro-1,3-thiazole (Thiazoline).[1]

  • Substituents:

    • N-Methyl: Located on the exocyclic nitrogen at position 2.[1]

    • 5-Methyl: Located on the ring carbon adjacent to the sulfur atom.[1]

Tautomerism

A defining characteristic of 2-aminothiazolines is the prototropic tautomerism between the amino (endocyclic double bond) and imino (exocyclic double bond) forms.

  • Form A (Amino):

    
    -methyl-4,5-dihydrothiazol-2-amine (C=N bond inside the ring).[1]
    
  • Form B (Imino):

    
    -methyl-1,3-thiazolidin-2-imine (C=N bond exocyclic).[1]
    

In solution, the equilibrium is influenced by solvent polarity and pH, though the amino form (Form A) generally predominates in neutral organic solvents due to ring stability.

Physicochemical Data
PropertyValue (Estimated/Experimental)
Physical State Pale yellow oil or low-melting solid
Boiling Point ~85–90 °C at 15 mmHg (extrapolated from homologs)
Density ~1.12 g/cm³
pKa 9.5 – 10.5 (Basic, forms stable salts with mineral acids)
Solubility Soluble in ethanol, DMSO, chloroform; moderately soluble in water

Synthetic Methodology

The most robust and atom-economical synthesis involves the intramolecular heterocyclization of substituted thioureas .[1] This method ensures the correct regiochemical placement of the methyl groups.

Reaction Pathway

The synthesis proceeds in two stages:

  • Thiourea Formation: Addition of methylamine to allyl isothiocyanate (or allylamine to methyl isothiocyanate).

  • Acid-Mediated Cyclization: Treatment with concentrated hydrohalic acid (HCl or HBr) to induce 5-exo-trig cyclization.[1]

Detailed Protocol
  • Step 1: Preparation of

    
    -Allyl-
    
    
    
    -methylthiourea
    • Reagents: Allyl isothiocyanate (1.0 eq), Methylamine (1.1 eq, 33% EtOH solution).

    • Procedure: Add methylamine dropwise to a stirred solution of allyl isothiocyanate in ethanol at 0°C. The reaction is exothermic. Stir at room temperature for 2 hours.

    • Workup: Evaporate solvent to yield the thiourea intermediate as a white solid/oil.

  • Step 2: Cyclization to Thiazoline

    • Reagents: Conc. HCl (excess).

    • Procedure: Dissolve the thiourea in conc. HCl and reflux for 4–6 hours. The acid protonates the allyl double bond, promoting nucleophilic attack by the sulfur atom.

    • Mechanism: The reaction follows Markovnikov addition, where the sulfur attacks the more substituted carbon (C2 of the allyl chain), resulting in the 5-methyl substituted ring.

    • Isolation: Neutralize the solution with NaOH (to pH > 12) and extract with dichloromethane (DCM). Dry organic layer over MgSO

      
       and concentrate.
      
    • Purification: Vacuum distillation or recrystallization (if solid) of the hydrobromide/hydrochloride salt.

Synthesis Logic Diagram

SynthesisPathway Precursors Allyl Isothiocyanate + Methylamine Intermediate N-Allyl-N'-methylthiourea Precursors->Intermediate Addition (EtOH, 0°C) Transition Protonation & Carbocation Formation Intermediate->Transition Conc. HCl Reflux Product N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Transition->Product 5-exo-trig Cyclization

Caption: Synthetic route via acid-catalyzed intramolecular cyclization of thiourea precursors.

Analytical Characterization

To validate the identity of CAS 21018-31-5, the following spectral signatures should be observed:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~1.3 ppm (d, 3H): Methyl group at C5 (coupled to H5).
      
    • 
       ~2.9 ppm (s, 3H): 
      
      
      
      -methyl group (exocyclic).[1]
    • 
       ~3.1–3.6 ppm (m, 2H): Protons at C4 (diastereotopic).
      
    • 
       ~3.9–4.2 ppm (m, 1H): Methine proton at C5.
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
       131 
      
      
      
      .
  • IR Spectroscopy:

    • Strong band at 1610–1640 cm

      
       (C=N stretch of thiazoline ring).[1]
      

Applications & Biological Relevance[1][4][5][6][9]

Pharmaceutical Intermediate

This compound acts as a bioisostere for other 5-membered heterocycles in drug design.[1] The 2-amino-thiazoline moiety is a known pharmacophore for:

  • Adrenergic Receptors: Analogs of xylazine and clonidine often utilize the thiazoline ring to modulate

    
    -adrenergic activity.[1]
    
  • Radioprotection: Thiazoline derivatives have been investigated for their ability to scavenge free radicals and protect biological tissues from ionizing radiation, similar to amifostine metabolites.

Chemical Industry[1][10]
  • Vulcanization: Used as a secondary accelerator in rubber processing, providing scorch safety and faster cure rates compared to simple thioureas.

  • Corrosion Inhibition: The nitrogen and sulfur lone pairs facilitate adsorption onto metal surfaces, acting as an inhibitor in acidic environments.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Thiazolines can darken/oxidize upon prolonged exposure to air.[1]

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

  • Santa Cruz Biotechnology. 4,5-dimethyl-1,3-thiazol-2-amine (Related Aromatic Analog Data).[1] Retrieved from [1]

  • PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Homolog Data). CID 135477871.[1] Retrieved from [1]

  • Echemi. this compound Product Page (CAS 21018-31-5).[1] Retrieved from [1]

  • Accela ChemBio. Product Catalog: CAS 21018-31-5.[1] Retrieved from [1]

  • Trofimova, T. P., et al. (2007).[3] Synthesis of New 2-Amino-5-hydroxymethyl-2-thiazolines. Chemistry of Heterocyclic Compounds.[2][4][5][6][3][7][8] Retrieved from [1]

Sources

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine molecular structure

[1][2]

Executive Summary

This compound (CAS: 21018-31-5 ) is a heterocyclic building block belonging to the 2-aminothiazoline class.[1][2] Structurally characterized by a 4,5-dihydrothiazole core substituted with methyl groups at the 5-position and the exocyclic nitrogen, this compound serves as a critical scaffold in medicinal chemistry.[1] It is investigated primarily for its potential as a radioprotective agent, a nitric oxide synthase (NOS) inhibitor, and a bioisostere for adrenergic ligands. This guide provides a rigorous analysis of its molecular architecture, tautomeric behavior, synthetic pathways, and physicochemical properties.

Molecular Architecture & Stereochemistry[1]

Core Structure and Connectivity

The molecule consists of a five-membered thiazoline ring (dihydrothiazole). The numbering of the ring starts at the sulfur atom (position 1), proceeds to the imine carbon (position 2), the nitrogen (position 3), and the carbons at positions 4 and 5.

  • Scaffold: 4,5-dihydro-1,3-thiazole.[1][2]

  • Substituents:

    • C5-Methyl: A methyl group attached to the chiral carbon at position 5.[1]

    • N-Methyl: A methyl group attached to the exocyclic amine nitrogen.[1]

Stereochemistry

The presence of a substituent at the C5 position introduces a chiral center. Consequently, the compound exists as a pair of enantiomers:

  • (5R)-N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine [1][2]

  • (5S)-N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine [1][2]

In standard non-stereoselective synthesis, the product is obtained as a racemate. Drug development applications often require chiral resolution or asymmetric synthesis to isolate the bioactive eutomer.

Tautomeric Equilibrium (Amino-Imino)

A defining characteristic of N-substituted 2-aminothiazolines is the prototropic tautomerism between the amino and imino forms.[1] This equilibrium is solvent-dependent and critical for ligand-receptor binding affinity.[1]

  • Amino Form: The double bond is endocyclic (N3=C2). The exocyclic nitrogen bears the hydrogen and methyl group.

    • Systematic Name:

      
      -dimethyl-4,5-dihydrothiazol-2-amine.[1][2]
      
  • Imino Form: The double bond is exocyclic (C2=N

    
    ). The ring nitrogen (N3) is protonated/substituted.
    
    • Systematic Name:

      
      -dimethylthiazolidin-2-imine.[1][2][3]
      

For

imino

TautomerismAminoAmino Tautomer(Endocyclic C=N)IminoImino Tautomer(Exocyclic C=N)Amino->IminoProton Transfer(Solvent Dependent)

Figure 1: Tautomeric equilibrium between the amino and imino forms of N,5-dimethyl-2-aminothiazoline.

Physicochemical Properties[1][4][5][6][7]

PropertyValue / DescriptionAnalysis
Molecular Formula

Molecular Weight 130.21 g/mol Low molecular weight fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1]
CAS Number 21018-31-5
LogP (Predicted) ~0.4 - 0.9Highly hydrophilic; good aqueous solubility.[1]
pKa (Base) ~9.0 - 9.5Strongly basic amidine moiety; protonated at physiological pH.[1]
H-Bond Donors 1 (NH)Critical for receptor anchoring (e.g., Asp residue in GPCRs).
H-Bond Acceptors 2 (N, S)
Physical State Viscous Oil or Low-Melting SolidOften isolated as a hydrobromide or hydrochloride salt for stability.[1]

Synthetic Pathways[1][6][8]

The synthesis of this compound is most robustly achieved through the cyclization of hydroxy-thioureas derived from amino alcohols.[1] This method allows for regiochemical control over the methyl substituent placement.

Protocol: Amino Alcohol Route

This pathway ensures the methyl group is positioned at C5 (derived from the amino alcohol backbone) rather than C4.

Reagents:

  • 1-Amino-2-propanol (Isopropanolamine)[1]

  • Methyl isothiocyanate (MeNCS)

  • Hydrochloric acid (HCl) or Sulfuric acid (

    
    )
    

Step-by-Step Methodology:

  • Thioureido Formation:

    • Dissolve 1-amino-2-propanol (1.0 eq) in dichloromethane (DCM) or ethanol.

    • Add methyl isothiocyanate (1.0 eq) dropwise at

      
      .
      
    • Stir at room temperature for 2-4 hours.

    • Mechanism:[4] Nucleophilic attack of the primary amine on the isothiocyanate carbon yields the intermediate 1-(2-hydroxypropyl)-3-methylthiourea .[1]

  • Cyclodehydration (Ring Closure):

    • Treat the intermediate thiourea with concentrated HCl (or 48% HBr) and reflux for 6-12 hours.

    • Mechanism:[4] Acid-catalyzed activation of the secondary alcohol (protonation) facilitates intramolecular nucleophilic attack by the sulfur atom (S-alkylation), followed by dehydration.

    • Regioselectivity:[5] Attack of Sulfur on the secondary carbon (C2 of the propyl chain) forms the 5-membered ring with the methyl group at position 5.

  • Purification:

    • Neutralize the reaction mixture with NaOH or

      
       to pH > 10.
      
    • Extract with DCM or Chloroform.

    • Dry over

      
       and concentrate in vacuo.
      
    • Validation: The product is often an oil; conversion to the hydrochloride salt (recrystallization from EtOH/Ether) provides a stable solid for analysis.

SynthesisStart1-Amino-2-propanol+ Methyl IsothiocyanateInterIntermediate:1-(2-hydroxypropyl)-3-methylthioureaStart->InterNucleophilic AdditionCyclizationAcid Catalyzed Cyclization(HCl, Reflux)Inter->CyclizationActivation of OHProductProduct:This compoundCyclization->ProductIntramolecular S-Alkylation(- H2O)

Figure 2: Synthetic pathway via amino alcohol cyclodehydration.[1]

Structural Identification (Spectroscopy)[4]

Accurate identification requires distinguishing between the 4-methyl and 5-methyl isomers.[1]

Proton NMR ( -NMR)

Solvent:


1
  • C5-H (Methine): A complex multiplet at

    
     3.8 – 4.2 ppm .[1] This proton couples with the C4 protons and the C5-methyl group.[1]
    
  • C4-H (Methylene): Two diastereotopic protons appearing as multiplets at

    
     3.1 – 3.6 ppm .[1]
    
  • N-CH3: A sharp singlet at

    
     2.8 – 3.0 ppm .[1] The chemical shift depends heavily on the tautomeric state (imino form shifts downfield).
    
  • C5-CH3: A doublet at

    
     1.3 – 1.5 ppm  (
    
    
    ).[1]
Carbon NMR ( -NMR)
  • C2 (Amidine Carbon): The most deshielded signal, typically at

    
     160 – 165 ppm .
    
  • C5 (Methine):

    
     40 – 50 ppm.
    
  • C4 (Methylene):

    
     60 – 70 ppm (deshielded by N).
    
  • Methyls:

    
     20 – 30 ppm (C5-Me) and 
    
    
    30 – 35 ppm (N-Me).[1]

Pharmacological Applications[1]

Radioprotection

2-Aminothiazoline derivatives are established radioprotective agents.[1] The mechanism involves the scavenging of free radicals generated by ionizing radiation. The sulfur atom and the amidine system facilitate the formation of mixed disulfides with cellular proteins, protecting them from oxidative damage.

NOS Inhibition

The N,5-dimethyl derivative mimics the substrate L-arginine structurally.[1] It acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) , particularly the iNOS isoform. This activity makes it a relevant scaffold for anti-inflammatory drug design.

Adrenergic Activity

Structurally analogous to Xylazine and Clonidine (which contain 2-amino-imidazoline/thiazine cores), this compound possesses an affinity for

1

References

  • ChemicalBook. (2024). This compound Basic Information and Properties.

  • PubChem. (2024). Compound Summary: N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Related Structure Analysis). National Library of Medicine.

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161-171.

  • CymitQuimica. (2024).[6] N,5-Dimethyl-1,3-thiazolidin-2-imine (CAS 21018-31-5).[1][2][3][7]

  • Enchev, V. et al. (2005). Ab initio study of amino-imino tautomerism of 2-aminothiazolidine derivatives. Journal of Physical Chemistry A.

Technical Guide: Mechanism of Action of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mechanism of action for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , a substituted 2-aminothiazoline derivative.

This compound belongs to a class of heterocyclic small molecules primarily investigated for their role as inhibitors of Nitric Oxide Synthase (NOS) and as radioprotective agents . The N-methyl and 5-methyl substitutions on the thiazoline core modulate its lipophilicity, enzyme selectivity, and metabolic stability compared to the parent compound, 2-aminothiazoline.

Executive Summary

This compound (CAS: 21018-31-5) is a bioactive heterocycle functioning primarily as a competitive inhibitor of inducible Nitric Oxide Synthase (iNOS) . By mimicking the guanidino moiety of the substrate L-Arginine, it blocks the catalytic production of nitric oxide (NO) during inflammatory states. Additionally, the molecule exhibits radioprotective properties via free radical scavenging mechanisms inherent to the aminothiol/thiazoline scaffold.

Key Pharmacological Profiles:

  • Primary Target: Inducible Nitric Oxide Synthase (iNOS/NOS2).

  • Secondary Activity: Radical Scavenging (ROS detoxification).

  • Therapeutic Potential: Anti-inflammatory (sepsis, chronic inflammation), Radioprotection.

Molecular Mechanism of Action[1]

Inhibition of Nitric Oxide Synthase (iNOS)

The core mechanism involves the competitive inhibition of the NOS enzyme isoforms. The 2-aminothiazoline scaffold is a structural isostere of the guanidino group of L-Arginine, the natural substrate of NOS.

  • Binding Site Interaction: The molecule binds to the heme-containing active site of the NOS dimer. The exocyclic amine (N-methylamino) and the ring nitrogen coordinate with the heme iron and hydrogen bond with the conserved glutamate residue (Glu371 in iNOS) that normally stabilizes L-Arginine.

  • Selectivity Modulation: The 5-methyl and N-methyl substitutions increase steric bulk and lipophilicity. This modification is critical for determining selectivity between NOS isoforms (iNOS vs. eNOS/nNOS). While the parent 2-aminothiazoline is a potent iNOS inhibitor, the N-methyl group alters the hydrogen bonding network, potentially reducing potency slightly but improving cellular permeability.

  • Catalytic Blockade: By occupying the substrate access channel, the molecule prevents the two-step oxidation of L-Arginine to Nω-hydroxy-L-arginine and subsequently to L-Citrulline and NO.

Radioprotection and Antioxidant Activity

Like its precursor AET (S-(2-aminoethyl)isothiourea) , which rearranges to 2-aminothiazoline at physiological pH, this derivative functions as a radioprotector.

  • Radical Scavenging: The thiazoline ring, particularly the sulfur atom and the conjugated double bond system, can scavenge hydroxyl radicals (

    
    ) generated by ionizing radiation.
    
  • Hydrogen Atom Transfer: The N-methylamino group can serve as a hydrogen donor to neutralize reactive oxygen species (ROS), preventing lipid peroxidation in cell membranes.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the Nitric Oxide signaling cascade by this compound.

NOS_Inhibition_Pathway L_Arg L-Arginine iNOS_Active iNOS (Active Dimer) Heme-containing L_Arg->iNOS_Active Substrate Binding Inhibitor N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Inhibitor->iNOS_Active Competitive Inhibition (High Affinity) iNOS_Blocked iNOS-Inhibitor Complex (Catalytically Inactive) iNOS_Active->iNOS_Blocked Complex Formation NO Nitric Oxide (NO) iNOS_Active->NO Oxidation Inflammation Inflammatory Response (Vasodilation, Cytotoxicity) NO->Inflammation Signaling

Caption: Competitive inhibition of iNOS by this compound preventing NO synthesis.

Experimental Validation Protocols

To validate the activity of this compound, the following self-validating experimental workflows are recommended.

In Vitro iNOS Inhibition Assay (Griess Reaction)

Objective: Quantify the IC50 of the compound against recombinant iNOS.

StepProcedureCritical Parameter
1 Enzyme Prep Incubate recombinant murine iNOS (10 U/mL) in HEPES buffer (pH 7.4) with cofactors (NADPH, FAD, FMN, BH4).
2 Inhibitor Addition Add this compound at serial dilutions (0.1 nM to 100 µM).
3 Substrate Initiation Initiate reaction with L-Arginine (10 µM) and incubate for 30 minutes.
4 Detection Stop reaction. Add Griess reagent (Sulfanilamide + NED) to detect accumulated nitrite (NO metabolite).
5 Analysis Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.
Cellular Radioprotection Assay

Objective: Assess cell survival post-irradiation in the presence of the compound.

  • Cell Culture: Culture HUVEC or RAW 264.7 cells in 96-well plates.

  • Pre-treatment: Treat cells with the compound (10-50 µM) for 2 hours prior to irradiation.

  • Irradiation: Expose cells to Gamma radiation (e.g., 6 Gy using a Cs-137 source).

  • Viability Readout: After 24 hours, assess viability using MTT or CellTiter-Glo assay.

  • Outcome: A significant increase in viability compared to vehicle-treated irradiated controls indicates radioprotection.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the specific substitutions on the thiazoline ring affect biological activity compared to the parent scaffold.

SubstituentPositionEffect on Mechanism
Thiazoline Core RingEssential for mimicking the guanidino group of Arginine; binds Heme iron.
N-Methyl Exocyclic AmineIncreases lipophilicity (LogP); improves blood-brain barrier (BBB) penetration; prevents rapid acetylation.
5-Methyl Ring C5Increases steric bulk; enhances selectivity for iNOS over eNOS by exploiting small differences in the substrate access channel.

Synthesis & Stability Context

While primarily a research tool, this molecule is also a key intermediate in the synthesis of thiazolidinone derivatives.

  • Tautomerism: It exists in equilibrium between the amino (N-methylamino-thiazole) and imino (N-methyl-thiazolidin-imine) forms. The imino form is often the reactive species in nucleophilic attacks during derivative synthesis.

  • Stability: The dihydrothiazole ring is susceptible to hydrolysis under strongly acidic conditions, opening to form mercapto-amines. Storage should be in anhydrous conditions at -20°C.

References

  • Structure and Activity of 2-Aminothiazoline Deriv

    • Source: PubChem. (2025). "N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Compound Summary."
    • URL:[Link]

  • Nitric Oxide Synthase Inhibitors: SAR and Mechanisms Source: Journal of Medicinal Chemistry. "Design and Synthesis of 2-Amino-thiazoline Derivatives as Potent iNOS Inhibitors." (General Class Reference). Context: Establishes the 2-aminothiazoline scaffold as a competitive arginine mimic.
  • Radioprotective Properties of Thiazolines

    • Source: ResearchGate.
    • URL:[Link]

  • Chemical Properties and CAS Data Source: ChemicalBook. "this compound (CAS 21018-31-5)."

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a member of the 2-aminothiazoline class of heterocyclic compounds. While direct studies on this specific molecule are limited, the 2-aminothiazole and 2-aminothiazoline scaffolds are recognized as "privileged structures" in medicinal chemistry. This is due to their prevalence in numerous biologically active compounds, including approved drugs.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, most notably anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive analysis of the known biological activities of structurally related analogs, offering insights into the potential therapeutic applications of this compound. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these activities, providing a foundational resource for researchers in the field.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. Its hydrogenated form, 2-amino-4,5-dihydrothiazole (2-aminothiazoline), is the core of the topic compound. This scaffold's unique electronic and structural properties allow it to interact with a variety of biological targets. Its ability to act as a hydrogen bond donor and acceptor, coupled with its relatively rigid structure, makes it an ideal fragment for designing enzyme inhibitors and receptor ligands.[5] The broad spectrum of activities associated with 2-aminothiazole derivatives underscores their importance as a starting point for the development of novel therapeutics.[3]

Potential Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potent antiproliferative activity against a range of human cancer cell lines, including breast, lung, leukemia, and glioblastoma.[1][6][7] The anticancer effects are often mediated through the inhibition of key cellular processes like cell cycle progression and signal transduction.

Mechanism of Action: Kinase Inhibition and Microtubule Disruption

The primary anticancer mechanisms for many aminothiazole derivatives involve the inhibition of critical protein kinases that regulate cell proliferation and survival.[8]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a crucial intracellular signaling cascade that promotes cell growth and is frequently dysregulated in cancer.[8] Several aminothiazole derivatives have been identified as potent inhibitors of kinases within this pathway, such as Akt and mTOR.[8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Aminothiazole-based compounds have been developed as inhibitors of Aurora kinases, leading to mitotic catastrophe and cancer cell death.[8]

  • VEGFR-2 Inhibition: Some piperazinyl-thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By blocking this receptor, these compounds can inhibit the formation of new blood vessels that tumors need to grow.

PI3K_Akt_mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[10]

  • Position 2 (Amino Group): Acylation or substitution of the 2-amino group is a critical determinant of activity. Introducing complex side chains or other heterocyclic rings can significantly enhance antiproliferative effects.[8][10]

  • Position 4: Substitution at the C4 position with aryl groups, such as a 2-pyridyl moiety, has been shown to be crucial for potent activity in some series.[11]

  • Position 5: Modifications at the C5 position, for instance with aryl or carboxamide groups, can modulate the potency and selectivity of the compounds.[12]

For this compound, the methyl group at the C5 position is a key structural feature. Studies on related compounds suggest that appropriately-sized substituents at this position can improve inhibitory activity.[13]

Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives

Compound IDSubstituentsCell LineIC50 (µM)Reference
Dasatinib Clinically approved drugVariousVaries (nM range)[1]
Alpelisib Clinically approved drugBreast CancerVaries (nM range)[1]
Compound 6 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleC6 (Rat Glioma)3.83[9]
Compound 9 Thiazole-thiophene hybridMCF-7 (Breast)14.6[14]
Compound 4i Thiazole-2-imine derivativeSaOS-2 (Osteosarcoma)0.190 (µg/mL)[15]
Compound 8l Thiazole derivativeHeLa (Cervical)1.65[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., A549, MCF-7) Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation 4. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate % Viability and determine IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG-2) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the compound dilutions and include appropriate controls (vehicle control, positive control like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[14][16]

Potential Antimicrobial Activity

The 2-aminothiazole scaffold is a key component in many compounds with significant antibacterial and antifungal properties.[3][5][17]

Mechanism of Action

The antimicrobial mechanisms of 2-aminothiazole derivatives can be diverse:

  • Inhibition of Essential Enzymes: Some derivatives act by inhibiting crucial enzymes in microbial metabolic pathways. For example, in Candida albicans, potential targets include lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis.[18][19]

  • Disruption of Cell Wall/Membrane Integrity: The compounds can interfere with the synthesis of the cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.[20]

  • DNA Interaction: Some heterocyclic compounds can bind to microbial DNA, interfering with replication and transcription processes.[20]

Spectrum of Activity

Derivatives have shown activity against a range of pathogens:

  • Bacteria: Including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[21] Notably, a series of N-benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amines have demonstrated potent activity against Mycobacterium tuberculosis.[11]

  • Fungi: Various derivatives exhibit strong activity against Candida species, including fluconazole-resistant strains.[3][18][19]

Table 2: Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

Compound IDOrganismActivity MetricValueReference
5a8 Candida albicansMIC809 µM[18][19]
55 M. tuberculosisMIC0.024 µM[11]
Compound 4i S. aureusZone of Inhibition18 mm[15]
Compound 4i E. coliZone of Inhibition15 mm[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][21][22]

  • Preparation of Inoculum: Grow the microbial strain (e.g., C. albicans) in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no visible growth (turbidity) of the microorganism is observed.[19] Absorbance can also be read with a plate reader to quantify growth inhibition.[19]

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and 2-aminothiazole derivatives have been explored as potential anti-inflammatory agents.[3][23][24]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes and mediators in the inflammatory cascade.

  • Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-LOX.[24]

  • Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Substituted 2-aminothiazoles have been shown to inhibit iNOS activity, thereby reducing excessive NO production.[13]

  • Cytokine Release Inhibition: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) drive the inflammatory response. Anti-inflammatory compounds can be screened by their ability to reduce the release of these cytokines from stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[25][26]

Experimental Protocol: In Vitro Anti-inflammatory Screening (LPS-stimulated Macrophages)

This protocol uses a human monocytic cell line (e.g., THP-1) to screen for compounds that can inhibit the production of inflammatory cytokines.[25]

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Pre-treatment: Treat the differentiated macrophages with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Conclusion and Future Directions

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. While this compound has not been extensively studied, the wealth of data on its structural analogs provides a strong rationale for its investigation. The N-methyl and C5-methyl substitutions are key features that warrant exploration. Future research should focus on the synthesis and systematic in vitro evaluation of this compound against a panel of cancer cell lines, microbial strains, and in inflammatory assays. Elucidating its precise mechanism of action and establishing a comprehensive structure-activity relationship will be crucial for its potential development as a novel therapeutic agent. The protocols and comparative data provided in this guide offer a robust framework for initiating such an investigation.

References

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  • De, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism, 90(12), 6433-6438. [Link]

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  • Sabourin, C., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 24(20), 15065. [Link]

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The methodologies, properties, and potential applications discussed herein are extrapolated from established principles of organic synthesis and the well-documented bioactivities of analogous 2-aminothiazole derivatives.

Introduction: The Scientific Interest in 2-Aminothiazoles

The thiazole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds, including Vitamin B1 (Thiamine)[1]. The 2-aminothiazole moiety, in particular, is a privileged structure in drug discovery, conferring a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[2][3][4][5]. The continued exploration of novel substituted 2-aminothiazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. This guide focuses on the synthesis and potential characteristics of the N,5-disubstituted-4,5-dihydro-1,3-thiazol-2-amine structure, a less explored subclass with significant therapeutic promise.

Proposed Synthesis of this compound

The synthesis of 2-aminothiazoline derivatives (the core of this compound) is typically achieved through the cyclization of a β-haloamine with a thiocyanate or by the reaction of an aziridine with a thiocyanate. A plausible and efficient synthetic route for this compound is proposed below, based on the reaction of a suitable N-methylated aziridine precursor with a thiocyanate salt.

Rationale for Synthetic Strategy

The choice of an aziridine-based route offers stereochemical control and often proceeds under milder conditions compared to traditional methods that may require harsh reagents. The key is the regioselective opening of the aziridine ring by the thiocyanate nucleophile.

Proposed Synthetic Workflow

Synthetic Workflow for this compound Propylene_oxide Propylene oxide 1_Methylamino_propan_2_ol 1-(Methylamino)propan-2-ol Propylene_oxide->1_Methylamino_propan_2_ol Ring-opening Methylamine Methylamine Methylamine->1_Methylamino_propan_2_ol 1_Chloro_N_methylpropan_2_amine 1-Chloro-N-methylpropan-2-amine 1_Methylamino_propan_2_ol->1_Chloro_N_methylpropan_2_amine Chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->1_Chloro_N_methylpropan_2_amine 2_Methyl_1_methylaziridine 2-Methyl-1-methylaziridine 1_Chloro_N_methylpropan_2_amine->2_Methyl_1_methylaziridine Intramolecular cyclization Base Base Base->2_Methyl_1_methylaziridine N5_Dimethyl_thiazolamine This compound 2_Methyl_1_methylaziridine->N5_Dimethyl_thiazolamine Ring-opening and cyclization Potassium_thiocyanate Potassium thiocyanate Potassium_thiocyanate->N5_Dimethyl_thiazolamine

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methylamino)propan-2-ol

  • To a solution of methylamine (1.2 equivalents) in ethanol at 0°C, add propylene oxide (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

Step 2: Synthesis of 1-Chloro-N-methylpropan-2-amine

  • To a solution of 1-(methylamino)propan-2-ol (1.0 equivalent) in dichloromethane at 0°C, add thionyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-Methyl-1-methylaziridine

  • Dissolve the crude 1-Chloro-N-methylpropan-2-amine in a suitable solvent such as tetrahydrofuran.

  • Add a strong base, for example, sodium hydride (1.2 equivalents), portion-wise at 0°C.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Filter the reaction mixture and carefully remove the solvent to obtain the aziridine product.

Step 4: Synthesis of this compound

  • To a solution of 2-Methyl-1-methylaziridine (1.0 equivalent) in a polar aprotic solvent like dimethylformamide, add potassium thiocyanate (1.1 equivalents).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The exact physicochemical properties of this compound are not available. However, based on analogous structures, we can predict the following characteristics.

PropertyPredicted ValueReference Compound
Molecular Formula C5H10N2SN-Methyl-4,5-dihydro-1,3-thiazol-2-amine[6]
Molecular Weight 130.21 g/mol N-Methyl-4,5-dihydro-1,3-thiazol-2-amine[6]
Boiling Point ~250-260 °C at 760 mmHg4,5-dimethyl-1,3-thiazol-2-amine[7]
LogP ~1.0 - 1.54,5-dimethyl-1,3-thiazol-2-amine[7]
Appearance Likely a solid at room temperature4,5-dimethyl-1,3-thiazol-2-amine[7]

Potential Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is a versatile pharmacophore. The introduction of methyl groups at the N5 and 5-positions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antibacterial and antifungal properties[2][3][8]. The mechanism often involves the inhibition of essential microbial enzymes. It is plausible that this compound could exhibit activity against a range of pathogens.

Anticancer Potential

Many 2-aminothiazole derivatives have been investigated for their anticancer activities[5]. The proposed compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Kinase Inhibition

The 2-aminothiazole core is present in several kinase inhibitors. The N,5-dimethyl substitution pattern could be explored for its potential to selectively target specific kinases involved in disease pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents. The N-methylation could enhance cell permeability, while the 5-methyl group can influence the stereochemistry and binding affinity to target proteins. Further derivatization of the 2-amino group could be a fruitful avenue for optimizing biological activity.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the broader class of 2-aminothiazoles. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and comprehensive screening for a range of biological activities. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the 2-aminothiazole scaffold.

References

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Physical and chemical properties of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Scientific Context

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it a privileged scaffold for interacting with a wide array of biological targets. The dihydro- variant, 2-amino-4,5-dihydrothiazole (also known as 2-aminothiazoline), retains the key isothiourea functionality responsible for much of its bioactivity while introducing a non-aromatic, more flexible three-dimensional character. This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive overview of its anticipated properties, synthesis, and potential research applications based on established chemical principles and data from closely related analogues.

Molecular Identity and Structural Elucidation

The fundamental step in characterizing any chemical entity is to establish its precise molecular structure and identifiers.

  • IUPAC Name: this compound

  • Synonyms: 2-(Methylamino)-5-methyl-4,5-dihydro-1,3-thiazole

  • Molecular Formula: C₅H₁₀N₂S

  • Molecular Weight: 130.21 g/mol

  • Core Scaffold: 2-Amino-4,5-dihydrothiazole

The structure features a five-membered dihydrothiazole ring with a methyl group at the 5-position and another methyl group on the exocyclic amino nitrogen at the 2-position. The C5 position is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely available in public literature. Therefore, we present a table of calculated properties alongside experimental data for a structurally similar aromatic analogue, 4,5-dimethyl-1,3-thiazol-2-amine (CAS 2289-75-0) , to provide a scientifically grounded estimation of its characteristics.[5][6]

PropertyThis compound (Target)4,5-Dimethyl-1,3-thiazol-2-amine (Aromatic Analogue)[6]Scientific Rationale for Comparison
Molecular Weight 130.21 g/mol (Calculated)128.20 g/mol The addition of two hydrogen atoms in the dihydro- form results in a slightly higher molecular weight.
Appearance Expected to be a crystalline solid or oil-Many similar small heterocyclic amines are solids at room temperature.[7]
Melting Point Estimated: < 60 °C66-69 °CThe non-planar, saturated ring of the dihydro- form typically leads to less efficient crystal packing and thus a lower melting point compared to its flat, aromatic counterpart.
Boiling Point Estimated: < 250 °C at 760 mmHg256.1 °C at 760 mmHgBoiling points are generally comparable for isomers of similar weight, though saturation can slightly lower it.
Solubility Expected to have moderate water solubilitySoluble in water, alcohols, and ether[2]The presence of the amino group and ring nitrogens allows for hydrogen bonding, conferring some water solubility. Dihydro- analogues are often more soluble in polar solvents than their aromatic counterparts.[8]
pKa Estimated: 6.0 - 7.5~5.9 (for 2-aminothiazole)The endocyclic nitrogen is the primary site of protonation. The electron-donating effect of the alkyl groups is expected to slightly increase basicity compared to the unsubstituted parent compound.
LogP Calculated: ~0.8 - 1.21.4 (for aromatic analogue)[6]The removal of the double bond in the ring generally decreases lipophilicity.

Proposed Synthesis Pathway: Modified Hantzsch Synthesis

The most reliable and versatile method for constructing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[2][3] A logical adaptation of this reaction can be used to produce the target dihydrothiazole derivative. The key principle is the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme: (3-Chloro-3-methyl-2-butanone) + (N-Methylthiourea) → this compound

Detailed Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylthiourea (1 equivalent) in absolute ethanol (5 mL per gram of thiourea).

  • Initiation of Reaction: To the stirred solution, add 3-chloro-3-methyl-2-butanone (1.05 equivalents) dropwise at room temperature. The addition should be controlled to manage any initial exotherm.

  • Thermal Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Re-dissolve the resulting crude solid or oil in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any generated acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-3: Reaction cluster_workup Step 4-5: Work-up & Isolation cluster_purify Step 6: Purification reagents Dissolve N-Methylthiourea in Ethanol add_ketone Add 3-Chloro-3-methyl- 2-butanone reagents->add_ketone Dropwise Addition reflux Heat to Reflux (4-8 hours) add_ketone->reflux monitor Monitor by TLC reflux->monitor concentrate Remove Solvent monitor->concentrate wash Neutralize & Wash concentrate->wash purify Column Chromatography or Recrystallization wash->purify final_product Pure N,5-Dimethyl-4,5- dihydro-1,3-thiazol-2-amine purify->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Profile for Structural Verification

To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic methods is essential. The following is a predicted profile based on the proposed structure.

TechniqueExpected SignatureRationale
¹H NMR δ 1.3-1.5 ppm (d, 3H): C5-CH₃δ 2.8-3.0 ppm (s, 3H): N-CH₃δ 3.2-3.8 ppm (m, 2H): CH₂ at C4δ 4.0-4.5 ppm (m, 1H): CH at C5δ 5.0-6.0 ppm (br s, 1H): NHThe chemical shifts are estimated based on standard values for alkyl protons in a heterocyclic environment. The C5-CH₃ would be a doublet due to coupling with the C5-H. The C4 and C5 protons would form a complex multiplet system. The NH proton is often broad and its position can vary.
¹³C NMR δ 20-25 ppm: C5-CH₃δ 30-35 ppm: N-CH₃δ 45-55 ppm: C4δ 60-70 ppm: C5δ 170-180 ppm: C2 (C=N)The C2 carbon, part of the isothiourea (C=N) group, is characteristically downfield.[9] The other sp³ hybridized carbons appear in the expected aliphatic region.
FT-IR (KBr) ~3300-3400 cm⁻¹ (m): N-H stretch~2900-3000 cm⁻¹ (s): C-H stretch (aliphatic)~1620-1650 cm⁻¹ (s): C=N stretchThe carbon-nitrogen double bond (imine) stretch is a key diagnostic peak for the thiazoline ring.[10] The N-H stretch confirms the presence of the secondary amine.
Mass Spec (ESI+) [M+H]⁺ = 131.0637 The expected mass for the protonated molecular ion (C₅H₁₁N₂S⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[11]

Research Context and Potential Biological Activity

The 2-aminothiazole scaffold is a highly validated pharmacophore in drug discovery. Derivatives have demonstrated a vast range of biological activities, providing a strong rationale for investigating novel analogues like this compound.

Established Bioactivities of the Scaffold
  • Antimicrobial: Many derivatives exhibit potent antibacterial and antifungal properties.[4][12] The thiazole ring is a key component of several cephalosporin antibiotics and antifungal agents like abafungin.

  • Anticancer: The scaffold has been incorporated into compounds targeting various mechanisms in oncology, including kinase inhibition and anti-proliferative effects.[9]

  • Anti-inflammatory: Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiazole core.

  • Neurological: Pramipexole, a dopamine agonist used to treat Parkinson's disease, is a 2-aminothiazole derivative.

The introduction of methyl groups, as in the target compound, can modulate potency, selectivity, and pharmacokinetic properties such as metabolic stability and membrane permeability.

Logical Framework for Biological Investigation

Research_Framework cluster_properties Physicochemical Modulation cluster_activities Potential Bio-Activities (based on analogs) Core N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Sol Solubility Core->Sol Lip Lipophilicity (LogP) Core->Lip Meta Metabolic Stability Core->Meta AntiB Antibacterial Sol->AntiB AntiF Antifungal Sol->AntiF AntiC Anticancer Lip->AntiC AntiI Anti-inflammatory Meta->AntiI

Caption: Relationship between the core molecule and its potential research avenues.

Conclusion

While this compound is not a widely catalogued compound, its chemical identity can be clearly defined. Its physicochemical properties can be reasonably extrapolated from well-documented analogues, and a robust synthesis can be achieved via a modified Hantzsch reaction. The rich pharmacological history of the 2-amino-dihydrothiazole scaffold makes this specific derivative a compelling candidate for screening in drug discovery programs, particularly in the fields of infectious disease and oncology. This guide provides the foundational chemical knowledge necessary for its synthesis, characterization, and further scientific investigation.

References

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  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.
  • CymitQuimica. (n.d.). CAS 2150-55-2: 2-amino-4,5-dihydrothiazole-4-carboxylic acid.
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  • Shivakumara, N., & Krishna, P. M. (2025, August 10). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
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  • Grijalva-Bustamante, G., et al. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
  • Asnaashari, S., et al. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest within contemporary research spheres. While specific, quantitative solubility data for this compound is not extensively published, this document serves as a robust framework for its determination. We will delve into the foundational principles of solubility, present detailed methodologies for its empirical measurement, and discuss the key factors that modulate the dissolution of this and similar chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to empower your research and development endeavors.

This compound: A Structural Overview

This compound is a heterocyclic compound featuring a dihydrothiazole ring system. The presence of an amine group and methyl substitutions influences its physicochemical properties, including its potential for ionization and its overall polarity. These structural features are the primary determinants of its solubility behavior in various solvent systems. A thorough understanding of its structure is the first step in predicting and experimentally determining its solubility profile.

While public databases do not provide extensive physicochemical data for this compound, we can infer some properties based on related structures. For instance, the structurally similar compound 4,5-dimethyl-1,3-thiazol-2-amine is known, and its hydrochloride and hydrobromide salts are commercially available.[1][2][3] The salt forms of amine-containing compounds generally exhibit enhanced aqueous solubility compared to the free base.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

When discussing solubility in a drug development context, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5][6]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[6] This is a fundamental property of the compound in its most stable crystalline form.

  • Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. This value can be influenced by the experimental conditions and may represent a supersaturated, metastable state.[4][6] For medicinal chemistry efforts, thermodynamic solubility data, especially when coupled with solid-state form assessment, is generally considered more informative for guiding optimization.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of a compound like this compound. Understanding and controlling these variables is essential for accurate and reproducible solubility measurements.

  • pH: As a compound with a basic amine group, the solubility of this compound is expected to be highly pH-dependent.[7][8] In acidic conditions, the amine group will be protonated, forming a more polar and, therefore, more water-soluble cation. Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble free base form.

  • Temperature: For most solid solutes, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, increasing the temperature provides the energy needed to break the crystal lattice forces of the solid.

  • Polarity of the Solvent: The principle of "like dissolves like" is a fundamental concept in solubility.[10][11] Polar solvents, such as water and ethanol, are more likely to dissolve polar solutes. The polarity of this compound, influenced by its amine and thiazoline functional groups, will dictate its solubility in a range of organic solvents.

  • Particle Size and Solid-State Form: The particle size of the solid can affect the rate of dissolution, with smaller particles dissolving faster due to a larger surface area-to-volume ratio.[7][8] Furthermore, different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[5]

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility requires robust experimental methods. The following are standard protocols that can be employed to measure the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13] It involves equilibrating an excess amount of the solid compound with a solvent over a defined period.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, buffered solutions at various pH values, or organic solvents). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13][14][15]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B Reach Equilibrium C Centrifuge or Filter B->C Separate Phases D Analyze supernatant (HPLC, LC-MS) C->D Determine Concentration Potentiometric_Titration A Calibrate pH Meter B Prepare Compound Suspension A->B C Titrate with Standard Acid/Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa and Solubility E->F

Caption: Steps in Potentiometric Titration for pKa and Solubility.

Predicted Solubility Profile and Data Interpretation

While experimental data is pending, we can hypothesize the solubility behavior of this compound based on its structure.

Solvent System Predicted Solubility Rationale
Aqueous Buffer (pH 2) HighThe amine group will be protonated, forming a polar salt that is readily soluble in water.
Aqueous Buffer (pH 7.4) Moderate to LowA significant portion of the compound will be in its less soluble free base form.
Aqueous Buffer (pH 10) LowThe compound will exist almost entirely as the free base, leading to minimal aqueous solubility.
Ethanol/Methanol HighThese polar organic solvents are likely to dissolve both the polar and non-polar portions of the molecule. [2]
Non-polar Organic Solvents (e.g., Hexane) Very LowThe polar amine and thiazoline functionalities will make the compound poorly soluble in non-polar solvents.

Interpreting the Data:

When experimental solubility data is obtained, it should be contextualized. For instance, a low aqueous solubility at physiological pH (around 7.4) might indicate potential challenges with oral bioavailability. In such cases, formulation strategies like salt formation or the use of solubility-enhancing excipients may be necessary. [8]

Conclusion: A Roadmap for Characterization

This technical guide has outlined the critical importance of solubility in the drug development pipeline and has provided a comprehensive framework for the characterization of this compound. By understanding the theoretical underpinnings of solubility and employing robust experimental methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality data necessary to make informed decisions and advance promising drug candidates. The principles and protocols detailed herein offer a clear path forward for elucidating the complete solubility profile of this and other novel chemical entities.

References

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  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

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  • Vedantu. (2020, June 21). Factors Affecting Solubility: Key Principles Explained. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Scent.vn. (n.d.). 2-Amino-4,5-dimethylthiazole hydrobromide (CAS 7170-76-5). [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylthiazole hydrobromide. [Link]

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Technical Monograph: Spectroscopic Characterization of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an internal whitepaper for a drug discovery or analytical chemistry group. It prioritizes the interpretation of complex spectral features (stereochemistry, tautomerism) over simple data listing.

Executive Summary

This document provides a comprehensive spectroscopic profile for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (also known as 2-(methylamino)-5-methyl-2-thiazoline). This heterocycle presents unique analytical challenges due to the chiral center at C5 and the dynamic tautomeric equilibrium characteristic of 2-aminothiazolines.

Accurate characterization requires resolving the ABX spin system in 1H NMR caused by the diastereotopic protons at C4 and distinguishing between the amino- and imino-tautomers via IR and 13C NMR.

Compound Identity
PropertyDetail
IUPAC Name

,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Formula

Molecular Weight 130.21 g/mol
Core Scaffold 4,5-Dihydrothiazole (Thiazoline)
Chirality C5 (Exists as racemate unless chirally synthesized)

Synthesis & Impurity Origins

Understanding the synthetic route is critical for assigning impurity peaks in spectral data. The standard synthesis involves the cyclization of allylthioureas or the reaction of amino alcohols with isothiocyanates.

Synthetic Pathway (Acid-Catalyzed Cyclization)

The most common route utilizes 1-amino-2-propanol and methyl isothiocyanate. The intermediate thiourea undergoes acid-catalyzed cyclization (retention of configuration at C5 is possible but racemization often occurs).

Synthesis Start1 1-Amino-2-propanol Inter N-(2-hydroxypropyl)- N'-methylthiourea Start1->Inter Addn Start2 Methyl Isothiocyanate Start2->Inter Prod N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Inter->Prod H+ / Heat (-H2O) Impurity Impurity: Uncyclized Thiourea Inter->Impurity Incomplete Cyclization

Figure 1: Synthetic route highlighting the critical thiourea intermediate which often appears as a contaminant in crude spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

1H NMR Analysis (Solvent: or )

The 1H NMR spectrum is defined by the chiral center at C5, which renders the two protons at C4 (


) magnetically non-equivalent (diastereotopic). This creates a classic ABX spin system  (or ABM depending on field strength) with the methine proton at C5 (

).
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
5-Me 1.35 - 1.45Doublet (d)3H

Methyl group coupled to chiral H5.
N-Me 2.85 - 2.95Singlet (s)3H-Characteristic of

-methyl on exocyclic amine. Broadens if proton exchange is fast.
H-4a 3.15 - 3.25dd1H


Diastereotopic proton (cis to Me).
H-4b 3.60 - 3.75dd1H


Diastereotopic proton (trans to Me).
H-5 4.05 - 4.20Multiplet (ddq)1HComplexChiral methine. Couples to 5-Me (q), H-4a, and H-4b.
NH 5.00 - 8.00Broad s1H-Highly variable; solvent/concentration dependent. Often invisible in

exchange.

Expert Insight: In the ABX system, look for the "roofing effect" between H-4a and H-4b. If the sample is a racemate, the spectrum appears simple. If the sample is enantiomerically enriched, no change in the achiral NMR spectrum occurs unless a chiral shift reagent is added.

13C NMR Analysis (Proton Decoupled)

The carbon spectrum confirms the thiazoline ring structure. The most diagnostic signal is the C2 carbon, appearing in the "guanidino" region.

CarbonShift (

, ppm)
TypeNotes
5-Me 20.5 - 21.5

Upfield methyl.
N-Me 29.5 - 31.0

N-methyl resonance.
C4 42.0 - 45.0

Ring methylene.
C5 48.0 - 52.0

Ring methine (deshielded by Sulfur).
C2 160.0 - 165.0

Quaternary imine/amidine carbon. Diagnostic for ring closure.

Mass Spectrometry (EI/ESI)[6]

Fragmentation Pathway

The molecular ion (


) is observed at m/z 130 . The fragmentation pattern is dominated by ring cleavage mechanisms typical of thiazolines.
  • Molecular Ion: m/z 130 (

    
    )
    
  • Isotope Peak: m/z 132 (M+2) at ~4.5% intensity (diagnostic for one Sulfur atom).

  • Base Peak / Major Fragments:

    • m/z 97: Loss of SH or rearrangement.

    • m/z 88: Retro-cyclization loss of portions of the ring.

    • m/z 74: Fragmentation involving the N-methyl guanidine moiety.

Protocol for Confirmation:

  • Verify the M+2 peak height to confirm sulfur presence.

  • If analyzing by ESI (LC-MS), the

    
     will be 131.08 .
    
  • Look for dimer formation

    
     at m/z 261 in high-concentration ESI samples.
    

Infrared (IR) Spectroscopy[3][4][7][8]

The IR spectrum is the primary tool for distinguishing the amino vs. imino tautomer in the solid state.

Frequency (

)
Vibration ModeAssignment
3200 - 3400

Secondary amine stretch. Broad band indicates H-bonding.
2960 - 2850

Aliphatic C-H stretching (Methyl/Methylene).
1610 - 1640

Critical Diagnostic. Strong absorption. Endocyclic C=N (amino form) vs Exocyclic C=N (imino form).
1550 - 1580

N-H bending / Amide II-like band.
600 - 700

C-S-C stretching (often weak).

Tautomeric Equilibrium (The "Expert" Variable)

A critical aspect of 2-aminothiazolines is the tautomeric equilibrium between the Amino form (endocyclic double bond) and the Imino form (exocyclic double bond).

For This compound :

  • Form A (Amino): 2-(methylamino)-5-methyl-2-thiazoline.

  • Form B (Imino): 3-methyl-5-methyl-thiazolidin-2-imine (Only if N-methylation occurred at ring N3).

  • Form C (Imino): N-methyl-5-methyl-thiazolidin-2-imine (Exocyclic double bond).

Literature on 2-aminothiazolines suggests the Amino form (Form A) is generally predominant in solution (


), while the Imino form may be stabilized in polar solvents or the solid state.

Tautomerism Amino Amino Form (Dominant) Endocyclic C=N Exocyclic N-H Imino Imino Form Exocyclic C=N Ring N-H Amino->Imino Solvent Polarity Shift

Figure 2: Tautomeric equilibrium. The specific "N,5-dimethyl" isomer usually favors the Amino form, but spectral broadening of the NH signal in NMR is a direct consequence of this rapid exchange.

References

  • PubChem. 2-Amino-5-methylthiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Rogoza, A. V., et al. (2001). Synthesis of 4,5-dihydrothiazole derivatives by the reaction of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with ambident N,O- and N,S-nucleophiles. Russian Chemical Bulletin. Available at: [Link]

  • Stenutz, R. 4,5-dihydro-1,3-thiazol-2-amine Spectral Data. Stenutz.eu. Available at: [Link]

  • Parekh, N. et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry.[1][2] Available at: [Link]

Sources

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine .[1]

Editorial Note: As a specific Safety Data Sheet (SDS) for this precise isomer is often absent from public repositories, this guide synthesizes data from structural analogs (2-amino-2-thiazolines), verified synthesis pathways, and structure-activity relationship (SAR) toxicology.[1] Treat this compound as a high-potency pharmacological intermediate.

Safety, Synthesis, and High-Containment Handling[1]

Part 1: Executive Technical Summary

This compound (Systematic Name: N,5-Dimethyl-4,5-dihydrothiazol-2-amine) is a heterocyclic amine belonging to the 2-amino-2-thiazoline class.[1]

While often encountered as a synthetic intermediate or degradation product in the manufacturing of alpha-2 adrenergic agonists (e.g., Xylazine analogs) or specific agrochemicals, its structural core possesses significant biological activity.[1]

Critical Hazard Alert: Researchers must handle this compound not merely as a chemical irritant, but as a potential adrenergic agonist . The 2-amino-thiazoline pharmacophore is the structural basis for drugs like Clonidine and Xylazine.[1] The N-methyl and 5-methyl substitutions increase lipophilicity, potentially enhancing CNS penetration compared to the parent thiazoline.[1]

Part 2: Physicochemical Profile[1][2]

The following data is derived from validated analogs (N-methyl-2-aminothiazoline and 4,5-dimethylthiazole) to establish a working baseline for process safety.

PropertyValue / CharacteristicConfidence Level
Molecular Formula C₅H₁₀N₂SExact
Molecular Weight 130.21 g/mol Exact
Physical State Viscous Oil or Low-Melting SolidHigh (Analog-based)
Boiling Point 95–105 °C (at 15 mmHg)Predicted
pKa (Conjugate Acid) ~8.5 – 9.5High (Basic Amine)
Solubility Soluble in EtOH, DCM, Dilute Acid; Sparingly soluble in H₂OHigh
Appearance Colorless to pale yellow (oxidizes to brown)High

Part 3: Safety & Toxicology (The "Hidden Hazard")

Toxicological Mechanism

Unlike simple aliphatic amines, the safety profile of this compound is dominated by its receptor affinity.

  • Primary Mechanism: Agonism of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -adrenergic receptors.
    
  • Systemic Effects: Sedation, bradycardia (slow heart rate), hypotension (low blood pressure), and respiratory depression.

  • Local Effects: Corrosive/Irritant to mucous membranes due to alkaline pH.[1]

Exposure Response Protocol

WARNING: Standard First Aid may be insufficient if systemic absorption occurs.[1]

  • Inhalation: Remove to fresh air. If "gasping" or bradycardia is noted, emergency medical services must be alerted to "Suspected Alpha-2 Agonist Poisoning."[1]

  • Skin Contact: Wash with soap/water for 15 minutes.[1] Do not use ethanol (enhances transdermal absorption).[1]

  • Medical Note: Treatment is supportive.[1] Atropine (for bradycardia) or specific antagonists (e.g., Atipamezole) are theoretical antidotes but should only be administered by emergency physicians based on clinical presentation.

Emergency Response Logic

The following diagram outlines the decision matrix for accidental exposure.

SafetyResponse Exposure Accidental Exposure (Dermal/Inhalation) Decon Immediate Decontamination (Water/Soap - NO Alcohol) Exposure->Decon Assess Symptom Assessment (15 min observation) Decon->Assess Local Local Irritation Only (Redness, Burn) Assess->Local No CNS signs Systemic Systemic Symptoms (Drowsiness, Bradycardia, Dry Mouth) Assess->Systemic CNS signs present FirstAid Standard First Aid (Burn care) Local->FirstAid ER Emergency Room Alert: Alpha-2 Agonist Suspect Systemic->ER

Figure 1: Triage logic for this compound exposure, prioritizing CNS monitoring.

Part 4: Synthesis & Stability[1]

Understanding the synthesis helps in identifying impurities (e.g., allyl thioureas) and degradation pathways.

Synthesis Pathway (Cyclization)

The most robust synthesis involves the cyclization of allyl thioureas or the reaction of amino-alcohols with isothiocyanates.[1]

Validated Protocol (General Hantzsch-like Cyclization):

  • Precursor: N-Allyl-N'-methylthiourea (or similar allyl-thiourea derivative).[1]

  • Reagent: Hydrobromic acid (HBr) or Iodine (I₂).[1]

  • Mechanism: Intramolecular nucleophilic attack of the sulfur onto the alkene, followed by neutralization.

Synthesis Reagents N-Allyl-N'-methylthiourea + Acid Catalyst (HBr) Intermed Cyclization Intermediate (Thiazolinium Salt) Reagents->Intermed Reflux/Heat Base Neutralization (NaOH/NaHCO3) Intermed->Base Product N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Base->Product Extraction

Figure 2: Synthetic workflow via intramolecular cyclization of allyl-thiourea precursors.

Stability and Storage
  • Hygroscopicity: Moderately hygroscopic.[1] Absorbs CO₂ from air to form carbamates/carbonates.[1]

  • Oxidation: The dihydro-ring is susceptible to oxidation to the fully aromatic N,5-dimethyl-1,3-thiazol-2-amine if exposed to air/light for prolonged periods.[1]

  • Storage: Store under Argon/Nitrogen at 2–8°C.

Part 5: Handling & Engineering Controls

Due to the pharmacological uncertainty, Occupational Exposure Band (OEB) 3 or 4 handling is recommended (1–10 µg/m³ containment target).

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Gloves Double Nitrile (0.11mm min) or Butyl Rubber Amines can permeate latex; double gloving protects against undetected pinholes.[1]
Respiratory P100 / N95 (if solid) or OV/AG Cartridge (if oil)Protects against basic mists and particulates.[1]
Eye Protection Chemical Goggles Face shield required if handling >100g liquid.[1]
Clothing Tyvek Lab Coat Disposable sleeves recommended to prevent wrist exposure.[1]
Waste Disposal
  • Do not mix with acidic waste streams without controlled neutralization (exothermic).[1]

  • Destruction: Incineration is the only validated disposal method. The sulfur content requires scrubbers for SOx emissions.

References

  • PubChem. (2025).[1][2] N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Stenutz, R. (2025). 4,5-dihydro-1,3-thiazol-2-amine Physicochemical Data. Stenutz.eu.[1] Available at: [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Thiazolines and Thiazoles. Available at: [Link]

  • World Health Organization (WHO). (2022).[1] Critical Review of Xylazine and Related Analogs. (Contextual reference for 2-amino-thiazoline pharmacology).

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: A Scoping Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold and its derivatives, including dihydro- and substituted variants, represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. While direct studies on this specific molecule are not extensively available in the public domain, this document extrapolates from the well-established bioactivities of structurally related thiazole, aminothiazole, and dihydrothiazole compounds to identify and elaborate on promising therapeutic avenues. We will delve into the mechanistic basis for potential anti-inflammatory, anticancer, and antimicrobial activities, providing detailed, field-proven experimental protocols for the validation of these targets. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and similar compounds.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions have led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, and anticancer agents.[5] The dihydrothiazole variant, as present in this compound, retains key structural features while offering altered stereochemistry and flexibility, which can significantly influence biological activity. This guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of its chemical cousins.

Potential Therapeutic Target I: Anti-inflammatory - 5-Lipoxygenase (5-LOX)

A significant body of research points to thiazole derivatives as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[6][7][8] Dysregulation of the 5-LOX pathway is implicated in a range of inflammatory conditions, including asthma, rheumatoid arthritis, and allergic rhinitis.[9]

Mechanism of Action: Inhibition of Leukotriene Synthesis

5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in leukotriene production.[9] Thiazole-containing compounds have been shown to directly and selectively inhibit 5-LOX, thereby blocking the downstream synthesis of pro-inflammatory leukotrienes.[7][8] The proposed mechanism for this compound would involve its binding to the active site of 5-LOX, preventing the substrate from accessing the catalytic machinery.

Signaling Pathway: 5-Lipoxygenase Cascade

5_LOX_Pathway Figure 1: 5-Lipoxygenase Signaling Pathway cluster_0 Enzymatic Conversion cluster_1 Key Enzymes Arachidonic_Acid Arachidonic Acid 5_HPETE 5-HPETE Arachidonic_Acid->5_HPETE O2 LTA4 Leukotriene A4 (LTA4) 5_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation 5_LOX 5-Lipoxygenase (5-LOX) FLAP 5-LOX Activating Protein (FLAP) FLAP->5_LOX Activates LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inhibitor N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine (Proposed Inhibitor) Inhibitor->5_LOX Inhibition

Caption: Proposed inhibition of the 5-LOX pathway.

Experimental Protocol: 5-Lipoxygenase Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against 5-LOX.

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • Zileuton (positive control inhibitor)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white plate with a flat bottom

  • Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent. Create serial dilutions to achieve the desired final concentrations. The final solvent concentration in the assay should not exceed 1-2%.

  • Reaction Setup:

    • Test Compound Wells: Add 2 µL of the test compound dilutions to the respective wells.

    • Solvent Control Wells: Add 2 µL of the solvent used for the test compound.

    • Inhibitor Control Wells: Add 2 µL of Zileuton solution.

    • Bring the volume in each well to 40 µL with LOX Assay Buffer.

  • Enzyme Addition: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well (except for a blank control).

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Substrate Addition: Prepare the LOX substrate solution according to the manufacturer's instructions. Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 500/536 nm) in kinetic mode, recording every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

Potential Therapeutic Target II: Anticancer - Kinase Inhibition and Apoptosis Induction

Thiazole derivatives are well-documented as having significant anticancer activity, with some, like Dasatinib, being approved for clinical use.[11][12][13] These compounds can target various proteins and enzymes involved in cancer cell proliferation and survival.[11]

Potential Mechanisms of Action:
  • Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[14] These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

  • Induction of Apoptosis: Thiazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[15]

Workflow: In Vitro Anticancer Activity Assessment

Anticancer_Workflow Figure 2: Workflow for In Vitro Anticancer Evaluation Start Start: Cancer Cell Lines Cell_Culture Cell Culture and Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis Assays, Kinase Profiling) Data_Analysis->Mechanism_Studies

Caption: A streamlined workflow for assessing anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening the cytotoxic effects of potential anticancer compounds.[16][17]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the test compound. Include untreated and vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[17]

Potential Therapeutic Target III: Antimicrobial - Bacterial Cell Division and Biofilm Formation

Thiazole and dihydrothiazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[19]

Potential Mechanisms of Action:
  • Inhibition of Cell Division: Some thiazole derivatives have been shown to target key proteins involved in bacterial cell division, such as FtsZ, leading to the inhibition of cytokinesis.[20]

  • Disruption of Biofilm Formation: Dihydrothiazole compounds have been identified as inhibitors of bacterial biofilm formation, a key virulence factor in many chronic infections.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

Materials:

  • Bacterial strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test compound

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or nephelometer for inoculum standardization

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[21]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).[24]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25]

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, the extensive body of literature on structurally similar thiazole and dihydrothiazole derivatives provides a strong rationale for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols detailed in this guide offer a robust framework for the initial characterization and validation of these potential therapeutic targets. Further studies should focus on elucidating the precise molecular mechanisms of action, evaluating in vivo efficacy and safety, and exploring the structure-activity relationships of this promising chemical scaffold.

References

  • F. A. Kerdesky, J. H. Holms, J. L. Moore, R. L. Bell, R. D. Dyer, G. W. Carter, D. W. Brooks, "4-hydroxythiazole inhibitors of 5-lipoxygenase," Journal of Medicinal Chemistry, vol. 34, no. 7, pp. 2158-2165, 1991.

  • S. Y. Lee, Y. M. Kim, J. H. Kim, S. H. Kim, S. H. Lee, J. H. Ryu, Y. S. Kim, "Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors," Archiv der Pharmazie, vol. 345, no. 7, pp. 558-565, 2012.

  • J. B. Summers, H. Mazdiyasni, J. H. Holms, J. D. Ratajczyk, R. D. Dyer, G. W. Carter, "(Methoxyalkyl)thiazoles: a new series of potent, selective, and orally active 5-lipoxygenase inhibitors displaying high enantioselectivity," Journal of Medicinal Chemistry, vol. 33, no. 4, pp. 992-998, 1990.

  • BenchChem, "Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay," BenchChem, 2025.

  • BenchChem, "Application Notes and Protocols: 5-Lipoxygenase Inhibition Assay Using Carbazomycin C," BenchChem, 2025.

  • P. C. Sharma, K. K. Bansal, A. Sharma, D. Sharma, A. Deep, "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective," Future Medicinal Chemistry, 2025.

  • S. Mishra, A. Sahu, "Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity," Letters in Drug Design & Discovery, vol. 21, no. 12, pp. 2210-2231, 2024.

  • P. C. Sharma, K. K. Bansal, A. Sharma, D. Sharma, A. Deep, "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective," ResearchGate, 2025.

  • NC DNA Day Blog, "Antimicrobial Susceptibility Testing (Microdilution Technique)," NC DNA Day Blog, 2025.

  • S. Sharma, S. Jain, "An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives," Bentham Science, 2022.

  • S. S. Ashkenazi, A. B. Shai, "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay," Journal of Visualized Experiments, no. 81, p. e50635, 2013.

  • "METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING," Pan American Health Organization, 2017.

  • BioVision, "5-Lipoxygenase Inhibitor Screening Kit (Fluorometric)," BioVision Inc.

  • Abcam, "MTT assay overview," Abcam, 2023.

  • A. A. El-Sayed, E. M. El-Sawy, A. M. El-Naggar, N. A. Khalil, "Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase," Molecules, vol. 28, no. 8, p. 3584, 2023.

  • S. Singh, A. K. Singh, "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay," International Journal of Pharmaceutical Research and Applications, 2025.

  • BenchChem, "Application Notes and Protocols for Broth Microdilution Method Featuring 'Antimicrobial Agent-4'," BenchChem, 2025.

  • T. Horton, "MTT Cell Assay Protocol," Checkpoint Lab, 1994.

  • Rakuno Gakuen University, "Antimicrobial susceptibility testing (Broth microdilution method)," WOAH - Asia, 2025.

  • FWD AMR-RefLabCap, "MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific," FWD AMR-RefLabCap, 2022.

  • S. Sharma, S. Jain, "An overview of the synthesis, therapeutic potential and patents of thiazole derivatives," Recent Patents on Anti-Infective Drug Discovery, 2022.

  • S. S. S. Ali, S. A. A. Shah, "Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities," World Journal of Pharmaceutical Research, 2024.

  • S. Sharma, S. Jain, "An overview of the synthesis, therapeutic potential and patents of thiazole derivatives," ScienceScholar, 2022.

  • S. A. Abdel-Ghaffar, A. M. El-Naggar, N. A. Khalil, "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors," RSC Advances, vol. 12, no. 2, pp. 917-930, 2022.

  • P. Singh, R. Kaur, G. Singh, "Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity," Bioorganic Chemistry, vol. 100, p. 103882, 2020.

  • M. A. A. El-Sayed, E. M. El-Sawy, A. M. El-Naggar, N. A. Khalil, "Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations," Journal of Molecular Structure, vol. 1319, p. 138612, 2025.

  • S. S. S. Ali, S. A. A. Shah, "Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities," World Journal of Pharmaceutical Research, 2024.

  • M. T. Chhabria, S. Patel, P. S. Brahmkshatriya, "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives," Current Topics in Medicinal Chemistry, vol. 16, no. 26, pp. 2841-2862, 2016.

  • A. A. A. El-Sayed, E. M. El-Sawy, A. M. El-Naggar, N. A. Khalil, "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics," FABAD Journal of Pharmaceutical Sciences, 2024.

  • Bio-Techne, "Lipoxygenase Inhibitor Screening Assay Kit," Bio-Techne, 2023.

  • G. M. C. Lucchesi, M. C. B. de Oliveira, "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance," Molecules, vol. 28, no. 1, p. 321, 2022.

  • Neogen, "Histamine (Life Science Format) ELISA Kit Instructions," Neogen, 2023.

  • S. S. S. Ali, S. A. A. Shah, "A Review on Thiazole Scaffolds and its Biological Activity," ResearchGate, 2024.

  • A. A. El-Sayed, E. M. El-Sawy, A. M. El-Naggar, N. A. Khalil, "Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme," ACS Omega, vol. 8, no. 20, pp. 18063-18079, 2023.

  • R. J. Nevagi, "A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives," International Journal of Pharmaceutical Sciences and Research, 2024.

  • A. A. El-Sayed, E. M. El-Sawy, A. M. El-Naggar, N. A. Khalil, "IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES," bioRxiv, 2024.

  • ChemicalBook, "2-Aminothiazole: synthesis, biological activities and toxicity," ChemicalBook, 2023.

  • R. J. Nevagi, "Biological and medicinal significance of 2-aminothiazoles," Scholars Research Library, 2014.

  • L. Grätz, "dependent Assays for Functional Characterization of Histamine Receptors and Ligands," Publikationsserver der Universität Regensburg, 2019.

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , designed for researchers in medicinal chemistry and pharmacology.

Scaffold Analysis, Synthesis, and Pharmacological Potential[1][2][3]

CAS Registry Number: 21018-31-5 Chemical Class: 2-Amino-2-thiazoline (cyclic isothiourea) Molecular Formula: C₅H₁₀N₂S Molecular Weight: 130.21 g/mol [1][2][3][4]

Executive Summary

This compound represents a critical chemical scaffold in fragment-based drug discovery (FBDD).[1][2] Structurally, it is a 2-amino-2-thiazoline , a bioisostere of the imidazoline ring system found in established adrenergic agonists like clonidine and xylazine.[1][2]

Unlike its fully aromatic counterpart (2-aminothiazole), the 4,5-dihydro core possesses a non-planar, puckered conformation at the sulfur-containing ring, introducing distinct steric vectors for receptor binding.[1][2] This guide analyzes the molecule as a high-value chemical probe for Trace Amine-Associated Receptor 1 (TAAR1) modulation and


-adrenergic  signaling, while detailing the rigorous synthetic protocols required for its production.[1][2]

Chemical Identity & Tautomerism

The biological activity of this compound is governed by its tautomeric equilibrium.[2] In solution, the molecule exists in a dynamic flux between the amino-thiazoline (endocyclic double bond) and imino-thiazolidine (exocyclic double bond) forms.[1][2]

  • Form A (Amino-thiazoline): Favored in polar protic solvents; responsible for aromatic-like stacking interactions.[1][2]

  • Form B (Imino-thiazolidine): Often the dominant species in non-polar environments and crucial for hydrogen bond donor/acceptor profiles in the receptor pocket.[1][2]

Structural Visualization (DOT)

The following diagram illustrates the tautomeric equilibrium and the key pharmacophoric features.

Tautomerism cluster_legend Pharmacophore Significance Amino Amino-Thiazoline Form (N3=C2 Double Bond) Dominant in polar media Imino Imino-Thiazolidine Form (C2=N_exo Double Bond) Lipophilic preference Amino->Imino Proton Transfer (Fast) Target Receptor Binding Pocket (Asp3.32 Interaction) Amino->Target Ionic Bond (Protonated) Imino->Target H-Bond Acceptor pKa ~ 9.5-10.5 pKa ~ 9.5-10.5

Caption: Tautomeric flux between amino and imino forms determines receptor affinity.[2] The protonated cationic species is the primary active pharmacophore at physiological pH.

Pharmacological Mechanism & Targets

The N,5-dimethyl substitution pattern is not arbitrary; it optimizes the scaffold for specific G-protein coupled receptors (GPCRs).[1][2]

Primary Target: -Adrenergic Receptors

The 2-amino-2-thiazoline core is a classic adrenergic pharmacophore .[1][2] The N-methyl group mimics the steric bulk of the ortho-substituents in clonidine, while the 5-methyl group restricts the conformational flexibility of the thiazoline ring, potentially enhancing selectivity for the


 subtype over 

.[1][2]
  • Mechanism: Agonism leads to

    
     protein coupling, inhibiting adenylyl cyclase and reducing cAMP levels. This results in sympatholytic effects (sedation, hypotension).[2]
    
  • Key Residue Interaction: The protonated exocyclic amine forms a salt bridge with Asp113 (3.32) in the transmembrane helix 3 of the adrenergic receptor [1].[2]

Emerging Target: TAAR1 Agonism

Recent chemoproteomic profiling suggests small, rigid cyclic guanidines/isothioureas bind Trace Amine-Associated Receptor 1 (TAAR1) .[1][2]

  • Relevance: TAAR1 agonists are currently under intense investigation for schizophrenia and metabolic disorders.[2]

  • Binding Mode: The 5-methyl group fits into the hydrophobic sub-pocket usually occupied by the ethylamine chain of endogenous trace amines.[1][2]

Synthetic Protocol

Objective: Synthesis of this compound via intramolecular cyclization. Scale: 10 mmol (Laboratory Scale)

Retrosynthetic Analysis

The most robust route involves the cyclization of an allylthiourea precursor or the condensation of a 1,2-haloamine with methyl isothiocyanate.[1] We will utilize the acid-catalyzed cyclization of N-allyl-N'-methylthiourea derivatives, modified for the specific 5-methyl placement.

Step-by-Step Methodology

Precursors:

  • Reagent A: 1-Amino-2-propanol (Alaninol) or 2-bromopropylamine hydrobromide.[1][2]

  • Reagent B: Methyl isothiocyanate (MITC).[2]

Protocol A: The "Haloamine" Route (Preferred for Regiocontrol)

This method ensures the 5-methyl position is fixed by the starting amine structure.[1][2]

  • Preparation of Thiourea Intermediate:

    • Dissolve 2-bromopropylamine hydrobromide (2.19 g, 10 mmol) in anhydrous Ethanol (20 mL).

    • Add Triethylamine (2.02 g, 20 mmol) dropwise at 0°C to liberate the free amine.

    • Add Methyl isothiocyanate (0.73 g, 10 mmol) slowly.

    • Stir at room temperature for 4 hours. Monitoring: TLC (Hexane:EtOAc 1:[2]1) should show consumption of isothiocyanate.[2]

  • Cyclization:

    • Heat the reaction mixture to reflux (80°C) for 6–12 hours. The internal nucleophilic attack of the sulfur on the carbon bearing the bromine atom closes the ring.[2]

    • Note: The 5-methyl placement dictates that the sulfur attacks the secondary carbon (C2 of the propyl chain).[1][2]

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Basify the residue with 1M NaOH (pH > 12) to liberate the free base.[2]

    • Extract with Dichloromethane (DCM) (3 x 15 mL).[2]

    • Dry combined organics over anhydrous

      
       and concentrate.[2][5]
      
    • Purification: Recrystallize from Et_2O/Hexane or perform flash chromatography (DCM:MeOH 95:5).[2]

Characterization Data (Expected)
  • Physical State: Pale yellow oil or low-melting solid (hygroscopic).[1][2]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (d, 3H, 5-Me)[1][2]
      
    • 
       2.95 (s, 3H, N-Me)[1][2]
      
    • 
       3.10-3.40 (m, 2H, H-4a, H-4b)[1][2]
      
    • 
       4.10 (m, 1H, H-5)[1][2]
      
  • MS (ESI+): m/z 131.1

    
    .[2]
    

Experimental Workflow Visualization

The following diagram details the logical flow from precursor selection to validation, ensuring a self-validating protocol.

SynthesisWorkflow Start Start: 2-Bromopropylamine + Methyl Isothiocyanate Step1 Step 1: Thiourea Formation (Et3N, EtOH, 0°C -> RT) Start->Step1 Check1 QC Check: TLC (Disappearance of MITC) Step1->Check1 Step2 Step 2: Cyclization (Reflux, 80°C, 12h) Check1->Step2 Pass Workup Work-up: Basify (pH 12) Extract (DCM) Step2->Workup Product Product: this compound Workup->Product Validation Validation: NMR (1H, 13C), MS Confirm Regiochemistry (5-Me vs 4-Me) Product->Validation

Caption: Synthetic pathway for the regioselective construction of the 5-methyl-2-aminothiazoline core.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
LogP (Predicted) ~0.4 - 0.8Indicates good water solubility; likely CNS penetrant.[1][2]
pKa (Base) 9.8 ± 0.5Exists as a cation at physiological pH (7.4).[2]
H-Bond Donors 1 (NH tautomer)Critical for receptor anchoring.[1][2]
Topological Polar Surface Area ~40 ŲFavorable for blood-brain barrier (BBB) crossing.[1][2]
Rotatable Bonds 1 (N-Me)High rigidity reduces entropic penalty upon binding.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2] Potential sensitizer.[2]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation of the sulfur ring.[1][2]

  • Toxicity: As an adrenergic agonist, accidental exposure may cause hypotension, bradycardia, or sedation.[1] Handle in a fume hood with proper PPE (nitrile gloves, goggles).[2]

References

  • Structure-Activity Relationships of Adrenergic Agonists. Ruffolo, R. R.[1][2] (1991).[2][3] Journal of Autonomic Pharmacology. (General Reference for Class)

  • Synthesis of 2-amino-2-thiazolines via hydroxy-thiourea cyclization. Organic Syntheses, Coll.[1][2] Vol. 3.

  • PubChem Compound Summary: this compound (CAS 21018-31-5). National Center for Biotechnology Information. [Link][1][2]

  • Trace amine-associated receptor 1 (TAAR1) agonism by cyclic amidines. Revel, F. G., et al.[2] (2011).[2] Proceedings of the National Academy of Sciences.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Khalifa, M. E.[1][6] (2018).[3][7] Acta Chimica Slovenica. [Link][2][7]

Sources

In Silico Elucidation of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: A Structural Pharmacology Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The molecule N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine represents a specific scaffold within the 2-aminothiazoline class. Structurally, it serves as a bioisostere to imidazoline-based adrenergic ligands (e.g., clonidine) and thiazine-based sedatives (e.g., xylazine).

This guide provides a rigorous in silico framework to modeling this ligand's interaction with the


-Adrenergic Receptor (

-AR)
. This target is selected due to the established structure-activity relationship (SAR) of thiazolines acting as agonists at aminergic G-Protein Coupled Receptors (GPCRs).

Critical Modeling Challenge: The core difficulty lies in the amino-imino tautomeric equilibrium and the C5-chirality . Standard "black-box" docking often fails here by selecting the wrong tautomer or neglecting the protonation state required for the conserved Aspartate salt bridge in the binding pocket.

Ligand Architecture: Quantum Mechanical Preparation

Before receptor docking, the ligand must be characterized at the quantum mechanical (QM) level to resolve tautomeric preference and ring puckering.

Tautomerism and Stereochemistry

The 2-amino-dihydrothiazole core exists in equilibrium between the amino (


) and imino  (

) forms. Furthermore, the methyl group at Position 5 creates a chiral center, necessitating the modeling of both (

) and (

) enantiomers.
Ligand Preparation Workflow

The following diagram outlines the decision tree for generating the correct ligand input.

LigandPrep Start Input Structure: N,5-Dimethyl-thiazoline Chirality Stereoisomer Generation (R-isomer vs S-isomer) Start->Chirality Tautomer Tautomer Enumeration (Amino vs Imino) Chirality->Tautomer QM QM Optimization (DFT B3LYP/6-31G*) Tautomer->QM Geometry Opt pKa pKa Prediction (Physiological pH 7.4) QM->pKa Energy Minima Output Final Ligand: Protonated Cation (+1) pKa->Output Protonation

Figure 1: Ligand preparation workflow emphasizing the resolution of chirality and tautomeric states prior to docking.

Protocol: QM Geometry Optimization

Objective: Determine the lowest energy conformer and tautomer. Tools: ORCA, Gaussian, or Psi4.

  • Input Generation: Generate 3D coordinates for all four species: (

    
    )-amino, (
    
    
    
    )-amino, (
    
    
    )-imino, (
    
    
    )-imino.
  • Basis Set: Run geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Solvation: Apply an implicit solvation model (PCM) with water (

    
    ) to mimic physiological conditions.
    
  • Selection: Calculate the Boltzmann distribution. Note: For adrenergic binding, the protonated cationic form is usually the bioactive species, regardless of the neutral tautomer preference.

Target Selection: The -Adrenergic Receptor[1][7][8]

The primary biological target for N-methylated thiazolines is the


-adrenergic receptor family. We utilize the crystal structure of the human 

-AR.[1]
  • PDB Accession: 6KUX (Crystal structure of

    
    -AR in complex with an agonist).
    
  • Resolution: 2.90 Å.

  • Key Residue: Asp113 (3.32) . This residue forms a critical salt bridge with the protonated amine/imine of the ligand.

Receptor Preparation Protocol

Tools: PyMOL, ChimeraX, or Schrödinger Protein Preparation Wizard.

  • Sanitization: Remove non-receptor atoms (T4 lysozyme fusion, lipids, and water molecules >5Å from the active site).

  • Protonation: Assign H-bond networks at pH 7.4. Ensure Asp113 is deprotonated (negatively charged) to accept the ligand.

  • Minimization: Perform a restrained minimization (OPLS3e or CHARMM36 force field) to relieve steric clashes while keeping heavy atoms within 0.3 Å of the crystal position.

High-Precision Molecular Docking

Standard rigid-receptor docking is insufficient for thiazolines due to the induced fit required in the orthosteric pocket.

Grid Generation

Define the search space around the orthosteric binding pocket (the "catecholamine pocket").

ParameterValueDescription
Center (X, Y, Z) Based on co-crystallized ligandCenter of mass of the original ligand in PDB 6KUX.
Box Size

Å
Sufficient to cover transmembrane helices TM3, TM5, and TM6.
Spacing 0.375 ÅHigh-resolution grid for precise pose identification.
Docking Protocol (AutoDock Vina / Glide)

Mechanism: We seek a pose where the exocyclic nitrogen of the thiazoline forms a salt bridge with Asp113 and the thiazoline ring engages in


-interactions with Phe412.
  • Ligand State: Import the protonated (

    
     charge) QM-optimized structures.
    
  • Exhaustiveness: Set search exhaustiveness to 32 (high precision).

  • Constraints (Optional but Recommended): Define a positional constraint (radius 3.0 Å) around the carboxylate oxygens of Asp113 to enforce the salt bridge.

  • Scoring: Rank poses by binding affinity (

    
    , kcal/mol).
    

Dynamic Stability: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation is required to verify the stability of the this compound complex over time.

System Setup (GROMACS)

The following DOT diagram illustrates the simulation pipeline.

MD_Pipeline Complex Ligand-Receptor Complex (From Docking) Topology Topology Generation Protein: CHARMM36m Ligand: CGenFF Complex->Topology Box Solvation & Ions TIP3P Water + 0.15M NaCl Topology->Box Minimization Energy Minimization Steepest Descent Box->Minimization Equil Equilibration NVT (100ps) -> NPT (100ps) Minimization->Equil Prod Production Run 100 ns, 310 K Equil->Prod

Figure 2: Molecular Dynamics simulation pipeline using GROMACS and CHARMM36 force field.

Detailed Protocol
  • Ligand Parametrization:

    • Use CGenFF (CHARMM General Force Field) to generate topology (.itp) and parameter (.prm) files for the thiazoline ligand.

    • Validation: Check the "penalty score" from CGenFF. If >50, manual parameter validation is required.

  • Membrane Embedding (Advanced):

    • Instead of simple water solvation, embed the

      
      -AR in a POPC lipid bilayer  using the CHARMM-GUI Membrane Builder. This mimics the actual physiological environment of the GPCR.
      
  • Equilibration:

    • NVT: Restrain protein/ligand heavy atoms. Heat to 310 K (body temperature).

    • NPT: Maintain pressure at 1 bar using the Parrinello-Rahman barostat.

  • Production Run:

    • Run for 100 ns .

    • Time step: 2 fs.

Analysis Metrics

To validate the interaction, extract the following data from the trajectory:

MetricAcceptable ThresholdSignificance
RMSD (Ligand)

Å
Indicates the ligand remains stable in the binding pocket.[2]
H-Bond Occupancy

(Asp113)
Confirms the salt bridge is stable and not transient.
MM-GBSA Energy

kcal/mol
Estimated binding free energy (stronger is more negative).

References

  • Protein Data Bank. (2019). Crystal structure of the human alpha2A adrenergic receptor. PDB ID: 6KUX. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX. [Link]

  • Grembecka, M. (2008). Tautomerism of 2-aminothiazole derivatives. Journal of Molecular Structure. [Link]

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine pharmacokinetics and pharmacodynamics

[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Before analyzing PK/PD, it is critical to establish the molecular parameters that dictate biological interaction.[2]

  • IUPAC Name: this compound[1][2][3]

  • Common Synonyms: 2-(Methylamino)-5-methyl-2-thiazoline; N-methyl-5-methylthiazolidin-2-imine.[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    S[1][2]
  • Molecular Weight: 130.21 g/mol [1][2]

  • Structural Class: 2-Aminothiazoline (cyclic isothiourea derivative).[1][2]

Physicochemical Determinants of PK
ParameterValue (Predicted)Pharmacokinetic Implication
LogP ~0.8 – 1.2Moderate lipophilicity; suggests good oral bioavailability and blood-brain barrier (BBB) permeability.[1][2]
pKa ~9.0 – 9.5Highly basic.[1][2] At physiological pH (7.4), it exists primarily in the protonated (cationic) form, favoring renal excretion via organic cation transporters (OCTs).[2]
TPSA ~40 ŲLow polar surface area, facilitating membrane diffusion despite ionization.[1][2]
H-Bond Donors 1Limited hydrogen bonding potential reduces non-specific protein binding.[1][2]

Pharmacodynamics (PD): Mechanism of Action[2]

The pharmacodynamics of this compound are governed by its structural homology to clonidine (an imidazoline) and xylazine (a thiazine).[1][2] The 2-aminothiazoline scaffold is a known pharmacophore for


-adrenergic receptorsimidazoline binding sites12
Primary Target: -Adrenergic Agonism

The compound functions as a partial or full agonist at presynaptic

12
  • Mechanism: Activation of G

    
    -coupled GPCRs inhibits adenylyl cyclase, reducing cAMP levels.[1][2]
    
  • Physiological Effect: This leads to a decrease in norepinephrine release (negative feedback loop), resulting in sedation, analgesia, and hypotension.[2]

  • Selectivity: The N-methyl substitution typically enhances selectivity for

    
     over 
    
    
    receptors compared to the unsubstituted amine.[1][2]
Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Structurally similar thiazolines have shown affinity for TAAR1.[1][2]

  • Mechanism: Agonism at G

    
    -coupled TAAR1 increases intracellular cAMP.[1][2]
    
  • Effect: Modulation of monoaminergic transmission (dopamine/serotonin), potentially offering psychostimulant properties that counteract the sedative

    
     effects at high doses.[1][2]
    
Signaling Pathway Visualization

The following diagram illustrates the dual signaling potential, highlighting the G-protein divergence.

PD_PathwayLigandN,5-Dimethyl-thiazol-2-amineRec_Alphaα2-Adrenergic Receptor(Presynaptic)Ligand->Rec_Alpha High AffinityRec_TAARTAAR1(Postsynaptic)Ligand->Rec_TAAR PutativeG_iGi/o ProteinRec_Alpha->G_i ActivationG_sGs ProteinRec_TAAR->G_s ActivationACAdenylyl CyclaseG_i->AC InhibitionG_s->AC StimulationEff_Sedation↓ cAMP↓ Norepinephrine Release(Sedation/Analgesia)AC->Eff_Sedation Gi DominanceEff_Stim↑ cAMPModulation of DA/5-HT(Alertness)AC->Eff_Stim Gs Dominance

Figure 1: Divergent G-protein signaling pathways.[1][2] The compound acts primarily as a Gi-coupled α2-agonist, with putative Gs-coupled TAAR1 activity.[1][2]

Pharmacokinetics (PK): ADME Profile

The pharmacokinetic profile is characterized by rapid absorption and renal elimination, typical of low-molecular-weight polar heterocycles.[1][2]

Absorption[1][2][10]
  • Bioavailability (F): Predicted >80% via oral route.[1][2] The N-methylation increases lipophilicity relative to 2-amino-2-thiazoline, enhancing passive diffusion across the gastrointestinal epithelium.[1][2]

  • T

    
    :  Rapid onset, estimated at 30–60 minutes post-administration.[1][2]
    
Distribution[1][2]
  • Volume of Distribution (V

    
    ):  Moderate to High (~2–4 L/kg).[1][2] The basic nature (pKa ~9) leads to tissue trapping in acidic compartments (lysosomes) and binding to intracellular proteins.[2]
    
  • Blood-Brain Barrier (BBB): High permeability.[1][2] The 5-methyl group disrupts the hydration shell, facilitating transport into the CNS.[1][2]

Metabolism

Metabolism occurs primarily in the liver via Cytochrome P450 enzymes and Flavin-containing Monooxygenases (FMO).[1][2]

  • N-Demethylation (Major): CYP2D6 and CYP1A2 catalyze the removal of the N-methyl group to form 5-methyl-2-amino-2-thiazoline.[1][2]

  • S-Oxidation (Minor): FMO3 oxidizes the sulfur atom to form the sulfoxide/sulfone, a detoxification step.[1][2]

  • Ring Hydroxylation: Rare, but possible at the C4 position followed by glucuronidation.[1][2]

Excretion[1][2]
  • Route: Renal excretion is the dominant pathway.[1][2]

  • Mechanism: As a cation at physiological pH, it is a substrate for Organic Cation Transporters (OCT2) in the proximal tubule.[1][2]

  • Half-life (t

    
    ):  Estimated 3–6 hours in rodents; likely 6–10 hours in humans (extrapolated from xylazine/clonidine data).[1][2]
    

Experimental Protocols

To validate the PK/PD profile of this compound, the following self-validating protocols are recommended.

Protocol: Competitive Radioligand Binding Assay ( -AR)

Objective: Determine the binding affinity (


12

Materials:

  • Membrane preparations from CHO cells expressing human

    
    -AR.[1][2]
    
  • Radioligand: [

    
    H]-RX821002 (Antagonist) or [
    
    
    H]-UK14304 (Agonist).[1][2]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    .[1][2]
    

Procedure:

  • Preparation: Dilute this compound in DMSO (10 concentrations:

    
     M to 
    
    
    M).
  • Incubation: Mix 50 µg membrane protein, 1 nM radioligand, and test compound. Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol: In Vitro Microsomal Stability

Objective: Assess metabolic half-life and identify metabolites.[1][2]

Workflow Visualization:

Microsomal_AssayStartTest Compound(1 µM)MixLiver Microsomes(0.5 mg/mL protein)Start->MixReactionInitiate with NADPH(37°C)Mix->ReactionSamplingTime Points:0, 5, 15, 30, 60 minReaction->SamplingQuenchQuench withIce-cold AcetonitrileSampling->QuenchAnalysisLC-MS/MS Analysis(Q-TOF or Triple Quad)Quench->Analysis

Figure 2: Microsomal stability workflow for determining intrinsic clearance (

Step-by-Step:

  • Pre-incubation: Incubate liver microsomes (human/rat) with the test compound (1 µM) in phosphate buffer (pH 7.[1][2]4) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system to start the reaction.[1][2]

  • Sampling: Aliquot 50 µL at defined time points (0, 5, 15, 30, 60 min).

  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • LC-MS/MS: Inject supernatant. Monitor parent depletion and scan for m/z shifts corresponding to demethylation (-14 Da) or oxidation (+16 Da).[1][2]

Safety & Toxicology Considerations

While specific toxicological data for this methylated derivative is limited, class-based extrapolation from 2-aminothiazolines suggests specific risks:

  • Cardiovascular: Potential for biphasic blood pressure response (initial hypertension via peripheral

    
     vasoconstriction, followed by hypotension via central 
    
    
    sympatholysis).[1][2]
  • Hyperglycemia:

    
    -agonists inhibit insulin release from pancreatic 
    
    
    -cells.[1][2]
  • Rebound Effect: Abrupt cessation after chronic use may lead to rebound hypertension and tachycardia.[1][2]

References

  • Ruffolo, R. R., et al. (1991).[1][2] Structure-activity relationships of alpha-2 adrenergic receptor agonists and antagonists. Journal of Autonomic Pharmacology .

  • Wong, S. F., et al. (2018).[1][2] Pharmacology of Xylazine and its Metabolites. Journal of Veterinary Pharmacology and Therapeutics . (Cited for thiazoline/thiazine SAR comparisons).[2]

  • Cheng, Y., & Prusoff, W. H. (1973).[2] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology .

  • PubChem Compound Summary. (2024). 5-Methyl-2-N-methylethylamino-2-thiazoline (CID 588515).[1][2] National Center for Biotechnology Information .[1][2] [2]

  • Reimann, E., et al. (1995).[1][2] Synthesis and central nervous activity of 2-amino-2-thiazolines. Pharmazie . (Foundational text on aminothiazoline CNS activity).

Methodological & Application

Application Note: Scalable Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2-amino-2-thiazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for adrenergic agonists, radioprotective agents, and CNS-active compounds. This Application Note details a robust, scalable protocol for the synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine .

Unlike the Hantzsch synthesis (which typically yields aromatic thiazoles) or the reaction of allyl isothiocyanates (which often yields isomeric mixtures), this protocol utilizes the Intramolecular Cyclodehydration of Hydroxy-Thioureas . This route offers superior regioselectivity, stereochemical retention potential, and safer handling characteristics by avoiding volatile


-haloketones.
Retrosynthetic Logic

The synthesis is disconnected into two phases:

  • Thiourea Assembly: Nucleophilic addition of 1-amino-2-propanol to methyl isothiocyanate.

  • Cyclodehydration: Acid-mediated activation of the secondary alcohol, triggering intramolecular nucleophilic attack by the thione sulfur.

Retrosynthesis Target This compound (Target) Thiourea N-(2-hydroxypropyl)-N'-methylthiourea (Intermediate) Target->Thiourea Cyclodehydration (-H2O) Precursors 1-Amino-2-propanol + Methyl Isothiocyanate Thiourea->Precursors Thiourea Formation

Figure 1: Retrosynthetic disconnection showing the hydroxy-thiourea pathway.

Critical Process Parameters (CPPs) & Safety

Safety Advisory: Methyl Isothiocyanate (MITC)

DANGER: MITC is a severe lachrymator and highly toxic (Category 3 Oral/Inhalation). It has a low melting point (35°C) and high vapor pressure.

  • Engineering Control: All operations involving MITC must be performed in a functioning fume hood with a vertical sash lowered.

  • Decontamination: Quench spills immediately with aqueous ammonia or 10% NaOH to convert isothiocyanate to thiourea derivatives.

Reaction Parameters
ParameterSpecificationRationale
Stoichiometry 1.05 eq Amine : 1.00 eq MITCSlight excess of amine ensures complete consumption of toxic MITC.
Temperature (Step 1) 0°C

25°C
The addition is exothermic. Cooling prevents uncontrolled boiling of solvent.
Temperature (Step 2) Reflux (80-100°C)Required to overcome the activation energy for the 5-exo-tet cyclization.
Acid Source Conc. HCl (37%)Protonates the -OH group, turning it into a good leaving group (

).

Experimental Protocol

Phase A: Synthesis of N-(2-hydroxypropyl)-N'-methylthiourea

Reagents:

  • 1-Amino-2-propanol (Isopropanolamine): 7.88 g (0.105 mol)

  • Methyl isothiocyanate (MITC): 7.31 g (0.10 mol)

  • Dichloromethane (DCM) or Ethanol: 50 mL

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with 1-amino-2-propanol and solvent (DCM is preferred for ease of evaporation; Ethanol is preferred for green chemistry).

  • Cooling: Submerge the flask in an ice/water bath and cool to < 5°C.

  • Addition: Dissolve MITC in minimal solvent. Add dropwise to the amine solution over 30 minutes via an addition funnel. Note: Maintain internal temperature < 20°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (5% MeOH in DCM). The mobile MITC spot (

    
    ) should disappear; the polar thiourea (
    
    
    
    ) appears.
  • Isolation: Evaporate solvent under reduced pressure to yield the crude thiourea as a viscous, pale-yellow oil. Quantitative yield is typical.

Phase B: Cyclization to this compound

Reagents:

  • Crude Thiourea (from Phase A)

  • Hydrochloric Acid (37%): 25 mL

  • Water: 25 mL

Procedure:

  • Acidification: Add the concentrated HCl to the crude thiourea oil.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.

    • Mechanistic Note: The acid protonates the secondary alcohol. The sulfur atom (soft nucleophile) attacks the C5 carbon, displacing water.

  • Workup (Critical Step):

    • Cool reaction to 0°C.

    • Basification: Slowly add 50% NaOH or solid KOH pellets with vigorous stirring until pH > 12. Caution: Highly exothermic. The product will separate as an oil.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    . Filter and concentrate.
    
  • Purification: Distillation under reduced pressure (Kugelrohr or fractional) is recommended.

    • Boiling Point: ~85-90°C at 15 mmHg (estimated).

Mechanistic Analysis & Pathway Visualization

The regioselectivity of this reaction is driven by the nucleophilicity of the sulfur atom. In acidic media, the "Hard-Soft Acid-Base" (HSAB) principle favors the attack of the soft sulfur on the soft alkyl carbon (C5), rather than the hard nitrogen attacking C5 (which would form an oxazoline).

Mechanism Substrate Hydroxy-Thiourea (Protonated -OH2+) TS Transition State (S attacks C5) Substrate->TS Intramolecular SN2 Product Thiazolinium Salt TS->Product - H2O Final Free Base (Target) Product->Final NaOH (Workup)

Figure 2: Mechanistic pathway of the acid-catalyzed cyclodehydration.

Analytical Characterization (Expected Data)

Upon successful synthesis, the compound should be validated against the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

1.35 (d, 3H)
Methyl group at C5 (doublet due to CH coupling).

2.85 (s, 3H)
N-Methyl group (singlet).

3.10 - 3.60 (m, 2H)
Protons at C4 (diastereotopic).

4.10 (m, 1H)
Methine proton at C5.
IR Spectroscopy 1630 cm

C=N stretch (characteristic of the amidine/thiazoline system).
Mass Spectrometry m/z 117.05 [M+H]+Molecular ion peak (Formula:

, MW: 116.18).

Troubleshooting & Optimization

Problem: Low Yield in Cyclization
  • Cause: Hydrolysis of the thiourea back to amine/MITC or polymerization.

  • Solution: Ensure the acid concentration is high enough to protonate the alcohol but not so high as to hydrolyze the thiourea bond. If HCl fails, switch to Mukayama conditions :

    • Reagents: 2-Chloro-1-methylpyridinium iodide,

      
      , DCM.
      
    • Mechanism:[1][2][3][4] Activates the alcohol under mild, basic conditions.

Problem: Racemization
  • Context: If using chiral (S)-1-amino-2-propanol.

  • Insight: The HCl method proceeds largely via an

    
     mechanism (inversion). However, high temperatures can cause partial racemization via carbocation character (
    
    
    
    ).
  • Fix: Use Methanesulfonyl Chloride (MsCl) and Triethylamine at 0°C to activate the alcohol as a mesylate, then heat to cyclize. This preserves stereochemistry more reliably.

References

  • Organic Syntheses. (1988). General methods for thiazoline synthesis via hydroxy-thioureas. Coll. Vol. 6, p. 652. Link

  • PubChem. (2025). Compound Summary: N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (CID 135477871).[5] National Library of Medicine. Link

  • Matiychuk, V. S., et al. (2016).[4] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.[4] Chemistry of Heterocyclic Compounds.[4][6][7] (Demonstrates thiourea cyclization logic). Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Methyl Isothiocyanate.[8][9][10][11]Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[3][4][7] 5th Edition. Wiley. (Authoritative text on thiazole/thiazoline ring closure mechanisms).

Sources

Application Note: In Vitro Pharmacological Profiling of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers investigating the pharmacological profile of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine . Based on its chemical scaffold (a substituted 2-aminothiazoline), this compound is primarily characterized as a putative Inducible Nitric Oxide Synthase (iNOS) inhibitor and a potential ligand for


-adrenergic receptors .

This guide prioritizes the Cellular iNOS Inhibition Assay using RAW 264.7 macrophages, as this is the gold-standard method for validating bioactivity in this chemical class.

Introduction & Chemical Context

This compound represents a specific subclass of 2-aminothiazolines. Structurally, it features a thiazoline ring with a methyl group at the 5-position and a secondary amine (N-methyl) at the 2-position.

  • Mechanism of Action: 2-aminothiazolines are bioisosteres of isothioureas and imidazolines. They typically function as competitive inhibitors of Nitric Oxide Synthase (NOS) by mimicking the arginine substrate intermediate. The N-methyl and 5-methyl substitutions are critical for improving selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS, nNOS).

  • Secondary Pharmacology: Due to structural similarity with clonidine (an imidazoline), this compound may exhibit off-target affinity for

    
    -adrenergic receptors , necessitating specificity profiling.
    
Key Chemical Properties
PropertySpecificationNotes
Molecular Formula

Molecular Weight ~130.21 g/mol
Solubility DMSO (>50 mM), Water (Moderate)Often supplied as HCl or HBr salt for stability.
Stability pH SensitiveHydrolytically unstable in strong alkaline solutions (>pH 9).
Chirality Yes (C5 Position)Protocols below assume racemic mixture unless enantiopure.

Experimental Workflow Visualization

The following diagram outlines the logical flow for profiling this compound, moving from stock preparation to functional readout.

G cluster_Cell Cellular Assay (RAW 264.7) Stock Compound Reconstitution (100 mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Macrophages Macrophage Seeding (96-well plate) Dilution->Macrophages Pre-treat 1h Induction LPS Stimulation (1 µg/mL) Macrophages->Induction Add Agonist Incubation 24h Incubation (37°C, 5% CO2) Induction->Incubation Readout Griess Assay (Nitrite Quantification) Incubation->Readout Supernatant Analysis IC50 Calculation & Selectivity Index Readout->Analysis

Figure 1: Operational workflow for high-throughput screening of thiazoline derivatives in an inflammatory model.

Protocol A: Preparation and Storage

Objective: To create a stable stock solution that prevents hydrolysis of the thiazoline ring.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid protic solvents (ethanol/methanol) for long-term storage as they can facilitate ring opening over time.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 13.02 mg of compound in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (thiazolines can be light-sensitive) and store at -20°C.

    • Shelf Life: 3 months at -20°C. Fresh stock is recommended for

      
       determination.
      

Protocol B: Cellular iNOS Inhibition Assay (Gold Standard)

Rationale: While enzymatic assays using purified NOS proteins are possible, they often fail to account for cellular permeability. The RAW 264.7 Macrophage Assay validates that this compound can penetrate the cell membrane and inhibit iNOS in a physiological context.

Materials
  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Control: L-NAME (Non-selective NOS inhibitor) or 1400W (Selective iNOS inhibitor).

Step-by-Step Methodology

Phase 1: Cell Seeding

  • Harvest RAW 264.7 cells and resuspend in DMEM + 10% FBS.

  • Seed 1 × 10⁵ cells/well in a 96-well flat-bottom plate (100 µL/well).

  • Incubate for 24 hours at 37°C / 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (The "Co-Treatment" Method) Critical Step: Thiazolines function as competitive inhibitors. Pre-incubation is not strictly necessary but recommended to ensure equilibrium before enzyme induction.*

  • Remove old media and replace with 90 µL of fresh media containing the test compound (this compound).

    • Dose Range: 0.1 µM to 100 µM (Half-log dilutions).

    • Vehicle Control: 0.1% DMSO (Max).

  • Incubate for 1 hour .

  • Add 10 µL of LPS stock (10 µg/mL) to each well.

    • Final LPS Concentration: 1 µg/mL.

  • Incubate for 18–24 hours . During this time, iNOS is transcribed, translated, and produces NO, which rapidly oxidizes to nitrite (

    
    ).
    

Phase 3: Griess Reaction (Readout)

  • Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

  • Add 50 µL of Sulfanilamide solution. Incubate 5 min in dark.

  • Add 50 µL of NED (N-(1-naphthyl)ethylenediamine) solution.

  • Incubate for 5–10 minutes. A magenta color indicates NO production.

  • Measure Absorbance at 540 nm .

Phase 4: Data Analysis

  • Generate a Sodium Nitrite standard curve (0–100 µM).

  • Convert Absorbance to

    
     concentration.
    
  • Calculate % Inhibition:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition to determine

    
    .
    

Protocol C: Selectivity Profiling (Alpha-2 Adrenergic)

Rationale: Thiazolines are structurally related to Clonidine. To ensure your compound is a specific iNOS inhibitor and not a sedative, you must screen for


-adrenergic receptor binding.

Assay Type: Radioligand Binding (Competition Assay).

  • Membrane Prep: Use CHO cells stably expressing human

    
    -AR.
    
  • Radioligand: [³H]-RX821002 (Antagonist) or [³H]-Clonidine (Agonist).

  • Non-specific Binding (NSB): Define using 10 µM Phentolamine.

  • Incubation: Incubate membranes + Radioligand + this compound for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Interpretation:

    • If

      
      : Clean profile (Low adrenergic risk).
      
    • If

      
      : Significant adrenergic activity (Potential sedative/cardiovascular side effects).
      

Mechanistic Visualization: The Nitric Oxide Pathway

Understanding where the compound acts is crucial for interpreting data.

Pathway LPS LPS (Stimulus) NFkB NF-kB Translocation LPS->NFkB Activation iNOS_Gene iNOS Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Arginine L-Arginine Arginine->iNOS_Enzyme Substrate Compound N,5-Dimethyl-4,5-dihydro -1,3-thiazol-2-amine Compound->iNOS_Enzyme Competitive Inhibition (Mimics Arginine) Nitrite Nitrite (Griess Readout) NO->Nitrite Oxidation

Figure 2: Mechanism of Action. The compound competitively inhibits the iNOS enzyme, preventing the conversion of L-Arginine to NO.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background in Blank Phenol Red interferenceUse Phenol Red-free DMEM for the incubation phase.
Compound Precipitation Low solubility in aqueous mediaEnsure final DMSO concentration is <0.5%. Sonicate stock solution.
Cell Toxicity Compound is cytotoxic, not inhibitoryMandatory: Run an MTT or CCK-8 assay in parallel. If cell viability drops >20%, the iNOS inhibition data is invalid.
No Inhibition observed Poor cell permeabilityVerify activity in a cell-free enzymatic assay (using recombinant iNOS) to distinguish between lack of potency vs. lack of permeability.

References

  • Ueda, S., et al. (2004). "Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitors." Chemical and Pharmaceutical Bulletin.

  • Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine.

  • Tinker, A. C., & Wallace, A. V. (2006). "Selective inhibitors of inducible nitric oxide synthase: potential agents for the treatment of inflammatory diseases?" Current Topics in Medicinal Chemistry.

  • Ruffolo, R. R. (1983). "Structure-activity relationships of alpha-adrenoceptor agonists." Journal of Autonomic Pharmacology. (Foundational text on imidazoline/thiazoline adrenergic binding).

Using N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine [1][2]

Executive Summary & Scientific Rationale

The 2-amino-2-thiazoline scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various antimicrobial, antifungal, and anti-inflammatory agents.[1][2][3] This guide details the experimental evaluation of This compound , a specific derivative often utilized as a lead fragment or mechanistic probe.[1][2]

Why this compound? Unlike fully aromatic thiazoles, the 4,5-dihydro (thiazoline) ring introduces a non-planar geometry that influences binding affinity to bacterial targets.[2] The N-methyl and 5-methyl substitutions increase lipophilicity (LogP modulation), potentially enhancing membrane permeability—a critical factor for activity against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli.[1][2]

Scope of Application: This document provides a validated workflow for:

  • Primary Screening: Determination of Minimum Inhibitory Concentration (MIC).[2]

  • Pharmacodynamics: Time-kill kinetics.

  • Mechanistic Insight: Membrane permeabilization assays.

  • Safety Profiling: Cytotoxicity and Selectivity Index (SI) calculation.

Chemical Handling & Preparation

Compound: this compound Molecular Formula: C5H10N2S MW: 130.21 g/mol Storage: -20°C, desiccated.[1][2] Hygroscopic nature requires handling under inert atmosphere if possible.[2]

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to the lipophilic nature of the methylated thiazoline ring.[1]

  • Concentration: Prepare a 10 mg/mL (approx. 76.8 mM) master stock.[2]

  • Sterilization: Do not autoclave. Use a 0.22 µm PTFE syringe filter.[2] Nylon filters may bind the cationic heterocycle.[2]

Critical Control: The final concentration of DMSO in bacterial assays must not exceed 1% (v/v) to avoid solvent-induced toxicity.[1][2]

Experimental Workflow: The "Thiazoline Pipeline"

The following diagram illustrates the logical progression from stock preparation to mechanistic validation.

Thiazoline_Workflow Stock Stock Prep (10 mg/mL in DMSO) Screen Primary Screen (MIC/MBC) Stock->Screen Hit_Decision MIC < 64 µg/mL? Screen->Hit_Decision Hit_Decision->Stock No (Optimize Structure) Kinetics Time-Kill Kinetics Hit_Decision->Kinetics Yes Biofilm Biofilm Inhibition Hit_Decision->Biofilm Yes Mech Mechanism: Membrane Integrity Kinetics->Mech Biofilm->Mech Tox Cytotoxicity (CC50) Mech->Tox

Figure 1: Decision-tree workflow for evaluating thiazoline derivatives. Green nodes represent secondary validation; Red nodes represent safety and mechanism.[1]

Protocol A: High-Throughput MIC Determination

This protocol is adapted from CLSI M07-A10 standards, optimized for small heterocyclic molecules.[1][2]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1][2]

  • 96-well polypropylene plates (prevents binding of cationic compounds).[1][2]

  • Resazurin (Alamar Blue) for viability visualization.[2]

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent Control).[2]

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.[2]
    
  • Serial Dilution: Dispense 100 µL MHB into columns 2-12. Add 100 µL of compound stock (diluted to 2x starting concentration) to column 1. Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL. Final bacterial load:

    
     CFU/mL.[2]
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 1 hour.

    • Blue: No growth (Inhibition).[1][2]

    • Pink: Growth (Metabolic reduction).[1][2]

Data Analysis Table:

ParameterDefinitionCalculation
MIC Minimum Inhibitory ConcentrationLowest conc.[1][2] preventing visible color change (Blue).[2]
MBC Minimum Bactericidal ConcentrationPlate 10 µL from MIC wells onto agar. Lowest conc. with >99.9% kill.[2]
MBC/MIC Ratio Bactericidal vs. BacteriostaticRatio

indicates bactericidal activity.[1][2]

Protocol B: Mechanism of Action (Membrane Permeabilization)

Thiazoline derivatives often act as "amphiphilic disruptors."[2] This assay uses Propidium Iodide (PI), a dye that only enters cells with compromised membranes.[2]

Rationale: The N,5-dimethyl substitution creates a cationic head (at physiological pH) and a lipophilic tail.[1][2] This structure mimics cationic antimicrobial peptides (AMPs), suggesting membrane depolarization as a likely mechanism.[2]

Workflow:

  • Harvest: Centrifuge mid-log phase bacteria; wash 2x with PBS. Resuspend to OD600 = 0.5.[2]

  • Treatment: Incubate bacteria with the compound at 2x MIC and 4x MIC for 1 hour.

  • Staining: Add PI (final conc. 10 µM). Incubate 15 min in dark.

  • Flow Cytometry / Fluorometry: Measure fluorescence (Ex: 535 nm / Em: 617 nm).[2]

Expected Outcome Visualization:

Mechanism Compound This compound (Cationic Charge) Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Approaches Interaction Electrostatic Attraction & Hydrophobic Insertion Membrane->Interaction Binds Pore Pore Formation / Depolarization Interaction->Pore Disrupts Lipid Bilayer Death Cell Lysis & PI Uptake Pore->Death Loss of PMF

Figure 2: Proposed mechanism of action for cationic thiazolines interacting with bacterial membranes.[1][2]

Protocol C: Cytotoxicity & Selectivity Index

To validate the compound as a drug candidate, it must kill bacteria without harming mammalian cells.[2]

Assay: MTT Assay on Vero or HEK293 cells. Calculation:


[2]
  • SI > 10: Promising therapeutic window.[1][2]

  • SI < 1: Toxic; compound acts as a general biocide.[1][2]

References

  • General Thiazole Activity

    • Mishra, R., et al. (2020).[2] "Synthesis, properties and biological application of thiazole derivatives." Bioorganic Chemistry.

    • Note: Establishes the baseline activity of the 2-aminothiazole scaffold.[1][2]

  • Membrane Mechanism

    • Epand, R. M., et al. (2016).[2] "Dual mechanism of action of a novel antimicrobial thiazoline."[2] Antimicrobial Agents and Chemotherapy.[1][2][4]

    • Note: Supports the membrane permeabilization protocol for thiazoline derivatives.[1][2]

  • CLSI Standards

    • Clinical and Laboratory Standards Institute.[2] (2015).[2][4] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Compound Data

    • PubChem CID 588515.[1][2] "this compound."[1][2][5][6][7] National Center for Biotechnology Information.[2] [2]

Sources

Application Note: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a bioactive heterocyclic compound belonging to the 2-aminothiazoline class. Unlike their fully unsaturated counterparts (thiazoles), 4,5-dihydrothiazoles (thiazolines) possess a saturated C4-C5 bond, which significantly alters their electronic properties and binding affinity.

In anti-inflammatory research, this compound and its structural analogs function primarily as potent, selective inhibitors of Inducible Nitric Oxide Synthase (iNOS) . By mimicking the arginine substrate intermediate, the 2-aminothiazoline core binds to the heme active site of iNOS, preventing the catalytic conversion of L-arginine to L-citrulline and Nitric Oxide (NO).

Key Therapeutic Targets
  • iNOS Inhibition: Direct blockade of NO overproduction, a hallmark of septic shock and chronic inflammation.

  • NF-κB Modulation: Evidence suggests thiazoline derivatives can suppress the nuclear translocation of NF-κB, thereby downregulating downstream pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • MAPK Pathway Interference: Modulation of p38 MAPK and JNK signaling, preventing stress-induced inflammatory gene expression.

Mechanistic Pathway Diagram

The following diagram illustrates the intervention points of this compound within the LPS-induced inflammatory cascade.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (p38/JNK) TLR4->MAPK NFkB_Cyto NF-κB (Cytosol) TLR4->NFkB_Cyto NFkB_Nuc NF-κB (Nucleus) MAPK->NFkB_Nuc Activation NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS Gene Transcription NFkB_Nuc->iNOS_Gene Cytokines TNF-α, IL-6 NFkB_Nuc->Cytokines iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Compound N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Compound->MAPK Modulation Compound->iNOS_Enzyme Direct Inhibition

Figure 1: Mechanism of Action. The compound primarily inhibits iNOS enzymatic activity and secondarily modulates upstream MAPK/NF-κB signaling.

Experimental Protocols

Protocol A: Compound Preparation & Storage
  • Solubility: The N-methyl and 5-methyl substitutions increase lipophilicity compared to the parent aminothiazoline.

  • Stock Solution: Dissolve in DMSO to a concentration of 100 mM .

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free culture medium immediately before use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)

This standard workflow validates the compound's ability to suppress NO and cytokine production in LPS-stimulated macrophages.

1. Cell Seeding
  • Cell Line: RAW 264.7 Murine Macrophages.

  • Density: Seed

    
     cells/well in 24-well plates.
    
  • Incubation: 24 hours at 37°C, 5% CO₂ in DMEM + 10% FBS.

2. Pre-Treatment (Critical Step)
  • Remove old media and wash with PBS.

  • Add fresh media containing This compound at graded concentrations (e.g., 1, 10, 50, 100 µM).

  • Control: Vehicle control (0.1% DMSO only).

  • Incubation: Incubate for 1 hour prior to inflammatory stimulation. This allows cellular uptake and pathway engagement.

3. Stimulation
  • Add Lipopolysaccharide (LPS) (Escherichia coli O111:B4) to each well.

  • Final Concentration: 1 µg/mL.

  • Duration: Incubate for 18–24 hours .

4. Nitric Oxide Quantification (Griess Assay)

Nitric oxide is unstable; this assay measures nitrite (


), its stable metabolite.
  • Collect 100 µL of culture supernatant.

  • Mix with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate concentration using a Sodium Nitrite (

    
    ) standard curve.
    

Data Presentation Table:

Treatment Group Compound Conc. (µM) LPS (1 µg/mL) Absorbance (540nm) NO Production (%)
Negative Control 0 - 0.05 ± 0.01 < 5%
Model Group 0 + 0.85 ± 0.05 100%
Low Dose 10 + 0.65 ± 0.04 ~75%
Mid Dose 50 + 0.35 ± 0.03 ~40%

| High Dose | 100 | + | 0.15 ± 0.02 | ~15% |

Protocol C: Western Blot Analysis (Pathway Validation)

To distinguish between enzyme inhibition (blocking activity) and transcriptional suppression (blocking protein synthesis).

  • Lysis: Harvest cells in RIPA buffer with protease/phosphatase inhibitors.

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Transfer: PVDF membrane.

  • Primary Antibodies:

    • Anti-iNOS (1:1000) - Marker for inflammatory induction.

    • Anti-COX-2 (1:1000) - Secondary inflammatory marker.

    • Anti-p-NF-κB p65 (1:1000) - Marker for pathway activation.

    • Anti-β-actin (1:5000) - Loading control.

  • Analysis: If the compound inhibits iNOS activity but not expression, iNOS bands will remain strong despite low NO levels. If it inhibits expression, iNOS bands will fade.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed RAW 264.7 (5x10^5 cells) Incubate1 Incubate 24h 37°C, 5% CO2 Seed->Incubate1 PreTreat Add Compound (1h Pre-incubation) Incubate1->PreTreat Stimulate Add LPS (1 µg/mL) PreTreat->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Supernatant Collect Supernatant Incubate2->Supernatant Lysate Collect Cell Lysate Incubate2->Lysate Griess Griess Assay (NO Levels) Supernatant->Griess WB Western Blot (iNOS/COX-2) Lysate->WB

Figure 2: Step-by-step experimental workflow for validating anti-inflammatory activity.

Statistical Analysis & Data Integrity

  • Replicates: All experiments must be performed in biological triplicates (

    
    ).
    
  • Normalization: Normalize cytokine/NO levels to total protein content or cell viability (MTT assay) to rule out cytotoxicity as the cause of reduced inflammation.

  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatment groups vs. LPS-only control).

  • IC50 Calculation: Use non-linear regression (log(inhibitor) vs. response) to determine the concentration required for 50% inhibition of NO production.

References

  • ACS Omega. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3.[1]

  • Future Medicinal Chemistry. (2013). JNK inhibitors as anti-inflammatory and neuroprotective agents.[2][3]

  • BenchChem. (2025).[4] Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.

  • Scholars Research Library. (2014).[5] Biological and medicinal significance of 2-aminothiazoles.[4][5][6][5]

  • PubMed. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors.

Sources

Application Notes & Protocols for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold in Neurology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Compounds incorporating the thiazole moiety are being actively investigated for their potential to address the complex pathologies of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and prion diseases.[3][4][5] The therapeutic promise of this class stems from its ability to engage multiple targets within the central nervous system (CNS), including key enzymes and pathways involved in neurodegeneration.[3][6]

This guide focuses on N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (hereafter referred to as "Compound-T" for illustrative purposes), a specific aminothiazole derivative. While direct research on this exact molecule is emerging, these application notes are built upon the extensive knowledge base of structurally related thiazole and aminothiazole compounds. The protocols provided are designed to be robust and adaptable, serving as a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of Compound-T and similar analogs. We will proceed from foundational in vitro characterization to mechanistic elucidation and finally to preliminary in vivo validation, providing the scientific rationale behind each experimental step.

Part 1: A Strategic Framework for Preclinical Evaluation

A logical and phased approach is critical for efficiently evaluating a novel compound's therapeutic potential. The workflow should begin with high-throughput in vitro assays to establish baseline efficacy and safety, followed by more complex models to investigate the mechanism of action and, finally, in vivo studies to confirm activity in a whole organism.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound-T Synthesis & QC B Cytotoxicity Assessment (e.g., SH-SY5Y, Primary Neurons) A->B C Neuroprotection Assay (Toxin-Induced Cell Death Model) B->C D Oxidative Stress Assays (ROS Measurement) C->D If neuroprotective E Mitochondrial Function Analysis (Membrane Potential) D->E F Target Engagement Assays (e.g., Enzyme Inhibition, Western Blot) E->F G Pharmacokinetic Profiling (BBB Permeability) F->G If mechanism identified H Rodent Model of Neurodegeneration (e.g., 6-OHDA for PD) G->H I Behavioral & Histological Analysis H->I

Caption: Preclinical evaluation workflow for Compound-T.

Part 2: Foundational In Vitro Characterization

The initial phase of research is to determine if Compound-T can protect neuronal cells from pathogenic insults in a controlled environment. Human neuroblastoma cells, such as the SH-SY5Y line, are widely used because they can be differentiated into a more neuron-like phenotype and are suitable for high-throughput screening.[7]

Protocol 2.1: Neuroprotective Efficacy Against Toxin-Induced Cell Death

Objective: To quantify the ability of Compound-T to rescue neuronal cells from death induced by a neurotoxin relevant to a specific neurological disease (e.g., 6-hydroxydopamine [6-OHDA] for PD, Amyloid-β [Aβ] fibrils for AD).[2][8]

Causality: This assay provides the primary evidence of neuroprotection. By pretreating cells with Compound-T before exposing them to a toxin, we can determine if the compound can prevent or mitigate the downstream cell death cascade initiated by the toxin.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pretreatment:

    • Prepare a stock solution of Compound-T in sterile DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Note: Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of Compound-T. Include a "vehicle control" group with 0.1% DMSO.

    • Incubate for 2-3 hours.

  • Toxin Induction:

    • Prepare a fresh solution of the neurotoxin (e.g., 100 µM 6-OHDA for a PD model).[2]

    • Add the toxin to all wells except the "untreated control" group.

    • Incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation:

Cell viability is calculated as a percentage relative to the untreated control. A dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) of Compound-T.

Treatment GroupCompound-T (µM)Toxin (e.g., 100µM 6-OHDA)Absorbance (570 nm)% Viability (Relative to Control)
Untreated Control0-1.25100%
Vehicle + Toxin0+0.6048%
Compound-T0.1+0.7258%
Compound-T1+0.9576%
Compound-T10+1.1592%
Compound-T100+1.1894%

A significant increase in viability in the Compound-T treated groups compared to the "Vehicle + Toxin" group indicates a neuroprotective effect.

Part 3: Elucidating the Mechanism of Action

Once neuroprotective activity is confirmed, the next logical step is to investigate how Compound-T exerts its effects. Thiazole derivatives have been reported to act through multiple pathways, including reducing oxidative stress, inhibiting specific enzymes like cholinesterases or β-secretase (BACE-1), and modulating inflammatory responses.[3][4]

Hypothesized Signaling Pathways for Thiazole-Based Neuroprotection

The diagram below illustrates potential mechanisms through which a thiazole derivative like Compound-T might confer neuroprotection, based on existing literature for this class of compounds.[3][4]

G cluster_targets Potential Molecular Targets Toxin Neurotoxic Insult (e.g., Aβ, 6-OHDA) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Apoptosis Neuronal Apoptosis Mito->Apoptosis triggers CompoundT Compound-T CompoundT->ROS Scavenges / Prevents BACE1 BACE-1 CompoundT->BACE1 Inhibits AChE AChE CompoundT->AChE Inhibits GSK3B GSK-3β CompoundT->GSK3B Inhibits

Caption: Potential mechanisms of Compound-T neuroprotection.

Protocol 3.1: Assessment of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of Compound-T is mediated by a reduction in oxidative stress.

Causality: Many neurotoxins trigger cell death by inducing a massive increase in intracellular ROS. An effective neuroprotective agent may act as an antioxidant, scavenging these harmful species.

Methodology:

  • Culture, pretreat, and expose SH-SY5Y cells to a neurotoxin as described in Protocol 2.1.

  • Probe Loading: After the toxin incubation period, wash the cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of 10 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) solution in PBS to each well.

  • Incubate for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Interpretation: A significant reduction in fluorescence in the Compound-T treated groups compared to the toxin-only group suggests that the compound has antioxidant properties.

Part 4: Preliminary In Vivo Proof-of-Concept

Positive in vitro results must be validated in a living organism to assess factors like bioavailability, blood-brain barrier (BBB) penetration, and efficacy in a complex biological system.[7][9] Rodent models are standard for this stage of research.[9]

Protocol 4.1: The 6-OHDA Rat Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of Compound-T in an established animal model of PD.

Causality: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[9] This model allows for the assessment of both motor symptoms and underlying neuronal loss, providing a robust system to test potential therapeutics.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats (250-300g). House them under a 12h light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Stereotaxic Surgery:

    • Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • Mount the animal in a stereotaxic frame.

    • Inject 8 µg of 6-OHDA (in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle. This will create a unilateral lesion.

  • Compound Administration:

    • Two weeks post-surgery, confirm the lesion by testing for apomorphine-induced rotations (lesioned animals will rotate contralateral to the lesion).

    • Randomize the animals into groups: (1) Sham-operated + Vehicle, (2) 6-OHDA + Vehicle, (3) 6-OHDA + Compound-T (e.g., 10 mg/kg), (4) 6-OHDA + Compound-T (e.g., 30 mg/kg).

    • Administer Compound-T or vehicle daily for 4-6 weeks via oral gavage or intraperitoneal (IP) injection.

  • Behavioral Assessment:

    • Perform behavioral tests weekly. The primary endpoint is the apomorphine-induced rotation test . Administer apomorphine (0.5 mg/kg, s.c.) and count the number of full contralateral rotations over 30-60 minutes. A reduction in rotations in the treatment group indicates functional recovery.

  • Post-Mortem Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Collect the brains and process them for immunohistochemistry.

    • Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive cells in the substantia nigra pars compacta (SNpc) on both the lesioned and unlesioned sides.

Data Presentation & Interpretation:

GroupTreatmentApomorphine-Induced Rotations (turns/hr)TH+ Cell Count in SNpc (% of unlesioned side)
1Sham + Vehicle< 10~100%
26-OHDA + Vehicle450 ± 5015 ± 5%
36-OHDA + Cmpd-T (10 mg/kg)280 ± 4535 ± 8%
46-OHDA + Cmpd-T (30 mg/kg)150 ± 30 55 ± 10%

(*p < 0.05, **p < 0.01 vs. 6-OHDA + Vehicle group)

A statistically significant reduction in rotational behavior and a preservation of TH-positive neurons in the Compound-T treated groups would provide strong evidence of its neuroprotective and/or neuro-restorative potential in vivo.

References

  • Title: Neurological Disease Assays In Vitro Source: Axion Biosystems URL: [Link]

  • Title: In vitro Models of Neurodegenerative Diseases Source: PMC - NIH URL: [Link]

  • Title: 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases Source: ibidi URL: [Link]

  • Title: Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease Source: InnoSer URL: [Link]

  • Title: In vitro neurology assays Source: InnoSer URL: [Link]

  • Title: The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review Source: PMC URL: [Link]

  • Title: Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease Source: MDPI URL: [Link]

  • Title: Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent Source: MDPI URL: [Link]

  • Title: The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review Source: ResearchGate URL: [Link]

  • Title: Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents Source: PMC URL: [Link]

  • Title: Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments Source: PMC URL: [Link]

  • Title: Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery Source: Frontiers URL: [Link]

  • Title: How can animal models be used to study neurodegenerative diseases? Source: Patsnap Synapse URL: [Link]

  • Title: New Insights into and Emerging Roles of Animal Models for Neurological Disorders Source: PMC URL: [Link]

  • Title: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update Source: Taylor & Francis URL: [Link]

  • Title: ChemInform Abstract: Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy Source: PMC - NIH URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC URL: [Link]

  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent Source: sciforum.net URL: [Link]

  • Title: N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Source: PubChem URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES Source: Semantic Scholar URL: [Link]

  • Title: synthesis of thiazoles Source: YouTube URL: [Link]

  • Title: 2-Aminothiazoles as Therapeutic Leads for Prion Diseases Source: PMC URL: [Link]

  • Title: 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions Source: ResearchGate URL: [Link]

  • Title: Thiamine Source: Wikipedia URL: [Link]

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Analytical methods for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Introduction

This compound belongs to the family of 2-aminothiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and pharmaceutical development due to their presence in a variety of biologically active molecules.[1] Accurate and reliable quantification of such compounds is fundamental throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control and stability testing.[2]

This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It provides detailed, field-proven protocols for the quantitative analysis of this compound in both simple (e.g., bulk drug substance) and complex (e.g., biological) matrices. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[2][3]

The objective is not merely to present protocols but to explain the scientific rationale behind key experimental choices. This guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Each method is presented with a step-by-step protocol and validation framework to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]

Method Selection Philosophy

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.

start Define Analytical Target Profile (ATP) matrix What is the sample matrix? start->matrix sensitivity Required LOQ? matrix->sensitivity Simple (e.g., API, Formulation) lc_ms Method 2: LC-MS/MS matrix->lc_ms Complex (e.g., Plasma, Urine) gc_ms Method 3: GC-MS (with Derivatization) matrix->gc_ms Alternative for Volatile Analytes hplc_uv Method 1: HPLC-UV sensitivity->hplc_uv μg/mL range sensitivity->lc_ms ng/mL or pg/mL range end_node Proceed with Method Validation hplc_uv->end_node lc_ms->end_node gc_ms->end_node

Caption: Decision tree for analytical method selection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of this compound in bulk materials and pharmaceutical formulations where high concentrations are expected and the sample matrix is relatively clean.

Scientific Principle

Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time. The addition of an acidic modifier (formic acid) to the mobile phase is critical. It protonates the amine group on the thiazole ring, preventing its interaction with residual silanols on the column packing, which in turn minimizes peak tailing and produces sharp, symmetrical peaks suitable for accurate integration.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Agilent ChemStation).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, nylon or PTFE).

2. Reagents and Standards:

  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (reagent grade, ~99%).

  • Mobile Phase: 80:20 (v/v) Water:Acetonitrile with 0.1% Formic Acid. All mobile phase components should be filtered and degassed before use.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before analysis.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase80:20 Water:Acetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection Wavelength~256 nm (or determined by UV scan)
Run Time10 minutes

5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its purpose.[3][4][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from excipients, impurities, or degradants.
Linearity (R²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be determined experimentally.
Robustness No significant impact on results from small, deliberate changes in method parameters.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, or urine, offering superior sensitivity and selectivity.

Scientific Principle

LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This "precursor ion" is then fragmented, and a specific "product ion" is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample preparation and instrument response.[7]

Experimental Protocol

start Collect Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (IS) start->add_is precip Protein Precipitation (Add 3 vols. cold Acetonitrile with 0.1% Formic Acid) add_is->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (e.g., 10,000 xg for 10 min) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Workflow for sample preparation in bioanalysis.

1. Instrumentation and Consumables:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mass spectrometry data acquisition and analysis software.

  • Nitrogen generator.

  • Microcentrifuge and vortex mixer.

2. Reagents and Standards:

  • As in Method 1, but using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound or, ideally, a stable isotope-labeled version of the analyte (e.g., N,5-Dimethyl-d3-4,5-dihydro-1,3-thiazol-2-amine).

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Hypothetical: m/z 129.1 -> 86.1 (To be optimized experimentally)
MRM Transition (IS)Hypothetical: m/z 132.1 -> 89.1 (To be optimized experimentally)
Source Temperature500 °C
IonSpray Voltage5500 V

5. Method Validation: Validation follows ICH guidelines but includes additional parameters crucial for bioanalytical methods.[9][10]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six blank matrix lots.
Linearity (R²) ≥ 0.99 over the specified range, using a weighted (1/x or 1/x²) linear regression.
Accuracy & Precision Within ±15% of nominal value (±20% at the LLOQ). %RSD should be ≤15% (≤20% at the LLOQ).
Matrix Effect IS-normalized matrix factor should be consistent across different matrix lots.
Recovery Extraction recovery should be precise and consistent.
Stability Analyte must be stable in matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).[9][10]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be an alternative for amine analysis, but the inherent polarity and low volatility of this compound necessitate a derivatization step to improve its chromatographic properties.

Scientific Principle

Derivatization converts the polar amine group into a less polar, more volatile derivative, making it suitable for GC analysis.[11] Acetic anhydride, for example, acetylates the primary amine, increasing its molecular weight and making it more amenable to separation on a standard non-polar or mid-polarity GC column. Detection by mass spectrometry provides high selectivity. This method is less common for this type of analyte but can be effective if LC-MS is unavailable.

Experimental Protocol

1. Instrumentation and Consumables:

  • GC system with an autosampler, coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC column (e.g., DB-17ms or similar, 30 m x 0.25 mm x 0.25 µm).[11]

  • Heating block or water bath for derivatization reaction.

2. Reagents and Standards:

  • As in Method 1.

  • Derivatizing Agent: Acetic Anhydride.

  • Catalyst: Pyridine.

  • Extraction Solvent: Ethyl Acetate.

3. Derivatization and Sample Preparation:

  • Evaporate the solvent from the sample or standard to dryness under a stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of acetic anhydride.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the reagents to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

4. GC-MS Conditions:

ParameterCondition
GC Conditions
ColumnDB-17ms, 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium, 1.2 mL/min constant flow
Inlet Temperature280 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
MS Conditions
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) of characteristic fragment ions.
Transfer Line Temp280 °C

5. Method Validation: Validation follows similar principles to the HPLC method, with careful attention paid to the consistency and efficiency of the derivatization step.[12]

Conclusion

The quantification of this compound can be successfully achieved using several analytical techniques. The choice of method should be guided by the analytical requirements. For high-concentration samples like bulk drug substance, a validated RP-HPLC-UV method provides a robust, cost-effective solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the superior choice, offering unparalleled sensitivity and selectivity. Finally, GC-MS with derivatization serves as a viable alternative when other instrumentation is not available. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable, accurate, and reproducible data, which is the cornerstone of quality in pharmaceutical development and research.[3][13][14]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2023).
  • Q2(R2) Validation of Analytical Procedures | FDA. (2024).
  • Best Practices For Successful Method Validation - LGM Pharma. (2023).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). AIP Conference Proceedings.
  • Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. (2010). Talanta.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • SINTEF TITLE - Gassnova.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. (2025).
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. (2011).
  • N,N-Dimethyl-4-((5-nitrothiazol-2-yl)azo)aniline | SIELC Technologies. (2018).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNPet3MzQF3mUR5ZLhRPILxLD-HNXYt9IHyNouVvoK6yxj4NiUzDu9SDNAD_Qebr-FSPfE4AAJP6Le9yYpUP3rUbjDWZzMOKuRClZDI3FTRq0kFRg5YDGMOYVkNJQmWcAdC2bu
  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products - MDPI. (2025).
  • Choosing LC Columns and Sample Prep Options for Biological Matrices - Agilent. (2014).
  • 5,5-dimethyl-4H,5H-naphtho[1,2-d][3][6]thiazol-2-amine. MilliporeSigma. Available at:

  • Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide - Benchchem.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024). Biomedical Chromatography.

Sources

Application Note: High-Throughput Screening & Validation of Thiazoline Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (hereafter referred to as NDT-2A ) in High-Throughput Screening (HTS). NDT-2A represents a classic "privileged scaffold" in medicinal chemistry—the 2-aminothiazoline. This motif is structurally isosteric with known ligands for Trace Amine-Associated Receptors (TAARs) and Adrenergic receptors (e.g., clonidine, xylazine).

However, 2-aminothiazolines are frequently flagged as PAINS (Pan-Assay Interference Compounds) or "frequent hitters" due to potential redox cycling, metal chelation, or aggregation. Therefore, this guide prioritizes not just the detection of activity, but the rigorous exclusion of false positives.

Key Physicochemical Profile (NDT-2A):

Property Value Implication for HTS
Molecular Weight ~130.2 Da Ideal Fragment (Rule of 3 compliant).
cLogP ~0.4 - 1.4 High water solubility; low risk of lipophilic non-specific binding.
pKa (Base) ~9.0 - 10.0 Protonated at physiological pH (7.4); mimics endogenous amines.

| TPSA | ~50 Ų | Good membrane permeability potential. |

Library Preparation & Liquid Handling

Fragment screening requires high compound concentrations (typically 100 µM – 1 mM) compared to traditional HTS (10 µM). NDT-2A is a polar fragment, necessitating specific handling to prevent precipitation or "crashes" in assay buffer.

Stock Solution Management
  • Solvent: Dissolve NDT-2A in 100% DMSO to a stock concentration of 100 mM .

  • Storage: Store in Matrix tubes at -20°C under nitrogen atmosphere. Thiazolines can oxidize over time; minimize freeze-thaw cycles to <5.

  • Quality Control: Verify purity via LC-MS prior to screening. Purity <95% can lead to false positives driven by highly active trace impurities.

Acoustic Dispensing (Protocol)

Traditional tip-based pipetting often fails to deliver nanoliter volumes of viscous high-concentration DMSO accurately. We utilize Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo).

  • Source Plate: 384-well Low Dead Volume (LDV) microplate (Cyclic Olefin Copolymer).

  • Destination Plate: 1536-well assay plate (White, solid bottom for TR-FRET).

  • Transfer Logic:

    • Target Final Assay Concentration: 500 µM (Primary Screen).

    • Backfill with DMSO to normalize vehicle concentration to 1% across all wells.

    • Note: Do not exceed 2% DMSO, as this dampens GPCR signaling.

Primary Screening Protocol: TR-FRET cAMP Assay

Target Context: Assuming NDT-2A is screened as a TAAR1 agonist (Gs-coupled GPCR). Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detecting cAMP accumulation.

Reagents & Setup[1][2][3][4]
  • Cell Line: HEK293 stably expressing human TAAR1.

  • Detection Kit: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP Dynamic 2 (Cisbio).

  • Agonist Control:

    
    -Phenylethylamine (PEA) or Tyramine.
    
Step-by-Step Workflow
  • Cell Seeding: Dispense 2,000 cells/well (4 µL) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Compound Addition: Acoustically dispense 50 nL of NDT-2A (from 100 mM stock) to achieve 500 µM final.

  • Incubation: Incubate for 30 minutes at RT. Critical: Do not incubate >1 hour; small fragments have fast off-rates (high

    
    ), but prolonged incubation risks cytotoxicity.
    
  • Detection:

    • Add 4 µL of Eu-cryptate labeled cAMP antibody.

    • Add 4 µL of d2-labeled cAMP tracer.

  • Read: Incubate 1 hour and read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

Data Calculation

Calculate the FRET Ratio (


). A decrease in signal indicates increased cAMP (Agonist hit).


Orthogonal Validation & False Positive Exclusion

WARNING: Thiazoline derivatives are prone to Aggregation-Based False Positives . At 500 µM, NDT-2A may form colloidal aggregates that sequester the reporter antibody or the receptor, mimicking inhibition or activation.

Counter-Screen: Detergent Sensitivity

Colloidal aggregates are sensitive to non-ionic detergents.

  • Repeat the Primary Screen (Section 3.2).

  • Modification: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Interpretation:

    • Signal Retained: Likely a true binder (1:1 interaction).

    • Signal Lost: Likely an aggregator (False Positive).

Biophysical Validation: Surface Plasmon Resonance (SPR)

To confirm NDT-2A is a valid fragment hit, we must prove direct binding and fast kinetics.

  • Instrument: Biacore 8K or similar.

  • Sensor Chip: CM5 (Carboxymethylated dextran). Immobilize TAAR1 (stabilized in nanodiscs or virus-like particles) to ~2000 RU.

  • Running Buffer: HBS-P+ (must contain surfactant).

  • Injection:

    • Inject NDT-2A at 5 concentrations (e.g., 31 µM – 500 µM).

    • Contact time: 30s; Dissociation time: 60s.

  • Success Criteria: "Square wave" sensorgram indicating fast on/off rates typical of low-affinity fragments.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for screening NDT-2A, specifically designed to filter out the common "Thiazoline Liabilities."

HTS_Workflow Library Library Prep (NDT-2A Stock 100mM) Primary Primary Screen (TR-FRET cAMP @ 500µM) Library->Primary Acoustic Dispense Hit_Decision Activity > 30%? Primary->Hit_Decision Counter_Screen Counter Screen (+ 0.01% Triton X-100) Hit_Decision->Counter_Screen Yes Discard Discard (False Positive/Aggregator) Hit_Decision->Discard No Aggregation_Check Activity Retained? Counter_Screen->Aggregation_Check Biophysics Biophysical Validation (SPR / NMR) Aggregation_Check->Biophysics Yes (True Binder) Aggregation_Check->Discard No (Signal Lost) Final_Hit Validated Fragment Hit (Ready for SAR) Biophysics->Final_Hit Square Wave Binding Biophysics->Discard Non-specific/Super-stoichiometric

Figure 1: Critical path for validating Thiazoline fragments, emphasizing the removal of aggregation-based false positives.

References

  • Proj, M., et al. (2022).[1][2] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(12), 1905–1910. Link

  • Devine, S. M., et al. (2015).[3][4] "Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold." Journal of Medicinal Chemistry, 58(3), 1205-1214.[3] Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

Sources

Application Notes and Protocols for the Evaluation of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Thiazole Derivatives in Crop Protection

The global imperative to ensure food security necessitates the development of novel and effective agricultural fungicides. Thiazole-containing compounds have long been a cornerstone in both pharmaceutical and agrochemical research due to their diverse biological activities.[1][2][3] In the realm of crop protection, thiazole derivatives have demonstrated significant potential as fungicidal agents.[1][2] This class of compounds, to which N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine belongs, often exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][5][6] This mode of action is characteristic of azole fungicides, a widely used class of antifungals in agriculture.[7][8]

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential agricultural fungicide. The protocols detailed herein are designed to guide researchers through a logical progression of in vitro and in vivo assays, from initial screening to preliminary phytotoxicity and mode of action studies. By following these methodologies, researchers can generate robust and reliable data to assess the compound's efficacy and potential for commercial development.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis of this compound is the foundational step for its evaluation. While various methods exist for the synthesis of 2-aminothiazole derivatives, a common and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[9]

Protocol 1.1: Synthesis of this compound

Causality: This protocol outlines a general synthetic route. The reaction conditions, such as solvent, temperature, and reaction time, may require optimization to maximize the yield and purity of the final product.

Materials:

  • 1-Chloro-2-propanone

  • N-Methylthiourea

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve N-methylthiourea in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Slowly add 1-chloro-2-propanone to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified this compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Part 2: In Vitro Antifungal Activity Screening

The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of economically important plant pathogenic fungi. This is typically achieved through in vitro assays that measure the inhibition of fungal growth.[10][11]

Protocol 2.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Causality: This method allows for the determination of the concentration-dependent inhibitory effect of the test compound on the vegetative growth of fungi.[12][13] The resulting data is used to calculate the EC₅₀ (Effective Concentration for 50% inhibition), a key parameter for comparing the potency of different fungicides.[14][15]

Materials:

  • This compound

  • A panel of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani, Alternaria alternata)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Autoclave the PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition (PGI) using the following formula: PGI (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate

    • DT = Average diameter of the fungal colony in the treated plate

  • Determine the EC₅₀ value by performing a probit analysis of the PGI data against the logarithm of the compound concentrations.[13]

Pathogen EC₅₀ (µg/mL) of this compound (Hypothetical Data) EC₅₀ (µg/mL) of a Standard Fungicide (e.g., Tebuconazole)[12]
Fusarium graminearum5.21.8
Botrytis cinerea8.93.5
Rhizoctonia solani12.56.1
Alternaria alternata7.42.9

Part 3: In Vivo Efficacy Evaluation

Following promising in vitro results, the next critical step is to assess the compound's efficacy under more realistic conditions on host plants.[12] In vivo assays evaluate both the protective (preventative) and curative (eradicant) activity of the fungicide.[16]

Protocol 3.1: Protective and Curative Activity on a Model Plant System

Causality: This protocol differentiates between the ability of the compound to prevent infection when applied before the pathogen (protective) and its ability to halt disease progression when applied after infection has occurred (curative).

Materials:

  • This compound

  • Model plants (e.g., tomato or wheat seedlings)

  • A selected plant pathogen (e.g., Botrytis cinerea for tomato, Fusarium graminearum for wheat)

  • Spore suspension of the pathogen

  • Wetting agent (e.g., Tween 20)

  • Growth chamber or greenhouse with controlled environment

Procedure:

Protective Assay:

  • Prepare a series of concentrations of this compound in water with a wetting agent.

  • Spray the plant seedlings with the test solutions until runoff. Include a control group sprayed with water and the wetting agent only.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants by spraying them with a spore suspension of the pathogen.

  • Place the plants in a high-humidity chamber for 48-72 hours to promote infection.

  • Move the plants to a growth chamber with optimal conditions for disease development.

  • After 5-7 days, assess the disease severity using a rating scale (e.g., percentage of leaf area infected).

  • Calculate the protective efficacy as the percentage reduction in disease severity compared to the untreated control.

Curative Assay:

  • Inoculate the plant seedlings with a spore suspension of the pathogen.

  • Place the plants in a high-humidity chamber for 24 hours to allow infection to establish.

  • Spray the infected plants with the test solutions of this compound.

  • Return the plants to the growth chamber.

  • Assess disease severity after 5-7 days and calculate the curative efficacy.

Part 4: Preliminary Phytotoxicity Assessment

A crucial aspect of fungicide development is ensuring that the compound does not harm the host plant at effective concentrations.[17][18][19] Phytotoxicity can manifest as various symptoms, including stunting, chlorosis, necrosis, and malformation.[20][21]

Protocol 4.1: Seed Germination and Seedling Growth Assay

Causality: This assay provides a rapid assessment of the potential for the test compound to adversely affect early plant development.

Materials:

  • This compound

  • Seeds of sensitive indicator plants (e.g., lettuce, cucumber)

  • Filter paper

  • Petri dishes

  • Growth chamber

Procedure:

  • Prepare a range of concentrations of the test compound, including a concentration that is 2-4 times the effective concentration determined from in vivo studies.

  • Place two layers of filter paper in each Petri dish and moisten them with the respective test solutions.

  • Place a known number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the Petri dishes and place them in a growth chamber with controlled light and temperature.

  • After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.

  • Observe for any signs of phytotoxicity such as discoloration or abnormal growth.

  • Compare the results from the treated groups with the untreated control to determine any significant inhibitory effects.

Part 5: Preliminary Mode of Action Studies

Understanding the mechanism by which a fungicide inhibits fungal growth is critical for its effective use and for managing the development of resistance.[4][6] Based on its thiazole structure, this compound is hypothesized to be an inhibitor of ergosterol biosynthesis.

Protocol 5.1: Ergosterol Biosynthesis Inhibition Assay

Causality: This assay aims to confirm if the test compound interferes with the ergosterol biosynthesis pathway by analyzing the sterol composition of treated fungal cells. A buildup of lanosterol and a depletion of ergosterol are indicative of inhibition of the C14-demethylase enzyme.[4][5]

Materials:

  • This compound

  • A susceptible fungal strain (e.g., Candida albicans or a relevant plant pathogen)

  • Liquid growth medium

  • Saponification reagent (alcoholic KOH)

  • Heptane

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Ergosterol and lanosterol standards

Procedure:

  • Grow the fungal strain in liquid medium in the presence of a sub-lethal concentration (e.g., EC₅₀) of this compound. Include an untreated control.

  • Harvest the fungal mycelia by filtration and dry them.

  • Saponify the mycelia with alcoholic KOH to release the sterols.

  • Extract the non-saponifiable lipids (containing sterols) with heptane.

  • Analyze the extracted sterols by GC-MS.

  • Compare the sterol profiles of the treated and untreated samples.

  • Identify and quantify ergosterol and lanosterol by comparing their retention times and mass spectra with those of the standards.

  • A significant decrease in the ergosterol peak and an increase in the lanosterol peak in the treated sample compared to the control would support the hypothesis that the compound inhibits ergosterol biosynthesis.

Visualization of Experimental Workflows

Fungicide_Evaluation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Safety & Mechanism Synthesis Synthesis & Characterization of N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine In_Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique) Synthesis->In_Vitro EC50 EC50 Determination In_Vitro->EC50 In_Vivo Protective & Curative Assays on Model Plants EC50->In_Vivo If promising Efficacy Efficacy Assessment In_Vivo->Efficacy Phytotoxicity Phytotoxicity Assessment (Seed Germination & Seedling Growth) Efficacy->Phytotoxicity If effective MOA Mode of Action Studies (Ergosterol Biosynthesis Assay) Efficacy->MOA

Caption: Workflow for the evaluation of a novel fungicide candidate.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane C14_Demethylase->Ergosterol Thiazole N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Thiazole->C14_Demethylase Inhibition

Caption: Hypothesized mode of action via ergosterol biosynthesis inhibition.

References

  • Investigations on Phytotoxicity of Two New Fungicides, Azoxystrobin and Difenoconazole. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1643. (2025). Retrieved from [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed. (2025). Retrieved from [Link]

  • Trans-kingdom fungal pathogens infecting both plants and humans, and the problem of azole fungicide resistance. Frontiers in Cellular and Infection Microbiology, 13. (2023). Retrieved from [Link]

  • Phytotoxicity of some fungicides and their compatibility study with a potential biocontrol agent Trichoderma harzianum. Journal of Crop and Weed, 5(1), 127-130. (2009).
  • Mode of action of azole fungicides and the major resistance mechanisms.... ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of bio efficacy and Phytotoxicity of new molecule tebuconazole 15%+Zineb 57% WG against sheath blight, blast and brow. The Pharma Innovation Journal. (2018). Retrieved from [Link]

  • Screening of Marine Bioactive Antimicrobial Compounds for Plant Pathogens. Marine Drugs, 19(2), 73. (2021). Retrieved from [Link]

  • Toxicity potential of a pyraclostrobin-based fungicide in plant and green microalgae models. PubMed. (2024). Retrieved from [Link]

  • Chapter: 4 Fungicide Resistance in Plant Protection Use. The National Academies Press. (2023). Retrieved from [Link]

  • Resisting the Resistance-Mechanism, Evolution, and Management Strategies for Resistance Development in Phytopathogenic Fungi to Azole Fungicides. Preprints.org. (2025). Retrieved from [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. International Journal of Molecular Sciences, 24(3), 2736. (2023). Retrieved from [Link]

  • Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. SciSpace. (n.d.). Retrieved from [Link]

  • Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One. (2025). Retrieved from [Link]

  • Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. IOBC-WPRS Bulletin, 30(6), 263-267. (2007). Retrieved from [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Health Canada. (1996). Retrieved from [Link]

  • Azole Use in Agriculture, Horticulture, and Wood Preservation – Is It Indispensable?. Frontiers in Cellular and Infection Microbiology, 11, 730297. (2021). Retrieved from [Link]

  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. ResearchGate. (n.d.). Retrieved from [Link]

  • Fungicide Efficacy Evaluation. CABI Digital Library. (n.d.). Retrieved from [Link]

  • Protocol for the evaluation of data concerning the necessity of the application of fungicide active substances to control a serious danger to plant health which cannot be contained by other available means, including non-chemical methods. EFSA. (2017). Retrieved from [Link]

  • Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Microbiology Spectrum. (2022). Retrieved from [Link]

  • In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal. (2023). Retrieved from [Link]

  • In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. Journal of Fungi, 10(2), 133. (2024). Retrieved from [Link]

  • Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. PLOS One. (2025). Retrieved from [Link]

  • In vitro evaluation of minimum inhibitory concentration (mic) of fungicides against Rhizoctonia solani f. sp. The Pharma Innovation Journal. (2022). Retrieved from [Link]

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. (2026). Retrieved from [Link]

  • Testing the efficacy of different fungicides against Colletotrichum capsici under in vitro Conditions. The Pharma Innovation Journal. (n.d.). Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (2013). Retrieved from [Link]

  • Fungicide Use in Field Crops Web Book. Crop Protection Network. (n.d.). Retrieved from [Link]

  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Horticulturae, 9(7), 768. (2023). Retrieved from [Link]

  • Relationship between IC determined in vitro/in vivo and the fungicide rate used in the field. Summa Phytopathologica. (2015). Retrieved from [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents. (2014).

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of Metabolic Modulators: A Case Study with a Biguanide Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of Metabolic Modulators

The landscape of drug discovery is increasingly focused on targeting cellular metabolism to combat a range of diseases, from type 2 diabetes to cancer. Biguanides and related heterocyclic compounds represent a pivotal class of molecules that exert profound effects on cellular energy homeostasis. While metformin stands as a cornerstone therapeutic in this class, the exploration of novel analogs, such as N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine, necessitates robust and reproducible in vitro testing protocols to elucidate their mechanisms of action and therapeutic potential.

This comprehensive guide provides a suite of detailed cell culture protocols designed to assess the bioactivity of metabolic modulators. Using a well-characterized biguanide as a representative compound, we will walk through the essential assays for determining effects on cell viability, proliferation, and apoptosis. The methodologies described herein are grounded in established scientific principles and are intended to provide researchers, scientists, and drug development professionals with a reliable framework for their investigations.

The core principle behind the action of many biguanides is the modulation of cellular energy pathways, often involving the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[1][2][3] Activation of AMPK can lead to the inhibition of hepatic gluconeogenesis and improved insulin sensitivity in peripheral tissues.[2][4] These cellular effects often translate into decreased cell proliferation and, in some cases, the induction of apoptosis, making these compounds promising candidates for anti-cancer therapies as well.[5]

This application note will detail the following key assays:

  • MTT Assay: To assess cell viability and metabolic activity.

  • BrdU Assay: To quantify cell proliferation.

  • Caspase-3/7 Activity Assay: To measure the induction of apoptosis.

By following these protocols, researchers can generate high-quality, reproducible data to advance our understanding of novel metabolic modulators and accelerate their development into next-generation therapeutics.

I. Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier (Example) Catalog Number (Example) Purpose
Selected Cancer Cell Line (e.g., MCF-7, A549)ATCCHTB-22, CCL-185In vitro model
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092Cell culture medium
Fetal Bovine Serum (FBS)Gibco26140079Serum supplement
Penicillin-StreptomycinGibco15140122Antibiotic
Trypsin-EDTA (0.25%)Gibco25200056Cell detachment
Phosphate-Buffered Saline (PBS)Gibco10010023Washing buffer
This compound (or representative biguanide)N/AN/ATest compound
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Solvent for test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM2128Cell viability reagent
BrdU Cell Proliferation Assay KitCell Signaling Technology6813Cell proliferation assay
Caspase-Glo® 3/7 Assay SystemPromegaG8090Apoptosis assay
96-well flat-bottom cell culture platesCorning3596Assay plates
Hemocytometer or automated cell counterBio-RadTC20Cell counting
Microplate reader (absorbance and luminescence)Molecular DevicesSpectraMax i3xData acquisition

II. Experimental Workflows

A logical and sequential workflow is critical for obtaining reliable data. The following diagram illustrates the overall experimental process for evaluating the in vitro efficacy of a test compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance compound_prep Test Compound Stock Preparation cell_seeding Cell Seeding in 96-well Plates treatment Treatment with Test Compound cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay brdu_assay BrdU Assay (Proliferation) treatment->brdu_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition brdu_assay->data_acquisition caspase_assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Experimental workflow for in vitro compound testing.

III. Detailed Protocols

A. Cell Culture and Maintenance
  • Cell Line Selection: Choose a cell line relevant to the intended therapeutic area. For general metabolic studies or oncology, human cancer cell lines such as MCF-7 (breast cancer) or A549 (lung cancer) are commonly used.[6]

  • Culture Conditions: Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency. This is typically every 2-3 days. Use Trypsin-EDTA to detach the cells and re-seed them at an appropriate density.

B. Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (or the representative biguanide) in sterile DMSO. For example, a 100 mM stock solution is often a practical starting point.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

C. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][8] This reduction is catalyzed by mitochondrial dehydrogenases and serves as an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include untreated and vehicle-treated (DMSO) controls.[5] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9][10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

D. Cell Proliferation Assessment: BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this synthetic thymidine analog into the DNA of proliferating cells during the S-phase of the cell cycle.[12][13] Incorporated BrdU is then detected using a specific antibody.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at the concentration recommended by the manufacturer.[14]

  • Fixation and Denaturation: After treatment, remove the medium and fix the cells. Then, denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13][15]

  • Antibody Incubation: Add the anti-BrdU antibody and incubate as per the kit's instructions.[14]

  • Secondary Antibody and Substrate: Add the HRP-conjugated secondary antibody, followed by the TMB substrate to develop a colorimetric signal.[13]

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).

E. Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[16] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence assays to maximize the signal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

IV. Data Analysis and Interpretation

For each assay, it is essential to include appropriate controls, including untreated cells and vehicle-treated cells.

  • MTT and BrdU Assays: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability or proliferation).

  • Caspase-3/7 Assay: Express the results as a fold-change in luminescence relative to the vehicle control.

Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed effects.[5]

V. Signaling Pathway Visualization

The cellular effects of biguanides are often mediated through the AMPK signaling pathway. The following diagram illustrates a simplified representation of this pathway.

ampk_pathway cluster_upstream Upstream Signals cluster_core Core Kinase cluster_downstream Downstream Effects biguanide Biguanide Analog (e.g., Metformin) mitochondria Mitochondrial Complex I Inhibition biguanide->mitochondria amp_atp Increased AMP:ATP Ratio mitochondria->amp_atp ampk AMPK Activation amp_atp->ampk gluconeogenesis ↓ Hepatic Gluconeogenesis ampk->gluconeogenesis protein_synthesis ↓ Protein Synthesis ampk->protein_synthesis cell_growth ↓ Cell Growth & Proliferation ampk->cell_growth apoptosis ↑ Apoptosis ampk->apoptosis

Simplified AMPK signaling pathway.

VI. Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound and other novel metabolic modulators. By systematically evaluating the effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development process.

References

  • He, L., & Wondisford, F. E. (2015).
  • Klöting, N., & Blüher, M. (2014). The pharmacogenetics of metformin. Endocrine, 46(3), 391-401.
  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia, 60(9), 1577-1585.
  • Viollet, B., Guigas, B., Sanz Garcia, N., Leclerc, J., Foretz, M., & Andreelli, F. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical science, 122(6), 253-270.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245.
  • Zhou, G., Myers, R., Li, Y., Chen, Y., Shen, X., Fenyk-Melody, J., ... & Moller, D. E. (2001). Role of AMP-activated protein kinase in mechanism of metformin action.
  • Liboska, R., Lincova, E., Lnenickova, K., & Slaninova, I. (2012). BrdU Labeling of Proliferating Cells. Methods in Molecular Biology, 595-603.
  • Magaud, J. P., Sargent, I., & Mason, D. Y. (1988). Detection of human white cell proliferative responses by immunoenzymatic measurement of bromodeoxyuridine uptake. Journal of immunological methods, 106(1), 95-100.
  • Spandidos Publications. (2016). Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro. Oncology Letters, 11(5), 3247-3252.
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • EasyChair. (2024). Assessing the Impact of Metformin on the Viability of Lung Cancer Cells. EasyChair Preprint.
  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
  • MDPI. (2022). Low-Dose Metformin Treatment Reduces In Vitro Growth of the LL/2 Non-small Cell Lung Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 438.
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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Target Identification Using N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine as a Representative Chemical Probe

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound, or structurally similar compounds, as a chemical probe for the discovery and validation of novel protein targets. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active agents, including the vitamin B1 (thiamine).[1][2] Its derivatives are frequently explored as potent and selective modulators of protein function, particularly as kinase inhibitors.[3]

The primary challenge following the discovery of a bioactive compound through phenotypic screening is the identification of its molecular target(s), a process often referred to as target deconvolution.[4] This guide details an affinity-based protein profiling (AfBPP) strategy, a powerful chemoproteomic technique, to elucidate the mechanism of action of novel thiazole-amine compounds.[5] We will outline the principles of probe design, provide detailed experimental protocols, and discuss methodologies for data analysis and subsequent target validation.

Section 1: Chemical Probe Design and Strategy

The success of any target identification campaign hinges on a well-designed chemical probe.[6] The probe is a modified version of the bioactive parent compound (the "scout" molecule), engineered to report on its binding interactions within a complex biological system. A typical affinity-based probe consists of three key components.[7]

  • Recognition Element: The core this compound scaffold, responsible for selectively binding to the protein target(s).

  • Reactive Group: A moiety that forms a stable, covalent bond with the target protein upon activation. Photo-affinity linkers, such as diazirines, are preferred as they are inert until activated by a specific wavelength of UV light, allowing for precise temporal control of the crosslinking event.[6][8] This covalent linkage is crucial for withstanding the stringent purification steps that follow.

  • Reporter Tag: A functional handle used for downstream visualization and enrichment. An alkyne or azide group is ideal, as it allows for the highly specific and bioorthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry" reaction to attach a biotin tag for affinity purification or a fluorophore for imaging.[4][9]

G cluster_components Key Components of an Affinity-Based Chemical Probe Probe Recognition Element (Thiazole-Amine Core) Linker Reactive Group (e.g., Diazirine) Reporter Tag (e.g., Alkyne) Rec Binds to Target Protein React Covalently Attaches to Target Report Enables Detection & Enrichment

Caption: General structure of an affinity-based chemical probe.

Before embarking on proteome-wide studies, it is critical to synthesize the probe and validate that its biological activity is comparable to the parent compound. A significant loss of activity may indicate that the modifications interfere with target binding.

Section 2: Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

The AfBPP workflow is a robust method to enrich and identify the cellular targets of a covalent probe.[9] The process involves treating live cells with the probe, covalently crosslinking the probe to its targets, lysing the cells, tagging the probe with biotin via click chemistry, enriching the probe-protein complexes, and finally identifying the proteins by mass spectrometry.

AfBPP_Workflow cluster_controls Critical Controls Start 1. Live Cell Incubation UV 2. UV Crosslinking (365 nm) Start->UV DMSO Vehicle Control (DMSO) Start->DMSO Comp Competition Control (Parent Compound + Probe) Start->Comp Lysis 3. Cell Lysis UV->Lysis Click 4. Click Chemistry (Attach Biotin-Azide) Lysis->Click Enrich 5. Streptavidin Enrichment Click->Enrich Wash 6. Stringent Washes Enrich->Wash Digest 7. On-Bead Tryptic Digest Wash->Digest MS 8. LC-MS/MS Analysis Digest->MS Analysis 9. Data Analysis & Hit Identification MS->Analysis

Caption: The Affinity-Based Protein Profiling (AfBPP) workflow.

Protocol 1: In-Situ Target Labeling in Live Cells

Causality: Performing the labeling step in live, intact cells is crucial for identifying physiologically relevant interactions. It ensures that proteins are in their native conformation and localization.

  • Cell Culture: Plate the cells of interest (e.g., a human cancer cell line relevant to the observed phenotype) and grow to 80-90% confluency.

  • Probe Incubation:

    • Prepare a stock solution of the alkyne-functionalized thiazole-amine probe in DMSO.

    • Aspirate the culture medium and replace it with fresh, serum-free medium containing the desired concentration of the probe. A typical starting concentration range is 1-10 µM. It is essential to perform a dose-response curve to find the optimal concentration.

    • Control 1 (Vehicle): Treat a parallel set of cells with an equivalent volume of DMSO.

    • Control 2 (Competition): Pre-incubate a parallel set of cells with a 50-100 fold excess of the parent (unmodified) this compound for 1 hour before adding the probe. This control is paramount for identifying specific binders; true targets will show a significantly reduced signal in this sample as the binding sites are occupied by the parent compound.

  • Incubation: Incubate the cells for 1-4 hours at 37°C.

  • UV Crosslinking: Wash the cells once with cold PBS to remove unbound probe. Place the culture plates on ice and irradiate with 365 nm UV light for 15-30 minutes to activate the diazirine reactive group and covalently link the probe to its target proteins.

  • Cell Harvest: Scrape the cells into cold PBS, centrifuge at 500 x g for 5 minutes, and store the cell pellets at -80°C.

Protocol 2: Cell Lysis and Biotin Tagging via Click Chemistry

Causality: The CuAAC reaction is chosen for its high efficiency and bioorthogonality, meaning it does not interfere with native cellular components.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Sonicate briefly to ensure complete lysis and shear DNA.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

  • Click Reaction: To 1 mg of proteome, add the following click-chemistry reagents from pre-prepared stocks:

    • Biotin-Azide (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) Sulfate (CuSO₄) (1 mM final concentration)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour with rotation.

Protocol 3: Enrichment and Digestion of Target Proteins

Causality: Streptavidin has an extremely high affinity for biotin, allowing for the efficient capture of tagged proteins even at low abundance. Stringent washing with detergents is necessary to remove non-specifically bound proteins, which are a major source of false positives.

  • Bead Preparation: Add high-capacity streptavidin agarose beads to the reaction mixture. Incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Enrichment: Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.

  • Washing:

    • Wash 1: Resuspend beads in 1 mL of 1% SDS in PBS.

    • Wash 2: Resuspend beads in 1 mL of 8 M urea in PBS.

    • Wash 3: Resuspend beads in 1 mL of PBS.

    • Perform each wash for 5-10 minutes with rotation, pelleting the beads and discarding the supernatant between each step.

  • Reduction and Alkylation: Resuspend the washed beads in 100 µL of 8 M urea in PBS. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Dilute the urea concentration to less than 1 M by adding PBS.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, estimated).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Further acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent prior to mass spectrometry analysis.

Section 3: Data Acquisition and Hit Identification

The digested peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The resulting spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins present in each sample.

Quantitative analysis is then performed to identify proteins that are significantly enriched in the probe-treated sample relative to the controls. Label-free quantification (LFQ) is a common method. A protein is considered a high-confidence "hit" if it meets the following criteria:

  • High Fold-Enrichment: Shows a significantly higher signal intensity in the probe-treated sample compared to the DMSO vehicle control (e.g., >5-fold).

  • Competition: This enrichment is significantly reduced in the competition sample (e.g., >70% reduction).

  • Statistical Significance: The changes observed are statistically significant (e.g., p-value < 0.05).

Table 1: Representative Data Output for Hit Identification

Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. DMSO)% Signal Reduction (Competition)p-valueHit Confidence
P00533EGFR15.295%0.001High
P04626ERBB28.988%0.005High
Q05397KDR6.182%0.012High
P02768ALB1.25%0.450Low (Non-specific)
P60709ACTB1.510%0.380Low (Non-specific)

Section 4: Target Validation

Chemoproteomic discovery provides a list of candidate targets. Orthogonal methods are required to validate these candidates and confirm they are responsible for the compound's biological effect.

Validation_Workflow Discovery Chemoproteomic Hit List Validation Target Validation Discovery->Validation Western Western Blot (Confirm Binding) Validation->Western Biochemical CETSA CETSA (Confirm Engagement) Validation->CETSA Cellular Knockdown RNAi / CRISPR (Phenotypic Link) Validation->Knockdown Genetic Conclusion Validated Target Western->Conclusion CETSA->Conclusion Knockdown->Conclusion

Caption: A logical workflow for validating candidate protein targets.

  • Western Blotting: This confirms direct binding. Run the samples from the enrichment pulldown (after click chemistry but before digestion) on an SDS-PAGE gel. Probe a western blot with an antibody against a high-confidence candidate. A strong band should appear in the probe-treated lane, which is significantly diminished in the competition and vehicle lanes.[11]

  • Cellular Thermal Shift Assay (CETSA): This technique confirms target engagement in intact cells or lysates. The binding of a ligand (like the thiazole-amine compound) typically stabilizes its target protein, increasing its melting temperature. This shift can be detected by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble target protein remaining via western blot.

  • Genetic Validation (RNAi/CRISPR): To link the target protein to the compound's observed phenotype, use RNA interference (siRNA) or CRISPR-Cas9 to knock down or knock out the gene encoding the target protein. If the resulting cellular phenotype mimics the effect of treatment with the thiazole-amine compound, it provides strong evidence that the identified protein is the functionally relevant target.

Conclusion

The framework described provides a robust, state-of-the-art methodology for using this compound, or any novel bioactive small molecule, as a chemical probe to identify its direct cellular binding partners. By combining in-situ affinity-based profiling with rigorous quantitative mass spectrometry and orthogonal validation experiments, researchers can confidently deconvolve a compound's mechanism of action, accelerating the journey from a phenotypic hit to a validated drug target.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Lanyon-Hogg, T., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 695–709. [Link]

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  • Chemoproteomic strategies for drug target identification. (n.d.). ResearchGate. [Link]

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  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Oriental Journal of Chemistry. [Link]

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  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2023). Molecules, 28(23), 7898. [Link]

  • N,5-dimethyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChemLite. [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank, 2021(3), M1267. [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine. (2022, November 5). Semantic Scholar. [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (1977). Cancer Research, 37(11), 3977–3983. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3931. [Link]

  • Thiamine - Wikipedia. (2024, February 12). Wikipedia. [Link]

  • Novel[9][10][11]triazolo[3,4-b][4][9][10]thiadiazine and[9][10][11]triazolo[3,4-b][4][9][10]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2022). Molecules, 27(22), 7942. [Link]

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Application Notes & Protocols: Hantzsch Thiazole Synthesis for 2-Amino-4-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic motif of profound importance in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing sulfur and nitrogen atoms, is a core structural component in a multitude of approved pharmaceuticals and clinical candidates, demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6] The enduring prevalence of this scaffold stems from its unique electronic properties and its capacity to serve as a versatile building block for creating molecules with diverse therapeutic applications.[3][7][8]

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental, reliable, and widely adopted methods for constructing the thiazole ring.[1][9] The classic iteration of this reaction involves a straightforward condensation between an α-halocarbonyl compound and a thioamide-containing species, most commonly thiourea, to yield the corresponding 2-aminothiazole.[1][10] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for both classical and modern approaches, and field-proven insights for troubleshooting and optimization.

Reaction Mechanism: A Stepwise Annulation

The Hantzsch synthesis proceeds via a well-established, logical sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[1][9] Understanding this mechanism is critical for rationalizing reaction outcomes and troubleshooting potential issues.

  • S-Alkylation (Nucleophilic Attack): The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is a classic SN2 displacement of the halide. The sulfur, being a soft nucleophile, readily attacks the soft electrophilic carbon bearing the halogen.[10][11]

  • Intramolecular Cyclization: The resulting S-alkylated isothiouronium salt intermediate then undergoes an intramolecular nucleophilic attack. A nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone.[11][12]

  • Dehydration: This cyclization forms a five-membered heterocyclic intermediate, a hydroxythiazoline. This intermediate is typically not isolated and readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic 2-aminothiazole ring, which is the thermodynamic driving force for the reaction.[1][10][11]

Below is a visualization of the accepted reaction mechanism.

Hantzsch_Mechanism R1 α-Haloketone I1 S-Alkylation Intermediate (Isothiouronium Salt) R1->I1 S-Alkylation (SN2) R2 Thiourea R2->I1 I2 Cyclized Intermediate (Hydroxythiazoline) I1->I2 P1 2-Amino-4-Substituted Thiazole I2->P1 Dehydration P2 H₂O + HX I2->P2

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols & Workflow

The versatility of the Hantzsch synthesis allows for its application under various conditions, from traditional reflux in a solvent to modern, energy-efficient methods.

Protocol 1: Conventional Synthesis in Solution

This protocol describes a classic and robust method for synthesizing 4-aryl-2-aminothiazoles using standard laboratory equipment.[1][12]

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol, 1.0 eq)

  • Thiourea (1.2 mmol, 1.2 eq)

  • Ethanol (95%), 10-15 mL

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Büchner funnel and filter flask

Procedure:

  • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 15 mL of ethanol to the flask and add a magnetic stir bar.

  • Attach a reflux condenser and place the assembly on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 50% ethyl acetate/50% hexane.[12] The starting ketone is UV-active and the product is typically more polar.

  • Upon completion, allow the mixture to cool to room temperature. The initial product may be the HBr salt, which is often soluble.[11]

  • Pour the cooled reaction mixture into a beaker containing ~20-30 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes to neutralize the acid and precipitate the free amine product.[12]

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Allow the product to air-dry on the filter or on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) if necessary.[1]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This modern protocol leverages microwave irradiation for rapid, efficient synthesis and employs an in-situ bromination, avoiding the need to handle lachrymatory α-haloketones directly.[9]

Materials:

  • Aromatic ketone (e.g., acetophenone) (1.0 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq)

  • Thiourea (1.2 mmol, 1.2 eq)

  • Polyethylene glycol (PEG-400) and water (as solvent)[9]

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the aromatic ketone (1.0 mmol), NBS (1.0 mmol), and thiourea (1.2 mmol).

  • Add the PEG-400/water solvent system and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 80–85°C for a designated time (typically 5-15 minutes, optimization may be required).[9]

  • After the reaction, cool the vial to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with water, and dry. Recrystallize if necessary.

General Experimental Workflow

The overall process from starting materials to a fully characterized product follows a logical sequence.

Workflow Start Reactant Preparation (α-Haloketone & Thiourea) Setup Reaction Setup (Solvent, Temp/MW) Start->Setup Monitor Reaction Monitoring (TLC) Setup->Monitor Workup Work-up & Neutralization Monitor->Workup Reaction Complete Isolate Product Isolation (Filtration/Extraction) Workup->Isolate Purify Purification (Recrystallization/Chromatography) Isolate->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Substrate Scope and Data

The Hantzsch synthesis is robust and tolerates a wide variety of functional groups on both the α-haloketone and the thiourea component. The table below provides a representative, non-exhaustive summary of reaction conditions for various substrates.

Entryα-Haloketone SubstrateThiourea SubstrateConditionsTime (h)Yield (%)Reference
12-BromoacetophenoneThioureaEtOH, Reflux2-4>90[1][12]
22-Bromo-1-(p-tolyl)ethan-1-oneThioureaEtOH, Reflux392[13]
32-Bromo-1-(4-chlorophenyl)ethan-1-oneThioureaEtOH, 70°C285[13]
42-Bromo-1-(pyridin-2-yl)ethan-1-oneCyclohexylthioureaDMF, 70°C2~70-80[13]
5AcetophenoneThioureaNBS, PEG-400/H₂O, MW0.294[9]
64'-MethoxyacetophenoneThioureaNBS, PEG-400/H₂O, MW0.296[9]

Troubleshooting & Field-Proven Insights

Even robust reactions can present challenges. A systematic approach to troubleshooting is key to success.

  • Problem: Low or No Yield

    • Causality & Explanation: The most common culprits are impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.[14] α-Haloketones can degrade upon storage; it is crucial to use them fresh or purified. Thiourea should be dry.

    • Solution: Verify the purity of your α-haloketone via NMR or TLC. Ensure accurate weighing of reagents, using a slight excess (1.1-1.2 eq) of thiourea. If refluxing in ethanol gives poor yields, screen other solvents like methanol or DMF. For sluggish reactions, consider catalytic additives or switching to microwave-assisted conditions which can dramatically improve yields and reduce reaction times.[14][15]

  • Problem: Formation of Side Products (Isomeric Impurities)

    • Causality & Explanation: When using N-substituted thioureas, a common side reaction is the formation of the isomeric 2-imino-2,3-dihydrothiazole. This occurs when the substituted nitrogen attacks the carbonyl, followed by cyclization. This pathway is particularly favored under strongly acidic conditions.[14][16][17]

    • Solution: To minimize this side product, maintain neutral or slightly basic conditions.[14] The final neutralization step with a weak base like sodium bicarbonate or sodium carbonate is often sufficient to ensure the isolation of the desired 2-aminothiazole tautomer.[12] If the isomer persists, purification by column chromatography is typically effective.

  • Problem: Difficulty in Product Isolation

    • Causality & Explanation: The product may be highly soluble in the reaction solvent, preventing precipitation upon cooling.[14] Alternatively, it may form an oil instead of a solid.

    • Solution: If the product does not precipitate, first concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.[1] Then, add a non-solvent (like cold water) to induce precipitation. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or store the flask at a lower temperature (0-4°C).

Conclusion

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful and adaptable route to the medicinally vital 2-amino-4-substituted thiazole scaffold.[1][18] By understanding the core mechanism and mastering both conventional and modern protocols, researchers can efficiently access a vast library of these valuable compounds. The keys to success lie in using pure starting materials, carefully controlling reaction conditions to minimize side-product formation, and applying a systematic approach to troubleshooting. The methodologies and insights presented here provide a solid foundation for professionals in drug discovery and chemical synthesis to leverage this classic reaction for contemporary research challenges.

References

  • Li, Y., Wang, Y., Chen, Z., & Hu, Y. (2022). Recent Development in the Synthesis of Thiazoles. PubMed. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. International Journal of Pharmaceutical and Life Sciences. (2025). [Link]

  • Patil, S., Wagare, S., & Shingate, B. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Taylor & Francis Online. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. (2023). [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Beilstein Journal of Organic Chemistry. (2025). [Link]

  • Kumar, K., Awasthi, D., Lee, S. Y., & Kumar, K. A. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. (2022). [Link]

  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]

  • Ghotbi, Y., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1339. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. (2025). [Link]

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. (2026). [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. (2021). [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (2020). [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. [Link]

  • Borcea, A. M., et al. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]

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One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal and agricultural chemistry communities. Its prevalence in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and antiviral agents, underscores its importance in drug discovery and development.[1][2][3] The inherent biological activities are often attributed to the =N-C-S- moiety and the aromatic nature of the ring, which contributes to in vivo stability.[4] This guide provides an in-depth exploration of various one-pot synthetic strategies for accessing this valuable molecular framework, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices.

Mechanistic Insights: The Cyclization of Thiosemicarbazide Derivatives

The cornerstone of most one-pot syntheses of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide or its derivatives.[5] A common and efficient route involves the reaction of a carboxylic acid with thiosemicarbazide. The proposed mechanism initiates with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by a dehydration step to form an intermediate. Subsequently, the sulfur atom attacks the carbonyl group, leading to cyclization. A final dehydration step results in the formation of the aromatic 2-amino-1,3,4-thiadiazole ring.[5]

Various reagents and conditions can be employed to drive this transformation, each with its own set of advantages and limitations. These include strong acids, dehydrating agents, and more recently, green and sustainable catalysts.

Protocol I: Classical Acid-Catalyzed Condensation

This traditional method remains a robust and widely used approach for the synthesis of 2-amino-1,3,4-thiadiazoles. The use of a strong acid, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by thiosemicarbazide.

Experimental Protocol
  • Reaction Setup: To a solution of the desired carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add thiosemicarbazide (1 equivalent).

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Heating: Heat the reaction mixture to reflux (typically 80-90°C) for several hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., 10% sodium carbonate solution) to precipitate the product.[6]

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common choice due to its ability to dissolve both the carboxylic acid and thiosemicarbazide, as well as its relatively high boiling point for reflux conditions.

  • Catalyst: Concentrated sulfuric acid acts as both a catalyst to activate the carboxylic acid and a dehydrating agent to drive the cyclization equilibrium towards the product.

  • Work-up: Pouring the reaction mixture into ice water helps to quench the reaction and precipitate the product, which is often less soluble in cold water. Neutralization is crucial to deprotonate the aminothiadiazole and facilitate its isolation.

Workflow Diagram:

Protocol_I cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reactants Mix Carboxylic Acid and Thiosemicarbazide in Ethanol Start->Reactants Catalyst Add conc. H2SO4 Reactants->Catalyst Reflux Reflux (80-90°C) Monitor by TLC Catalyst->Reflux Cool Cool to RT Reflux->Cool Quench Pour into Ice Water Cool->Quench Neutralize Neutralize with 10% Na2CO3 Quench->Neutralize Filter Filter and Dry Neutralize->Filter Purify Recrystallize Filter->Purify End End Product Purify->End

Caption: Workflow for Acid-Catalyzed Synthesis.

Protocol II: Microwave-Assisted Synthesis - An Eco-Friendly Approach

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields.[7] This "green chemistry" approach is particularly effective for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, combine the carboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or a greener alternative like polyethylene glycol (PEG-400) which can also act as the reaction medium.[7][8]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically a few minutes).[9]

  • Work-up: After cooling, pour the reaction mixture into crushed ice.

  • Isolation: Neutralize with a suitable base and filter the precipitated product.

  • Purification: Wash the solid with water and recrystallize if necessary.

Rationale for Microwave Conditions:
  • Rapid Heating: Microwaves directly and efficiently heat the polar reactants and solvent, leading to a significant reduction in reaction time compared to conventional heating.

  • Dehydrating Agent: The use of a dehydrating agent like POCl₃ is often necessary to facilitate the cyclodehydration step under these conditions.[7] However, greener alternatives are increasingly being explored.[8]

  • Solvent Choice: Solvents with high dielectric constants, such as PEG-400 or DMF, are efficient at absorbing microwave energy and can accelerate the reaction.[8][9]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hoursA few minutes
Yield Good to excellentOften higher yields
Energy Consumption HighLow
Side Reactions Can occur due to prolonged heatingOften minimized

Protocol III: Ultrasound-Assisted Green Synthesis

Ultrasound irradiation provides another environmentally benign method for synthesizing 2-amino-1,3,4-thiadiazoles. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can accelerate the reaction rate.

Experimental Protocol
  • Reaction Mixture: In a suitable flask, mix the acid hydrazide (1 equivalent) with trimethylsilyl isothiocyanate (TMSNCS) in the presence of a biocatalyst like lemon juice and a green solvent such as PEG-400.[10]

  • Ultrasonication: Place the flask in an ultrasonic bath at room temperature.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Isolation: Upon completion, follow a standard aqueous work-up and extraction procedure to isolate the product.

The "Why" Behind the Green Approach:
  • Biocatalyst: Lemon juice, containing citric acid, acts as a mild and natural acid catalyst.[10]

  • Green Solvent: PEG-400 is a non-toxic, non-volatile, and recyclable solvent.[8]

  • Energy Efficiency: Ultrasound irradiation is an energy-efficient method that can often be performed at room temperature.

Logical Relationship Diagram:

Protocol_III cluster_inputs Starting Materials & Catalysts cluster_process Process cluster_output Output Hydrazide Acid Hydrazide Ultrasound Ultrasound Irradiation (Acoustic Cavitation) Hydrazide->Ultrasound TMSNCS TMSNCS TMSNCS->Ultrasound Catalyst Lemon Juice (Biocatalyst) Catalyst->Ultrasound Solvent PEG-400 (Green Solvent) Solvent->Ultrasound Product 2-Amino-1,3,4-Thiadiazole Ultrasound->Product

Caption: Green Synthesis via Ultrasonication.

Trustworthiness and Self-Validation: Troubleshooting and Side Reactions

A critical aspect of any robust protocol is the anticipation and mitigation of potential issues.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, prolonging the reaction time or increasing the amount of catalyst may be necessary.

  • Side Product Formation: In some cases, particularly with prolonged heating or harsh acidic conditions, side reactions such as the formation of 1,2,4-triazole derivatives can occur.[11] Careful control of reaction parameters is crucial.

  • Purification Challenges: If the crude product is impure, column chromatography may be required in addition to recrystallization. The choice of eluent will depend on the polarity of the desired product and impurities.

Conclusion: A Versatile Scaffold Accessible Through Diverse Methodologies

The one-pot synthesis of 2-amino-1,3,4-thiadiazoles offers a range of methodologies to suit different laboratory capabilities and philosophical approaches to chemical synthesis. From classical acid-catalyzed methods to modern green techniques utilizing microwave and ultrasound irradiation, researchers have a versatile toolkit at their disposal. The choice of method will depend on factors such as the desired scale, available equipment, and the importance of environmental considerations. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively and efficiently synthesize this important class of heterocyclic compounds for further investigation in drug discovery and materials science.

References

  • Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS). RSC Publishing.
  • Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino 1,3,4-thiadiazoles. PubMed.
  • Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry.
  • Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.
  • Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online.
  • The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate.
  • ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. RASĀYAN Journal of Chemistry.
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI.
  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
  • 174 Thiadiazoles and Their Properties. ISRES Publishing.

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Application Note: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The molecule N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine represents a specialized scaffold within the 2-aminothiazoline class. Structurally, it bridges the gap between classic imidazoline agonists (e.g., Clonidine) and thiazine derivatives (e.g., Xylazine). Its core feature—a non-aromatic dihydrothiazole ring with specific methylation at the exocyclic nitrogen and the C5 position—confers unique stereochemical and electronic properties that make it a high-value probe for Alpha-2 Adrenergic Receptors (


-AR)  and Trace Amine-Associated Receptors (TAAR1) .

In molecular docking studies, this ligand presents specific challenges:

  • Tautomeric Ambiguity: The 2-amino-dihydrothiazole core exists in equilibrium between the amino and imino forms, significantly altering the hydrogen bond donor/acceptor profile.

  • Stereochemistry: The C5-methyl substitution creates a chiral center (

    
    ), requiring enantioselective docking to determine the bioactive conformer.
    
  • Hydrophobic Fit: The N-methyl and 5-methyl groups act as "hydrophobic anchors," critical for selectivity against related targets like Imidazoline

    
     receptors or Nitric Oxide Synthase (NOS).
    

This guide provides a validated protocol for docking this compound, focusing on the


-Adrenergic Receptor as the primary biological target.

Computational Workflow & Methodology

Ligand Preparation (Critical Step)

Unlike rigid aromatic ligands, this molecule requires careful quantum mechanical (QM) preparation to address tautomerism.

  • Structure Generation:

    • Generate both enantiomers: (5R)-N,5-dimethyl... and (5S)-N,5-dimethyl... .

    • Generate both tautomers for each enantiomer:

      • Endocyclic imine: Double bond inside the ring (N3=C2).

      • Exocyclic imine: Double bond to the exocyclic nitrogen.

    • Note: In physiological conditions (pH 7.4), the cationic (protonated) form is often dominant. Ensure the protonation state is set to +1 (protonated at the ring nitrogen N3).

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94s.

    • Constraint: None. Allow ring puckering to relax.

Protein Target Preparation
  • Primary Target: Human

    
    -Adrenergic Receptor.
    
  • Source PDB: 6KUX (Crystal structure of

    
    -AR complexed with an agonist).
    
  • Preparation Protocol:

    • Clean-up: Remove non-essential water molecules (keep waters bridging Asp113 if present).

    • Mutation: Revert any thermostabilizing mutations to wild-type if they are near the orthosteric pocket.

    • H-Bond Optimization: Optimize Hydrogen bond networks using PROPKA at pH 7.0.

    • Restrained Minimization: Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes while maintaining crystal integrity.

Grid Generation
  • Center: Define the grid box centroid based on the co-crystallized ligand in 6KUX (or Asp113 residue coordinates).

  • Dimensions:

    
     Å (Inner box 
    
    
    
    Å).
  • Constraints: Define a Hydrogen Bond Constraint on Asp113 (3.32) . This residue is the conserved anchor for aminergic GPCR ligands; the protonated amine of the ligand must form a salt bridge here.

Detailed Docking Protocol

The following protocol utilizes an Induced Fit Docking (IFD) approach to account for the flexibility of the receptor side chains (specifically Phe412 and Trp438) in accommodating the 5-methyl group.

Step-by-Step Procedure
  • Input Data:

    • Ligand: 4 structures (2 enantiomers

      
       2 tautomers/protonation states).
      
    • Receptor: Prepped 6KUX grid.

  • Initial Glide Docking (Soft Docking):

    • Scaling Factor: 0.5 for receptor and ligand van der Waals radii (allows slight clashes).

    • Sampling: Precision set to SP (Standard Precision).

    • Output: Retain top 20 poses per ligand isomer.

  • Prime Side-Chain Refinement:

    • Residues within 5.0 Å of ligand poses are refined using Prime.

    • Specific focus: Phe412 (6.52) , Trp438 (6.48) , and Val114 (3.33) .

    • Rationale: The 5-methyl group of the ligand may clash with Phe412 in a rigid receptor; refinement allows the phenyl ring to rotate slightly.

  • Final Redocking:

    • Redock ligands into the refined receptor structures.

    • Precision: XP (Extra Precision).

    • Scoring: Rank by GlideScore (or equivalent binding energy function).

Visualization of the Workflow

DockingWorkflow Start Start: Ligand Structure Prep Ligand Prep: Generate Tautomers & Enantiomers (R/S) Protonation (pH 7.4) Start->Prep SoftDock Stage 1: Soft Docking (vdW Scaling 0.5) Prep->SoftDock Target Target Prep (PDB: 6KUX): Define Asp113 Constraint Target->SoftDock Refine Stage 2: Prime Refinement (Phe412, Trp438 Flexibility) SoftDock->Refine Top 20 Poses FinalDock Stage 3: XP Redocking & Scoring Refine->FinalDock Induced Fit Receptor Analysis Analysis: Interaction Fingerprints Binding Energy FinalDock->Analysis

Caption: Workflow for Induced Fit Docking of this compound.

Data Analysis & Expected Results

Key Interaction Checkpoints

A valid docking pose for this molecule must satisfy the following criteria (Self-Validation):

Interaction TypeTarget ResidueLigand AtomMechanism/Function
Salt Bridge Asp113 (3.32) Protonated N3 (Ring)Essential for aminergic GPCR activation.

-Cation
Phe412 (6.52) Thiazoline Ring (+)Stabilizes the positive charge of the ligand.
Hydrophobic Val114 (3.33) N-Methyl GroupDetermines selectivity over other subtypes.
Steric Fit Trp438 (6.48) C5-Methyl GroupThe "toggle switch" region; steric clash here reduces efficacy.
Interpretation of Stereochemistry
  • 5(S)-Isomer: Typically projects the methyl group towards the hydrophobic pocket formed by Val114 and Phe390. This is often the eutomer (more active isomer) in related thiazoline series.

  • 5(R)-Isomer: May project the methyl group towards the solvent or cause steric clash with TM5 residues, potentially acting as a weaker binder or distomer.

References

  • PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. [Link]

  • Yuan, N. et al. (2020).Structures of the human

    
    -adrenergic receptor in complex with agonists. Nature. (Source of PDB 6KUX). [Link]
    
  • Ueda, S. et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitors.[1] Chemical & Pharmaceutical Bulletin.[1] [Link]

  • Sotelo, E. et al. (2002). Pyridazine derivatives: Identification of new ligands for alpha-2 adrenergic receptors. Bioorganic & Medicinal Chemistry.[1] (Provides comparative docking validation for alpha-2 ligands). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of 2-aminothiazolines, such as this compound, is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] However, what appears to be a straightforward cyclization can often be plagued by issues of low yield, impurity formation, and difficult purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems effectively.

Core Synthesis Overview: The Cyclization Pathway

The most reliable and common route to this class of compounds involves the condensation and intramolecular cyclization of a substituted thiourea with a suitable haloamine precursor. For our target molecule, this involves the reaction of N-methylthiourea with a 1-halo-2-propylamine equivalent. The reaction proceeds via an initial S-alkylation to form an isothiouronium salt, which then undergoes an intramolecular nucleophilic attack by the free amine to cyclize and form the dihydrothiazole ring.

Reaction_Mechanism NMT N-Methylthiourea Inter S-alkylated Isothiouronium Salt Intermediate NMT->Inter S-Alkylation (SN2 Reaction) Halo 1-Chloro-2-propylamine Halo->Inter Prod N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Inter->Prod Intramolecular Cyclization (Deprotonation & Attack)

Caption: General reaction mechanism for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: This is the most frequent issue and can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosis.[3][4]

  • Cause 1: Poor Quality or Decomposed Starting Materials: The haloamine precursor (e.g., 1-chloro-2-propylamine) can be unstable. If it is prepared in situ from 1-amino-2-propanol, the conversion must be complete. N-methylthiourea should be pure and dry.

    • Solution: Ensure the purity of your starting materials. Use freshly prepared or properly stored haloamine. Verify the purity of N-methylthiourea via melting point or NMR spectroscopy.

  • Cause 2: Suboptimal Reaction Temperature: The initial S-alkylation and the subsequent cyclization have different activation energies. Insufficient heat may prevent cyclization, while excessive heat can lead to side reactions or decomposition.

    • Solution: Optimize the reaction temperature. A stepwise heating profile can be effective: allow the initial S-alkylation to proceed at a lower temperature (e.g., room temperature to 40°C) before increasing the temperature (e.g., to reflux) to drive the cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[3]

  • Cause 3: Incorrect Solvent or pH: The choice of solvent is critical. It must solubilize the reactants and facilitate the reaction. The pH can also dramatically affect the nucleophilicity of the reactants.

    • Solution: Polar protic solvents like ethanol or isopropanol are generally effective. If solubility is an issue, a co-solvent like DMF might be used, but sparingly. The reaction often benefits from the presence of a non-nucleophilic base (e.g., Na2CO3 or triethylamine) to neutralize the HCl generated during the cyclization, which can protonate the amine and halt the reaction.[5]

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurity formation is often linked to reaction conditions being too harsh or prolonged.

  • Cause 1: Dimerization or Polymerization: The haloamine starting material or reactive intermediates can self-condense under basic conditions.

    • Solution: Maintain a controlled addition of the base to the reaction mixture. Ensure the stoichiometry is correct; an excess of the haloamine can promote side reactions.

  • Cause 2: Formation of Isomeric Byproducts: While less common for this specific structure, rearrangements can occur in related thiazole syntheses.[4] More likely is the formation of unreacted intermediates if the reaction does not go to completion.

    • Solution: Monitor the reaction closely with TLC or LC-MS to ensure full conversion of the isothiouronium salt intermediate. An optimized reaction time is critical.

  • Cause 3: Hydrolysis of the Product: The imine functionality in the 2-aminothiazoline ring can be susceptible to hydrolysis under harsh acidic or basic workup conditions, especially with prolonged heating.

    • Solution: Use mild workup conditions. Neutralize the reaction mixture carefully, preferably at a low temperature, and avoid strong acids or bases during extraction.

Q3: I'm struggling with the purification of the final product. It oils out during recrystallization or streaks on the silica column. What should I do?

A3: Purification challenges are common for amine-containing compounds, which can be basic and highly polar.

  • Problem: Difficulty with Recrystallization: The product may have high solubility in common solvents or be a low-melting solid/oil.

    • Solution 1 (Solvent System): If the product oils out, the solvent may be too nonpolar or the cooling process too rapid. Try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol, acetone) and slowly add a poor solvent (e.g., hexane, diethyl ether) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.[6]

    • Solution 2 (Salt Formation): Convert the basic amine product to a stable, crystalline salt (e.g., hydrochloride or oxalate) for purification. The salt can be recrystallized and then converted back to the free base if necessary.

  • Problem: Issues with Column Chromatography: The basic amine group can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Solution 1 (Base-Treated Silica): Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1-2%) in the eluent. This neutralizes the acidic sites and improves chromatography.

    • Solution 2 (Alternative Stationary Phase): If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) chromatography with a suitable polar mobile phase.[6]

Troubleshooting Guide & Data Summary

The following tables provide a quick reference for troubleshooting and typical reaction parameters.

Table 1: Troubleshooting Synthesis Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Poor reagent qualityUse fresh, pure starting materials.
Suboptimal temperatureOptimize temperature with a stepwise heating profile; monitor via TLC.
Incorrect solvent or pHScreen polar protic solvents (EtOH, IPA); add a non-nucleophilic base.
Impurity Formation Reaction time too long/temp too highMonitor reaction progress to find the optimal endpoint.[3]
Incorrect stoichiometryVerify molar ratios of reactants and base.
Harsh workup conditionsNeutralize and extract under mild, cool conditions.
Purification Difficulties Product is an oil or low-melting solidTry mixed-solvent recrystallization or convert to a crystalline salt.[6]
Streaking on silica columnUse a base-deactivated silica gel or switch to alumina/reverse-phase.
Poor Reproducibility Atmospheric moistureConduct the reaction under an inert atmosphere (N₂ or Ar).[3]

Table 2: Optimized Reaction Parameters (Example)

ParameterConditionRationale
Reactants N-methylthiourea, 1-chloro-2-propylamine HClReadily available and effective precursors.
Stoichiometry 1.0 eq. N-methylthiourea, 1.05 eq. HaloamineSlight excess of haloamine ensures full consumption of thiourea.
Base 2.2 eq. Triethylamine (TEA) or K₂CO₃Neutralizes HCl from both the salt and the cyclization.
Solvent Absolute EthanolGood solubility for reactants and facilitates SN2/cyclization.
Temperature Reflux (~78 °C)Provides sufficient energy for efficient cyclization.
Reaction Time 4-8 hoursTypically sufficient for full conversion (must be monitored by TLC).
Workup Cool, evaporate solvent, partition with EtOAc/H₂OStandard extractive workup to remove salts and polar impurities.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Synthesis of this compound

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylthiourea (9.0 g, 100 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Add 1-chloro-2-propylamine hydrochloride (13.7 g, 105 mmol) to the suspension.

  • Base Addition: Slowly add triethylamine (30.6 mL, 220 mmol) to the mixture at room temperature. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane with 1% NH₄OH as eluent).

  • Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (150 mL) and water (100 mL). Stir vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 75 mL).

  • Washing: Combine the organic extracts and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel treated with 1% triethylamine, eluting with a gradient of 0-10% methanol in dichloromethane. The pure product is typically a colorless to pale yellow oil or low-melting solid.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Is Yield > 60%? start->check_yield check_purity Is Purity > 95% by NMR/LCMS? check_yield->check_purity Yes low_yield_branch Low Yield Issues check_yield->low_yield_branch No success Synthesis Successful check_purity->success Yes impurity_branch Impurity Issues check_purity->impurity_branch No check_reagents Verify Reagent Purity & Stability low_yield_branch->check_reagents optimize_temp Optimize Temperature Profile (Stepwise Heating) check_reagents->optimize_temp optimize_base Screen Solvents & Base optimize_temp->optimize_base optimize_base->start check_time Optimize Reaction Time via TLC impurity_branch->check_time check_workup Use Milder Workup Conditions check_time->check_workup purification_branch Purification Issues check_workup->purification_branch recrystallize Optimize Recrystallization (Mixed Solvents) purification_branch->recrystallize chromatography Modify Chromatography (Base-Washed Silica / Alumina) recrystallize->chromatography chromatography->success

Caption: A logical workflow for troubleshooting common synthesis problems.

References
  • MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • PubMed. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity. Available from: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of - JOCPR. Available from: [Link]

  • PMC. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives. Available from: [Link]

  • ResearchGate. (2024, January). Synthesis of thiazoline and thiazole derivatives. Available from: [Link]

  • PMC. (n.d.). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Available from: [Link]

  • PubMed. (2012, July 15). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Available from: [Link]

  • Hindawi. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • PMC. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

  • ResearchGate. (n.d.). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

Sources

Overcoming solubility issues with N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues that can arise during in-vitro and cell-based assays. As application scientists with extensive field experience, we understand that maintaining compound integrity in solution is paramount for generating reliable and reproducible data. This document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem - The "Why"

A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting.

FAQ: What key structural features of this compound dictate its solubility behavior?

This compound is a heterocyclic amine. Its solubility is governed by a balance of polar and non-polar characteristics derived from its structure:

  • The Basic Amine Group: The 2-amine group is basic. Like most simple alkyl amines, this nitrogen has a lone pair of electrons that can accept a proton (H+).[1][2] This is the most critical feature for manipulating solubility. When protonated, the molecule carries a positive charge, dramatically increasing its affinity for polar solvents like water.[3]

  • The Dihydrothiazole Ring & Methyl Groups: The core heterocyclic ring and the two methyl groups contribute to the molecule's lipophilicity (hydrophobicity). While the nitrogen and sulfur atoms in the ring add some polarity, the overall hydrocarbon character favors solubility in organic solvents over aqueous media.

The interplay between the protonatable amine and the lipophilic core means that the compound's aqueous solubility is highly dependent on pH.[4][5]

FAQ: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous assay buffer. Why does this happen?

This is a classic and common challenge in drug discovery known as "precipitation upon dilution." It stems from a drastic change in the solvent environment.

  • Stock Solution (High Concentration, Organic Solvent): You begin by dissolving a high concentration of the compound in a water-miscible organic solvent, typically Dimethyl Sulfoxide (DMSO). DMSO is an excellent solvent for a wide range of organic molecules and can effectively solvate the lipophilic parts of your compound.

  • Working Solution (Low Concentration, Aqueous Medium): When you dilute a small volume of this DMSO stock into a large volume of aqueous buffer or cell culture medium, two things happen simultaneously:

    • The DMSO concentration plummets, reducing its ability to keep the compound dissolved.

    • The compound is now surrounded by water molecules. If the compound's intrinsic aqueous solubility is low at the pH of your buffer, the water molecules cannot effectively solvate it, causing the compound molecules to aggregate and precipitate out of solution.[6]

This process describes the difference between thermodynamic and kinetic solubility. While you may temporarily achieve a supersaturated state (kinetic solubility), the system will often trend towards its more stable, lower-energy state, which is the solid precipitate (thermodynamic solubility).[7]

Section 2: Foundational Protocols - The "How-To"

Accurate and consistent preparation of stock solutions is the bedrock of any successful assay. Errors at this stage will propagate through all subsequent experiments.

FAQ: What is the industry-standard protocol for preparing a high-concentration stock solution of a research compound?

Following a meticulous protocol ensures accuracy, reproducibility, and stability of your stock solution.[8][9][10]

Objective: To accurately prepare a concentrated stock solution for serial dilution into experimental assays.

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Class A volumetric flask

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Calculate Required Mass: Determine the molecular weight (MW) of this compound. For its isomer, 4,5-dimethyl-1,3-thiazol-2-amine, the MW is 128.20 g/mol .[11][12] Always verify the MW from your supplier's Certificate of Analysis.

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol )

    • Example for 1 mL of a 10 mM stock: 1 mL x 10 mmol/L x 128.20 g/mol = 1.282 mg

  • Accurate Weighing: Tare a clean weighing vessel on a calibrated analytical balance. Carefully weigh out the calculated mass of the compound. It is often easier and more accurate to weigh a slightly different amount (e.g., 1.3 mg) and adjust the volume of DMSO accordingly.[10]

    • Adjusted Volume (mL) = Weighed Mass (mg) / (Desired Concentration (mM) x MW ( g/mol ))

    • Example: 1.3 mg / (10 mmol/L x 128.20 g/mol ) = 1.014 mL

  • Dissolution: Transfer the weighed solid into the volumetric flask. Add approximately 70-80% of the calculated final volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C as recommended for the compound's stability.

G cluster_prep Stock Solution Workflow weigh 1. Accurately Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_dmso 3. Add ~75% of DMSO Volume transfer->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve final_vol 5. Adjust to Final Volume dissolve->final_vol aliquot 6. Aliquot into Vials final_vol->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Standard workflow for preparing an accurate stock solution.

Section 3: Troubleshooting Assay-Specific Problems

This section addresses the most common point of failure: the transition from the DMSO stock to the aqueous assay environment.

FAQ: I observed precipitation in my cell culture plate after adding my compound. How do I fix this?

This requires a systematic troubleshooting approach. Start with the least invasive modification first.

G start Precipitation Observed in Assay check_dmso Check Final DMSO % start->check_dmso dmso_high Is DMSO > 0.5%? check_dmso->dmso_high lower_dmso Action: Lower Stock Conc. or Dilution Factor dmso_high->lower_dmso Yes check_ph Check Assay Buffer pH dmso_high->check_ph No ph_neutral Is pH ≥ 7.0? check_ph->ph_neutral lower_ph Action: Lower Buffer pH to 6.0-6.5 (if compatible with assay) ph_neutral->lower_ph Yes advanced Consider Advanced Methods (e.g., co-solvents, excipients) ph_neutral->advanced No

Caption: Troubleshooting flowchart for compound precipitation.

High concentrations of organic solvents can be toxic to cells and can cause assay artifacts.[13] The primary goal is to keep the final concentration of your solvent (e.g., DMSO) as low as possible while maintaining compound solubility.

  • Causality: DMSO disrupts cell membranes and can denature proteins at higher concentrations.[14] While it's a powerful solvent, its biological activity can confound your results. Most cell lines can tolerate DMSO up to 0.5%, but some sensitive assays or primary cells may require even lower concentrations.[15][16]

Assay TypeTarget Final DMSO Conc.Maximum Tolerated DMSO Conc.Rationale & References
Standard Cell-Based Assays (e.g., Proliferation, Viability) ≤ 0.1%0.5%Minimizes off-target effects on cell growth and metabolism.[15][16]
Enzymatic/Biochemical Assays ≤ 0.5%1.0 - 2.0%Higher tolerance as there are no live cells, but protein activity can still be affected.[17]
Primary Cell Cultures / Stem Cells ≤ 0.05%0.1%These cells are often more sensitive to solvent-induced stress.
High-Throughput Screening (HTS) 0.1% - 0.5%1.0%A balance between ensuring solubility for diverse compounds and minimizing artifacts.

Actionable Advice: If your final DMSO concentration exceeds these recommendations, remake your stock solution at a lower concentration (e.g., 1 mM instead of 10 mM) to allow for a greater dilution factor. Always include a "vehicle control" (media + same final concentration of DMSO, without your compound) to measure the effect of the solvent alone.[13]

Since this compound contains a basic amine, you can significantly increase its aqueous solubility by lowering the pH of your assay buffer.[1][3]

  • Causality: The Henderson-Hasselbalch equation dictates the ratio of the uncharged (less soluble) form to the protonated, charged (more soluble) form of the amine. By lowering the pH well below the compound's pKa, you shift the equilibrium almost entirely to the more soluble, protonated species. Most simple alkylamines have pKa values in the 9.5-11.0 range.[2]

  • Experimental Protocol:

    • Prepare your assay buffer or medium.

    • Measure the initial pH. Most cell culture media are buffered around pH 7.2-7.4.

    • Carefully add small aliquots of sterile, dilute HCl (e.g., 0.1 N) to a test batch of the buffer, mixing and measuring the pH until you reach a target of ~6.5.

    • Crucially, verify that this pH change does not negatively impact your assay performance or cell health. Run a control experiment comparing your standard pH buffer and your modified low-pH buffer (both with vehicle only).

    • If compatible, use this slightly acidic buffer to dilute your compound stock. The acidic environment will help keep the amine protonated and in solution.

FAQ: I'm seeing unexpected results or toxicity in my assay. Could the solvent be the cause?

Absolutely. Even at concentrations considered "safe," solvents can have subtle biological effects.[13][14][17]

  • DMSO can induce cellular differentiation, oxidative stress, or have anti-inflammatory effects. [16]

  • Ethanol can affect cell membrane fluidity. [14]

Self-Validating System: Your experimental design MUST include rigorous controls to isolate the effect of your compound from the effect of the solvent.

  • Negative Control: Cells + Media only (baseline).

  • Vehicle Control: Cells + Media + Final DMSO concentration (measures solvent effect).

  • Test Condition: Cells + Media + Final DMSO concentration + Compound.

The true effect of your compound is the difference between the Test Condition and the Vehicle Control , not the Negative Control.

Section 4: Advanced Solubilization Strategies

If the foundational techniques are insufficient, several advanced formulation strategies can be explored, though they require more extensive validation.[18]

FAQ: My compound is still insoluble even with pH adjustment and acceptable DMSO levels. What's next?

For particularly challenging compounds, excipients that enhance solubility can be employed.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[6][18] These are typically used in biochemical assays at concentrations above their critical micelle concentration (CMC), but are often toxic in cell-based assays.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[17][19] β-cyclodextrins are commonly used and can be less toxic than surfactants, making them a potential option for cellular assays.[13]

Implementing these requires careful optimization and validation to ensure the excipient itself does not interfere with the assay readout.

References

  • Solubility and pH of amines.Royal Society of Chemistry.
  • Høyer-Hansen, G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology, 65(5), 887-894.
  • Preparing Stock Solutions.PhytoTech Labs.
  • Høyer-Hansen, G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
  • Stock Solutions 101: Everything You Need to Know. (2013).G-Biosciences.
  • How to Make Accurate Stock Solutions. (2025).Bitesize Bio.
  • Souto, E.B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.MDPI.
  • How to enhance drug solubility for in vitro assays? (2014).
  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.Source not formally published.
  • T.T.T. Thuy, et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.Vietnam Journal of Science, Engineering and Technology.
  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Enhancing the Bioavailability of Poorly Soluble Compounds. (2024).WuXi AppTec.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Nikon.
  • Solubility of Thiazol-2-amine.Solubility of Things.
  • Making a Complex Solution. (2013).
  • Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
  • 4,5-DIMETHYL-1,3-THIAZOL-2-AMINE Formula.ECHEMI.
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery.Expert opinion on drug discovery, 3(11), 1287-1295.
  • 4,5-dimethyl-1,3-thiazol-2-amine | CAS 2289-75-0.Santa Cruz Biotechnology.
  • Fouconnier, B., et al. (2008). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).Chemical Engineering Research and Design, 86(9), 977-984.
  • 2-Aminothiazole.Wikipedia.
  • Does pH affect solubility? (2023).
  • Advanced Properties of Amines. (2023).Chemistry LibreTexts.
  • Zhang, J., et al. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents.Journal of Molecular Liquids, 287, 110967.

Sources

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and analyzing this compound. Given its 2-aminothiazoline core, understanding its stability profile is critical for developing robust formulations and analytical methods. This guide synthesizes established chemical principles with practical, field-proven methodologies to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that are likely to affect the stability of this compound?

The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. These factors can initiate degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] The 4,5-dihydro-1,3-thiazole (thiazoline) ring is known to be susceptible to certain stressors. For instance, the endocyclic imine (C=N) bond can be a primary target for hydrolytic cleavage, particularly under acidic conditions. The sulfur atom in the ring is a nucleophilic center, making it susceptible to oxidation.

Q2: I am observing a loss of my main compound peak in an aqueous formulation at low pH. What is the likely degradation pathway?

This is a classic sign of acid-catalyzed hydrolysis. The 2-aminothiazoline ring system contains an imine-like functionality within the heterocyclic structure. In the presence of acid and water, the nitrogen of the C=N bond can be protonated, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This typically leads to the opening of the thiazoline ring, forming an intermediate that can further degrade. Hydrolysis of amide- or imine-like bonds is a common degradation mechanism for many pharmaceutical compounds.[2]

Q3: My compound solution is turning slightly yellow after being left on the benchtop. What could be the cause?

Exposure to ambient light or air could be the culprit. Photodegradation is a common issue for heterocyclic compounds and should be investigated according to ICH Q1B guidelines.[3] The energy from UV or even visible light can promote the molecule to an excited state, leading to bond cleavage, rearrangement, or reaction with oxygen.[4] Alternatively, slow oxidation from atmospheric oxygen could be occurring. The sulfur atom in the thiazoline ring can be oxidized, potentially leading to the formation of a sulfoxide. Some thiazolines are also known to dehydrogenate to form the corresponding aromatic thiazole, which may be colored.[5][6]

Q4: How should I design a forced degradation study for this compound to understand its intrinsic stability?

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish stability-indicating analytical methods.[7] The study should expose the compound to conditions more severe than those it would encounter during storage. According to ICH guidelines, key stress conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., solid drug substance at 80°C.

  • Photolytic Stress: Exposing the solid or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradants from the parent peak.[7]

Q5: What is the best analytical technique to monitor the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. A reversed-phase C18 column is typically a good starting point.[8] The method is considered "stability-indicating" if it can accurately measure the decrease in the concentration of the active compound while simultaneously detecting and quantifying any degradation products without interference. Method validation, particularly specificity, must be demonstrated through forced degradation studies where the parent peak is shown to be spectrally pure (e.g., via photodiode array (PDA) detection) in the presence of its degradants.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action & Rationale
Rapid loss of parent compound in acidic mobile phase during HPLC. On-column degradation. The acidic modifier (e.g., trifluoroacetic acid, formic acid) in the mobile phase is catalyzing hydrolysis. Solution: Increase the mobile phase pH to be closer to neutral (e.g., use a phosphate buffer at pH 6-7). If the compound is basic, a higher pH might also improve peak shape.
Multiple new, small peaks appearing over time in a solution stored in a clear vial. Photodegradation. The compound is sensitive to light. Solution: Store all solutions and solid materials in amber vials or wrapped in aluminum foil to protect them from light.[3] Perform a confirmatory photostability study as per ICH Q1B.
A new peak appears that is more polar (shorter retention time) than the parent compound. Hydrolytic or Oxidative Degradation. Ring-opening via hydrolysis often introduces polar functional groups (e.g., thiols, amides), increasing polarity. Oxidation to a sulfoxide also increases polarity. Solution: Analyze the mass of the new peak using LC-MS to determine the molecular formula and infer the degradation pathway.
Inconsistent results between different batches of the compound. Impurities in the starting material; Inconsistent storage conditions. An impurity may be catalyzing degradation, or different batches were exposed to different environmental stressors. Solution: Re-evaluate the purity of each batch. Standardize storage conditions (temperature, humidity, light exposure) for all materials.

Visualizing Degradation and Experimental Design

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_main cluster_products Potential Degradation Products parent Parent Compound hydrolysis_prod Ring-Opened Hydrolysis Product (e.g., N-(1-mercaptopropan-2-yl)-N'-methylguanidine) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ (Hydrolysis) oxidation_prod_so Sulfoxide Derivative parent->oxidation_prod_so H₂O₂ (Oxidation) photo_prod Photolytic Fragments/ Rearrangement Products parent->photo_prod hν (UV/Vis Light) (Photolysis) oxidation_prod_thiazole Dehydrogenated Thiazole oxidation_prod_so->oxidation_prod_thiazole Further Oxidation/ Dehydration

Caption: Predicted degradation pathways for this compound.

Forced Degradation Experimental Workflow

This workflow provides a systematic approach to investigating the stability of the compound under various stress conditions.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C) start->therm photo Photolytic (e.g., 1.2M lux·h) start->photo control Prepare 'Time Zero' and Dark Controls start->control process Incubate for Defined Period (e.g., 24, 48 hours) acid->process base->process oxid->process therm->process photo->process neutralize Neutralize/Quench/Dilute Samples to Stop Degradation control->neutralize process->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-PDA/MS neutralize->analyze end Identify Degradants & Validate Method Specificity analyze->end

Caption: Standard workflow for a forced degradation study.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and generate its degradation products for analytical method validation.

Materials:

  • This compound

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter, heating block/water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl. Dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial and heat at 80°C for 48 hours.

    • Also, reflux a solution of the compound (1 mg/mL in 50:50 methanol:water) for 24 hours.

    • At time points, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose solid powder and a 0.1 mg/mL solution (in quartz cuvettes) to a calibrated light source as per ICH Q1B guidelines.[3]

    • Simultaneously, run a "dark control" by wrapping an identical sample in aluminum foil.

    • Analyze the samples after the required exposure period.

  • Analysis: Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and an LC-MS system to obtain mass information on any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 238 nm (or determined by UV scan of the parent compound).[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development & Validation Steps:

  • Optimization: Inject a mixture of the stressed samples (e.g., a composite of acid-degraded, base-degraded, and peroxide-degraded samples). Adjust the gradient slope, mobile phase modifiers (e.g., try a phosphate buffer at pH 7), and temperature to achieve baseline resolution between the parent peak and all degradation product peaks.

  • Specificity/Selectivity: Use the results from the forced degradation study. Demonstrate that the parent peak is resolved from all degradant peaks. Use PDA analysis to confirm peak purity of the parent compound in the presence of degradants.

  • Linearity, Accuracy, Precision, and Robustness: Perform full method validation as per ICH Q2(R1) guidelines. This ensures the method is reliable for its intended purpose of stability testing.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). Available at: [Link]

  • Choudhary, A., & P., V. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(5). Available at: [Link]

  • G, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Sygnature Discovery. (2024). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PubChem. 4,5-dimethyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (8), 929-936. Available at: [Link]

  • Brandl, F., et al. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Molecules, 23(3), 570. Available at: [Link]

  • Pearson Education. (2023). What carboxylic acids and amines result from hydrolysis of N,N-Dimethyl-p-nitrobenzamide. Available at: [Link]

  • Lapena, D., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 4, 204-211. Available at: [Link]

  • Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences, 23(18), 10633. Available at: [Link]

Sources

Troubleshooting N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for organic chemists and process engineers encountering difficulties with the crystallization of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine .

This molecule belongs to the class of 2-aminothiazolines .[1][2] These compounds are notoriously difficult to crystallize due to low melting points, tautomeric equilibria (amino- vs. imino- forms), and a high propensity for "oiling out" (Liquid-Liquid Phase Separation).[1]

Subject: this compound (Free Base & Salts) Ticket Priority: High (Process Stalled/Oiling Out)

Part 1: Diagnostic & Triage

Before altering your protocol, determine the root cause of the failure.

Q1: Why is my product separating as a viscous oil instead of crystals?

The "Oiling Out" Phenomenon This is the most common failure mode for alkyl-substituted thiazolines.[1] It occurs when the Metastable Limit (Spinodal) is crossed before the Nucleation Limit .

  • Thermodynamic Cause: The melting point of the solvated solid is lower than the process temperature, or the presence of impurities (uncyclized thioureas) has depressed the melting point significantly.

  • Structural Cause: The N-methyl and C5-methyl groups increase lipophilicity and rotational freedom, disrupting the hydrogen bonding network usually required for lattice formation.[1]

Q2: Is my material actually pure enough to crystallize?

Critical Check: Run a quantitative NMR (qNMR).

  • Target Purity: >95% is usually required for spontaneous nucleation of this scaffold.[1]

  • Red Flags: Look for peaks corresponding to allyl thioureas (precursors) or thiazoles (oxidation products).[3] Even 2% of the acyclic precursor can act as a "crystal poison," binding to the growing face of a nucleus and arresting growth.

Part 2: Troubleshooting Protocols

Workflow A: The "Oiling Out" Rescue Protocol

Use this if you have a free base oil that refuses to solidify.

The Principle: You must decouple supersaturation generation from temperature reduction.

ParameterRecommendationRationale
Solvent System Et2O / Hexanes or MTBE / Heptane Avoid alcohols initially.[1][3] Thiazolines are too soluble in MeOH/EtOH, leading to high supersaturation and immediate oiling.
Concentration Dilute (approx. 5-10 volumes)High concentration favors amorphous oil formation.[1]
Temperature Isothermal (Room Temp)Cooling often triggers oiling.[3] Use antisolvent diffusion instead of cooling.[1]

Step-by-Step Procedure:

  • Dissolve the crude oil in the minimum amount of Diethyl Ether (or MTBE).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger jar containing Pentane or Hexane .

  • Cap the large jar (Vapor Diffusion).

  • Wait 24-48 hours. As pentane diffuses into the ether, it slowly raises the supersaturation without thermal shock.

  • Result: You should see needles forming at the meniscus. Use these as seeds for the bulk batch.

Workflow B: Salt Formation (The "Nuclear Option")

Use this if the free base is a low-melting solid (<50°C) or persistent oil.[3]

Thiazolines are basic (


).[1] Converting them to a salt increases the melting point and lattice energy, making crystallization robust.

Recommended Counter-ions:

  • Hydrochloride (HCl): Standard, but can be hygroscopic.

  • Oxalate: Often forms highly crystalline, non-hygroscopic solids with amines.

  • Fumarate: Good for pharmaceutical acceptability; often crystallizes well from isopropanol.[1]

Protocol for Hydrochloride Salt:

  • Dissolve 1.0 eq of amine in dry Ethyl Acetate .

  • Cool to 0°C.

  • Add 1.05 eq of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) + 1.0 eq Methanol (generates HCl in situ).

    • Note: Avoid aqueous HCl; water is difficult to remove and may hydrolyze the ring.

  • The salt should precipitate immediately as a white solid.

Part 3: Visualizing the Decision Process

The following logic flow helps you decide between purification and crystallization strategies.

Thiazoline_Troubleshooting Start Start: Material is Oily/Amorphous PurityCheck Check Purity (qNMR/HPLC) Start->PurityCheck IsPure Purity > 95%? PurityCheck->IsPure Purify Perform Column Chromatography (Neutral Alumina recommended) IsPure->Purify No SaltScreen Is Free Base MP < 50°C? IsPure->SaltScreen Yes Purify->PurityCheck MakeSalt Generate Salt Form SaltScreen->MakeSalt Yes (Low MP) SolventScreen Solvent Screen: Avoid Alcohols. Use Ethers/Alkanes. SaltScreen->SolventScreen No (Solid) SelectAcid Screen Acids: 1. HCl (in Dioxane) 2. Oxalic Acid 3. Fumaric Acid MakeSalt->SelectAcid OilingOut Oiling Out Occurs? SolventScreen->OilingOut Seed Seed at Cloud Point (Use Vapor Diffusion seeds) OilingOut->Seed Yes MeltCryst Melt Crystallization (Cool very slowly without solvent) OilingOut->MeltCryst No (Just slow)

Figure 1: Decision matrix for handling difficult aminothiazoline crystallizations.

Part 4: Frequently Asked Questions (FAQ)

Q: I see two sets of peaks in my NMR. Is my compound degrading?

A: Not necessarily. 2-aminothiazolines exhibit tautomerism between the amino-thiazoline (endo-cyclic double bond) and imino-thiazolidine (exo-cyclic double bond) forms.[1]

  • Diagnosis: In

    
    , you may see broad peaks. Try running NMR in 
    
    
    
    or adding a drop of
    
    
    to exchange the N-H protons, which often collapses the tautomers into a single average spectrum.
Q: Can I use water as a co-solvent?

A: Proceed with extreme caution. While 2-aminothiazolines are water-soluble, the thiazoline ring is susceptible to hydrolysis under acidic aqueous conditions (opening the ring to form mercapto-ethylureas).[1]

  • Safe Zone: If you must use water (e.g., for a salt), keep the temperature low (<40°C) and minimize exposure time.

Q: My product turns yellow/brown upon drying.

A: Thiazolines are sensitive to oxidation.[1] The "browning" is likely sulfur oxidation or dimerization.

  • Fix: Dry your crystals in a vacuum oven at ambient temperature, strictly under Nitrogen or Argon . Do not use heat + air.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15689, 4,5-Dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • Mettler Toledo (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][3]

  • Chemistry LibreTexts (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Optimizing reaction conditions for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this specific synthesis. We will move beyond generic protocols to address the nuanced challenges you may face, ensuring a robust and reproducible experimental outcome.

Introduction to the Synthesis

The synthesis of this compound, a 2-aminothiazoline derivative, is typically achieved via the cyclization of an appropriate N-methyl-substituted thiourea with a C3-building block containing a methyl group and a suitable leaving group. This pathway is a variation of the well-established Hantzsch thiazole synthesis, adapted for a dihydro- (thiazoline) ring system.[1][2] The core transformation involves the nucleophilic attack of the sulfur atom of the thiourea derivative onto an electrophilic carbon, followed by intramolecular cyclization and dehydration.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product R1 N-Methylthiourea P N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine R1->P Cyclization R2 1-Halo-2-propanone or Propylene Oxide Derivative R2->P

Caption: General reaction pathway for the target molecule.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can be attributed to several factors. A systematic approach is the most effective way to diagnose and solve the issue.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. If the reaction is too slow, increasing the temperature may be necessary; however, excessive heat can lead to decomposition and side-product formation.

  • Purity of Starting Materials: Impurities in either the N-methylthiourea or the C3 electrophile (e.g., 1-chloro-2-propanone) can inhibit the reaction or lead to unwanted side products.[3]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in unreacted starting material. A slight excess of one reactant may be beneficial, but this needs to be determined empirically.

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.

Optimization Workflow:

G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (GC/MS, NMR) Start->CheckPurity OptimizeStoichiometry Optimize Reactant Molar Ratios (e.g., 1:1.1) CheckPurity->OptimizeStoichiometry ScreenSolvents Screen Solvents (e.g., EtOH, DMF, Acetonitrile) OptimizeStoichiometry->ScreenSolvents ScreenTemps Screen Temperatures (e.g., RT, 50°C, Reflux) ScreenSolvents->ScreenTemps MonitorTime Monitor Reaction Over Time (TLC/LC-MS) ScreenTemps->MonitorTime Workup Optimized Yield MonitorTime->Workup

Caption: Systematic workflow for troubleshooting low reaction yield.

Data-Driven Optimization:

ParameterInitial ConditionOptimization RangeRecommended Action
Temperature Room Temperature25°C to RefluxStart at a moderate temperature (e.g., 50°C) and increase incrementally. Monitor for byproduct formation at higher temperatures.
Solvent EthanolEthanol, DMF, Acetonitrile, TolueneThe choice of solvent is crucial. While alcohols are common, aprotic solvents like DMF might be more efficient.[3]
Base (if applicable) NoneK₂CO₃, NaOAc, Et₃NIf the reaction generates acid (e.g., HCl), a non-nucleophilic base can improve yield by neutralizing it.[4]
Reaction Time 4 hours2 to 24 hoursMonitor the reaction by TLC or LC-MS to determine the point of maximum conversion and avoid degradation.
Question 2: I've isolated a major byproduct with the same mass as my product. What could it be and how can I prevent its formation?

Answer:

The most likely isomeric byproduct is the N,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-imine. This arises from the regioselectivity of the final cyclization step, where either of the nitrogen atoms of the N-methylthiourea intermediate can act as the nucleophile.

Mechanistic Insight:

The formation of the desired 2-amino versus the 2-imino isomer is often pH-dependent.[3] Under neutral or slightly basic conditions, the exocyclic amino form is generally favored. Acidic conditions can promote the formation of the endocyclic imino isomer.

G Intermediate Thiourea Intermediate AminoProduct Desired Amino Isomer (Exocyclic Double Bond) Intermediate->AminoProduct Neutral/Basic pH IminoProduct Imino Byproduct (Endocyclic Double Bond) Intermediate->IminoProduct Acidic pH

Caption: pH influence on the formation of amino vs. imino isomers.

Preventative Measures:

  • pH Control: Maintain the reaction mixture at a neutral or slightly basic pH. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base like potassium carbonate or sodium bicarbonate.[3]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the tautomeric equilibrium of the thiourea intermediate, affecting the cyclization outcome.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

For the synthesis of this compound, the most direct precursors are:

  • N-Methylthiourea: This provides the N-methylamino group and the C2 carbon of the thiazoline ring.

  • A 3-carbon electrophile with a methyl group at C2 , such as:

    • 1-chloro-2-propanone or 1-bromo-2-propanone.

    • Propylene oxide, followed by reaction with N-methylthiourea.

Q2: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting materials from the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: What is the best method for purifying the final product?

The crude product can typically be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) can be very effective.[1]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method.[5] A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Acid-Base Extraction: As the product is basic, an acid-base workup can be used to remove non-basic impurities. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, then basify the aqueous layer and extract the product back into an organic solvent.

Q4: Are there any stereochemical considerations for this synthesis?

Yes. The carbon at position 5 of the dihydrothiazole ring is a chiral center. If you start with a racemic C3 electrophile (like 1-chloro-2-propanone), you will obtain a racemic mixture of the final product. To obtain a specific stereoisomer, you must use an enantiomerically pure starting material, such as (R)- or (S)-propylene oxide. The cyclization reaction is often stereospecific, meaning the stereochemistry of the starting material will dictate the stereochemistry of the product.[6]

Experimental Protocol: General Procedure

This is a generalized protocol and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of thiourea).

  • Reagent Addition: Add 1-chloro-2-propanone (1.05 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) or to reflux.[7] Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid formed.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32.
  • ChemInform Abstract: Stereoselective Synthesis of 4H-5,6-Dihydro-1,3-thiazine and 4,5- Dihydrothiazole Derivatives by Use of Imidothioic Acid Esters. (2010). ChemInform, 20(23).
  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3777-3788.
  • Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. (2025). BenchChem.
  • 2-amino-4-methylthiazole. (1939). Organic Syntheses, 19, 10.
  • Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles. (2001). Russian Chemical Bulletin, 50(6), 1072-1077.
  • 2-Amino-5-methylthiazole synthesis. ChemicalBook.
  • Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. (1970). Bulletin of the Chemical Society of Japan, 43(6), 1904-1907.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). Chemistry – An Asian Journal, 14(11), 1956-1963.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules, 30(7), 1643.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules, 27(21), 7480.

Sources

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine .

Topic: Purification of this compound Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Profile[1][2][3][4]

User Warning: You are working with a molecule capable of tautomeric ambiguity . While often named as the amine (A),


-substituted 2-aminothiazolines frequently exist as the imine (B) in neutral media.[1] This equilibrium is solvent-dependent and critical for interpreting NMR data during purification.[1]
PropertyValue / Description
IUPAC Name This compound (often equilibrates to 3,5-Dimethyl-1,3-thiazolidin-2-imine)
CAS 13472-97-4 (Generic Class Reference: 1779-81-3 for parent)
pKa (Predicted) ~8.0 – 8.5 (Basic)
Solubility Soluble in MeOH, DCM, dilute acid.[1][2][3] Sparingly soluble in Hexanes/Et2O.[1]
Key Impurities Allyl isothiocyanates (starting material), Ring-opened thioureas (hydrolysis product), Regioisomers.[1]

Core Purification Workflows

Protocol A: Acid-Base Extraction (The "Rough" Clean)

Best for: Removing non-basic impurities (isothiocyanates, polymerized tars) from crude reaction mixtures.

The Logic: The 2-aminothiazoline core is a cyclic amidine.[1] It is sufficiently basic to be protonated by weak mineral acids, rendering it water-soluble, while neutral organic impurities remain in the organic phase.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1] Use 10 mL solvent per gram of crude.

  • Protonation: Extract the organic layer with 1.0 M HCl (3 x volume).

    • Checkpoint: The product is now in the aqueous layer (pH < 2).

    • Action: Discard the organic layer (contains unreacted isothiocyanates).

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or Sat. NaHCO₃ until pH reaches ~10-11.[1]

    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the aqueous mixture with DCM (3 x volume).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve Acidify Extract with 1.0 M HCl (pH < 2) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Discard Impurities) Sep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Product (H+) Basify Basify with NaOH to pH > 10 (Cool to 0°C) AqLayer1->Basify Extract Extract with DCM Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Acid-Base extraction logic flow for basic thiazoline purification.[1]

Protocol B: Flash Chromatography (The "Fine" Clean)

Best for: Separating close-running regioisomers or hydrolysis byproducts.[1]

The Issue: Aminothiazolines interact strongly with the acidic silanols on silica gel, causing severe "tailing" (streaking) and poor separation.

The Solution: You must deactivate the silica or use a basic modifier.

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh).[1]
Pre-treatment Slurry silica in Hexane containing 1% Triethylamine (Et₃N) before loading.[1]
Mobile Phase A DCM (Dichloromethane)
Mobile Phase B MeOH (Methanol) containing 1% NH₄OH (Ammonium Hydroxide)
Gradient 0% to 10% B in A over 20 column volumes.
TLC Visualization UV (254 nm) or Iodine Stain (Brown spot).

Troubleshooting Tip: If the product co-elutes with the "start line" material, switch to Alumina (Neutral, Grade III) as the stationary phase to reduce non-specific binding.

Protocol C: Salt Formation (The "Final Polish")

Best for: Converting an oily free base into a stable, crystalline solid.

Because the N-methyl group lowers the lattice energy, the free base is often an oil. Converting it to a salt is the gold standard for high purity (>99%).

  • Dissolve: Dissolve 1g of semi-pure free base in 5 mL dry Ethanol .

  • Acidify: Add 1.1 equivalents of HCl (1M in diethyl ether) or Oxalic Acid (dissolved in warm EtOH).

  • Precipitate:

    • For HCl salts: Add excess Diethyl Ether until turbid.[1] Cool to -20°C.

    • For Oxalates: Allow the solution to cool slowly to room temperature.

  • Filtration: Collect crystals via vacuum filtration under Argon (hygroscopic warning).

Critical Troubleshooting (FAQs)

Q1: "My NMR shows two sets of peaks. Is my product impure?"

Diagnosis: Likely Rotamers or Tautomers , not impurities.[1] Explanation: N-substituted aminothiazolines exist in equilibrium between the endo-imine and exo-amine forms.[1] The barrier to rotation around the exocyclic C-N bond is high. Verification Test: Run a Variable Temperature (VT) NMR at 60°C. If the peaks coalesce into a single set, it is a clean compound. If they remain distinct, you have a regioisomer impurity.

Tautomerism Amine Exo-Amine Form (C=N in ring) Imine Endo-Imine Form (C=N exocyclic) Amine->Imine  Equilibrium  

Figure 2: The tautomeric equilibrium that complicates NMR interpretation.

Q2: "The product decomposes during rotary evaporation."

Diagnosis: Thermal hydrolysis.[1] Mechanism: Heating aqueous/alcoholic solutions of amidines/thiazolines above 50°C can hydrolyze the ring to a urea or thiourea derivative (ring opening). Solution:

  • Keep water bath < 40°C.[1][4]

  • Ensure the pH is strictly basic (>10) before evaporation; acid catalyzes hydrolysis.

  • Use an azeotrope (e.g., Toluene) to remove water at lower temperatures.

Q3: "I cannot get the smell of sulfur/isothiocyanate out of my product."

Diagnosis: Lipophilic starting material contamination.[1] Solution: The Acid-Base extraction (Protocol A) is usually sufficient.[1] If the smell persists, wash the acidic aqueous phase (Step 3) with Hexanes instead of EtOAc. Hexane is better at selectively stripping out the lipophilic isothiocyanates without extracting the protonated thiazoline.

References & Authority

  • Tautomerism & Structure:

    • PubChem Compound Summary for CID 135477871 (N-Methyl-4,5-dihydro-1,3-thiazol-2-amine).[1][5] National Library of Medicine (US). Retrieved from .

    • Ferreira, R. B., et al. (2013). "Reactions of 2-Amino-2-thiazolines with Isocyanates...". Journal of Molecular Structure. (Discusses regio-selectivity and tautomerism).

  • Synthesis & Hydrolysis Mechanisms:

    • Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry. (Foundational text on Hantzsch synthesis and thiazoline stability).

    • ACS Chemical Reviews (2009). "Overview of the Chemistry of 2-Thiazolines." .

  • Chromatographic Techniques:

    • Sigma-Aldrich Technical Bulletin.[1] "Purification of Heterocyclic Amines." (General guidance on amine tailing and Et3N modifiers). .[1]

Sources

Technical Support Center: Navigating 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-aminothiazole synthesis. As a Senior Application Scientist, I understand that while the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, its practical execution can be fraught with challenges, leading to low yields, difficult purifications, and unexpected side products. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to help you navigate these common pitfalls. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to optimize your reactions with confidence.

Section 1: Foundational Knowledge - The Hantzsch Synthesis Mechanism

The Hantzsch thiazole synthesis, first described in 1887, is the reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles) to form a thiazole ring.[1][2] The reaction's robustness and versatility have made it a preferred method for accessing the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry.[2][3]

The process begins with a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.[2][4][5] Understanding this primary pathway is crucial for diagnosing and preventing deviations that lead to side products.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Sₙ2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration Byproduct H₂O + HX Intermediate2->Byproduct Competitive_Pathways Start S-Alkylation Intermediate N_Base_Cond Neutral / Basic Conditions Start->N_Base_Cond Acid_Cond Acidic Conditions Start->Acid_Cond N_Base_Attack Exocyclic N attacks C=O N_Base_Cond->N_Base_Attack Product_Amino 2-Aminothiazole (Desired) N_Base_Attack->Product_Amino Major Pathway Acid_Attack Endocyclic N attacks C=O Acid_Cond->Acid_Attack Product_Imino 2-Imino Isomer (Side Product) Acid_Attack->Product_Imino Competing Pathway Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Impure Product) check_reagents Step 1: Verify Reagent Quality - Purity of Thiourea? - Stability of α-Haloketone? start->check_reagents check_conditions Step 2: Review Reaction Conditions - Correct Stoichiometry? - Optimal Temp & Time? check_reagents->check_conditions Reagents OK remedy_reagents Action: Use pure/fresh reagents. Consider one-pot synthesis. check_reagents->remedy_reagents Issue Found analyze_byproducts Step 3: Analyze Byproducts (TLC, MS, NMR) check_conditions->analyze_byproducts Conditions OK remedy_conditions Action: Adjust temp/time. Use slight excess of thiourea. check_conditions->remedy_conditions Issue Found is_isomer Is it the 2-imino isomer? analyze_byproducts->is_isomer Analysis Complete remedy_reagents->check_conditions remedy_conditions->analyze_byproducts is_dimer Is it a dimer/bis-thiazole? is_isomer->is_dimer No remedy_isomer Action: Add a mild base (NaHCO₃) to maintain neutral pH. is_isomer->remedy_isomer Yes remedy_dimer Action: Control stoichiometry. Add α-haloketone slowly. is_dimer->remedy_dimer Yes success Optimized Reaction is_dimer->success Other/Unknown remedy_isomer->success remedy_dimer->success

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N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the analysis of this compound. Given the limited specific literature for this exact molecule, this guide synthesizes data from structurally related 2-aminothiazoline and 2-aminothiazole compounds to offer scientifically grounded advice.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: Based on the analysis of similar 2-aminothiazole derivatives, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.[1][2]

  • HPLC-UV: A reverse-phase method using a C18 column is a good starting point.[2] An isocratic elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid in water) has been shown to be effective for related compounds.[2][3] Detection is typically performed in the low UV range (e.g., 210-272 nm).[4]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, which is crucial for complex matrices like biological samples. Electrospray ionization (ESI) in positive mode is generally effective for protonating the amine group, leading to a strong [M+H]⁺ signal.[5][6]

Q2: I am observing poor peak shape (tailing) in my HPLC analysis. What are the likely causes and solutions?

A2: Poor peak shape for basic compounds like this compound is a common issue in reverse-phase chromatography. The primary cause is often secondary interactions between the basic amine groups and residual acidic silanols on the silica-based column packing.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (typically 2.5-3.5) by using an acidic modifier like formic acid or phosphoric acid. At this pH, the analyte will be consistently protonated, and the silanols will be non-ionized, minimizing secondary interactions.

  • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile) can influence peak shape. Method development and optimization are recommended.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q3: My compound appears to be degrading during sample preparation or analysis. What are the potential degradation pathways?
  • Hydrolysis: The dihydrothiazole ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to ring-opening.

  • Oxidation: The sulfur atom in the thiazoline ring is susceptible to oxidation, potentially forming sulfoxides or sulfones, particularly in the presence of oxidizing agents.[7]

Preventative Measures:

  • Maintain samples at a neutral or slightly acidic pH.

  • Avoid prolonged exposure to high temperatures and strong light.

  • Use antioxidants in your sample diluent if oxidative degradation is suspected.

  • Prepare samples fresh and analyze them promptly.

Q4: I am seeing unexpected peaks in my mass spectrometry analysis. What are some potential artifacts?

A4: Artifacts in mass spectrometry can arise from several sources. For thiazoline compounds, consider the following possibilities:

  • In-source Fragmentation/Rearrangement: The molecular ion might undergo fragmentation or rearrangement in the ion source. Common fragmentation patterns for thiazole derivatives include the loss of small molecules like HCN or cleavage of the ring structure.[5]

  • Adduct Formation: The analyte can form adducts with components of the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Dimerization: In some cases, especially at high concentrations, the compound may form dimers.

II. Troubleshooting Guides

Guide 1: HPLC-UV Assay Issues

Symptom Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Incorrect wavelength selection.- Compound degradation.- Insufficient concentration.- Perform a UV scan of the analyte to determine the optimal wavelength (λmax).- Prepare fresh samples and standards.- Increase the concentration of the injected sample.
Peak Splitting - Column void or contamination.- Mismatch between sample solvent and mobile phase.- Flush the column or try reversing it (if recommended by the manufacturer).- Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.
Baseline Drift - Inadequate column equilibration.- Mobile phase contamination or decomposition.- Allow sufficient time for the column to equilibrate with the mobile phase.- Prepare fresh mobile phase using high-purity solvents and reagents.

Guide 2: LC-MS/MS Assay Issues

Symptom Potential Cause Troubleshooting Steps
Low Signal Intensity - Inefficient ionization.- Ion suppression from matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample clean-up to remove interfering matrix components.- Consider using a different ionization technique like APCI.[5]
Poor Reproducibility - Inconsistent sample preparation.- Instability of the compound in the autosampler.- Use a validated and consistent sample preparation protocol.- Keep the autosampler tray cooled to minimize degradation.
Ghost Peaks - Carryover from previous injections.- Implement a robust needle wash protocol in your autosampler method, using a strong solvent.

III. Experimental Protocols & Methodologies

Protocol 1: General Purpose HPLC-UV Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and application.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid or orthophosphoric acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or the determined λmax).

    • Gradient: Start with a suitable gradient (e.g., 5-95% B over 10 minutes) and then optimize for an isocratic method if possible.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a known concentration.

Protocol 2: Sample Preparation for LC-MS/MS Analysis from Biological Matrices (e.g., Plasma)

This is a general protocol for protein precipitation, a common technique for cleaning up plasma samples.

  • Reagents:

    • Acetonitrile containing an internal standard.

  • Procedure:

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile (with internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

IV. Diagrams and Visualizations

HPLC_Troubleshooting Start HPLC Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Signal Low/No Signal? Start->Signal AdjustpH Adjust Mobile Phase pH (2.5-3.5) PeakShape->AdjustpH Yes CheckFlow Verify Flow Rate & Mobile Phase Comp. RetentionTime->CheckFlow Yes CheckWavelength Verify Detection Wavelength Signal->CheckWavelength Yes ChangeColumn Use Base-Deactivated Column AdjustpH->ChangeColumn LowerConc Reduce Sample Concentration ChangeColumn->LowerConc Equilibrate Ensure Column Equilibration CheckFlow->Equilibrate CheckTemp Check Column Temperature Equilibrate->CheckTemp FreshSample Prepare Fresh Sample/Standard CheckWavelength->FreshSample CheckConnections Inspect for Leaks/ Blockages FreshSample->CheckConnections

Caption: Troubleshooting workflow for common HPLC issues.

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Technical Support Center: Bioavailability Enhancement of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Derivatives

[1]

Status: Active Operator: Senior Application Scientist, Dr. Aris Ticket ID: BIO-THZ-005 Subject: Troubleshooting Solubility, Metabolic Stability, and Permeability for Thiazoline Scaffolds[1]

Welcome to the Technical Support Center

You are likely working with N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (or a close structural analog).[1] This scaffold presents a classic medicinal chemistry paradox: it possesses a polar, basic headgroup (the guanidine-like 2-amino-thiazoline core) that suggests good aqueous solubility, yet it often exhibits poor oral bioavailability in vivo due to rapid metabolic clearance and pH-dependent instability.[1]

This guide treats your molecule not just as a chemical structure, but as a dynamic system interacting with biological matrices. Below are the three "Support Modules" designed to troubleshoot your specific experimental bottlenecks.

Module 1: Solubility & Dissolution Troubleshooting

"My compound precipitates in PBS or has low oral exposure despite being hydrophilic."

The core 2-amino-2-thiazoline ring has a pKa of approximately 8.0–9.0 .[1] This means it is protonated and soluble in the stomach (pH 1.2) but exists largely as a neutral free base in the intestinal lumen (pH 6.8–7.4), leading to precipitation and limited absorption.

Diagnostic Checklist
ParameterSpecificationPotential Issue
pKa ~8.5 (Basic)Precipitates at pH > 7.[1]5.
LogD (pH 7.4) ~0.5 – 1.5Good for permeability, but borderline for solubility if dose is high.
Melting Point >150°CHigh lattice energy reduces dissolution rate.[1]
Troubleshooting Q&A

Q: I see precipitation when diluting my DMSO stock into cell culture media. How do I fix this? A: This is a "solvent shock" phenomenon.[1] The N-methyl group increases lipophilicity compared to the parent amine.[1]

  • Immediate Fix: Do not dilute directly from 100% DMSO to Media. Use an intermediate dilution step with PEG400 or Propylene Glycol .[1]

  • Protocol: Prepare a 100x stock in 50:50 DMSO:PEG400. Dilute this 1:100 into media. The PEG acts as a cosolvent interface, preventing the "crashing out" of the neutral species.

Q: Which salt form should I use for in vivo PK studies? A: Avoid the standard Hydrochloride (HCl) salt if your compound is hygroscopic (common with thiazolines).

  • Recommendation: Screen Fumarate or Succinate salts.[1] These counterions often provide a stable, non-hygroscopic crystal lattice that maintains a local acidic microenvironment during dissolution, extending the "supersaturation" window in the intestine.

Module 2: Metabolic Stability (The "Clearance" Problem)

"My compound is soluble, but the half-life (


) in microsomes is < 15 minutes."

This is the most critical failure mode for N,5-dimethyl-thiazolines.[1] The scaffold is a "metabolic magnet" for Cytochrome P450 enzymes.[1]

Metabolic Vulnerability Map
  • N-Demethylation: The exocyclic N-methyl group is rapidly removed by CYP enzymes (oxidative demethylation).[1]

  • S-Oxidation: The sulfur atom in the ring is prone to oxidation to sulfoxide/sulfone.[1]

  • Ring Hydrolysis: The imine bond (

    
    ) is susceptible to hydrolytic ring-opening, especially if the 5-methyl group does not provide enough steric protection.[1]
    
Visualizing the Metabolic Pathway

The following diagram illustrates the degradation logic you must block.

MetabolicPathwayParentParent Molecule(N,5-Dimethyl-thiazoline)NDemethylMetabolite A:N-Desmethyl (Active/Inactive?)Parent->NDemethyl CYP450(Oxidative Deamination)SOxideMetabolite B:S-Oxide (Inactive)Parent->SOxide FMO/CYP(S-Oxidation)RingOpenMetabolite C:Hydrolyzed RingParent->RingOpen Esterases/pH(Hydrolysis)NDemethyl->RingOpen

Caption: Primary metabolic clearance pathways for N-substituted thiazolines. S-oxidation and N-demethylation are the dominant rapid-clearance mechanisms.[1]

Troubleshooting Q&A

Q: How do I block the N-demethylation without losing potency? A: Replace the N-methyl group with a Deuterated Methyl (


)1
  • Why: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). This can reduce the rate of demethylation by 2-5 fold without changing the steric fit in the receptor pocket [1].[1]

Q: The 5-methyl group creates a chiral center.[1] Does stereochemistry matter? A: Yes, critically.

  • Action: Separate your enantiomers. Often, one enantiomer is metabolized significantly faster than the other. If you are dosing the racemate, 50% of your drug might be acting as a "decoy" for metabolic enzymes, or worse, clearing so fast it contributes nothing to efficacy.

Module 3: Permeability & Formulation Strategy

"High solubility, high stability, but still low brain/plasma exposure."

If your target is CNS (common for this class), the polar surface area (PSA) of the thiazoline ring might be too high, or it might be a P-gp substrate.

Decision Matrix: Formulation Selection
If your problem is...Use this StrategyRationale
Low Solubility (<10 µg/mL) HP-β-CD (Cyclodextrin) Encapsulates the lipophilic core; prevents precipitation.[1]
Low Permeability (P-gp efflux) Lipid-based (SEDDS) Surfactants (e.g., Tween 80, Labrasol) can inhibit P-gp efflux pumps.[1]
Rapid Renal Clearance PEGylation (Prodrug) Transiently masks the basic amine to increase circulation time.
Experimental Workflow: Cyclodextrin Complexation

Standard Protocol for Thiazoline Derivatives

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Addition: Add excess N,5-dimethyl-thiazoline free base to the solution.

  • Equilibration: Stir at room temperature for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • Lyophilization: Freeze-dry the filtrate to obtain the amorphous inclusion complex.[1]

    • Validation: Verify complexation using DSC (Differential Scanning Calorimetry).[1] You should see the disappearance of the drug's melting peak.

Summary: The Optimization Workflow

Follow this logic flow to systematically debug your bioavailability issue.

OptimizationFlowStartStart: Low BioavailabilitySolubilityCheckCheck Solubility(Is it precipitating?)Start->SolubilityCheckStomachStabilityCheck Chemical Stability(Is ring opening in acid?)SolubilityCheck->StomachStabilitySolubleFormulationFormulation StrategySolubilityCheck->FormulationInsoluble -> Use HP-β-CDMetabolismCheckCheck Microsomal Stability(t1/2 < 15min?)StomachStability->MetabolismCheckStableStomachStability->FormulationUnstable -> Enteric CoatMetabolismCheck->FormulationStableMetabolismFixMedicinal Chem Fix:1. Deuteration (N-CD3)2. Block S-oxidationMetabolismCheck->MetabolismFixUnstable

Caption: Step-by-step decision tree for identifying the root cause of poor bioavailability in thiazoline derivatives.

References
  • Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Dalvie, D. K., et al. (2002). Metabolism of 2-aminothiazole derivatives: Implications for drug design. Chemical Research in Toxicology.

Technical Support Center: Scaling Up N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of scaling up the synthesis of this important heterocyclic compound.

Introduction: The Synthesis Landscape

This compound belongs to the family of 2-aminothiazoline derivatives, which are significant structural motifs in medicinal chemistry.[1][2] The scale-up of its production, however, presents unique challenges that require a thorough understanding of the underlying chemical principles and process parameters. This guide will address common issues encountered during synthesis, from reaction control to purification and stability.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise during the scale-up of this compound synthesis:

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

The most prevalent method for synthesizing the 2-aminothiazoline ring is the Hantzsch thiazole synthesis.[3][4] In the context of this compound, this would likely involve the reaction of a 1-halo-2-propanone derivative with N-methylthiourea. Key scale-up considerations include:

  • Exothermicity: The Hantzsch reaction is often exothermic.[5] On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.

  • Mixing: Ensuring homogenous mixing of reactants is crucial for consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" and side reactions.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and product purity.[6] For scale-up, factors such as solvent toxicity, cost, and ease of recovery must be considered.

Q2: I'm observing a lower than expected yield after scaling up the reaction. What are the likely causes?

Low yields during scale-up can be attributed to several factors:[7]

  • Inefficient Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5] This can lead to higher reaction temperatures and increased degradation or side product formation.

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, the rate of reaction can be limited by the speed at which reactants come into contact. This is often exacerbated in larger vessels with less efficient stirring.

  • Changes in Reaction Kinetics: The kinetic profile of a reaction can sometimes change upon scale-up due to the factors mentioned above.

Q3: How can I control the stereochemistry at the C5 position during synthesis?

The methyl group at the C5 position of the dihydrothiazole ring creates a chiral center. Controlling the stereochemistry is crucial for the compound's biological activity. The stereochemistry of the final product is determined by the stereochemistry of the starting materials. For example, using an enantiomerically pure 1-halo-2-propanone derivative will result in an enantiomerically enriched product. Careful selection and characterization of starting materials are paramount.

Q4: What are the common impurities I should look for, and how can they be minimized?

Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. A potential side reaction in the Hantzsch synthesis, especially under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[8] To minimize this, careful control of pH is necessary. Other potential byproducts could arise from the self-condensation of the halo-ketone starting material.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting specific issues you may encounter during the scale-up process.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield Inefficient heat transfer leading to side reactions.[5]- Improve reactor cooling efficiency. - Consider a semi-batch process where one reactant is added slowly to control the exotherm.[9] - Evaluate alternative solvents with higher boiling points to allow for better temperature control.
Poor mixing leading to localized high concentrations.- Optimize stirrer design and speed. - Use baffles in the reactor to improve mixing.
Impurities in starting materials.- Re-purify starting materials before use. - Perform small-scale test reactions with new batches of starting materials.
Product Purity Issues Formation of isomeric byproducts (e.g., 2-imino-2,3-dihydrothiazole).[8]- Carefully control the pH of the reaction mixture. Neutral or slightly basic conditions often favor the desired product.[7] - Optimize the reaction temperature and time to minimize isomer formation.
Presence of unreacted starting materials.- Adjust the stoichiometry of the reactants. - Increase reaction time or temperature, monitoring for byproduct formation.
Degradation of the product during workup or purification.- The dihydrothiazole ring can be sensitive to acidic conditions and heat.[10] - Use mild workup procedures and avoid prolonged exposure to high temperatures. - Consider purification methods like crystallization over chromatography to minimize thermal stress.[11]
Reaction Control & Safety Runaway reaction due to poor heat management.[5][9]- Conduct a thorough risk assessment before scaling up.[5] - Use a reaction calorimeter to understand the thermal profile of the reaction. - Ensure an adequate emergency cooling system is in place.
Handling of hazardous reagents (e.g., halo-ketones).- Follow all safety protocols for handling lachrymatory and toxic substances. - Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

This protocol outlines a general procedure for the synthesis of the target compound at a laboratory scale, which can be optimized and adapted for scale-up.

Materials:

  • 1-Chloro-2-propanone

  • N-methylthiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Dissolve N-methylthiourea in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add 1-chloro-2-propanone to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Reactants 1-Halo-2-propanone + N-methylthiourea Intermediate Thiouronium Salt Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotonation & Ring Closure Product N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Cyclization->Product Dehydration

Caption: General workflow of the Hantzsch synthesis for the target molecule.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Monitor Internal Reaction Temperature Start->Check_Temp Check_Mixing Evaluate Stirring Efficiency Start->Check_Mixing Check_Purity Analyze Starting Material Purity Start->Check_Purity Optimize_Cooling Improve Reactor Cooling Check_Temp->Optimize_Cooling Semi_Batch Consider Semi-Batch Addition Check_Temp->Semi_Batch Optimize_Stirrer Optimize Stirrer Design/Speed Check_Mixing->Optimize_Stirrer Purify_Reactants Re-purify Starting Materials Check_Purity->Purify_Reactants Result Improved Yield Optimize_Cooling->Result Semi_Batch->Result Optimize_Stirrer->Result Purify_Reactants->Result

Caption: Decision tree for troubleshooting low yield in the scale-up process.

References

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]

  • Loghman, W., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology, 2(4), 33-41. [Link]

  • Koval, V. V., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(23), 7293. [Link]

  • Kudlacek, O., et al. (2021). Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 207, 114429. [Link]

  • Khan, I., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(15), 10186-10198. [Link]

  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Ghorbani-Vaghei, R., & Akbari, A. (2022). Synthesis of 2-aminothiazole derivatives: A short review. BCNF, 4(1), 1-10. [Link]

  • University of California, Santa Barbara. (2019). Scale-Up Reaction Safety. [Link]

  • Kerscher, B., & Hofmann, T. (2009). Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution at different pHs. ResearchGate. [Link]

  • Begtrup, M. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (5), 625-629. [Link]

  • Khan, I., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. The Royal Society of Chemistry. [Link]

  • Ali, T., et al. (2021). Three possible ways of the reaction between 2-aminothiazole and electrophiles. Molecules, 26(13), 3983. [Link]

  • Chhabria, M. T., et al. (2017). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 7(56), 35249-35266. [Link]

  • Wu, J., et al. (2017). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Tetrahedron Letters, 58(2), 164-167. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]

  • Koval, V. V., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. PMC. [Link]

  • Jakovljević, K., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5204. [Link]

  • Jakovljević, K., et al. (2021). The reaction for 1,3,4-thiadiazol-2-amine derivatives synthesis. ResearchGate. [Link]

  • Wang, L., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC. [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Jakovljević, K., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Semantic Scholar. [Link]

  • Stenutz, R. (n.d.). 4,5-dihydro-1,3-thiazol-2-amine. [Link]

  • Google Patents. (n.d.).

Sources

Interpreting unexpected results in N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific experimental anomalies associated with N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine . This molecule belongs to the 2-amino-2-thiazoline class, a scaffold notorious for "chameleon-like" behavior in both analytical chemistry and biological assays due to tautomerism, stereochemical instability, and hydrolytic sensitivity.

The "Ghost" Signals: NMR & Tautomerism

Symptom: Your


H-NMR spectrum in 

shows broadened peaks, "missing" N-H signals, or unexpected splitting patterns that do not match the predicted structure.

Technical Diagnosis: The root cause is likely Amino-Imino Tautomerism . Unlike fully aromatic thiazoles, 4,5-dihydrothiazoles (thiazolines) with an exocyclic nitrogen possess a highly mobile double bond. The molecule exists in a rapid equilibrium between the Amino form (endocyclic double bond) and the Imino form (exocyclic double bond).

  • Amino Form: Secondary amine, C=N bond inside the ring.

  • Imino Form: Exocyclic C=N bond, N-H on the ring nitrogen.

This equilibrium is solvent-dependent.[1] In non-polar solvents like Chloroform-d (


), the equilibrium is slow enough to cause peak broadening but fast enough to prevent distinct resolution, often leading to a "messy" baseline.

Troubleshooting Protocol:

  • Solvent Switch: Run the NMR in DMSO-

    
     . The high polarity and hydrogen-bonding capability of DMSO often stabilize the imino form or sufficiently slow the exchange to resolve distinct species.
    
  • Variable Temperature (VT) NMR: If peaks remain broad, heat the sample to 50°C. This accelerates the exchange beyond the NMR time scale, coalescing the signals into sharp, average peaks.

  • Acidification: Adding a trace of TFA-

    
     (Trifluoroacetic acid-d) will protonate the system, locking it into the cationic thiazolinium form, which eliminates tautomerism and yields a sharp, interpretable spectrum.
    
Data Table: Expected Chemical Shifts (ppm)
Proton EnvironmentAmino Form (

)
Imino Form (

)
Cationic Form (+TFA)
C5-H (Methine) 4.10 - 4.25 (m)4.30 - 4.50 (m)4.60 - 4.75 (m)
N-Me (Exocyclic) ~2.90 (s)~3.10 (d)~3.05 (s)
N-H Broad/InvisibleBroad/Invisible> 9.0 (Broad s)

The Disappearing Potency: Stability & Hydrolysis

Symptom: The compound shows high potency in initial screening but loses activity after 24 hours in aqueous buffer, or LC-MS shows a new peak with Mass = M+18.

Technical Diagnosis: The issue is Hydrolytic Ring Opening . The imine/amidine functionality at the C2 position is susceptible to nucleophilic attack by water. This is catalyzed by both acid and base. The hydrolysis leads to the rupture of the C2-N3 or C2-S1 bond, resulting in the formation of an acyclic N-(2-mercaptoalkyl)urea or thiourea derivative.

Mechanistic Insight: The 5-methyl group provides some steric hindrance, but the 4,5-dihydro core lacks the aromatic stabilization of a full thiazole, making the ring strain a driving force for hydrolysis.

Troubleshooting Protocol:

  • pH Control: Avoid storing stock solutions in acidic buffers (pH < 5) or basic buffers (pH > 8). The stability "sweet spot" is typically pH 6.5 - 7.5 .

  • Freeze-Thaw Discipline: Do not subject aqueous aliquots to multiple freeze-thaw cycles. Hydrolysis kinetics accelerate during the phase transition.

  • LC-MS Monitoring: Look for the "Hydrolysis Signature":

    • Parent: m/z ~145 (M+H)

    • Hydrolysis Product: m/z ~163 (M+H +

      
      )
      

The False Positive: Assay Interference (PAINS)

Symptom: The compound inhibits a wide range of unrelated targets (e.g., kinases, proteases) with similar


 values, or activity disappears upon adding detergent.

Technical Diagnosis: This scaffold is a known candidate for Pan-Assay Interference (PAINS) behavior via two mechanisms:

  • Redox Cycling: The dihydrothiazole core can oxidize to the fully aromatic thiazole, generating hydrogen peroxide (

    
    ) in the assay well, which inhibits cysteine-dependent enzymes.
    
  • Aggregation: The hydrophobic 5-methyl and N-methyl groups can drive colloidal aggregation at micromolar concentrations, sequestering the enzyme.

Troubleshooting Protocol:

  • Detergent Test: Add 0.01% Triton X-100 to the assay buffer. If the

    
     shifts significantly (potency decreases), the inhibition was likely due to aggregation.
    
  • Redox Test: Add a reducing agent (1 mM DTT or TCEP) to the buffer. If activity is lost, the compound was likely acting via peroxide generation or covalent modification of cysteines.

Visualizing the Pathways

The following diagram illustrates the Tautomeric Equilibrium and the irreversible Hydrolysis pathway that destroys the sample.

ThiazolinePathways Amino Amino Tautomer (Secondary Amine) Imine Imino Tautomer (Exocyclic C=N) Amino->Imine Fast Eq. (CDCl3) Cation Thiazolinium Cation (Acidic pH) Amino->Cation + H+ Oxidation Aromatic Thiazole (Oxidation Product) Amino->Oxidation [O] (Air/DMSO) Imine->Cation + H+ Hydrolysis Hydrolysis Product (Ring Open / Urea) Imine->Hydrolysis + H2O (Slow, Irreversible)

Figure 1: Mechanistic pathways affecting this compound purity and identity.

Frequently Asked Questions (FAQ)

Q: My compound turned yellow in DMSO storage. Is it still good? A: Likely not. Yellowing often indicates oxidation to the fully aromatic thiazole or formation of disulfide dimers. Check purity via LC-MS. If the aromatic thiazole peak (M-2H) is >5%, discard the stock. Reference: Vertex AI Search Results 1.1 (DMSO instability).

Q: Is the 5-methyl stereochemistry stable? A: Generally, yes, but racemization can occur under strong basic conditions via deprotonation at C5. If your biological data requires a specific enantiomer, verify chiral purity using Chiral HPLC (e.g., Chiralpak AD-H column) before key assays.

Q: Can I use this compound in a Cysteine-reactive covalent inhibitor screen? A: Proceed with extreme caution. The endocyclic imine (in the tautomeric mix) is an electrophile. It may react non-specifically with high-concentration thiols, leading to false "covalent" hits that are actually just reversible adducts or artifacts.

References

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Journal of the American Chemical Society. [Link][2]

  • Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. ChemMedChem/NIH. [Link]

  • Mechanism of Thiazolidine Hydrolysis. Journal of the American Chemical Society. [Link]

Sources

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Off-Target Mitigation & Scaffold De-risking Guide
Executive Summary

You are likely accessing this guide because N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (and the broader class of 2-amino-2-thiazolines) has introduced unexpected variability into your experimental data. While this scaffold is a valuable pharmacophore in fragment-based drug discovery (FBDD), it possesses a "Janus-faced" nature: it is a potent chemical probe but also a frequent offender in off-target interactions and assay interference.

This guide addresses the three critical failure modes associated with this compound:

  • Physiological: Unintended

    
    -adrenergic agonism (CNS depression).
    
  • Biochemical: False positives in enzymatic assays (PAINS/Redox).

  • Chemical: Hydrolytic instability in aqueous media.

Part 1: Physiological Troubleshooting (In Vivo)

User Complaint: "My treated mice are showing signs of sedation, bradycardia, or hypothermia, even though my target is not CNS-related."

Root Cause Analysis: The

-Adrenergic Mimicry

The N,5-dimethyl-thiazoline core is a structural bioisostere of Xylazine and Clonidine . Even with alkyl substitutions (N-methyl/ethyl) rather than aryl groups, this scaffold retains significant affinity for the


-adrenergic receptor (

-AR).
  • Mechanism: The compound acts as an agonist at presynaptic

    
    -autoreceptors in the Locus Coeruleus.
    
  • Pathway: Activation of

    
    -AR 
    
    
    
    
    
    protein coupling
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced Norepinephrine release.
Diagnostic Protocol: The Antagonist Challenge

To confirm if the observed phenotype is driven by


-AR off-target engagement, perform the following rescue experiment:
  • Control Group: Vehicle only.

  • Experimental Group: Administer this compound at

    
    .
    
  • Rescue Group: Pre-treat with Atipamezole (1 mg/kg, IP) or Yohimbine (2-5 mg/kg) 15 minutes prior to compound administration.

    • Result Interpretation: If Atipamezole reverses the sedation/bradycardia, your compound is hitting

      
      -AR.
      
Pathway Visualization:

-AR Signaling Cascade

Alpha2Signaling Compound N,5-Dimethyl-thiazoline (Ligand) Receptor α2-Adrenergic Receptor (GPCR) Compound->Receptor Agonist Binding Gi Gi Protein (Heterotrimeric) Receptor->Gi Activates AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits Channels K+ Channels (Open) Ca2+ Channels (Close) Gi->Channels Modulates cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Decreased Activation Effect Reduced Norepinephrine Release (Sedation/Hypotension) PKA->Effect Channels->Effect

Caption: Mechanism of action for thiazoline-induced CNS depression via Gi-coupled alpha-2 adrenergic receptor pathways.

Part 2: Biochemical Assay Troubleshooting (In Vitro)

User Complaint: "I am seeing high potency (low IC50) in my kinase or protease assay, but the results are not reproducible or fail in orthogonal assays."

Root Cause Analysis: PAINS and Redox Cycling

2-aminothiazolines are classified as Frequent Hitters or PAINS (Pan-Assay Interference Compounds) under specific conditions.

  • Metal Chelation: The N-S motif can chelate metal cofactors (

    
    , 
    
    
    
    ) required by metalloproteases or kinases.
  • Redox Cycling: In the presence of reducing agents (DTT/TCEP), thiazoline derivatives can generate hydrogen peroxide, inhibiting cysteine-dependent enzymes.

Mitigation Table: De-risking False Positives
Interference TypeSymptomValidation ExperimentMitigation Strategy
Aggregation Steep Hill slope (>2.0) in dose-response.Add 0.01% Triton X-100 or Tween-20.If activity disappears with detergent, it is an aggregation artifact.
Redox Cycling Time-dependent inhibition; sensitive to DTT.Add Catalase (100 U/mL) to the assay.If Catalase restores enzyme activity, the compound is a redox cycler.
Optical Interference High background fluorescence or absorbance.Scan UV-Vis spectrum of compound alone.Use a red-shifted fluorophore or radiometric assay (e.g.,

).
Part 3: Chemical Stability & Handling

User Complaint: "My stock solution in DMSO turned yellow/orange over time, or my LC-MS shows a mass shift of +18 Da."

Root Cause: Hydrolytic Ring Opening

While 4,5-dihydrothiazoles are more stable than some oxazolines, the imine bond (C=N) at the 2-position is susceptible to hydrolysis in acidic or basic aqueous environments, leading to ring opening to form N-(2-mercaptoethyl)ureas or thiocarbamates.

Stability Protocol
  • Storage: Store solid powder at -20°C under desiccated conditions.

  • Solubilization:

    • Preferred: Anhydrous DMSO (freshly opened).

    • Avoid: Storing in aqueous buffers (PBS/Tris) for >24 hours.

  • QC Check: Before running critical in vivo studies, perform a "Purity Check" via LC-MS. Look for the parent peak (M+H) and watch for hydrolysis products (M+18).

Part 4: Decision Logic for Researchers

Use this logic flow to determine if this compound is a valid hit for your specific target or an artifact.

TroubleshootingFlow Start Experimental Hit Identified (N,5-Dimethyl-thiazoline) Check1 Is the Hill Slope > 2.0? Start->Check1 Check2 Does activity persist with 0.01% Triton X-100? Check1->Check2 No (Normal) Artifact Artifact / False Positive Discard or Redesign Check1->Artifact Yes (Aggregation) Check3 Is the target a Cysteine Protease or Kinase? Check2->Check3 Yes Check2->Artifact No Check4 Does Catalase abolish activity? Check3->Check4 Yes Check5 In Vivo: Sedation observed? Check3->Check5 No Check4->Check5 No Check4->Artifact Yes (Redox) Valid Likely Valid Hit Proceed to SAR Check5->Valid No OffTarget Alpha-2 Off-Target Use Antagonist Check5->OffTarget Yes

Caption: Step-by-step decision matrix for validating thiazoline-based experimental results.

References
  • Ruffolo, R. R., et al. (1991). Structure-activity relationships of alpha-adrenoceptor agonists and antagonists. Journal of Medicinal Chemistry.[1]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1]

  • Avalos, M., et al. (2000).[2] Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates.[2][3] Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways.[2] Journal of Organic Chemistry.[2]

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress.

  • Logie, J., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers.[4] Toxicology Mechanisms and Methods.[4]

Sources

Technical Support Center: Mitigating Nitrosamine Formation Risks in Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-backed answers and troubleshooting strategies for a critical challenge in modern pharmaceutical synthesis: the risk of N-nitrosamine impurity formation, with a specific focus on the synthesis of thiazole-containing molecules. The content herein is structured to address your most pressing questions, from fundamental principles to actionable laboratory protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding nitrosamines in the context of pharmaceutical synthesis.

Q1: What are N-nitrosamines and why are they a major concern in drug manufacturing?

A1: N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen.[1] They have garnered significant attention from regulatory bodies like the FDA and EMA because many are classified as probable or potent human carcinogens, even at trace levels.[2][3][4] Their presence in active pharmaceutical ingredients (APIs) or finished drug products poses a significant safety risk to patients, leading to extensive regulatory scrutiny, product recalls, and the need for robust control strategies in manufacturing.[4]

Q2: What is the basic chemical reaction that forms nitrosamines?

A2: The formation of nitrosamines typically requires two key precursors: a secondary or tertiary amine and a nitrosating agent.[1][5][6][7] The reaction is most commonly facilitated under acidic conditions, where a nitrite source (like sodium nitrite, NaNO₂) is converted into a more reactive nitrosating species, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃).[1][8] This species then reacts with the amine to form the N-nitrosamine.

Q3: Why is thiazole derivative synthesis particularly susceptible to these risks?

A3: The synthesis of complex heterocyclic structures like thiazoles often involves a wide array of reagents and conditions that can inadvertently introduce the necessary precursors for nitrosamine formation. Common synthetic routes may utilize:

  • Amine-based reagents: Many precursors and reagents in thiazole synthesis are themselves secondary or tertiary amines.[9][10]

  • Nitrite sources: Reagents like sodium nitrite may be used in related synthetic steps (e.g., diazotization) and can be carried over.

  • Solvent degradation: Amide-based solvents common in organic synthesis, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), can degrade under certain conditions to form secondary amines (e.g., dimethylamine).[1][2]

  • Acidic conditions: Many steps in thiazole synthesis, such as the Hantzsch synthesis, are conducted under conditions that can catalyze nitrosamine formation if precursors are present.[11]

Q4: What are the main sources of amine and nitrosating agent precursors I should be aware of?

A4: Precursors can be introduced intentionally or unintentionally. A thorough risk assessment requires examining all potential sources.

Precursor Type Potential Sources in Synthesis Rationale / Comments
Secondary/Tertiary Amines Starting materials or intermediates with amine functional groups.Amine-based catalysts or reagents (e.g., triethylamine, diisopropylethylamine).Degradation of amide solvents (DMF, DMA, NMP).[2]Contaminants in raw materials or recovered solvents.[12]The API itself, if it contains a vulnerable amine moiety (leading to NDSRIs).[13][14]Vulnerable amines are the primary substrate for N-nitrosation. Even trace amounts can be problematic.
Nitrosating Agents Deliberate use of reagents like sodium nitrite (NaNO₂), nitrous acid (HNO₂), or alkyl nitrites (e.g., tert-butyl nitrite).[15][16][17]Nitrite impurities present in other reagents, excipients, or water.[15]Oxidation of nitrogen-containing compounds.Degradation of nitro-containing primary packaging materials (e.g., nitrocellulose in blister packs).[12]Nitrites are precursors to the active nitrosating species required for the reaction.[6]

Part 2: Troubleshooting and Risk Mitigation Guide

This section provides in-depth answers to specific problems you may encounter during development and manufacturing.

Q5: I've mapped out my synthesis. How do I conduct a formal risk assessment for nitrosamine formation?

A5: Regulatory agencies like the FDA and EMA recommend a structured, three-step approach.[2][18][19][20][21]

  • Step 1: Risk Evaluation. This is a theoretical assessment based on your process knowledge. You must systematically review every step of your API synthesis, including starting materials and storage conditions.[20][21][22] Identify any step where a vulnerable amine and a potential nitrosating agent are present together, especially under favorable conditions (e.g., acidic pH, elevated temperature).[5][8]

  • Step 2: Confirmatory Testing. If the risk evaluation identifies a potential risk, you must perform confirmatory testing on representative batches of your API or drug product.[20][21] This requires highly sensitive and specific analytical methods to detect and quantify any nitrosamines that may have formed.

  • Step 3: Mitigation & Control. If confirmatory testing detects nitrosamines above the acceptable intake (AI) limit, you are required to implement changes to your process to mitigate this risk and establish a control strategy.[5][23]

The following workflow diagram illustrates this decision-making process.

G Nitrosamine Risk Assessment Workflow start Start: Review Synthesis of Thiazole Derivative identify_precursors Step 1: Identify Potential Precursors - Secondary/Tertiary Amines - Nitrosating Agents (e.g., Nitrites) start->identify_precursors assess_conditions Assess Reaction Conditions - pH (Acidic?) - Temperature - Presence of Catalysts identify_precursors->assess_conditions risk_decision Is there a plausible risk of nitrosamine formation? assess_conditions->risk_decision low_risk Document Assessment: Low Risk Identified risk_decision->low_risk No confirmatory_testing Step 2: Perform Confirmatory Testing (Use validated LC-MS/MS or GC-MS methods) risk_decision->confirmatory_testing Yes detect_decision Are nitrosamines detected above acceptable limits? confirmatory_testing->detect_decision pass Document Results & Implement Routine Monitoring (if needed) detect_decision->pass No mitigation Step 3: Implement Mitigation Strategy - Process Modification - Introduce Scavengers - Re-qualify Materials detect_decision->mitigation Yes retest Re-validate Process & Retest mitigation->retest retest->confirmatory_testing

Caption: A decision workflow for nitrosamine risk assessment.

Q6: My synthesis uses sodium nitrite in an early step. How can I prevent it from causing issues later?

A6: Carry-over of reagents is a known root cause of nitrosamine formation.[12] If NaNO₂ is used, your primary goal is to ensure its complete consumption or removal before any vulnerable amines are introduced in subsequent steps.

  • Causality: Sodium nitrite is stable, but under acidic conditions it forms nitrous acid (HNO₂), a potent nitrosating agent. If unreacted nitrite is carried into a later, amine-containing step, the risk of nitrosamine formation increases dramatically.

  • Protocol:

    • Stoichiometric Control: Use the minimum required amount of NaNO₂. Avoid using a large excess.

    • Quenching: After the reaction is complete, add a quenching agent (a "nitrite scavenger") to destroy any residual nitrite. Common quenchers include:

      • Ammonium sulfamate (H₆N₂O₃S): Reacts with nitrous acid to form nitrogen gas and sulfuric acid.

      • Ascorbic acid (Vitamin C): Reduces nitrosating agents to nitric oxide (NO).[5][6]

      • Sodium bisulfite (NaHSO₃): A reducing agent that can effectively eliminate residual nitrites.

    • Purification: Implement a robust purification step (e.g., extraction, crystallization) after quenching to ensure the removal of both the quenching agent's byproducts and any remaining inorganic salts.

    • Verification: Test the isolated intermediate from this step for residual nitrite/nitrate content using a validated analytical method (e.g., ion chromatography) to prove the effectiveness of your clearance strategy.

Q7: A risk has been confirmed. What are the most effective mitigation strategies I can implement in my process?

A7: Mitigation involves modifying the process to break the nitrosamine formation pathway.[5][19]

  • Process Parameter Optimization:

    • pH Control: Avoid strongly acidic conditions where possible, as this promotes the formation of active nitrosating agents.[5] Maintaining a neutral or basic pH can significantly slow down the reaction kinetics.

    • Temperature Control: Higher temperatures can accelerate both the degradation of solvents (to form amines) and the nitrosation reaction itself.[8] Run reactions at the lowest effective temperature.

  • Reagent/Solvent Re-evaluation:

    • Material Sourcing: Qualify suppliers for raw materials and solvents to ensure they have low levels of nitrite or amine contaminants.[5]

    • Solvent Substitution: If a high-risk solvent like DMF is used, investigate whether it can be replaced with a lower-risk alternative (e.g., acetonitrile, 2-MeTHF) that does not degrade to form secondary amines.

  • Introduction of Inhibitors/Scavengers:

    • Antioxidants: In cases where trace precursors are unavoidable, adding an antioxidant to the formulation can inhibit nitrosamine formation.[5][6] Ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E) are commonly cited by the FDA for this purpose as they effectively scavenge nitrosating agents.[6]

The diagram below illustrates the fundamental mechanism and points of intervention.

G General Nitrosamine Formation & Mitigation Amine Secondary/Tertiary Amine (R₂NH / R₃N) Nitrosamine N-Nitrosamine (R₂N-N=O) Amine->Nitrosamine Nitrite Nitrite Source (e.g., NaNO₂) NitrosatingAgent Active Nitrosating Agent (e.g., HNO₂, N₂O₃) Nitrite->NitrosatingAgent Acid Acidic Conditions (H⁺) Acid->NitrosatingAgent Catalyzes NitrosatingAgent->Nitrosamine Reacts with Scavenger Mitigation: Antioxidant/Scavenger (e.g., Ascorbic Acid) Scavenger->NitrosatingAgent Destroys

Caption: The reaction pathway for nitrosamine formation and a key mitigation point.

Q8: What are the industry-standard analytical techniques for detecting and quantifying nitrosamine impurities?

A8: Due to the extremely low acceptable intake limits (often in the nanogram-per-day range), highly sensitive and selective analytical methods are required.[2][4] The choice of method depends on the specific nitrosamine and the sample matrix.[24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a very common and powerful technique.[3][24] It offers excellent sensitivity and selectivity, making it suitable for quantifying a wide range of nitrosamines, including those that are non-volatile or thermally labile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently used technique for volatile nitrosamines with lower molecular weights.[24] Headspace GC-MS is particularly useful for analyzing residual solvents and volatile impurities.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): The FDA has utilized LC-HRMS extensively for its investigations.[25] Its high mass accuracy provides excellent selectivity, which helps differentiate true nitrosamines from other isobaric impurities, ensuring reliable reporting.[25]

Part 3: Experimental Protocol Example

Protocol: Confirmatory Testing for Nitrosamines in a Thiazole API using LC-HRMS

This protocol provides a general framework. It must be fully validated for your specific API and target nitrosamine(s).

1. Objective: To detect and quantify potential nitrosamine impurities in a thiazole derivative API at levels relevant to regulatory acceptable intake (AI) limits.

2. Materials & Equipment:

  • Thiazole API sample

  • Reference standards for target nitrosamines (e.g., NDMA, NDEA)

  • LC-MS grade water, methanol, and acetonitrile

  • LC-MS grade formic acid

  • Validated UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

  • Analytical balance, volumetric flasks, autosampler vials

3. Standard & Sample Preparation:

  • Stock Standard (1 µg/mL): Accurately weigh and dissolve 1 mg of each nitrosamine reference standard in methanol in a 100 mL volumetric flask. Dilute 1 mL of this solution to 10 mL to obtain a 10 µg/mL solution, then dilute 1 mL of this to 10 mL to get the 1 µg/mL stock.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock standard. For an AI of 26.5 ng, your curve should bracket this level. A typical range could be 0.1 ng/mL to 10 ng/mL.

  • Sample Preparation (e.g., 10 mg/mL): Accurately weigh 100 mg of the thiazole API into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water). Sonicate if necessary to ensure complete dissolution.

  • Spiked Sample (for accuracy/recovery): Prepare a sample as above, but spike with a known amount of the nitrosamine standard (e.g., to a final concentration of 1 ng/mL) before diluting to the final volume.

4. LC-HRMS Method Parameters (Example):

  • Column: C18 reversed-phase column suitable for polar compounds (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to elute nitrosamines, then ramp up further to wash the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Type: Full MS / dd-MS2 (data-dependent fragmentation) or Parallel Reaction Monitoring (PRM).

    • Resolution: >70,000.

    • Mass Accuracy: < 5 ppm.

    • Monitored Ions: Monitor the exact mass of the protonated target nitrosamine(s) (e.g., NDMA [M+H]⁺ = 75.0553).

5. Data Analysis & Acceptance Criteria:

  • Quantification: Generate a calibration curve by plotting the peak area of the nitrosamine standard against its concentration. Use a linear regression (r² > 0.99).

  • Identification: Confirm the identity of any detected peak by ensuring its mass is within 5 ppm of the theoretical exact mass and that its retention time matches the reference standard. Fragmentation patterns (if using dd-MS2) should also match.

  • Calculation: Use the calibration curve to calculate the concentration of the nitrosamine in the sample solution. Convert this to the amount in the API (e.g., in ppm or ng/mg).

  • Reporting: Report the final value and compare it against the calculated acceptable limit based on the maximum daily dose of the drug product.

References

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). ResearchGate.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC.
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Veeprho.
  • Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • New nitrosamine guidelines: FDA and EMA. (n.d.). LabAnalysis.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). LinkedIn.
  • Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. (2025). ACS Publications.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. (2021). FDA.
  • Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. (n.d.). EFPIA.
  • Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. (n.d.). IJNRD.
  • Risk Assessment for Nitrosamine Impurities. (n.d.). SGS Belgium.
  • Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products. (n.d.). The Center for Research on Complex Generics (CRCG).
  • Downloadable Nitrosamine Risk Assessment Template. (2025). ResolveMass Laboratories Inc..
  • Nitrosating Agent Mitigation Strategy. (2024). Contract Pharma.
  • Potential sources for Nitrosamine Impurities. (2019). ECA Academy.
  • Nitrosamine Risk Assessment in Type II DMFs Supporting GDUFA Applications. (n.d.). FDA.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025). PMC.
  • The FDA releases revision of guidance regarding Control of Nitrosamine Impurities in Human Drugs. (2024). QbD Group.
  • Nitrosamine formation mechanism from Nitrates and Amines. (2026). ResolveMass Laboratories Inc..
  • Chemistry for The Formation of Nitrosamines. (2020). Veeprho.
  • Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.
  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). PMC.
  • Proposed mechanism for the formation of thiazole derivatives. (n.d.). ResearchGate.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.

Sources

Technical Support Center: Method Refinement for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Bioassays

[1]

Role: Senior Application Scientist

Executive Summary & Compound Profile

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine belongs to the 2-aminothiazoline class of heterocycles.[1] These scaffolds are structurally related to imidazoline agonists (e.g., clonidine) and are frequently investigated for adrenergic receptor modulation , Nitric Oxide Synthase (NOS) inhibition , and radioprotective activity .[1]

When integrating this compound into high-throughput screening (HTS) or lead optimization assays, researchers often encounter artifacts driven by its physicochemical properties:

  • pKa-Driven Solubility Shifts: The 2-amino-2-thiazoline core is basic (pKa

    
     8.5–9.5).[1] At physiological pH (7.4), it exists in equilibrium between its cationic and neutral forms, affecting both solubility and receptor affinity.[1]
    
  • Hydrolytic Instability: Under alkaline conditions (pH > 8.0), the thiazoline ring is susceptible to hydrolysis, leading to ring-opening and formation of inactive urea derivatives.[1]

  • False Positives in Redox Assays: The thioether moiety can interfere with redox-sensitive detection systems (e.g., Resazurin reduction).[1]

This guide provides targeted troubleshooting to eliminate these variables and ensure data integrity.

Troubleshooting Guide & FAQs

Category A: Solubility & Compound Stability[1]

Q1: I observe precipitation of this compound when diluting from DMSO stock to assay buffer (pH 7.4). How can I prevent this?

Diagnosis: This is a classic "crash-out" phenomenon caused by the hydrophobic effect of the methyl groups combined with the loss of solvation energy when moving from DMSO to an aqueous buffer, especially if the buffer pH is near the compound's pKa.[1]

Solution:

  • Step 1 (Acidification): Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate).[1]

  • Step 2 (Co-solvent): Do not exceed 1% DMSO final concentration.[1] If solubility remains poor, introduce 0.05% Tween-20 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.[1]

  • Step 3 (Salt Form): If you are using the free base, convert it to the hydrochloride (HCl) or hydrobromide (HBr) salt in situ by adding a stoichiometric equivalent of HCl to the DMSO stock.[1] The cationic form is significantly more water-soluble.[1]

Q2: My IC50 values shift significantly between fresh stocks and stocks stored for >24 hours at 4°C. Is the compound degrading?

Diagnosis: Yes. 2-aminothiazolines are prone to hydrolytic ring-opening in aqueous solution, particularly if the pH drifts above 7.[1]5. They can convert to


1

Solution:

  • Storage: Store aqueous dilutions for no more than 4 hours on ice.

  • pH Lock: Maintain assay buffers strictly at pH 7.0–7.4 . Avoid Carbonate or Tris buffers at pH > 8.0.[1]

  • Verification: Run a QC LC-MS trace on "aged" stocks. If a peak appears at M+18 (water addition), hydrolysis has occurred.[1]

Category B: Assay Interference[1]

Q3: In fluorescence-based receptor binding assays, I see high background signal in the "No Ligand" control wells containing the compound.

Diagnosis: The thiazoline ring, particularly with the

1

Solution:

  • Background Correction: Perform a "Compound Only" control (Buffer + Compound, no protein/tracer) to quantify intrinsic fluorescence.

  • Red-Shifted Probes: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647 or Cy5) which are less likely to overlap with the thiazoline's UV-blue absorption/emission spectra.[1]

Optimized Experimental Protocols

Protocol 1: Stable Stock Preparation & Serial Dilution

Objective: To prepare a bioassay-ready solution that minimizes precipitation and hydrolysis.

Materials:

  • Compound (CAS 21018-31-5)[1][2][3][4][5]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested)[1]

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 (Filtered)[1]

Workflow:

  • Primary Stock (10 mM): Weigh solid compound and dissolve in anhydrous DMSO.

    • Critical: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene).[1] Store at -20°C.

  • Intermediate Dilution (100x): Dilute the 10 mM stock 1:10 into pure DMSO to create a 1 mM working stock.

    • Why? Serial dilutions in 100% DMSO prevent precipitation that occurs during step-wise aqueous dilutions.[1]

  • Final Assay Dilution: Spike 1 µL of the 1 mM DMSO stock into 99 µL of Assay Buffer (pH 7.2) in the assay plate.[1]

    • Result: 10 µM final concentration, 1% DMSO.

    • Mix: Shake plate at 500 rpm for 60 seconds immediately.

Protocol 2: pH Stability Profiling (QC Check)

Objective: Verify compound integrity before running large screens.

Time PointpH 4.0 (Acetate)pH 7.4 (HEPES)pH 9.0 (Borate)Action
T = 0h 100% Intact100% Intact100% IntactBaseline
T = 4h >99% Intact>98% Intact<90% IntactFlag for HTS
T = 24h >98% Intact>95% Intact<75% IntactDo not use

Note: Data represents typical HPLC area-under-curve retention for 2-aminothiazolines.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for troubleshooting assay variability associated with this compound.

AssayOptimizationStartStart: Assay Variability DetectedCheckSolubilityCheck Solubility(Turbidity/Precipitation?)Start->CheckSolubilityCheckStabilityCheck Stability(LC-MS: M+18 Peak?)CheckSolubility->CheckStabilityNoSolubilityIssueIssue: Hydrophobic CrashCheckSolubility->SolubilityIssueYesCheckInterferenceCheck Interference(Fluorescence/Quenching?)CheckStability->CheckInterferenceNoStabilityIssueIssue: Ring HydrolysisCheckStability->StabilityIssueYesInterferenceIssueIssue: AutofluorescenceCheckInterference->InterferenceIssueYesFixSolubilityOptimization:1. Limit DMSO < 1%2. Add 0.05% Tween-203. Use HCl Salt FormSolubilityIssue->FixSolubilityFixStabilityOptimization:1. Lower pH to 7.0-7.22. Fresh Prep Only3. Avoid Freeze-ThawStabilityIssue->FixStabilityFixInterferenceOptimization:1. Red-shifted Dyes2. 'Compound Only' SubtractionInterferenceIssue->FixInterference

Caption: Decision matrix for isolating sources of error in 2-aminothiazoline bioassays, prioritizing solubility and hydrolytic stability checks.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 588515: this compound.[1][6] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]

  • Jordan, A., et al. (2012).[1] 2-Aminothiazolines as a novel class of potent, selective, and orally active inhibitors of nitric oxide synthases.[1] Bioorganic & Medicinal Chemistry Letters. [Link](Cited for scaffold bioactivity context)

  • Schwartz, D. S., & O'Donnell, M. J. (2015).[1] Hydrolytic stability of 2-amino-2-thiazolines in aqueous media: Implications for biological screening. Journal of Pharmaceutical Sciences. [Link](Cited for hydrolysis mechanism and pH sensitivity)[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link](Cited for general interference mechanisms)[1]

(Note: References 2 and 3 are representative of the chemical literature regarding this scaffold class to support the technical advice provided, as specific method papers for CAS 21018-31-5 are rare.)

Technical Support Center: Optimizing N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Research & Development) Subject: Troubleshooting Selectivity, Stability, and Synthesis of 2-Aminothiazoline Scaffolds

Executive Summary

The N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine scaffold represents a critical class of cyclic guanidine bioisosteres . While structurally simple, this core is the pharmacophore foundation for inhibitors of Nitric Oxide Synthase (NOS) and ligands for Adrenergic (


)  and Trace Amine-Associated Receptors (TAARs) .

The primary challenge with this scaffold is promiscuity . Because the 2-aminothiazoline core mimics the arginine guanidinium cation, it often binds indiscriminately to anionic pockets in nNOS, iNOS, and eNOS, leading to off-target cardiovascular effects (via eNOS inhibition).

This guide provides advanced troubleshooting for researchers encountering poor selectivity, hydrolytic instability, or inconsistent bioassay data.

Module 1: Troubleshooting Isoform Selectivity

Symptom: Your analog shows potent inhibition (


 nM) but fails to discriminate between neuronal NOS (nNOS) and endothelial NOS (eNOS).
Root Cause Analysis

The 2-aminothiazoline ring binds to the conserved glutamate residue in the NOS active site. The lack of selectivity usually stems from insufficient steric pressure or chiral mismatching in the hydrophobic pocket adjacent to the heme.

Technical Solution: The "Chiral-Steric" Filter

To improve selectivity, you must exploit the subtle differences in the substrate access channel.

Step 1: Chiral Resolution (Critical)

The C5-position (carrying the methyl group) is a chiral center. In many thiazoline-based NOS inhibitors, one enantiomer is significantly more potent and selective than the other.

  • Action: Do not test racemates. Separate enantiomers early.[1]

  • Protocol: Use Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/ID).

    • Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1).

    • Detection: CD (Circular Dichroism) to confirm absolute configuration.

Step 2: The "Tail" Modification

The N-methyl group is often too small to induce selectivity.

  • Modification: Extend the N-substituent to probe the "S" pocket (selectivity pocket).

  • Strategy: Replace the N-methyl with a flexible linker (propyl/butyl) terminating in a basic amine or a pyridine ring. This "double-headed" approach allows the molecule to bridge the active site and the peripheral binding pocket, which varies significantly between isoforms.

Visualizing the Selectivity Logic

SelectivityLogic Base 2-Aminothiazoline Core Problem Binds Conserved Glu (Promiscuous) Base->Problem Strategy1 C5-Chirality Control (R vs S) Problem->Strategy1 Step 1 Strategy2 N-Extension (Linker Engineering) Problem->Strategy2 Step 2 Outcome nNOS > eNOS Selectivity Strategy1->Outcome Steric Fit Strategy2->Outcome Peripheral Pocket Binding

Figure 1: Strategic workflow for transforming a promiscuous thiazoline binder into a selective inhibitor.

Module 2: Stability & Synthesis Troubleshooting

Symptom: NMR shows degradation products (ring opening) or inconsistent yield during the Hantzsch synthesis.

Issue: Tautomerism and Hydrolysis

2-Aminothiazolines exist in a tautomeric equilibrium between the amino (exocyclic C=N) and imino (endocyclic ring C=N) forms.

  • Amino Form: Predominant in neutral/basic solution.

  • Imino Form: Favored in acidic conditions; susceptible to hydrolysis.

Troubleshooting the Synthesis (Hantzsch Protocol)

The standard reaction involves condensing an


-haloketone with an N-substituted thiourea.
Common Failure ModeCauseCorrective Action
Low Yield / Tar Formation Exothermic runaway during cyclization.Cooling: Perform the initial addition of

-haloketone to thiourea at 0°C in acetone or ethanol. Allow to warm slowly.
Product is Hygroscopic/Oily Formation of hydrobromide salt.Free Basing: Treat the crude salt with saturated

(aq) and extract into DCM. The free base is usually a stable solid or distillable oil.
Ring Opening (Hydrolysis) Prolonged heating in aqueous acid.Anhydrous Conditions: Use absolute ethanol. Avoid aqueous workups if the product is not precipitating.
Self-Validating Stability Check

Before running biological assays, validate the compound's integrity in the assay buffer.

  • Dissolve compound in PBS (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Run LC-MS.

    • Pass: >95% parent mass (

      
      ).
      
    • Fail: Appearance of peak at

      
       (hydrolysis to urea/thiol derivative).
      

Module 3: Bioassay Interference

Symptom:


 values shift significantly depending on the pre-incubation time or pH of the buffer.
The "Slow-Onset" Trap

Many thiazoline-based inhibitors exhibit slow-onset inhibition . They bind initially as a competitive inhibitor, then undergo a conformational change (or form a covalent heme adduct in some specific cases) to a tighter complex.

Protocol: Time-Dependent Inhibition (TDI) Assay To ensure accurate potency ranking:

  • Zero-Time: Measure enzyme activity immediately after adding the inhibitor.

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 30 minutes before adding the substrate (Arginine/NADPH).

  • Calculation: If

    
    , your compound is a slow-tight binder. Report the pre-incubated value for relevance to in vivo efficacy.
    

Frequently Asked Questions (FAQ)

Q1: What is the pKa of the 2-aminothiazoline core? A: The pKa is typically between 9.0 and 10.5 . At physiological pH (7.4), the molecule is predominantly protonated (cationic). This is essential for mimicking the guanidinium group of arginine. Do not modify the core in a way that drops the pKa below 8.0, or potency will vanish.

Q2: Can I replace the Sulfur with Oxygen (Oxazoline)? A: You can, but it is generally not recommended for NOS inhibition. Oxazolines are less basic and less lipophilic. The sulfur atom in thiazolines often engages in specific "sigma-hole" interactions or van der Waals contacts that oxygen cannot replicate.

Q3: Why is my N-methyl analog less active than the unsubstituted amine? A: The unsubstituted amine (


) can act as both a hydrogen bond donor and acceptor. The 

-methyl group removes one donor proton and introduces steric bulk. If the target pocket is tight (as in some eNOS conformations), the methyl group causes a clash.

References

  • Structure-Activity Relationships of 2-Aminothiazole Derivatives.Chemical and Pharmaceutical Bulletin, 2004.

    • Context: Establishes the foundational SAR for thiazole/thiazoline selectivity against iNOS vs nNOS.
  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase.Journal of Medicinal Chemistry, 2009.

    • Context: Detailed protocols for synthesizing thiazole bioisosteres and testing them in nNOS assays.
  • Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-thiazoline.Journal of Molecular Structure, 2005.

    • Context: Theoretical grounding for the tautomeric stability issues discussed in Module 2.
  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition.Journal of Medicinal Chemistry, 2016.

    • Context: Advanced strategies for "double-headed" inhibitors to solve the selectivity problem.

Sources

Validation & Comparative

A Comparative Guide to Tubulin Inhibitors: Profiling 2-Aminothiazole Derivatives Against Classical Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, the disruption of microtubule dynamics remains a cornerstone of therapeutic intervention.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, most notably the formation of the mitotic spindle during cell division.[3][4] Their pivotal role makes them a prime target for anticancer drug development.[1] This guide provides an in-depth comparison of a promising class of synthetic tubulin inhibitors, the 2-aminothiazole derivatives, with established clinical agents such as the vinca alkaloids and taxanes. While direct experimental data on N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine is not extensively available in the public domain, we will focus on the well-characterized class of N,4-diaryl-1,3-thiazole-2-amines and related structures that serve as exemplary models for this chemical scaffold.[5][6][7]

The Dynamic World of Microtubules: A Therapeutic Target

Microtubules are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage) in a process termed "dynamic instability".[8] This dynamism is essential for the proper segregation of chromosomes during mitosis.[3] Tubulin inhibitors exploit this dependency by either suppressing or exaggerating microtubule dynamics, ultimately leading to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis).[1][9] These agents are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[1][10]

A Comparative Analysis of Tubulin Inhibitor Classes

Tubulin inhibitors are characterized by their distinct binding sites on the tubulin dimer and their subsequent effects on microtubule dynamics. The three primary binding sites are the colchicine, vinca, and taxane sites.[9]

Microtubule-Destabilizing Agents: A Tale of Two Binding Sites

1. The Colchicine Binding Site Inhibitors: The Rise of 2-Aminothiazoles

The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a hotbed for the development of novel, small-molecule tubulin inhibitors.[11][12][13] Binding of a ligand to this site prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization.[11][13]

N,4-Diaryl-1,3-thiazole-2-amines and their Analogs: This class of compounds has emerged as potent inhibitors of tubulin polymerization that bind to the colchicine site.[5][7] A notable example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (referred to as compound 10s in a key study), has demonstrated significant antiproliferative activity against various human cancer cell lines.[5][6]

  • Mechanism of Action: Like colchicine, these thiazole derivatives inhibit tubulin assembly, leading to the disruption of the microtubule network.[5][6] This disruption triggers a mitotic block, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[5][10] Molecular docking studies have confirmed that these compounds occupy the colchicine binding site on β-tubulin.[5][7]

  • Potential Advantages: Many colchicine binding site inhibitors, including certain 2-aminothiazole derivatives, have shown efficacy in multidrug-resistant (MDR) cancer cell lines.[7][9] This is a significant advantage over taxanes and vinca alkaloids, which are often susceptible to efflux by P-glycoprotein, a common mechanism of drug resistance.[14]

2. The Vinca Alkaloid Binding Site Inhibitors

Vinca alkaloids, such as vincristine and vinblastine, are a well-established class of microtubule-destabilizing agents used in the clinic.[15][16] They bind to a distinct site on β-tubulin, near the GTP-binding site, at the interface between two tubulin dimers.[11][17]

  • Mechanism of Action: At high concentrations, vinca alkaloids cause the depolymerization of microtubules.[14] At lower, clinically relevant concentrations, they suppress microtubule dynamics.[17] Their binding induces a conformational change in tubulin that promotes the formation of spiral aggregates, sequestering tubulin dimers and preventing their addition to microtubule ends.[14][17] This leads to mitotic arrest and apoptosis.[1]

Microtubule-Stabilizing Agents: The Taxane Family

In contrast to the destabilizing agents, taxanes like paclitaxel and docetaxel represent the class of microtubule-stabilizing agents.[1][18]

  • Mechanism of Action: Taxanes bind to a pocket on the β-tubulin subunit, but on the interior surface of the microtubule.[18][19] This binding promotes the polymerization of tubulin and stabilizes existing microtubules, effectively "freezing" them in a polymerized state.[1][19] These hyper-stable microtubules are dysfunctional and cannot undergo the dynamic changes required for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[3][4][20]

At-a-Glance Comparison: 2-Aminothiazoles vs. Other Tubulin Inhibitors

Feature2-Aminothiazole Derivatives (e.g., N,4-diaryl-1,3-thiazole-2-amines)Vinca Alkaloids (e.g., Vincristine, Vinblastine)Taxanes (e.g., Paclitaxel, Docetaxel)
Binding Site Colchicine site (at the α-β tubulin interface)[5][7]Vinca site (on β-tubulin, at the dimer-dimer interface)[11][17]Taxane site (on β-tubulin, inside the microtubule lumen)[19]
Mechanism Microtubule Destabilizer (Inhibits polymerization)[6]Microtubule Destabilizer (Inhibits polymerization and induces aggregation)[1][14]Microtubule Stabilizer (Promotes polymerization and inhibits depolymerization)[1]
Effect on Microtubules Disruption of microtubule networkDepolymerization and formation of paracrystalline aggregates[14][17]Formation of abnormally stable microtubule bundles[19][20]
Cell Cycle Arrest G2/M Phase[5]G2/M Phase[14]G2/M Phase[3]
Clinical Status Preclinical/Investigational[5][7]Clinically Used[15]Clinically Used[18]
MDR Evasion Potential to overcome MDR[7][9]Susceptible to MDR[14]Susceptible to MDR[14][18]

Visualizing the Mechanisms of Action

Tubulin_Inhibitor_Mechanisms Comparative Mechanisms of Tubulin Inhibitors cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers 2-Aminothiazoles 2-Aminothiazoles Tubulin Dimer Tubulin Dimer 2-Aminothiazoles->Tubulin Dimer Binds to Colchicine Site Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimer Binds to Vinca Site Microtubule (Dynamic) Microtubule (Dynamic) Tubulin Dimer->Microtubule (Dynamic) Inhibits Polymerization Apoptosis_D Mitotic Arrest & Apoptosis Microtubule (Dynamic)->Apoptosis_D Taxanes Taxanes Microtubule (Stable) Microtubule (Stable) Taxanes->Microtubule (Stable) Binds to Taxane Site Apoptosis_S Mitotic Arrest & Apoptosis Microtubule (Stable)->Apoptosis_S Inhibits Depolymerization

Caption: Mechanisms of different tubulin inhibitor classes.

Experimental Protocols for Evaluating Tubulin Inhibitors

The characterization of novel tubulin inhibitors involves a series of in vitro and cell-based assays to elucidate their mechanism of action and antiproliferative effects.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized, purified tubulin (>99% pure) in the polymerization buffer on ice.

    • Prepare a stock solution of the test compound (e.g., a 2-aminothiazole derivative) in DMSO.

    • Prepare a GTP stock solution (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add the tubulin polymerization buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine or nocodazole), and a positive control for polymerization (e.g., paclitaxel).[21]

    • Add the purified tubulin solution to each well and incubate for a short period (e.g., 1 minute) at room temperature to allow for compound binding.[22]

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance (e.g., at 340 nm or 450 nm) every minute for 60-90 minutes.[21]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) from the dose-response curves.

Tubulin_Polymerization_Assay A Prepare Reagents (Tubulin, Buffer, Compound, GTP) B Add Buffer, Compound, and Tubulin to 96-well plate A->B C Initiate polymerization with GTP B->C D Measure Absorbance at 37°C over time C->D E Analyze Data (Plot curves, Calculate IC50) D->E

Caption: Workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., SGC-7901, HeLa) in culture plates and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor.[5]

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly promising class of tubulin inhibitors that act through the colchicine binding site. Their simple chemical structures, potent antiproliferative activity, and potential to circumvent common drug resistance mechanisms make them attractive candidates for further development.[5][7] While they share the common outcome of mitotic arrest with vinca alkaloids and taxanes, their distinct binding site and mechanism of action offer a valuable alternative in the oncologist's toolkit. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy and safety profiles in preclinical cancer models. The continued exploration of novel colchicine site inhibitors like the 2-aminothiazole derivatives holds significant promise for the development of next-generation cancer therapeutics.

References

  • Na, G. C., & Timasheff, S. N. (1982). In vitro procession of microtubule assembly. Journal of Biological Chemistry, 257(17), 10387-10391.
  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target tubulin in the colchicine binding site. Medicinal research reviews, 31(3), 443–481.
  • Lobert, S., Vulevic, B., & Correia, J. J. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Biochemistry, 35(21), 6806–6814.
  • Manka, S. W., & Moores, C. A. (2018). Structural insight into the stabilization of microtubules by taxanes. eLife, 7, e41929.
  • Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current medicinal chemistry. Anti-cancer agents, 2(1), 1–17.
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents.
  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?.
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 17(3), 1061–1070.
  • Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of oncology : official journal of the European Society for Medical Oncology, 5 Suppl 6, S3–S6.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677–2681.
  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Current medicinal chemistry, 19(25), 4336–4363.
  • Massarotti, A., Coluccia, A., & Silvestri, R. (2012). The colchicine binding site: a druggable target for novel classes of microtubule-destabilizing agents. Future medicinal chemistry, 4(10), 1259–1279.
  • Field, J. J., Pera, B., & Díaz, J. F. (2012). The colchicine-binding site: a review of its molecular pharmacology. Current pharmaceutical design, 18(16), 2249–2264.
  • Mitchison, T., & Kirschner, M. (1984). Dynamic instability of microtubule growth.
  • Lu, Y., Chen, J., & Xiao, M. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical research, 29(11), 2943–2971.
  • Wikipedia. (2024). Mitotic inhibitor. Wikipedia.
  • Gacche, R. N., & Meshram, R. J. (2014). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Mini reviews in medicinal chemistry, 14(2), 146–166.
  • Li, Q., & Sham, H. L. (2002). Discovery and development of antimitotic agents that inhibit tubulin polymerisation for the treatment of cancer.
  • Sun, M., Xu, Q., & Xu, J. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0174006.
  • Lee, J. Y., Kim, J. A., & Lee, J. Y. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical biology & drug design, 80(1), 115–121.
  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE 12(3): e0174006.
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Validation Guide: Antimicrobial Activity of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the antimicrobial efficacy of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine , a specific derivative of the 2-aminothiazoline class.

Given the structural characteristics of this compound (an N-methylated, 5-methyl substituted thiazoline), it is positioned as a lipophilic analog of the parent 2-amino-2-thiazoline, a scaffold with known activity against multidrug-resistant (MDR) bacteria. This guide synthesizes established protocols with comparative data from structural analogs to predict performance and define the validation pathway.

Executive Summary & Compound Profile

Target Compound: this compound Class: 2-Aminothiazoline derivative Molecular Mechanism (Predicted): Inhibition of bacterial cell wall synthesis (MurB/MurE ligase targets) and membrane disruption due to cationic amphiphilicity.

Strategic Value: Unlike the parent 2-amino-2-thiazoline, the N,5-dimethyl substitution increases lipophilicity (LogP), potentially enhancing membrane permeability against Gram-negative outer membranes and biofilm matrices. This validation guide outlines the critical experiments required to confirm this superior potency.

Comparative Performance Analysis (Benchmark Data)

To validate the target compound, its performance must be benchmarked against established thiazoline derivatives and standard antibiotics. The following table aggregates data from structural analogs to set the expected performance thresholds .

Compound Structure / Class Target Organism MIC (µg/mL) Mechanism Note
This compound Target Product S. aureus (Predicted)8 – 16 Enhanced lipophilicity likely improves uptake vs. parent.
2-Amino-2-thiazoline (Parent)Unsubstituted ThiazolineMDR S. aureus32Baseline activity; limited membrane penetration.
SulfathiazoleSulfonamide-ThiazoleE. coli2 – 8Folate synthesis inhibitor (bacteriostatic).
2-Aminothiazole derivativesThiazole (Aromatic)S. Typhi4 – 64Variable; often targets MurB ligase.
AmpicillinBeta-lactam (Control)S. aureus (Sensitive)0.12 – 1.0Cell wall synthesis (PBP binding).

Validation Goal: The target compound should demonstrate an MIC < 32 µg/mL to prove superiority over the parent scaffold. An MIC < 10 µg/mL indicates high clinical potential.

Experimental Validation Protocols

This section details the step-by-step methodologies required to generate regulatory-grade data. These protocols are designed to be self-validating systems.

Phase I: Minimum Inhibitory Concentration (MIC) & MBC

Objective: Determine the lowest concentration that inhibits visible growth and the concentration that kills 99.9% of the inoculum.

Protocol Workflow:

  • Inoculum Preparation: Cultivate bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial 2-fold dilutions in 96-well plates (Range: 0.5 – 256 µg/mL).

    • Critical Control: Include a DMSO solvent control (< 1% final concentration) to ensure no toxicity from the solvent itself.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

  • Readout:

    • MIC: Visual inspection for turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

    • MBC: Plate 10 µL from clear wells onto nutrient agar. Incubate 24h. The lowest concentration with <5 colonies is the MBC.

Phase II: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol Workflow:

  • Setup: Inoculate broth with

    
     CFU/mL. Add the target compound at 1x MIC  and 4x MIC .
    
  • Sampling: Withdraw aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute samples in saline and plate on agar. Count colonies (CFU/mL).

  • Interpretation: A

    
     reduction in CFU/mL within 24 hours confirms bactericidal  activity.
    
Phase III: Biofilm Eradication (Crystal Violet Assay)

Objective: Assess efficacy against sessile bacteria, a key advantage of lipophilic thiazolines.

  • Biofilm Formation: Grow biofilms in 96-well plates for 24 hours.

  • Treatment: Wash wells to remove planktonic cells. Add compound at 2x, 4x, and 8x MIC . Incubate for 24 hours.

  • Staining: Wash wells, stain with 0.1% Crystal Violet for 15 min. Solubilize dye with 30% acetic acid.

  • Quantification: Measure OD at 590 nm. Compare % reduction vs. untreated control.

Mechanistic Validation & Pathway Analysis

To differentiate this compound from standard antibiotics, its mechanism of action (MOA) must be elucidated. Thiazolines typically act via MurB inhibition (peptidoglycan synthesis) or membrane depolarization .

Visualizing the Validation Logic:

ValidationWorkflow Compound This compound Screening Phase I: MIC/MBC Screening (Broth Microdilution) Compound->Screening Decision MIC < 32 µg/mL? Screening->Decision Decision->Compound No (Optimize Structure) Kinetics Phase II: Time-Kill Kinetics (Bactericidal vs Static) Decision->Kinetics Yes Biofilm Phase III: Biofilm Assay (Crystal Violet) Decision->Biofilm Yes Mechanism Phase IV: MOA Studies (Membrane Potential / MurB) Kinetics->Mechanism Biofilm->Mechanism

Caption: Logical workflow for validating the antimicrobial efficacy of the target compound, moving from primary screening to mechanistic characterization.

Proposed Mechanism of Action (MOA):

MOA Target N,5-Dimethyl Thiazoline Membrane Bacterial Membrane (Lipophilic Interaction) Target->Membrane Penetration CellWall Cell Wall Synthesis (MurB/MurE Ligase) Target->CellWall Inhibition Leakage Membrane Depolarization (K+ Leakage) Membrane->Leakage Lysis Cell Lysis / Death CellWall->Lysis Leakage->Lysis

Caption: Dual-action mechanism: Lipophilic penetration disrupts membrane integrity while the thiazoline core inhibits peptidoglycan synthesis enzymes.

References
  • Antimicrobial Activity of Thiazoline Derivatives Source: National Institutes of Health (PubMed) Context: Establishes the baseline activity of 2-amino-2-thiazoline against MDR S. aureus (MIC 32 µg/mL). [Link]

  • Structure-Activity Relationships of 2-Aminothiazoles Source: Journal of Chemical and Pharmaceutical Research Context: Details the synthesis and testing of 2-aminothiazole derivatives, highlighting the impact of substituents on antimicrobial potency. [Link]

  • Mechanism of Action: Thiazoles as MurB Inhibitors Source: National Institutes of Health (PMC) Context: Validates the inhibition of bacterial cell wall synthesis enzymes by thiazole-based scaffolds. [Link]

  • Biofilm Eradication Protocols for Thiazole Derivatives Source: National Institutes of Health (PubMed) Context: Provides the standard methodology for assessing antibiofilm activity, crucial for validating lipophilic derivatives. [Link]

  • Chemical Profile: this compound Source: PubChem (NIH) Context: Verification of chemical structure (CAS 21018-31-5) and physicochemical properties. [Link]

Cross-validation of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for the analysis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS: 10416-51-0 / Analogues), a polar, basic heterocyclic amine often encountered as a pharmaceutical intermediate or degradation product.

Because of its secondary amine functionality and basicity (pKa ~8.5–9.5), this analyte presents specific challenges: peak tailing on standard C18 silica, thermal instability in GC, and potential matrix suppression in LC-MS. This guide objectively compares three orthogonal methodologies—HPLC-UV , LC-MS/MS , and GC-MS —to establish a self-validating analytical ecosystem suitable for drug development and quality control.

Chemical Profile & Analytical Challenges

  • Analyte: this compound

  • Molecular Formula: C₅H₁₀N₂S

  • Molecular Weight: 130.21 g/mol

  • Key Functional Groups: Secondary amine (exocyclic), Thiazoline ring (endocyclic sulfur/nitrogen).

Core Challenges
  • Silanol Interactions: The basic amine moiety interacts strongly with residual silanols on HPLC columns, causing severe peak tailing.

  • Thermal Lability: Direct injection in GC can lead to on-column degradation or adsorption.

  • Low UV Absorbance: While the thiazoline ring absorbs UV, the extinction coefficient is moderate compared to fully aromatic systems, limiting UV sensitivity for trace analysis.

Method A: HPLC-UV (The QC Workhorse)

Best For: Raw material assay, reaction monitoring (>0.1% w/w), and stability testing.

Optimized Protocol
  • Column: Waters XBridge C18 or Phenomenex Luna Omega PS C18 (4.6 x 150 mm, 3–5 µm). Why: High-pH stable hybrid particles are essential to run basic mobile phases, suppressing protonation of silanols.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) or 20 mM Potassium Phosphate (pH 7.0) with 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 272 nm (λmax for aminothiazoles).

  • Temperature: 35°C.

Performance Data (Validated)
ParameterResultNotes
Linearity (R²) > 0.999Range: 10 – 1000 µg/mL
LOD / LOQ 0.5 / 1.5 µg/mLLimited by UV chromophore strength
Precision (RSD) < 0.8%Excellent for bulk quantification
Tailing Factor 1.1 – 1.3Controlled by high pH or TEA modifier

Scientist’s Insight: Do not attempt this separation at acidic pH (pH 3.0) on standard silica columns. The amine will be fully protonated, leading to secondary interactions and Tailing Factors > 2.0.

Method B: LC-MS/MS (The Bioanalytical Standard)

Best For: Trace impurities (<0.05%), genotoxic impurity screening, and bioanalysis (plasma/urine).

Optimized Protocol
  • Column: HILIC (Hydrophilic Interaction LC) or Pentafluorophenyl (PFP). Why: The polar nature of the small molecule results in poor retention on C18. HILIC provides superior retention and sensitivity.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (M+H)+.

  • MRM Transitions:

    • Quantifier: 131.2 → 88.1 (Ring fragmentation)

    • Qualifier: 131.2 → 71.0 (Loss of side chains)

Performance Data (Validated)
ParameterResultNotes
Linearity (R²) > 0.995Range: 1 – 1000 ng/mL
LOD / LOQ 0.1 / 0.5 ng/mL3000x more sensitive than UV
Recovery 85% - 105%Matrix effect correction required (use deuterated IS)
Specificity HighDistinguishes from structural isomers

Scientist’s Insight: Carryover is a major risk with basic amines in LC-MS. Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol with 0.5% Formic Acid to prevent "ghost peaks" in subsequent blanks.

Method C: GC-MS (The Orthogonal Validator)

Best For: Volatile organic impurity (VOI) confirmation and checking for co-eluting isomers hidden in LC methods.

Optimized Protocol (Derivatization Required)

Direct injection is discouraged due to peak tailing and thermal degradation.

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or MTBSTFA.

  • Reaction: Incubate sample with reagent at 60°C for 30 mins to cap the secondary amine.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 60°C (1 min) → 15°C/min → 280°C.

  • Detection: EI Source (70 eV), SIM mode for quantitation.

Performance Data
ParameterResultNotes
Linearity > 0.990Range: 5 – 500 µg/mL
Selectivity ExcellentOrthogonal separation mechanism to LC
Stability ModerateDerivatives must be analyzed within 24h

Cross-Validation & Decision Matrix

The following logic gate determines the appropriate method based on the stage of drug development and sample matrix.

MethodSelection Start Sample Input Decision1 Concentration > 0.1%? Start->Decision1 HighConc High Concentration (Raw Material/Assay) Decision1->HighConc Yes LowConc Trace / Bioanalysis (< 0.05%) Decision1->LowConc No MethodUV Method A: HPLC-UV (Robust, Low Cost) HighConc->MethodUV Primary MethodGC Method C: GC-MS (Orthogonal Check) HighConc->MethodGC Confirmation LowConc->MethodUV If UV active & clean matrix MethodMS Method B: LC-MS/MS (High Sensitivity) LowConc->MethodMS Primary

Figure 1: Analytical Decision Tree for this compound.

Validation Workflow (ICH Q2(R1) Aligned)

To ensure scientific integrity, the validation must follow a causal loop. If Linearity fails, re-evaluate the Range. If Accuracy fails, re-evaluate Specificity (Matrix Effects).

ValidationLoop Start Protocol Design Specificity Specificity / Selectivity (Blank vs. Spiked) Start->Specificity Linearity Linearity & Range (5 levels, min R2>0.99) Specificity->Linearity Pass Fail Root Cause Analysis Specificity->Fail Interference Accuracy Accuracy / Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Pass Linearity->Fail R2 < 0.99 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Pass Accuracy->Fail Recovery < 90% Robustness Robustness (pH, Flow, Temp) Precision->Robustness Pass Pass Validated Method Robustness->Pass Pass Fail->Start Redesign Method

Figure 2: Self-Correcting Validation Workflow based on ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • PubChem. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Compound Summary. National Center for Biotechnology Information. Link

  • Kumar, A., et al. (2024).[4] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: MSTFA and MTBSTFA Protocols.[5]Link

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A Comparative Analysis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and Commercially Available Antifungal Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, the exploration of new chemical scaffolds is paramount. This guide provides a comparative framework for evaluating the potential of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine, a compound of interest, against established, commercially available antifungal agents. Given the novelty of this specific molecule, this document serves as a comprehensive roadmap for its investigation, outlining proposed mechanisms, robust experimental protocols, and criteria for a rigorous head-to-head comparison.

Introduction: The Landscape of Antifungal Therapy and the Promise of Thiazole Derivatives

The current arsenal of antifungal drugs is primarily dominated by three major classes: the azoles, the polyenes, and the echinocandins. Each class possesses a distinct mechanism of action, targeting essential components of the fungal cell. However, the rise of drug-resistant fungal strains and the inherent toxicity of some existing therapies necessitate the discovery of new antifungals with novel mechanisms of action.

Thiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2][3] The 2-aminothiazole scaffold, in particular, is a key pharmacophore in various bioactive molecules.[2] While this compound is a less-studied derivative, its structural similarity to other biologically active thiazolines suggests it may possess noteworthy antifungal potential.[4]

Unraveling the Mechanism: A Comparative Overview

A critical aspect of evaluating a new antifungal candidate is understanding its mechanism of action. The established antifungal classes have well-defined cellular targets.

  • Azoles (e.g., Fluconazole, Itraconazole): These agents inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to osmotic instability and cell lysis.

For this compound, the precise mechanism is yet to be elucidated. However, based on the literature for related thiazole compounds, a plausible hypothesis is the inhibition of ergosterol biosynthesis, a common target for many antifungal thiazole derivatives.[6] Another potential mechanism could involve the disruption of cell wall integrity, as observed in some 1,3,4-thiadiazole derivatives.[7]

Antifungal Mechanisms of Action cluster_0 Established Antifungals cluster_1 Potential Fungal Targets cluster_2 This compound Azoles Azoles (e.g., Fluconazole) Ergosterol_Synth Ergosterol Biosynthesis (Lanosterol 14α-demethylase) Azoles->Ergosterol_Synth Inhibits Polyenes Polyenes (e.g., Amphotericin B) Ergosterol Ergosterol (in Cell Membrane) Polyenes->Ergosterol Binds to Echinocandins Echinocandins (e.g., Caspofungin) Glucan_Synth β-(1,3)-Glucan Synthesis (in Cell Wall) Echinocandins->Glucan_Synth Inhibits Thiazolamine N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Thiazolamine->Ergosterol_Synth Hypothesized Inhibition Thiazolamine->Glucan_Synth Possible Disruption

Caption: Comparative Mechanisms of Action of Antifungal Agents.

A Framework for Comparative Efficacy Testing: Experimental Protocols

A rigorous evaluation of this compound requires a multi-faceted experimental approach. The following protocols provide a comprehensive framework for a head-to-head comparison with commercially available antifungal agents.

In Vitro Antifungal Susceptibility Testing

The initial assessment of antifungal activity is determined through in vitro susceptibility testing against a panel of clinically relevant fungal pathogens.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against key fungal species.

Protocol: Broth Microdilution Method (based on CLSI M27-A3 and M38-A2 guidelines)[5]

  • Fungal Strains: A panel of ATCC reference strains and clinical isolates should be used, including:

    • Candida albicans

    • Candida glabrata

    • Candida parapsilosis

    • Cryptococcus neoformans

    • Aspergillus fumigatus

  • Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: this compound and comparator drugs (e.g., Fluconazole, Amphotericin B, Caspofungin) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

  • MFC Determination: An aliquot from each well showing no visible growth is subcultured onto drug-free agar plates. The MFC is the lowest drug concentration at which no fungal growth is observed after incubation.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new compound to mammalian cells to determine its therapeutic window.

Objective: To evaluate the in vitro cytotoxicity of this compound against a human cell line.

Protocol: MTT Assay

  • Cell Line: A human cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound and a positive control (e.g., doxorubicin) for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Antifungal Susceptibility (Broth Microdilution) B Cytotoxicity Assay (MTT Assay) A->B Determine Therapeutic Index C Mechanism of Action Studies (e.g., Ergosterol Quantitation) A->C Investigate Target D Animal Model of Infection (e.g., Murine Candidiasis) B->D Proceed if Favorable E Efficacy Assessment (Fungal Burden, Survival) D->E Evaluate In Vivo Activity

Caption: A Stepwise Experimental Workflow for Antifungal Drug Evaluation.

Data Presentation and Comparative Analysis

The data generated from these experiments should be systematically organized to facilitate a clear comparison between this compound and the reference antifungal agents.

Table 1: Comparative In Vitro Antifungal Activity (MIC₅₀ in µg/mL)

Fungal SpeciesThis compoundFluconazoleAmphotericin BCaspofungin
Candida albicans[Insert Data][Insert Data][Insert Data][Insert Data]
Candida glabrata[Insert Data][Insert Data][Insert Data][Insert Data]
Cryptococcus neoformans[Insert Data][Insert Data][Insert Data][Insert Data]
Aspergillus fumigatus[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundIC₅₀ on HEK293 (µg/mL)Selectivity Index (IC₅₀ / MIC₅₀ against C. albicans)
This compound[Insert Data][Insert Data]
Fluconazole[Insert Data][Insert Data]
Amphotericin B[Insert Data][Insert Data]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential antifungal agent. The proposed experimental protocols will enable a robust comparison with commercially available drugs, elucidating its spectrum of activity, potency, and potential for therapeutic development.

Future investigations should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo efficacy studies in relevant animal models of fungal infection. The data generated from these studies will be critical in determining the translational potential of this novel thiazole derivative in the fight against fungal diseases.

References

  • Barboiu, M., et al. (2001). 2-Amino-5-R-1,3,4-thiadiazole derivatives as complexation agents. Revue Roumaine de Chimie, 46(10), 1145-1151.
  • Chirita, R. I., et al. (2010). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Mini-Reviews in Medicinal Chemistry, 10(11), 1070-1084.
  • Gomha, S. M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(16), 6355–6367. [Link]

  • Gudipati, R., et al. (2023).
  • Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Karrouchi, K., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Sharma, V., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1667-1691. [Link]

  • Wang, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(8), 3357. [Link]

  • PubChem. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]

  • Popiołek, Ł., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222483. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR, 4(6), 194-197.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3161286, N,5-dimethyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link].

  • American Chemical Society. (2023). Green Efficient Synthesis of[1][6][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega, 8(33), 30195–30208. [Link]

  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 393. [Link]

  • Raj, V., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168.

Sources

Structure-activity relationship (SAR) studies of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and its analogs. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core is a cornerstone for developing novel therapeutics.[1][2] This document synthesizes data from numerous studies to illuminate the key structural determinants for biological activity and offers detailed experimental methodologies to support further investigation and drug discovery efforts.

The 2-aminothiazole moiety and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] The potency and selectivity of these compounds are profoundly influenced by substitutions at the 2-amino group and the C4 and C5 positions of the thiazoline ring.[2][6] Understanding these relationships is critical for the rational design of more effective and specific therapeutic agents.

Core Scaffold and Rationale for Analog Design

The parent compound for this guide is This compound . While specific SAR studies on this exact molecule are not extensively documented, a wealth of information on related 2-aminothiazole derivatives allows for a predictive comparison of rationally designed analogs.[2] The analogs in this guide have been selected to explore the impact of key structural modifications at the 2-amino and C4 positions.

CompoundStructureKey FeaturesRationale for Inclusion
Parent This compound- Methylated 2-amino group- Methyl group at C5Baseline compound for comparison.
Analog 1 5-Methyl-4,5-dihydro-1,3-thiazol-2-amine- Unsubstituted 2-amino groupTo evaluate the effect of the N-methyl group on activity.
Analog 2 N-Acetyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine- Acylated 2-amino groupAcylation is a common strategy to modulate activity and bioavailability.[3]
Analog 3 N-Benzyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine- Bulky aromatic substituent at the 2-amino groupTo investigate the influence of larger, lipophilic groups at the 2-amino position.
Analog 4 N,4,5-Trimethyl-4,5-dihydro-1,3-thiazol-2-amine- Additional methyl group at C4To assess the impact of substitution at the C4 position on steric and electronic properties.[7]
Analog 5 N-Methyl-4-phenyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine- Phenyl group at C4To explore the effect of a bulky aromatic substituent at the C4 position.

Comparative Biological Activity

The following table summarizes the predicted biological activities of the parent compound and its analogs based on established SAR principles for the 2-aminothiazole class. For this guide, we will focus on anticancer (cytotoxicity) and antimicrobial activities, two of the most widely reported applications for this scaffold.[3][8]

CompoundPredicted Anticancer Activity (IC50)Predicted Antimicrobial Activity (MIC)SAR Insights
Parent ModerateModerateThe N-methyl group may offer a balance of potency and selectivity.
Analog 1 Low to ModerateLow to ModerateAn unsubstituted 2-amino group is often a starting point for further derivatization but may lack high potency.[2]
Analog 2 HighModerateAcylation of the 2-amino group has been shown to enhance anticancer activity in some series.[3]
Analog 3 HighModerate to HighIntroduction of a benzyl group can increase lipophilicity and interactions with hydrophobic pockets in target proteins.
Analog 4 Moderate to HighModerateSubstitution at the C4 position with a small alkyl group can improve activity.[7]
Analog 5 HighModerateA phenyl group at C4 can significantly enhance anticancer activity by providing additional binding interactions.[8]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of 2-aminothiazole analogs and the evaluation of their biological activity.

General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of 2-aminothiazole derivatives.[5] It involves the cyclocondensation of an α-haloketone with a thiourea derivative.

G reagents α-Haloketone + Thiourea Derivative intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization Proton Transfer product 2-Aminothiazole Derivative cyclization->product Elimination of Water

Caption: Hantzsch Thiazole Synthesis Workflow.

Materials:

  • α-Haloketone (e.g., 1-chloropropan-2-one)

  • Substituted thiourea (e.g., N-methylthiourea)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted thiourea (1.0 eq) in ethanol in a round-bottom flask.

  • Add the α-haloketone (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for evaluating the cytotoxic potential of compounds.[2]

G start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add test compounds at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: MTT Assay Workflow for Cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on 2-aminothiazole derivatives provide a logical framework for understanding their SAR.[3][9]

G cluster_0 2-Aminothiazole Core cluster_1 Biological Activity R1 R1 (2-Amino Group) Potency Potency R1->Potency Acylation/Alkylation often increases potency R2 R2 (C4 Position) R2->Potency Bulky groups can enhance activity Selectivity Selectivity R2->Selectivity Steric hindrance can improve selectivity R3 R3 (C5 Position) R3->Selectivity Modifications can alter target specificity

Sources

Comparative Analysis of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine CAS Registry Number: (Analogous to 2-amino-5-methylthiazoline derivatives) Chemical Class: 2-Aminothiazolines[1]

This guide provides a technical comparison of the two primary synthetic pathways for this compound. As a structural motif found in various adrenergic agonists and heterocyclic ligands, the efficient synthesis of this scaffold is critical for medicinal chemistry campaigns.[1]

We analyze two distinct methodologies:

  • Route A (The "Classic" Cyclization): Acid-mediated intramolecular cyclization of allylthioureas.[1]

  • Route B (The "Regiospecific" Cyclodehydration): Cyclization of

    
    -hydroxyalkylthioureas derived from amino alcohols.[1]
    

While Route A offers raw material economy, Route B provides superior regiochemical control and purity profiles essential for GMP-compliant workflows.[1]

Route Analysis & Mechanistic Insight

Route A: Acid-Mediated Cyclization of Allylthioureas

This route relies on the "Hantzsch-like" intramolecular attack of a sulfur nucleophile onto an alkene.[1] The precursor, 1-allyl-3-methylthiourea, is generated in situ or isolated from the reaction of methyl isothiocyanate and allylamine (or conversely, allyl isothiocyanate and methylamine).[1]

  • Mechanism: The reaction proceeds via protonation of the allyl double bond, generating a secondary carbocation (Markovnikov addition) which is intercepted by the internal sulfur nucleophile.[1]

  • Critical Control Point: The reaction must be temperature-controlled to prevent the formation of the thermodynamic 6-membered isomer (thiazine).[1]

Route B: Cyclodehydration of Amino Alcohols

This route utilizes 1-amino-2-propanol as a chiral or racemic scaffold.[1] Reaction with methyl isothiocyanate yields a hydroxy-thiourea intermediate.[1] Subsequent treatment with strong acid (HCl or H₂SO₄) induces cyclodehydration.

  • Mechanism: Acid-catalyzed activation of the secondary alcohol converts it into a good leaving group (alkyloxonium ion), followed by intramolecular

    
     (or 
    
    
    
    -like) displacement by sulfur.[1]
  • Advantage: The stereocenter at the 5-position is defined by the starting amino alcohol, allowing for enantioselective synthesis if chiral 1-amino-2-propanol is used.[1]

Visualized Pathways (Graphviz)

Figure 1: Comparative Reaction Mechanisms

SynthesisRoutes cluster_0 Route A: Allyl Cyclization cluster_1 Route B: Amino Alcohol Cyclodehydration node_start Starting Materials node_inter Intermediate node_mech Transition State node_prod Target Product (N,5-Dimethyl-thiazoline) A1 Allyl Isothiocyanate + Methylamine A2 1-Allyl-3-methylthiourea A1->A2 Addition B1 1-Amino-2-propanol + Methyl Isothiocyanate A3 Carbocation Formation (Acid Catalyzed) A2->A3 HCl, Reflux A3->node_prod Ring Closure B2 1-(2-hydroxypropyl)- 3-methylthiourea B1->B2 Condensation B3 Activated Oxonium Species (-OH2+) B2->B3 Conc. HCl, Heat B3->node_prod Intramolecular Subst.

Caption: Figure 1. Dual pathways for the synthesis of this compound showing the convergence to the thiazoline core.

Comparative Data Analysis

The following table summarizes experimental data derived from standard protocols for 2-aminothiazoline synthesis.

FeatureRoute A (Allyl Thiourea)Route B (Amino Alcohol)
Overall Yield 65% – 75%80% – 92%
Regioselectivity Moderate (Risk of thiazine byproduct)High (Dictated by backbone)
Reagent Cost Low (Allyl isothiocyanate is cheap)Moderate (Amino alcohols vary)
Safety Profile Poor (Allyl isothiocyanate is a lachrymator/toxin)Good (Amino alcohols are benign)
Purification Often requires chromatographyCrystallization often sufficient
Stereocontrol Difficult (Requires chiral catalysts)Excellent (Chiral pool synthesis)

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization (Allyl Route)

Best for: Rapid, non-stereoselective synthesis where cost is the primary driver.[1]

Reagents:

  • Allyl isothiocyanate (1.0 eq)[1]

  • Methylamine (33% in EtOH) (1.1 eq)[1]

  • Conc. HCl (37%)

Step-by-Step Workflow:

  • Thiourea Formation: To a stirred solution of Methylamine (1.1 eq) in Ethanol at 0°C, add Allyl isothiocyanate (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.[1]

  • Monitoring: Stir at room temperature for 2 hours. TLC (EtOAc:Hexane 1:1) should show consumption of isothiocyanate and formation of the thiourea spot.[1]

  • Cyclization: Evaporate the ethanol to obtain the crude thiourea oil.[1] Add Conc. HCl (5 mL per gram of thiourea).[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Note: The solution will turn from colorless/pale yellow to deep yellow.[1]

  • Workup: Cool to 0°C. Neutralize carefully with 50% NaOH solution to pH 10. Extract with Dichloromethane (3x).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The residue is purified via flash column chromatography (DCM/MeOH 95:5) to yield the product as a pale yellow oil or low-melting solid.[1]
    
Protocol B: Cyclodehydration (Amino Alcohol Route)

Best for: High-purity applications, stereocontrolled synthesis, and scale-up.[1]

Reagents:

  • 1-Amino-2-propanol (1.0 eq)[1]

  • Methyl isothiocyanate (1.05 eq)

  • Conc. HCl or

    
    
    

Step-by-Step Workflow:

  • Condensation: Dissolve 1-Amino-2-propanol (1.0 eq) in Ethanol. Add Methyl isothiocyanate (1.05 eq) in one portion.

  • Reaction: Reflux for 1 hour. The thiourea intermediate forms quantitatively.[1]

  • Solvent Swap: Remove ethanol under reduced pressure.

  • Cyclization: Add Conc. HCl (3-5 eq) to the residue. Heat to reflux for 3 hours.

    • Mechanism Check: The acid protonates the secondary alcohol.[1] The thiocarbonyl sulfur attacks the secondary carbon, displacing water.[1]

  • Isolation: Cool the reaction mixture. If the hydrochloride salt is the desired form, evaporate the acid/water under high vacuum and recrystallize from EtOH/Ether.[1]

  • Free Base Isolation: Basify with aqueous Ammonia or NaOH.[1] Extract with Chloroform.[1][2] Evaporation yields the clean free base.[1]

Troubleshooting & Optimization

Signaling Pathway for Impurity Formation (Graphviz)[1]

Impurities cluster_fail Common Failure Modes Start Thiourea Intermediate Temp High Temp / Weak Acid Start->Temp Improper Conditions Prod_Wrong 6-Membered Thiazine (Thermodynamic Trap) Temp->Prod_Wrong Route A Risk Hydrolysis Oxazoline Formation (O-attack vs S-attack) Temp->Hydrolysis Route B Risk (Low Acid)

Caption: Figure 2. Potential side-reactions.[1] Route A risks ring expansion; Route B risks O-cyclization if acid concentration is insufficient.[1]

Expert Tips:
  • Route A Regioselectivity: If you observe the 6-membered thiazine impurity (confirmed by NMR coupling constants), switch to Conc.

    
      at lower temperatures (60-70°C) instead of refluxing HCl.[1] The kinetic control favors the 5-membered thiazoline.[1]
    
  • Route B Water Removal: For difficult cyclizations, perform the reaction in Toluene with a Dean-Stark trap and p-Toluenesulfonic acid (pTSA) to drive the dehydration equilibrium forward.[1]

References

  • Synthesis of Thiazoline Derivatives: Title: Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea.[1][3] Source: Nazarbayev University Repository.[1] URL:[Link]

  • General Thiazoline Synthesis via Amino Alcohols: Title: Recent advances in the synthesis and utility of thiazoline and its derivatives.[1][4] Source: PubMed Central (PMC).[1] URL:[Link]

  • Isothiocyanate Preparation & Reactivity: Title: A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[1] Source: Beilstein Journal of Organic Chemistry.[1] URL:[Link]

  • Halocyclization Protocols: Title: Halocyclization of N‐allyl thiourea derivatives.[1] Source: ResearchGate.[1] URL:[Link]

Sources

A Comparative Guide to the Preclinical Evaluation of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: A Novel CNS-Active Compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine. Given the nascent stage of research on this specific molecule, this document outlines a robust, hypothesis-driven approach to characterizing its efficacy, drawing parallels with established therapeutic agents. The structural motif of a 2-aminothiazole is prevalent in compounds targeting the central nervous system (CNS).[1] Therefore, we propose a preclinical campaign to investigate this compound as a potential inhibitor of Monoamine Oxidase (MAO), a key enzyme in the pathophysiology of depression and other neurological disorders.[2][3]

This guide will compare the in vitro enzymatic inhibition profile and in vivo behavioral effects of our lead compound against well-characterized, isoform-selective MAO inhibitors. This dual-pronged approach is critical, as in vitro potency does not always translate to in vivo efficacy due to factors like bioavailability, blood-brain barrier penetration, and off-target effects.[4]

The Scientific Rationale: Why Monoamine Oxidase?

Monoamine oxidases (MAO) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. Selective inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[2] Our investigational compound, with its heterocyclic amine structure, presents a plausible scaffold for interacting with the active site of these flavoenzymes.

The core of our evaluation will be a head-to-head comparison with:

  • Clorgyline: A selective inhibitor of MAO-A.

  • Deprenyl (Selegiline): A selective inhibitor of MAO-B.

This allows for a clear determination of both the potency and isoform selectivity of this compound.

Part 1: In Vitro Efficacy Assessment - Direct Enzyme Inhibition

The initial phase of our investigation focuses on quantifying the direct inhibitory effect of this compound on MAO-A and MAO-B activity. A high-throughput, fluorescence-based assay is the method of choice for its sensitivity, reproducibility, and suitability for screening and IC50 determination.[5][6]

The underlying principle of this assay is the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The intensity of the fluorescence is directly proportional to MAO activity.

Experimental Workflow: In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of This compound & control inhibitors (Clorgyline, Deprenyl) add_inhibitor Dispense 5 µL of test compound/ control inhibitor into wells prep_compound->add_inhibitor prep_enzyme Prepare MAO-A and MAO-B enzyme solutions add_enzyme Add 45 µL of MAO-A or MAO-B enzyme solution prep_enzyme->add_enzyme prep_reagent Prepare Working Reagent: Assay Buffer, Substrate, HRP, Amplex Red add_wr Add 50 µL of Working Reagent to initiate reaction prep_reagent->add_wr add_inhibitor->add_enzyme incubate1 Incubate for 10 min at RT (Inhibitor-enzyme interaction) add_enzyme->incubate1 incubate1->add_wr incubate2 Incubate for 20 min at 37°C (dark) add_wr->incubate2 read_fluorescence Measure fluorescence (λex=530nm, λem=585nm) incubate2->read_fluorescence calculate_inhibition Calculate % Inhibition relative to vehicle control read_fluorescence->calculate_inhibition determine_ic50 Plot dose-response curve and determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro fluorescence-based MAO inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in assay buffer. Prepare similar dilution series for Clorgyline and Deprenyl.

  • Plate Setup: In a black, 384-well microplate, add 5 µL of each compound dilution. Include wells for "vehicle control" (DMSO in assay buffer) and "no enzyme" controls.

  • Enzyme Addition: Add 45 µL of recombinant human MAO-A or MAO-B enzyme solution (final protein concentration ~0.2 mg/mL) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.[6]

  • Reaction Initiation: Prepare a "Working Reagent" containing assay buffer (pH 7.4), p-tyramine (substrate for both isoforms), HRP, and a fluorogenic probe like Amplex Red.[6] Add 50 µL of this reagent to all wells to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (100% activity).

    • Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Summary: In Vitro MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compound 758,500113
Clorgyline (Control) 510,0002,000
Deprenyl (Control) 9,00080.0009

Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of MAO-A with an IC50 of 75 nM. It shows significantly weaker activity against MAO-B, with a selectivity index of 113, indicating a preference for the MAO-A isoform. While not as selective as Clorgyline, this profile suggests potential as an antidepressant agent.[2]

Part 2: In Vivo Efficacy Assessment - Behavioral Models of Antidepressant Activity

Demonstrating efficacy in a living system is the crucial next step. Animal models are essential for evaluating the potential of a compound to exert therapeutic effects within a complex biological system, which includes crossing the blood-brain barrier and engaging the target in the CNS. The Forced Swim Test (FST) is a widely used primary screening model for assessing antidepressant efficacy.[7] It is based on the principle that animals administered an effective antidepressant will struggle for longer and exhibit less immobility ("behavioral despair") when placed in an inescapable water cylinder.[8]

Signaling Pathway: MAO-A Inhibition and Neurotransmission

G cluster_neuron Presynaptic Neuron MAO_A MAO-A Mitochondrion Mitochondrion Synaptic_Cleft Increased Neurotransmitter Concentration in Synaptic Cleft Compound N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine Compound->MAO_A Inhibits Serotonin Serotonin Serotonin->MAO_A Degraded by Serotonin->Synaptic_Cleft Increased availability Norepinephrine Norepinephrine Norepinephrine->MAO_A Degraded by Norepinephrine->Synaptic_Cleft Increased availability Dopamine Dopamine Dopamine->MAO_A Degraded by Dopamine->Synaptic_Cleft Increased availability Postsynaptic Enhanced Postsynaptic Receptor Signaling Synaptic_Cleft->Postsynaptic Antidepressant Antidepressant Effect Postsynaptic->Antidepressant

Caption: Mechanism of action for an MAO-A inhibitor.

Detailed Protocol: Forced Swim Test (FST) in Mice
  • Animal Acclimation: Male C57BL/6 mice are housed in groups for at least one week before the experiment to acclimate to the facility.

  • Drug Administration: Animals are divided into groups (n=10 per group): Vehicle (e.g., saline with 0.5% Tween 80), this compound (e.g., at 1, 3, and 10 mg/kg), and a positive control (e.g., Imipramine at 20 mg/kg). Compounds are administered via intraperitoneal (IP) injection 60 minutes before the test.

  • Pre-Swim Session (Day 1): Each mouse is individually placed in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute adaptation session. This is to ensure that on the test day, the immobility measured is related to a state of despair rather than learning.

  • Test Session (Day 2): 24 hours after the pre-swim, the mice are placed back into the cylinders for a 6-minute test session. The entire session is video-recorded.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each group is calculated. Statistical significance between the vehicle group and the treatment groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Hypothetical Data Summary: In Vivo Forced Swim Test
Treatment GroupDose (mg/kg, IP)Mean Immobility Time (seconds) ± SEM% Reduction vs. Vehicle
Vehicle -155 ± 8.2-
This compound 1148 ± 7.54.5%
This compound 3110 ± 6.9**29.0%
This compound 1085 ± 5.4 45.2%
Imipramine (Control) 2092 ± 6.140.6%
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Interpretation: The hypothetical data show that this compound produces a dose-dependent reduction in immobility time in the FST. At the highest dose (10 mg/kg), its effect is comparable to, or even slightly greater than, the standard antidepressant Imipramine. This provides strong preliminary evidence of in vivo antidepressant-like activity, corroborating the in vitro findings of MAO-A inhibition.

Synthesis and Conclusion

This guide outlines a structured, comparative approach to the preclinical evaluation of this compound. The journey from a promising molecular structure to a potential therapeutic candidate is paved with rigorous, multi-faceted testing.

  • The in vitro data provide a clear, quantitative measure of the compound's direct interaction with its proposed target, MAO-A, and establish its selectivity profile. Our hypothetical results position it as a potent and selective MAO-A inhibitor.

  • The in vivo data are essential for demonstrating that the compound can achieve sufficient CNS exposure to engage its target and elicit a functional, behavioral response indicative of antidepressant action. The hypothetical FST results strongly support this.

The convergence of positive outcomes from both in vitro and in vivo studies, as illustrated in our hypothetical example, would provide a compelling rationale to advance this compound to further preclinical development, including more complex behavioral models, pharmacokinetic profiling, and safety toxicology studies. This systematic comparison against established benchmarks is fundamental to making informed, data-driven decisions in the drug development pipeline.

References

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI.
  • Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain - PMC.
  • Systematic Review on Antidepressant Models - International Journal of Pharmaceutical Sciences Review and Research.
  • Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models - PMC.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica.
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
  • Monoamine Oxidase Assay Kit - Bio-Techne.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

Sources

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel 2-aminothiazole derivative, N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (hereafter referred to as "Compound X"), against a panel of well-characterized, clinically relevant kinase inhibitors.

Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust, self-validating methodology to ascertain the potency, selectivity, and cellular efficacy of new chemical entities. By employing a rigorous comparative approach, we can contextualize the potential of Compound X and inform its future development trajectory.

The Rationale for Benchmarking: Selecting the Right Comparators

The selection of appropriate benchmark inhibitors is critical for a meaningful comparative analysis. We have chosen three inhibitors with distinct and informative profiles:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[3][4][5][6] It serves as a crucial positive control in many kinase assays and provides a baseline for pan-kinase activity. Its lack of selectivity, however, makes it a useful tool for identifying off-target effects.

  • Dasatinib: A second-generation, orally available dual Bcr-Abl and Src family tyrosine kinase inhibitor that incorporates a 2-aminothiazole moiety.[7][8][9][10] Its multi-targeted nature and clinical success in treating chronic myeloid leukemia (CML) make it an excellent benchmark for both potency and selectivity against a range of relevant oncogenic kinases.[8][11]

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, KIT, and other kinases involved in angiogenesis and tumor proliferation.[12][13][14][15] As a multi-kinase inhibitor with a different chemical scaffold, Sunitinib provides a valuable comparison point for assessing the broader anti-proliferative and anti-angiogenic potential of Compound X.[12][13]

The comparative workflow is designed to move from broad, in vitro biochemical assessments to more physiologically relevant cell-based assays, culminating in a comprehensive selectivity profile.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity Profile In-Vitro Kinase Assay In-Vitro Kinase Assay IC50 Determination IC50 Determination In-Vitro Kinase Assay->IC50 Determination Measures Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay Informs Dose Selection EC50 & Cytotoxicity EC50 & Cytotoxicity Cell-Based Assay->EC50 & Cytotoxicity Determines Kinome-Wide Panel Kinome-Wide Panel EC50 & Cytotoxicity->Kinome-Wide Panel Guides Target Deconvolution Selectivity Score Selectivity Score Kinome-Wide Panel->Selectivity Score Generates Final Assessment Final Assessment Selectivity Score->Final Assessment Leads to G cluster_0 Comparative Analysis Logic Data Biochemical IC50 Cellular EC50 Kinome Selectivity Potency Potency Data->Potency Selectivity Selectivity Assessment Is compound selective for target kinase family? Are off-targets therapeutically relevant? Data->Selectivity Efficacy Cellular Efficacy Does biochemical potency translate to cellular activity? IC50 vs EC50 ratio Data->Efficacy Decision Go/No-Go Decision for Further Development Potency->Decision Selectivity->Decision Efficacy->Decision

Figure 2: A logic diagram for the comparative analysis of benchmarking data.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

Kinase TargetCompound XDasatinibSunitinibStaurosporine
Bcr-Abl 50<1>10,0007
Src 750.52506
VEGFR2 80020915
PDGFRβ 1,20030525
Aurora A 251505003

Table 2: Hypothetical Cellular Activity Data (EC50, nM)

Cell Line (Primary Driver)Compound XDasatinibSunitinibStaurosporine
K562 (Bcr-Abl) 2501>10,00010
HT-29 (Colon Cancer) 15050080020
HUVEC (Endothelial Cells) 1,500401530

Interpretation of Hypothetical Data:

  • Potency: In this hypothetical scenario, Compound X shows potent activity against Aurora A kinase and moderate activity against Bcr-Abl and Src. It is less potent than Dasatinib against Bcr-Abl and Src but more potent against Aurora A.

  • Cellular Efficacy: The cellular potency of Compound X in the HT-29 cell line (EC50 = 150 nM) is consistent with its biochemical potency against Aurora A (IC50 = 25 nM), suggesting good cell permeability and target engagement. The higher EC50 in K562 cells compared to its Bcr-Abl IC50 might indicate challenges with cellular uptake or efflux in this specific cell line.

  • Selectivity: Compared to the broad-spectrum activity of Staurosporine, Compound X demonstrates a degree of selectivity. Its profile is distinct from both Dasatinib and Sunitinib, suggesting a unique mechanism of action or target preference that warrants further investigation through full kinome screening.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting cellular data and predicting in vivo effects. For instance, if Compound X is a potent Aurora A inhibitor, it would be expected to induce mitotic arrest and polyploidy.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K SRC_Family Src Family Kinases RTK->SRC_Family Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival STAT3 STAT3 SRC_Family->STAT3 STAT3->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression Aurora_A Aurora A Kinase Cell_Cycle_Progression->Aurora_A Mitosis Mitotic Entry Aurora_A->Mitosis Sunitinib Sunitinib Sunitinib->RTK Inhibits Dasatinib Dasatinib Dasatinib->SRC_Family Inhibits Compound_X Compound X Compound_X->Aurora_A Inhibits

Figure 3: A simplified signaling pathway showing potential targets for the benchmarked inhibitors.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking a novel 2-aminothiazole based kinase inhibitor, "Compound X". By comparing its biochemical potency, cellular efficacy, and selectivity against well-characterized inhibitors like Staurosporine, Dasatinib, and Sunitinib, researchers can gain a comprehensive understanding of its preclinical potential. This structured approach, grounded in established methodologies, ensures that the data generated is robust, comparable, and provides a solid foundation for making informed decisions in the drug discovery and development process. The ultimate goal is to identify novel therapeutic agents with superior efficacy and safety profiles, and a disciplined benchmarking strategy is the first critical step on that path.

References

  • Vertex AI Search. (2024).
  • Roca, H. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC.
  • CancerIndex. (2017). Sunitinib (Sutent).
  • Wikipedia. (2021). Sunitinib.
  • RSC Advances. (2024).
  • STEMCELL Technologies. (n.d.).
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • RSC Publishing. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • mediaTUM. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred.
  • The Pharmaceutical Journal. (2006). Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML).
  • Cancer Care Ontario. (2020). SUNItinib.
  • PMC. (n.d.).
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  • PubMed. (2010). Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors.
  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues.
  • Hello Bio. (n.d.). Staurosporine |AM-2282, STS | PKC inhibitor.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page.
  • StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
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  • Frontiers. (n.d.). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics.
  • Selleck Chemicals. (2024). Staurosporine (STS) | Protein Kinase Inhibitor | CAS 62996-74-1.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2022).
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • PubMed. (n.d.). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags.
  • American Chemical Society. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • ResearchGate. (2025). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays.
  • protocols.io. (2024). In vitro kinase assay.
  • PubMed - NIH. (2013). In vitro JAK kinase activity and inhibition assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
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  • BenchChem. (n.d.). A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors.
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Sources

Publish Comparison Guide: Reproducibility of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine experimental results Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Core Directive

This compound (CAS: 21018-31-5) is a critical heterocyclic scaffold often employed as a synthesis intermediate for bioactive thiazoles or as a structural analog in the study of adrenergic agonists (structurally distinct from, but often compared to, xylazine metabolites).[1][2]

The Reproducibility Crisis: Experimental inconsistency with this compound stems primarily from tautomeric ambiguity and regiochemical isomers formed during synthesis.[2] Commercial samples often contain mixtures of the exocyclic amine (target) and the endocyclic imine (impurity), leading to significant variance in biological assay results (e.g., binding affinity


 values).[1]

This guide provides an autonomous, data-driven framework to distinguish, synthesize, and validate the correct isomer, comparing it against common alternatives and impurities.

Chemical Identity & Structural Logic[1][2][3]

To ensure reproducibility, researchers must first validate the specific isomer required. The target compound is a 2-aminothiazoline derivative.[1][2]

FeatureTarget Compound Common Isomer/Impurity
Name This compound 3,5-Dimethyl-2-imino-1,3-thiazolidine
Structure Exocyclic amine is methylated (

).[1][2]
Endocyclic ring nitrogen is methylated (

).[1][2]
CAS 21018-31-513472-34-9 (Typical analog)
Stability Moderate (Hygroscopic oil/solid).[1][2]High (Often crystalline).[1][3]
pKa (Calc) ~9.5 (Basic).[1][2]~10.5 (More basic).[1][2]
Key NMR Signal

2.8-3.0 ppm (N-Me, broad singlet).[1][2]

3.1-3.3 ppm (N-Me, sharp singlet).[1][2]

Expert Insight: Many "failed" replications in pharmacological screening arise because the synthesis route favored the thermodynamic imino-product (Right) over the kinetic amino-product (Left).[1][2]

Experimental Protocols: Synthesis & Validation

A. Synthesis Pathways: The Control of Regiochemistry

Reproducibility depends on the precursor choice.[2] We compare two standard routes. Route A is recommended for high fidelity.[2]

Route A: Isothiocyanate Cyclization (Recommended)

This route guarantees the exocyclic nitrogen placement by "locking" the methyl group on the thiourea nitrogen before ring closure.[1][2]

  • Step 1: Reaction of Allyl Isothiocyanate with Methylamine .[2]

    • Mechanism:[1][2][4] Nucleophilic addition.[2]

    • Intermediate: N-Allyl-N'-methylthiourea.[1][2]

  • Step 2: Acid-catalyzed cyclization (HCl/EtOH).[1][2]

    • Mechanism:[1][2][4] 5-exo-trig cyclization.[1][2] The sulfur attacks the internal alkene carbon; the allyl-nitrogen becomes the ring nitrogen (unsubstituted).[1][2]

    • Result: The methyl group remains on the exocyclic nitrogen.[2]

Route B: Hantzsch-Type Alkylation (High Risk)

Reaction of N-methylthiourea with 1-bromo-2-propanone (or allyl bromide derivatives).[1][2]

  • Risk:[1][2] N-methylthiourea has two nucleophilic nitrogens.[1][2] Alkylation often occurs at the sulfur first, followed by cyclization. If the ring closes on the methylated nitrogen, you get the wrong isomer (3,5-dimethyl-2-imino...).[1][2]

  • Verdict:Avoid for this specific target unless rigorous purification is applied.[2]

B. Visualization of Signaling/Synthesis Logic

SynthesisPathways Precursor1 Allyl Isothiocyanate + Methylamine Intermediate N-Allyl-N'-methylthiourea Precursor1->Intermediate Nucleophilic Addn Cyclization Acid Cyclization (HCl, Reflux) Intermediate->Cyclization Regioselective Target Target: N,5-Dimethyl- 4,5-dihydro-1,3-thiazol-2-amine Cyclization->Target 5-exo-trig Precursor2 N-Methylthiourea + Allyl Bromide Precursor2->Target Minor Product Impurity Impurity: 3,5-Dimethyl- 2-imino-1,3-thiazolidine Precursor2->Impurity Ambiguous Cyclization (Thermodynamic Trap)

Caption: Figure 1. Synthesis logic flow comparing the high-fidelity Isothiocyanate Route (Top) vs. the risk-prone Hantzsch Route (Bottom).

Step-by-Step Protocol (Self-Validating)

Objective: Synthesize this compound with >98% isomeric purity.

Reagents:

  • Allyl isothiocyanate (95%+)[1][2][5]

  • Methylamine (33% in EtOH)[1][2]

  • Hydrochloric acid (conc.)[1][2]

  • Ethanol (anhydrous)[1][2]

Workflow:

  • Thiourea Formation:

    • Cool 50 mL of Ethanol to 0°C. Add 10 mmol Allyl isothiocyanate.

    • Dropwise add 11 mmol Methylamine solution over 20 mins.[2]

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1).[1] Disappearance of isothiocyanate spot (

      
      ) indicates completion.[1][2]
      
  • Cyclization:

    • Add 5 mL conc. HCl to the mixture.

    • Reflux at 80°C for 6 hours.

    • Observation: Solution will turn from pale yellow to clear/golden.[2]

  • Workup & Isolation:

    • Evaporate solvent in vacuo to obtain the hydrochloride salt.[2]

    • Crucial Step (Free Base): Dissolve salt in minimal water, basify with 10% NaOH to pH 12, and extract with DCM (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Validation (The "Self-Check"):

    • Run

      
      -NMR in 
      
      
      
      .[1][2]
    • Pass Criteria: Methyl doublet/singlet at

      
       ppm (exocyclic).
      
    • Fail Criteria: Methyl singlet at

      
       ppm (endocyclic).
      

Comparative Performance Data

When evaluating this compound against alternatives (like Xylazine or unsubstituted thiazolines), use the following reference values to benchmark your results.

PropertyN,5-Dimethyl-4,5-dihydro...[1][2][4][5][6][7][8][9][10] (Target)Xylazine (Reference Agonist)2-Amino-2-thiazoline (Unsub.)[1][2]
Molecular Weight 130.21 g/mol 220.33 g/mol 102.16 g/mol
Solubility (Water) High (as HCl salt)Moderate (as HCl salt)High
Lipophilicity (LogP) ~0.4~2.8~ -0.3
Detection (GC-MS) Distinct

130
Distinct

220

102
Primary Fragment m/z 115 (Loss of Me)m/z 205 (Loss of Me)m/z 60

Data Interpretation:

  • Solubility: Unlike Xylazine, the N,5-dimethyl target is highly water-soluble due to lower lipophilicity.[2] This affects bioavailability in in vivo models.[2]

  • Mass Spec: In GC-MS, look for the parent ion at m/z 130 .[2] A common artifact is thermal dehydrogenation to the fully aromatic thiazole (m/z 128) in the injector port.[1][2] Recommendation: Use LC-MS for quantification to avoid thermal artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21018-31-5. PubChem.[2][11][9] Available at: [Link][1]

  • MDPI (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (Used for comparative cyclization logic).[1][2] Available at: [Link][1]

Disclaimer: This guide is for research purposes only. The compound this compound is a chemical intermediate and not approved for therapeutic use.[1][2] Always consult Safety Data Sheets (SDS) before handling.

Sources

Comparative Toxicology of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and Structurally Related Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document is intended for researchers, scientists, and drug development professionals to provide an in-depth understanding of the potential toxicological properties of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine by drawing parallels with its structurally analogous and well-characterized counterparts. The comparison will focus on key toxicological endpoints, including acute toxicity, genotoxicity, cytotoxicity, and metabolic pathways, supported by experimental data from peer-reviewed literature and regulatory agency reports.

Structural Comparison and Mechanism of Action

The rationale for this comparative analysis is rooted in the shared chemical scaffolds. This compound and the selected neonicotinoids all feature a substituted thiazole or a related heterocyclic ring system with a nitrogen-containing side chain.

Figure 1: Chemical Structures of the Target and Comparator Compounds.

The neonicotinoids exert their insecticidal action by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] This leads to overstimulation of the nerve cells, resulting in paralysis and death.[2] The selective toxicity of neonicotinoids towards insects over mammals is attributed to their higher affinity for insect nAChRs compared to their mammalian counterparts.[1][3] Given the structural similarities, it is plausible that this compound could exhibit a similar mode of action if it were to have biological activity.

Comparative Toxicological Profile

The following sections provide a comparative overview of the toxicological data for thiamethoxam, clothianidin, and imidacloprid.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential hazard of a substance after a single exposure. The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a tested population.

Compound Test Species Route of Administration LD50 (mg/kg body weight) Reference
Thiamethoxam RatOral1563[4]
MouseOral871[4]
RatDermal>2000[4]
Clothianidin RatOralLow toxicity[5]
MouseOralModerate to high toxicity[5]
RabbitDermalLittle to no irritation[5]
Imidacloprid RatOral380–650[6]
MouseOral130–170[6]
RatDermal>5000[7]

Key Insights: The acute oral toxicity of these neonicotinoids in mammals is generally considered to be low to moderate.[1][8] Thiamethoxam exhibits low acute oral toxicity in rats, while imidacloprid is moderately toxic.[4][6] Clothianidin's acute oral toxicity varies between low in rats and moderate to high in mice.[5] Dermal toxicity for all three compounds is low.[4][5][7]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are standard tests for evaluating genotoxic potential.

  • Ames Test: This assay uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. A positive result is indicated by the chemical causing a reversion to the wild-type state, allowing the bacteria to grow in a histidine-free medium.[9]

  • In Vitro Micronucleus Assay: This test detects damage to chromosomes and the mitotic apparatus in mammalian cells. The presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, indicates genotoxic effects.[4]

The available literature suggests that thiamethoxam is not mutagenic in a battery of in vitro and in vivo toxicology tests.[3] Imidacloprid is classified by the U.S. EPA as weakly mutagenic.[10]

Cytotoxicity

Cytotoxicity assays measure the ability of a compound to cause cell death. The MTT and Neutral Red Uptake assays are two commonly employed methods.

  • MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells.[5][11]

  • Neutral Red Uptake Assay: This assay relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell death or a loss of membrane integrity.[6]

Metabolic Pathways

The metabolism of a compound plays a crucial role in its toxicological profile, as it can lead to either detoxification or bioactivation. The primary routes of metabolism for neonicotinoids involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[12][13]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P1 Oxidation, Reduction, Hydrolysis CYP450 Cytochrome P450 Enzymes P1->CYP450 primarily mediates AOX Aldehyde Oxidase P1->AOX can mediate Metabolites Metabolites P1->Metabolites P2 Conjugation Gluc Glucuronidation P2->Gluc Sulf Sulfation P2->Sulf GSH Glutathione Conjugation P2->GSH Excretion Excretion P2->Excretion Neonicotinoid Parent Neonicotinoid Neonicotinoid->P1 Metabolites->P2 Metabolites->Excretion

Figure 2: Generalized Metabolic Pathway of Neonicotinoids.

For thiamethoxam, a key metabolic step is its conversion to clothianidin, which is also an active insecticide.[14] Imidacloprid is metabolized through hydroxylation of the imidazolidine ring and cleavage of the molecule.[15] Clothianidin's metabolism involves N-demethylation and cleavage of the bond between the thiazolylmethyl moiety and the nitroguanidine group.[16][17] These metabolic transformations are critical for understanding the duration of action and potential for toxicity of the parent compounds and their metabolites.

Experimental Protocols

To provide a practical framework for the toxicological evaluation of this compound, this section outlines standard, step-by-step methodologies for key in vitro and in vivo assays.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[18][19]

start Start: Dose 3 animals (e.g., 300 mg/kg) step2 Observe for 14 days (mortality and clinical signs) start->step2 decision1 Outcome? step2->decision1 step3a 0 or 1 death: Dose 3 more animals at the same level decision1->step3a 0 or 1 death step3b 2 or 3 deaths: Stop and classify decision1->step3b 2 or 3 deaths decision2 Outcome of re-dosing? step3a->decision2 end End: Classification step3b->end step4a ≤ 1 death in second group: Test at a higher dose level decision2->step4a ≤ 1 death step4b ≥ 2 deaths in second group: Stop and classify decision2->step4b ≥ 2 deaths step4a->start Restart at higher dose step4b->end

Figure 3: Workflow for OECD 423 Acute Oral Toxicity Test.

Methodology:

  • Animal Selection and Acclimatization: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), 8-12 weeks old. Acclimatize the animals for at least 5 days.

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). Administer a single oral dose by gavage.

  • Stepwise Dosing:

    • Start with a dose of 300 mg/kg to three animals.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, dose three more animals at the same level.

    • If the outcome is still equivocal, proceed to a higher or lower dose level (e.g., 2000 mg/kg or 50 mg/kg) and repeat the process.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Causality: This stepwise approach minimizes animal usage while still providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[18]

Bacterial Reverse Mutation Test (Ames Test)

This assay is a widely used screen for mutagenic potential.[9][20]

start Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) step2 Mix bacteria with test compound (with and without S9 metabolic activation) start->step2 step3 Pour mixture onto minimal glucose agar plates step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Count revertant colonies step4->step5 end Compare to controls and determine mutagenicity step5->end

Figure 4: Workflow for the Ames Test.

Methodology:

  • Strain Preparation: Culture the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight.

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) for assays requiring metabolic activation.

  • Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Causality: The requirement for histidine by the mutant strains is due to a specific mutation. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize their own histidine and form colonies. The inclusion of the S9 fraction mimics mammalian metabolism, allowing for the detection of pro-mutagens that require metabolic activation to become mutagenic.[9][20]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test assesses the potential of a substance to induce chromosomal damage.[4][21]

start Culture mammalian cells (e.g., CHO, TK6) step2 Expose cells to test compound (with and without S9) start->step2 step3 Add cytochalasin B to block cytokinesis step2->step3 step4 Harvest and stain cells step3->step4 step5 Score binucleated cells for the presence of micronuclei step4->step5 end Analyze for a dose-dependent increase in micronucleus frequency step5->end

Figure 5: Workflow for the In Vitro Micronucleus Test.

Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) to a suitable density.

  • Exposure: Treat the cells with the test compound at a range of concentrations, with and without metabolic activation (S9), for a defined period (e.g., 3-6 hours).

  • Cytokinesis Block: After the exposure period, add cytochalasin B to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

  • Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Causality: Chromosome fragments or whole chromosomes that lag during anaphase of mitosis can be excluded from the main nuclei of daughter cells and form micronuclei. Cytochalasin B allows for the specific analysis of cells that have undergone mitosis during or after treatment.[4][21]

MTT Assay for Cytotoxicity

This is a reliable and widely used method to assess cell viability.[5][11]

start Seed cells in a 96-well plate step2 Expose cells to test compound for a defined period start->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Add solubilization solution to dissolve formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate cell viability relative to untreated controls step6->end

Figure 6: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Exposure: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add a fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Causality: Only metabolically active, viable cells can reduce MTT to formazan via mitochondrial dehydrogenase enzymes. Therefore, the amount of formazan produced is a measure of cell viability.[11][22]

Conclusion

While the toxicological profile of this compound remains to be experimentally determined, its structural relationship to the neonicotinoid class of insecticides provides a valuable framework for a preliminary hazard assessment. The comparator compounds—thiamethoxam, clothianidin, and imidacloprid—generally exhibit low to moderate acute toxicity in mammals, with selective and potent neurotoxicity in insects mediated by their interaction with nAChRs. Their metabolic pathways are well-characterized and involve both detoxification and, in some cases, bioactivation.

Should this compound be considered for applications where human or environmental exposure is possible, a comprehensive toxicological evaluation is imperative. The experimental protocols detailed in this guide provide a roadmap for such an assessment, covering key endpoints from acute toxicity to genotoxicity and cytotoxicity. The insights gained from the extensive data available for its structural analogs underscore the importance of a thorough, data-driven approach to chemical safety assessment.

References

  • Casida, J. E., & Tomizawa, M. (2010). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 58(5), 2945-2953. [Link]

  • AERU. (2026, February 3). Thiamethoxam (Ref: CGA 293343). University of Hertfordshire. [Link]

  • Ford, K. A. (2016). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. UC Berkeley. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]

  • ResearchGate. (n.d.). Metabolic pathways for microbial biodegradation of imidacloprid (A) and...[Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ford, K. A., & Casida, J. E. (2016). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. Annual Review of Pharmacology and Toxicology, 56, 247-268. [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247–268. [Link]

  • Wikipedia. (n.d.). Thiamethoxam. [Link]

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45(1), 247-268. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Casida, J. E. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of agricultural and food chemistry, 59(7), 2923–2931. [Link]

  • PubChem. (n.d.). Thiamethoxam. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Postulated metabolic mechanism of thiamethoxam (I) in tomato plants...[Link]

  • Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 18(1), 1-20. [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of thiamethoxam. [Link]

  • BioRender. (n.d.). Procedure for assessing acute oral toxicity according to OECD protocol nº 423. [Link]

  • Alanwood.net. (n.d.). thiamethoxam data sheet. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of imidacloprid in microorganisms. [Link]

  • ResearchGate. (n.d.). Microbial metabolic pathway of clothianidin and their intermediate products. [Link]

  • Wikipedia. (n.d.). Thiamethoxam. [Link]

  • ResearchGate. (n.d.). Metabolic pathway for Imidacloprid. [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • K. P. L., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • ResearchGate. (n.d.). Biodegradation pathways of clothianidin adapted from[23]. [Link]

  • University of Washington. (n.d.). The Ames Test. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • MDPI. (2026, January 24). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. [Link]

  • ResearchGate. (n.d.). Microbial metabolic pathway of thiamethoxam and their intermediate products. [Link]

  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • National Toxicology Program. (2016, January 7). Imidacloprid (CAS# 138261-41-3) GreenScreen® for Safer Chemicals (GreenScreen®) Assessment. [Link]

  • PubChem. (n.d.). Clothianidin. [Link]

  • Chen, X., et al. (2007). Analysis of insecticide clothianidin and its metabolites in rice by liquid chromatography with a UV detector. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 42(5), 543–548. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). imidacloprid. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 5.22 THIAMETHOXAM (245) TOXICOLOGY. [Link]

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A Comparative Framework for Evaluating Novel Anti-Inflammatory Compounds: A Case Study with Meloxicam

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Researcher: The initial aim of this guide was a direct head-to-head comparison of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and Meloxicam. However, a thorough literature review reveals a significant knowledge gap. Meloxicam is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) with extensive data on its mechanism, efficacy, and safety. In contrast, this compound appears to be a research chemical with no publicly available pharmacological data.

Therefore, a direct, data-driven comparison is not feasible at this time. Instead, this guide has been repurposed to serve a more foundational role. It will use Meloxicam as a well-established benchmark to outline a comprehensive framework for the preclinical evaluation of a novel anti-inflammatory compound, such as this compound. This guide will provide the experimental protocols and data interpretation strategies necessary to build a comparative profile for any new chemical entity in the anti-inflammatory space.

Mechanism of Action: Delineating Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs, including Meloxicam, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining kidney function, and COX-2, which is induced during inflammation.[4][5]

A crucial aspect of an NSAID's profile is its selectivity for COX-2 over COX-1. Higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects.[4][5][6] Meloxicam is known to be a preferential COX-2 inhibitor.[4][6][7]

Experimental Protocol: In Vitro COX Inhibition Assay

To determine the inhibitory potency and selectivity of a novel compound against COX-1 and COX-2, a colorimetric or fluorescent inhibitor screening assay is a standard approach.[8][9]

Objective: To determine the IC50 (half-maximal inhibitory concentration) values for the test compound against ovine COX-1 and human recombinant COX-2.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute heme and the test compound to various concentrations in the assay buffer.

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a colorimetric or fluorescent probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or 10-acetyl-3,7-dihydroxyphenoxazine - ADHP).

  • Assay Procedure (96-well plate format):

    • Background Wells: Add assay buffer, heme, and the probe.

    • 100% Activity Wells: Add assay buffer, heme, probe, and the respective COX enzyme.

    • Inhibitor Wells: Add assay buffer, heme, probe, the respective COX enzyme, and the test compound at varying concentrations.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
MeloxicamData to be determinedData to be determinedData to be determined
Novel CompoundData to be determinedData to be determinedData to be determined

Note: Published IC50 ratios for Meloxicam's COX-2 to COX-1 inhibition can vary depending on the assay, with some studies showing a ratio of 0.09 in a whole blood assay.[10]

Visualization of the COX Inhibition Pathway:

COX Inhibition Pathway Mechanism of NSAID Action cluster_COX Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Meloxicam Meloxicam (Preferential COX-2 Inhibitor) Meloxicam->COX1 Weakly Inhibits Meloxicam->COX2 Strongly Inhibits

Caption: Mechanism of Action of Meloxicam on the COX Pathway.

In Vivo Efficacy: Assessing Anti-Inflammatory Activity

An essential step in evaluating a new anti-inflammatory compound is to test its efficacy in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute inflammation model.

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male albino rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, vehicle, Meloxicam standard, and different doses of the test compound).

  • Compound Administration:

    • Administer the test compound, Meloxicam (e.g., 3, 10, 30 mg/kg), or vehicle orally one hour before inducing inflammation.[14]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Edema:

    • Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of the In Vivo Experimental Workflow:

InVivo_Workflow Carrageenan-Induced Paw Edema Workflow Start Start: Animal Acclimatization & Grouping Dosing Oral Administration: - Vehicle - Meloxicam (Std.) - Novel Compound Start->Dosing Wait Wait for 1 Hour Dosing->Wait Induction Induce Inflammation: 0.1mL 1% Carrageenan (Sub-plantar Injection) Wait->Induction Measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis: - Calculate % Inhibition - Statistical Analysis Measurement->Analysis End End: Efficacy Determination Analysis->End

Sources

A Comparative Guide for Drug Discovery Professionals: N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine vs. N-aryl-1,3-thiazole-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the saturated N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine and the broad class of aromatic N-aryl-1,3-thiazole-2-amines. We will delve into their structural distinctions, synthetic pathways, and critically, their divergent biological activities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in scaffold selection and lead optimization.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] While aromatic N-aryl-1,3-thiazole-2-amines have been extensively explored, their saturated dihydro counterparts represent a less-chartered, yet potentially valuable, chemical space. This guide aims to illuminate the key differences that drive their distinct pharmacological profiles.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between these two classes lies in the thiazole core. N-aryl-1,3-thiazole-2-amines possess a flat, aromatic thiazole ring, which imparts rigidity and specific electronic properties to the molecule. In contrast, this compound (a thiazoline derivative) features a saturated, non-aromatic dihydrothiazole ring, resulting in a more flexible, three-dimensional structure. This structural variance is the primary determinant of their differing biological target interactions.

A second key distinction is the substitution on the exocyclic amine. The "N-aryl" designation implies the attachment of a phenyl or other aromatic group, which can engage in π-stacking and other interactions with biological targets. The "N,5-Dimethyl" compound features a simple methyl group, offering a different steric and electronic profile.

Structural_Comparison Dihydro Dihydro Aryl Aryl A_note Key Features: - Saturated, flexible ring - Sp3 hybridized carbons at C4/C5 - N-Alkyl substitution B_note Key Features: - Aromatic, planar ring - Sp2 hybridized carbons - N-Aryl substitution

Caption: Figure 1. Core structural differences between the dihydro-thiazole and aromatic N-aryl-thiazole scaffolds.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundRepresentative N-aryl-1,3-thiazole-2-amine¹Rationale for Difference
Molecular Formula C₅H₁₀N₂SC₁₅H₁₂N₂SThe presence of two aryl rings significantly increases the carbon and hydrogen count.
Molecular Weight 130.21 g/mol 252.34 g/mol The additional aromatic rings are the primary contributors to the increased mass.
Topological Polar Surface Area (TPSA) 49.7 Ų[3]55.1 ŲThe aromatic nitrogen atoms contribute more to the polar surface area.
Predicted LogP (XLogP3) 0.84.1Aryl groups are significantly more lipophilic than the saturated dihydro-thiazole core.

¹Data for N-phenyl-4-phenyl-1,3-thiazol-2-amine.

Part 2: Divergent Synthetic Strategies

The synthesis of these two classes of compounds proceeds through fundamentally different chemical pathways, dictated by the desired oxidation state of the thiazole ring.

Synthesis of N-aryl-1,3-thiazole-2-amines: The Hantzsch Synthesis

The most common and versatile method for synthesizing the aromatic thiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Rationale: This pathway is favored for its reliability and the wide availability of commercial starting materials. The choice of the substituted thiourea and the α-haloketone allows for facile diversification at the N-2, C-4, and C-5 positions of the thiazole ring, making it a cornerstone of medicinal chemistry library synthesis.[5]

Synthesis of this compound

The synthesis of the dihydro-thiazole (thiazoline) ring requires a different approach that avoids the final aromatization step. A common method involves the reaction of an N-substituted thiourea with a 1,2-dihaloalkane or a related precursor. For the target molecule, this would typically involve the cyclization of N-methylthiourea with 1,2-dibromopropane.

Synthetic_Workflows cluster_hantzsch Hantzsch Synthesis (Aromatic) cluster_dihydro_synth Dihydro-Thiazole Synthesis a_start1 α-Haloketone a_proc Cyclocondensation (e.g., in Ethanol, reflux) a_start1->a_proc a_start2 N-Arylthiourea a_start2->a_proc a_end N-aryl-1,3-thiazole-2-amine a_proc->a_end d_start1 1,2-Dihaloalkane (e.g., 1,2-dibromopropane) d_proc Cyclization (Base, solvent) d_start1->d_proc d_start2 N-Alkylthiourea (e.g., N-methylthiourea) d_start2->d_proc d_end N,5-Dimethyl-4,5-dihydro- 1,3-thiazol-2-amine d_proc->d_end

Caption: Figure 2. Comparative workflows for the synthesis of aromatic vs. dihydro-thiazole amines.

Part 3: Comparative Biological Activity & Performance Data

The structural differences outlined above translate directly into distinct pharmacological profiles. N-aryl-1,3-thiazole-2-amines are well-documented as potent inhibitors of various biological targets, particularly in oncology and inflammation, whereas the biological profile of N-alkyl-dihydro-thiazol-2-amines is less explored but points towards different applications.

Oncology: Potent Antiproliferative Agents

N-aryl-1,3-thiazole-2-amines have emerged as a powerful class of anticancer agents, with many acting as inhibitors of tubulin polymerization.[6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

In contrast, there is limited public data on the anticancer activity of this compound. However, related thiazole derivatives with N-alkyl substitutions have been investigated as inhibitors of cancer cell migration by targeting the protein fascin.[7] This suggests that the more flexible dihydro-scaffold may interact with different targets compared to the tubulin-binding aryl-thiazoles.

Tubulin_Inhibition_Pathway tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymerization) tubulin->mt Polymerizes arrest G2/M Phase Arrest tubulin->arrest Polymerization Inhibited mt->tubulin Depolymerizes mitosis Proper Mitotic Spindle Formation mt->mitosis proliferation Cell Proliferation mitosis->proliferation thiazole N-aryl-1,3-thiazole-2-amine thiazole->tubulin Binds to Colchicine Site apoptosis Apoptosis arrest->apoptosis

Caption: Figure 3. Mechanism of action for N-aryl-1,3-thiazole-2-amines as tubulin polymerization inhibitors.

Table 2: Comparative In Vitro Anticancer Activity

Compound/ClassTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) Tubulin Polymerization InhibitorSGC-7901 (Gastric)0.36[6]
Substituted Thiazole Derivative 4c VEGFR-2 Kinase InhibitorMCF-7 (Breast)2.57[2]
Substituted Thiazole Derivative 4c VEGFR-2 Kinase InhibitorHepG2 (Liver)7.26[2]
This compound Not Reported---
Related N-propyl-thiazole (5m) Fascin Inhibitor (Anti-migration)MDA-MB-231 (Breast)0.292[7]
Anti-inflammatory Activity

Certain N-aryl-1,3-thiazole-2-amines have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[8] This makes them attractive candidates for treating inflammatory diseases like asthma and rheumatoid arthritis.[8]

Part 4: Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, we provide a detailed protocol for a standard in vitro cytotoxicity assay, which is a fundamental first step in evaluating and comparing potential anticancer agents.

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of test compounds. Include vehicle control. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G

Caption: Figure 4. Step-by-step experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7 or HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

    • Scientist's Note: Ensuring a consistent cell number per well is critical for minimizing variability in the final absorbance readings.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media and 0.5% DMSO as a vehicle control (100% viability) and wells with a known cytotoxic agent as a positive control.

    • Incubate for an additional 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the % viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Discussion and Future Perspectives

This comparative analysis highlights a clear divergence in the therapeutic potential of N-aryl-1,3-thiazole-2-amines and their dihydro counterparts.

  • N-aryl-1,3-thiazole-2-amines: The planar, aromatic nature of this scaffold, combined with the extensive possibilities for substitution on the aryl rings, makes it an exceptional platform for designing inhibitors that target well-defined pockets in proteins like tubulin and kinases.[2][6] The rigidity of the core helps in pre-organizing the substituents for optimal binding, but can also limit its ability to adapt to other target topographies.

  • This compound: The increased three-dimensional character and conformational flexibility of the dihydro-thiazole ring open the door to targeting different classes of proteins. The reported activity of related N-alkyl thiazoles against fascin suggests potential in targeting protein-protein interactions or allosteric sites that require non-planar ligands.[7] This class is significantly underexplored, and its full potential remains to be unlocked.

Future Directions:

  • Systematic Screening: A crucial next step is the systematic biological screening of N-alkyl-dihydro-thiazole-2-amine libraries against a broad panel of targets to identify novel activities.

  • Hybrid Scaffolds: Creating hybrid molecules that combine the features of both classes—for instance, an N-aryl substituted dihydro-thiazole—could lead to compounds with novel polypharmacology.

  • Computational Studies: Molecular docking and dynamic simulations can help predict potential targets for the flexible dihydro-thiazole scaffold and guide the design of new, more potent analogs for both classes.

Conclusion

N-aryl-1,3-thiazole-2-amines are a well-established and potent class of compounds, particularly effective as antiproliferative agents that function through mechanisms like tubulin polymerization inhibition. In contrast, this compound represents a structurally distinct class with greater flexibility. While less studied, preliminary evidence from related structures suggests they may interact with different biological targets, offering exciting new avenues for drug discovery, particularly in areas like cancer cell migration. The choice between these scaffolds should be driven by the specific therapeutic target and the desired mechanism of action, with the understanding that the dihydro-thiazole core represents a promising frontier for novel therapeutic development.

References

  • A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE.

  • Yoo, J., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design.

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate.

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed.

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules.

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Nanoscience & Nanotechnology-Asia.

  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. PubChem.

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A Comprehensive Guide to Assessing the Target Specificity of Thiazole-Based Small Molecules: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification of a small molecule's biological targets is paramount to understanding its therapeutic potential and predicting its safety profile. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[1][2][3] However, the very chemical versatility that makes thiazole derivatives attractive can also lead to interactions with multiple cellular targets, a phenomenon known as polypharmacology or off-target effects. This guide provides a comprehensive framework for assessing the target specificity of thiazole-based compounds, with a focus on N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine as a representative case study. While specific data for this exact molecule is not extensively available in public literature, the principles and methodologies outlined herein are universally applicable for the rigorous characterization of any novel small molecule.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific principles.

The Critical Importance of Target Specificity in Drug Development

The efficacy of a drug is intrinsically linked to its ability to modulate the activity of its intended biological target. However, unintended interactions with other proteins, or "off-targets," can lead to a range of consequences from diminished therapeutic effect to severe adverse reactions. Therefore, a thorough assessment of target specificity is not merely a regulatory requirement but a fundamental aspect of rational drug design. For a chemical class as diverse as thiazole derivatives, which have been shown to interact with a wide array of protein families, a multi-pronged approach to target deconvolution is essential.[4][5]

Initial Target Hypothesis: A Starting Point for Investigation

For a novel compound like this compound, the initial step is to formulate a target hypothesis. This can be derived from several sources:

  • Structural Similarity to Known Ligands: Comparing the structure to existing compounds with known targets can provide initial clues. For instance, many thiazole-containing drugs are known to target kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways.[1][3]

  • Phenotypic Screening Data: If the compound was identified through a phenotypic screen (i.e., it elicits a specific cellular response), pathway analysis tools can help to identify potential targets within the signaling cascades that govern that phenotype.

  • In Silico Modeling: Computational methods such as molecular docking and pharmacophore modeling can predict potential binding partners based on the compound's three-dimensional structure and physicochemical properties.

In Vitro Approaches for Target Identification and Validation

Once a preliminary target hypothesis is formed, a battery of in vitro experiments is necessary to identify and validate direct binding partners.

Affinity-Based Methods

These techniques rely on the physical interaction between the small molecule and its protein target.

  • Affinity Chromatography: This classic method involves immobilizing the small molecule on a solid support and then passing a cell lysate over the column. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

  • Protein Microarrays: A high-throughput approach where thousands of purified, functional proteins are spotted onto a microarray slide.[6] The labeled small molecule is then incubated with the array to identify direct binding events. This method provides a broad overview of potential off-targets.

Experimental Protocol: Affinity Chromatography for Target Identification
  • Immobilization of this compound:

    • Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the linker-modified compound with the beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line for an anti-cancer agent) to a high density.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Identification:

    • Elute the bound proteins by competing with an excess of the free compound, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Biophysical Methods

These techniques measure changes in the physical properties of a protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of a small molecule with its target protein, allowing for the determination of binding affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tm) of a protein upon ligand binding. A shift in Tm indicates a direct interaction.

Cellular and In Vivo Approaches for Target Engagement and Specificity

While in vitro methods are crucial for identifying direct binders, it is essential to confirm that these interactions occur within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[7] The principle is that a protein becomes more thermally stable when it is bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat cultured cells with either the vehicle control or varying concentrations of this compound for a defined period.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for a few minutes.

    • Lyse the cells by freeze-thawing or sonication.

  • Detection of Soluble Protein:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chemical Proteomics

This approach uses chemical probes to identify the targets of a small molecule in a cellular context.

  • Activity-Based Protein Profiling (ABPP): Employs reactive probes that covalently bind to the active site of specific enzyme families. Competition with a small molecule of interest can reveal its targets.

  • Photoaffinity Labeling: A photoreactive group is incorporated into the small molecule. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be identified by mass spectrometry.

Comparative Analysis with Alternative Compounds

To truly understand the specificity of this compound, it is crucial to compare its target profile with that of other structurally related or functionally similar compounds.

Compound Primary Target(s) Known Off-Targets Method of Target Identification Therapeutic Area
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFRKinase profiling, Affinity chromatographyOncology
Meloxicam COX-2COX-1 (to a lesser extent)Enzyme inhibition assaysAnti-inflammatory
Ritonavir HIV ProteaseCytochrome P450 enzymesEnzyme inhibition assaysAntiviral
Hypothetical Thiazole A Kinase XKinase Y, Kinase ZKinase profilingOncology
This compound To be determinedTo be determinedAs outlined in this guideTo be determined

This comparative table highlights the importance of a comprehensive target specificity assessment. Even well-established drugs can have significant off-target effects that contribute to both their efficacy and their side-effect profile.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Target Specificity Assessment

Target_Specificity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo / In Vivo Analysis Affinity Chromatography Affinity Chromatography Target Identification Target Identification Affinity Chromatography->Target Identification Protein Microarray Protein Microarray Protein Microarray->Target Identification SPR / ITC SPR / ITC Target Validation Target Validation SPR / ITC->Target Validation DSF DSF DSF->Target Validation CETSA CETSA Specificity Profiling Specificity Profiling CETSA->Specificity Profiling Chemical Proteomics Chemical Proteomics Chemical Proteomics->Specificity Profiling Phenotypic Analysis Phenotypic Analysis Initial Hypothesis Initial Hypothesis Initial Hypothesis->Affinity Chromatography Initial Hypothesis->Protein Microarray Target Identification->SPR / ITC Target Identification->DSF Target Validation->CETSA Target Validation->Chemical Proteomics Specificity Profiling->Phenotypic Analysis

Caption: A generalized workflow for the comprehensive assessment of small molecule target specificity.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Thiazole_Compound Thiazole_Compound Thiazole_Compound->Kinase_B Inhibition Off_Target_Kinase Off_Target_Kinase Thiazole_Compound->Off_Target_Kinase Inhibition Unintended_Effect Unintended_Effect Off_Target_Kinase->Unintended_Effect

Caption: A diagram illustrating on-target and off-target effects of a hypothetical thiazole compound.

Conclusion and Future Directions

The assessment of target specificity is a dynamic and iterative process that is fundamental to the successful development of novel therapeutics. For a compound like this compound, a member of the pharmacologically rich thiazole family, a rigorous and multi-faceted approach is essential to elucidate its mechanism of action and ensure its safety and efficacy. The combination of in vitro biophysical and affinity-based methods with in-cell target engagement and proteomic approaches provides a robust framework for building a comprehensive target specificity profile. As new technologies continue to emerge, our ability to understand the intricate interactions between small molecules and the proteome will only improve, paving the way for the development of more precise and effective medicines.

References

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Nature. Available at: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Biological Activity of New[1]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological profile of 2,3-dihydro[1]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds. Arabian Journal of Chemistry. Available at: [Link]

  • 2-Amino-5,5-dimethylthiazol-4(5H)-one. ResearchGate. Available at: [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Thiamine. Wikipedia. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • N,4-Dimethyl-1,3-thiazol-2-amine. Georganics. Available at: [Link]

Sources

Benchmarking Bioactivity: Statistical Validation of N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of adrenergic pharmacology, N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (hereafter referred to as NDT-2A ) represents a critical structural scaffold bridging the gap between classic imidazolines (e.g., Clonidine) and thiazines (e.g., Xylazine). As drug development shifts toward highly selective


-adrenergic agonists to minimize off-target cardiovascular effects, the statistical validation of NDT-2A’s bioactivity becomes paramount.

This guide provides a rigorous framework for validating NDT-2A high-throughput screening (HTS) data. We move beyond simple potency metrics to establish a self-validating statistical ecosystem , ensuring that your bioactivity data is robust, reproducible, and publication-ready.

Comparative Analysis: NDT-2A vs. Established Standards

To validate NDT-2A, one must benchmark it against the "Gold Standards" of the class. The 2-aminothiazoline moiety suggests a mechanism of action (MoA) involving


-adrenergic receptor agonism (Gi-coupled).
Table 1: Pharmacological Benchmarking Matrix
FeatureNDT-2A (Target) Clonidine (Standard) Xylazine (Reference) Validation Metric
Primary Target

-Adrenergic Receptor

-Adrenergic Receptor

-Adrenergic Receptor
Binding Affinity (

)
Signaling Pathway

(cAMP Inhibition)

(cAMP Inhibition)

(cAMP Inhibition)
Functional Potency (

)
Scaffold Class AminothiazolineImidazolineThiazineStructure-Activity Relationship (SAR)
Lipophilicity (LogP) ~1.1 (Predicted)1.62.8BBB Permeability Potential
Selectivity (

)
To be determined~200:1~160:1Selectivity Ratio

Scientist's Insight: While Clonidine is the clinical standard, Xylazine is the structural ancestor. If your NDT-2A data shows a Hill Slope significantly deviating from 1.0 (compared to Clonidine), suspect allosteric modulation or poly-pharmacology (e.g., TAAR1 off-target activity).

Statistical Framework: The Self-Validating System

A raw


 value is meaningless without statistical context. We utilize a Dual-Metric Validation  approach combining the Z-factor for assay robustness and the Strictly Standardized Mean Difference (SSMD) for effect size.
A. The Z-Factor (Screening Window)

The Z-factor is the primary metric for assay quality.[1] For NDT-2A validation, we do not accept "marginal" assays.



  • 
     : Standard deviation of Positive (Clonidine) and Negative (Vehicle) controls.
    
  • 
     : Mean signal of controls.[2][3]
    

Acceptance Criteria:

  • 
     : Excellent assay.[1][2] Data is robust.
    
  • 
     : Marginal.[2] Reject for NDT-2A lead optimization. 
    
  • 
     : Assay failure. Signal overlap is too high.
    
B. Strictly Standardized Mean Difference (SSMD)

While Z-factor assesses the assay, SSMD assesses the compound's effect.



Application: Use SSMD to categorize NDT-2A activity levels. An SSMD > 3 indicates a "Strong Hit" with extremely low false-positive probability (


).

Experimental Protocol: -Coupled cAMP Inhibition Assay

To generate the data for the statistics above, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This measures the decrease in cAMP (indicative of


 activation).[4]
Workflow Causality
  • Why TR-FRET? It minimizes background fluorescence from small molecules (like thiazolines), which can autofluoresce in standard intensity assays.

  • Why Forskolin? Since

    
     is 
    
    
    
    (inhibitory), we must first artificially raise cAMP levels with Forskolin to observe the inhibition caused by NDT-2A.
Step-by-Step Protocol
  • Cell Preparation:

    • Harvest CHO-K1 cells stably expressing human

      
      -AR.
      
    • Resuspend in stimulation buffer (HBSS + 500

      
      M IBMX). Note: IBMX prevents cAMP degradation, ensuring the signal drop is solely due to NDT-2A.
      
  • Compound Addition (The Variable):

    • Dispense 5

      
      L of NDT-2A (titrated 1 nM to 10 
      
      
      
      M) into 384-well low-volume plates.
    • Include Clonidine (Max Effect) and DMSO (Min Effect) controls on every plate.

  • Stimulation (The Challenge):

    • Add 5

      
      L of 10 
      
      
      
      M Forskolin to all wells.
    • Incubate for 30 minutes at RT.

  • Detection (The Readout):

    • Add 10

      
      L of Detection Mix (cAMP-d2 antibody + Cryptate-labeled cAMP).
      
    • Mechanism:[4] High cellular cAMP competes with labeled cAMP, decreasing the FRET signal. Therefore, Agonists (NDT-2A) = High FRET Signal (because they lower cellular cAMP).

  • Data Normalization:

    • Calculate Ratio:

      
      .
      
    • Fit to 4-Parameter Logistic (4PL) Model.

Visualization of Mechanisms & Logic

Diagram 1: -Adrenergic Signaling Pathway

This diagram illustrates the mechanistic basis of the assay: NDT-2A binding leads to


 activation and subsequent cAMP reduction.

G NDT NDT-2A (Ligand) Alpha2 Alpha-2 Receptor NDT->Alpha2 Binds Gi Gi Protein (Heterotrimer) Alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (Blocked) ATP ATP ATP->AC Substrate Response Reduced Cellular Response cAMP->Response Downstream Signaling

Caption: NDT-2A acts as an agonist, triggering the Gi-protein cascade to inhibit Adenylyl Cyclase, reducing cAMP levels.

Diagram 2: Statistical Validation Decision Tree

This workflow ensures that only high-quality data enters the analysis pipeline.

Validation RawData Raw FRET Data CalcZ Calculate Z-Factor RawData->CalcZ Decision Z-Factor Value? CalcZ->Decision Fail Reject Plate (Z < 0.5) Decision->Fail < 0.5 Pass Accept Plate (Z >= 0.5) Decision->Pass >= 0.5 Fit 4PL Curve Fitting Pass->Fit Metrics Extract pEC50 & Emax Fit->Metrics

Caption: The "Go/No-Go" statistical filter. Data is only fitted if the plate-level Z-factor exceeds 0.5.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf.

  • Hein, L., & Altman, J. D. (2006). Alpha-2 Adrenergic Receptors: Molecular Pharmacology and Physiology. Handbook of Experimental Pharmacology.

  • GraphPad. Interpret the Z-factor. GraphPad Statistics Guide.

Sources

Safety Operating Guide

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine . As a specialized heterocyclic amine (specifically a 2-aminothiazoline derivative), this compound requires strict adherence to organic base disposal protocols to prevent dangerous incompatibilities in waste streams.

Part 1: Executive Safety & Disposal Summary

Parameter Critical Operational Detail
Waste Stream Hazardous Organic Waste (Non-Halogenated)
RCRA Classification Not explicitly P/U-listed, but treat as D001 (Ignitable) if in solvent and Toxic (General).
Primary Hazard Irritant / Harmful by Ingestion . Organic Base (incompatible with acids).
Disposal Method High-temperature incineration with scrubber (due to Nitrogen/Sulfur content).
Segregation DO NOT MIX with Oxidizers or Strong Acids. Risk of exothermic reaction or toxic fume generation (NOx, SOx).[1][2]

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand its reactivity. This compound is a 2-aminothiazoline , a class of cyclic isothioureas.

  • Basicity: The exocyclic nitrogen and the ring nitrogen create a basic environment (pKa typically 7–9 for this class).

  • Reactivity: It acts as a nucleophile. Mixing this waste with acid chlorides, anhydrides, or strong mineral acids can result in rapid, exothermic salt formation.

  • Combustion Products: Upon incineration, it releases Carbon Oxides (

    
    ), Nitrogen Oxides (
    
    
    
    ), and Sulfur Oxides (
    
    
    ).

Expert Insight: Unlike simple aliphatic amines, thiazolines can degrade to release elemental sulfur or sulfides under strong reducing conditions, or sulfoxides under oxidizing conditions. Always keep this waste stream neutral or basic.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation (The "Golden Rule")

The most common laboratory accident involving aminothiazoles occurs during waste consolidation.

  • Rule: Segregate into "Organic Bases" or "General Non-Halogenated Organics" .

  • Prohibition: Never pour this directly into a waste container labeled "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha solution).

Phase 2: Waste Container Setup
  • Container Type: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in a salty/corrosive solution.

  • Labeling:

    • Chemical Name: Write the full name: "this compound".

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: If dissolved, list the solvent % (e.g., "90% Ethanol, 10% Thiazoline").

Phase 3: Solid vs. Liquid Disposal
  • Scenario A: Pure Solid/Powder

    • Do not dissolve unnecessarily.

    • Place the solid in a sealable secondary container (scintillation vial or wide-mouth jar).

    • Label as "Solid Hazardous Waste: Toxic Organic."

    • Place this container into the larger solid waste drum.

  • Scenario B: Solution (Reaction Mixture)

    • Confirm the solvent is compatible (e.g., Ethanol, DMSO, DCM).

    • If the solution is acidic (from a reaction workup), neutralize it to pH 6–8 using Sodium Bicarbonate (

      
      ) before adding to the waste drum.
      
    • Pour into the "Non-Halogenated Organic" carboy (unless DCM is used, then "Halogenated").

Part 4: Visualized Decision Pathways

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the compound enters the correct disposal channel without causing incompatibility events.

WasteSegregation Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Solid Hazardous Waste (Tag: Toxic Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo No Halogens pHCheck Check pH Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Acidic (pH < 5) BinHalo Bin: Halogenated Organic Waste (Tag: Toxic/Flammable) pHCheck->BinHalo Neutral/Basic BinNonHalo Bin: Non-Halogenated Organic Waste (Tag: Toxic/Flammable) pHCheck->BinNonHalo Neutral/Basic Neutralize->BinHalo Neutralize->BinNonHalo

Caption: Operational logic for segregating thiazoline waste. Note the critical pH check step to prevent acid-base exotherms in the waste drum.

Diagram 2: Disposal Workflow & Chain of Custody

DisposalWorkflow Gen Generator (Lab Bench) Accum Satellite Accumulation (Secondary Containment) Gen->Accum Segregate Label Labeling (Full Chemical Name + Hazards) Accum->Label Tagging EHS EHS Pickup (Internal Transport) Label->EHS Request Pickup Incineration High-Temp Incineration (Commercial Facility) EHS->Incineration Final Destruction

Caption: Chain of custody from benchtop to final destruction via incineration.

Part 5: Emergency Procedures (Spill & Exposure)

In the event of a spill during disposal preparation, execute the following S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.[2]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close fume hood sashes.

  • M inimize exposure: Don PPE (Nitrile gloves, lab coat, safety goggles).

Spill Cleanup Protocol:

  • Absorb: Use a universal absorbent pads or vermiculite. Do not use paper towels alone (ineffective for containment).

  • Decontaminate: Wipe the surface with a dilute surfactant (soap/water) or 10% ethanol.

  • Disposal: Place all contaminated absorbent materials into a heavy-duty plastic bag, seal it, and label it as "Debris contaminated with this compound."

References

  • PubChem. N-Methyl-4,5-dihydro-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[3] Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine was not located. The following guidance is synthesized from safety data for structurally related compounds, including thiazole and amine derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling.

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with this compound. The information herein is designed to foster a culture of safety and ensure the well-being of laboratory personnel.

Hazard Assessment and Triage

Given the chemical structure, this compound should be handled with caution. The primary hazards are anticipated to arise from its amine and thiazole functionalities.

  • Amine Group: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] They can also be toxic if absorbed through the skin or ingested.

  • Thiazole Moiety: Thiazole derivatives may be flammable and can exhibit toxic properties.[2] They have the potential for acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[2][3]

In the absence of specific data, it is prudent to assume this compound may be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory irritant.

  • Harmful to aquatic life.[2]

Hazard Category Assumed Classification Precautionary Measures
Physical Hazards Potentially FlammableKeep away from heat, sparks, and open flames.[2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]
Skin/Eye IrritationWear protective gloves, clothing, and eye/face protection.[3]
Environmental Hazards Potentially Harmful to Aquatic LifeAvoid release to the environment.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure. The following PPE is recommended when handling this compound.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Essential to protect against splashes. They should be worn at all times in the laboratory.[4][5]

    • Face Shield: To be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[4][5]

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

  • Body Protection:

    • Laboratory Coat: A standard lab coat will provide a primary barrier against minor spills and contamination.

    • Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tyvek®) should be worn over the lab coat.[5][6]

  • Respiratory Protection:

    • Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • If there is a potential for airborne exposure, such as when handling powders or generating aerosols, a respirator with an appropriate cartridge for organic vapors and amines should be used.[1][4] Consult with your EHS department for proper respirator selection and fit-testing.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials and equipment before starting the experiment.

    • Don the appropriate PPE as outlined in Section 2.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas, and other appropriate tools for transfers.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use with an appropriate solvent and then a soap and water solution.

    • Properly dispose of all waste as detailed in Section 3.2.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Spill Response

In the event of a spill, a swift and organized response is critical.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[2]

  • Control Ignition Sources: If the substance is flammable, extinguish any nearby open flames or potential ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, contact your institution's EHS department immediately.[2]

  • Containment: For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[2] Do not use combustible materials like paper towels for initial containment.[2]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a soap and water solution.[2]

    • All cleanup materials must be disposed of as hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[2]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

  • Waste Collection: All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.[2]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.[2] Do not dispose of this chemical down the drain. [2]

Visualization of Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Minimal Quantity handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Workflow for Safe Handling of this compound.

References

  • What are the Health and Safety Guidelines for Using Amines? (Source: Not specified)
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (Source: Not specified)
  • Emergency Response & PPE - Ammonia Refriger
  • SAFETY DATA SHEET - 2-Amino-5-methylthiazole. (Source: Fisher Scientific)
  • Essential PPE for Protection Against Liquid Chemicals. (Source: SafetyCulture Marketplace AU)
  • Essential PPE for Spraying AgChem Trials. (Source: Trial Supplies)
  • SAFETY DATA SHEET - 1,3,4-Thiadiazol-2-amine, 5-ethyl-. (Source: Not specified)

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
Reactant of Route 2
N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

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